Ym-543
描述
属性
CAS 编号 |
1610007-47-0 |
|---|---|
分子式 |
C28H37NO7 |
分子量 |
499.6 g/mol |
IUPAC 名称 |
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/p-1/t19-,20-,21+,22-,23+;/m1./s1 |
InChI 键 |
UKOOBSDARBTSHN-NGOMLPPMSA-M |
手性 SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ASP-543, YM 543, YM-543, YM543 |
产品来源 |
United States |
Foundational & Exploratory
PF-543: A Technical Guide for Researchers
An In-depth Technical Guide on the Potent and Selective Sphingosine Kinase 1 Inhibitor
This document provides a comprehensive technical overview of PF-543, a highly potent and selective small molecule inhibitor of sphingosine kinase 1 (SPHK1). This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental use, and therapeutic potential of PF-543.
Introduction
PF-543 is a reversible and sphingosine-competitive inhibitor of SPHK1, an enzyme that catalyzes the phosphorylation of sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[1] The SPHK1/S1P signaling pathway is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is associated with various diseases, including cancer, inflammatory disorders, and fibrosis.[2] PF-543's high potency and selectivity for SPHK1 over the SPHK2 isoform make it a valuable tool for studying the biological roles of SPHK1 and a potential therapeutic agent.[1]
Mechanism of Action
PF-543 acts as a competitive inhibitor with respect to the substrate sphingosine, binding to the active site of SPHK1.[1] This inhibition prevents the formation of S1P, leading to a decrease in intracellular and extracellular S1P levels and a concurrent increase in sphingosine levels. The crystal structure of SPHK1 in complex with PF-543 reveals that the inhibitor binds in a bent conformation within the lipid-binding site.[3][4] This interaction is highly specific, conferring over 100-fold selectivity for SPHK1 compared to SPHK2.[1] The inhibition of SPHK1 by PF-543 has been shown to induce apoptosis, necrosis, and autophagy in various cell types.[3]
Quantitative Data
The following tables summarize the key quantitative data for PF-543 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of PF-543
| Parameter | Value | Cell Line/System | Reference |
| SPHK1 IC50 | 2.0 nM | Recombinant Human SPHK1 | [1] |
| SPHK1 Ki | 3.6 nM | Recombinant Human SPHK1 | [1] |
| SPHK2 Inhibition | >100-fold selectivity over SPHK2 | Recombinant Human SPHK2 | [1] |
| Whole Blood IC50 | 26.7 nM | Human Whole Blood | [3] |
| C17-S1P Formation IC50 | 1.0 nM | 1483 cells | |
| Intracellular S1P EC50 | 8.4 nM | 1483 cells | |
| Binding Affinity (Kd) | 5 nM | Recombinant SPHK1 | [1][5] |
| Dissociation half-life (t1/2) | 8.5 min | Recombinant SPHK1 | [1] |
Table 2: In Vivo Pharmacokinetics and Dosing of PF-543 in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Half-life (T1/2) | 1.2 hours | C57BL/6J Mice | Intraperitoneal (ip) | [3] |
| Dosing (Pulmonary Hypertension) | 1 mg/kg, every second day for 21 days | Hypoxic Mouse Model | Intraperitoneal (ip) | [6] |
| Dosing (Hepatocellular Carcinoma) | Not explicitly stated | Diethylnitrosamine-induced Mouse Model | Not explicitly stated | [7][8] |
| Dosing (Pharmacokinetics) | 10 mg/kg or 30 mg/kg | C57BL/6J Mice | Intraperitoneal (ip) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PF-543.
In Vitro Sphingosine Kinase Activity Assay
This protocol is based on a 384-well format microfluidic capillary electrophoresis mobility-shift system.[7][9]
Materials:
-
Recombinant human SPHK1-His6
-
FITC-labeled sphingosine (substrate)
-
ATP
-
PF-543 or other test compounds
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT
-
Quench Solution: 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES
-
384-well plates
-
Caliper LabChip 3000 instrument
Procedure:
-
Prepare the assay buffer and all reagents.
-
In a 384-well plate, add 3 nM of SPHK1–His6.
-
Add the test compound (e.g., PF-543) at various concentrations. A final DMSO concentration of 2% is recommended.
-
Add 1 µM FITC-sphingosine and 20 µM ATP to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Stop the reaction by adding 20 µL of the quench solution.
-
Analyze the reaction mixture using the Caliper LabChip 3000 instrument to separate and quantify the phosphorylated fluorescent product (FITC-S1P) from the unreacted substrate.
Cellular Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with PF-543 using flow cytometry.[1][2][10]
Materials:
-
Cells of interest
-
PF-543
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of PF-543 for the specified duration. Include untreated and positive controls.
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
Mitochondrial Membrane Potential Assay using JC-1
This protocol outlines the measurement of changes in mitochondrial membrane potential, an early indicator of apoptosis, using the fluorescent probe JC-1.[3][5][9][11][12]
Materials:
-
Cells of interest
-
PF-543
-
JC-1 dye
-
Cell culture medium
-
PBS or other suitable buffer
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Seed cells in a suitable plate or on coverslips.
-
Treat the cells with PF-543 at the desired concentrations and for the appropriate time. Include untreated and positive controls (e.g., using a mitochondrial uncoupler like FCCP).
-
Prepare a working solution of JC-1 in pre-warmed cell culture medium or buffer (typically 1-10 µM).
-
Remove the treatment medium from the cells and add the JC-1 working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash the cells with pre-warmed buffer.
-
Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
In Vivo Efficacy Study in a Mouse Model of Pulmonary Arterial Hypertension
This protocol is based on a hypoxic mouse model of pulmonary arterial hypertension.[6][13][14][15]
Animals:
-
C57BL/6J mice
Procedure:
-
Induce pulmonary hypertension by exposing mice to a hypoxic environment (e.g., 10% O2) for a specified period (e.g., 21 days).
-
Administer PF-543 or vehicle control to the mice. A typical dosing regimen is 1 mg/kg via intraperitoneal (i.p.) injection every other day.
-
At the end of the treatment period, euthanize the mice and perform relevant analyses.
-
Right Ventricular Hypertrophy: Dissect the heart and measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S). The ratio of RV/(LV+S) is an indicator of right ventricular hypertrophy.
-
Pulmonary Vascular Remodeling: Perfuse and fix the lungs for histological analysis. Stain lung sections to assess the muscularization of small pulmonary arteries.
-
Biomarker Analysis: Collect lung tissue for Western blot analysis of relevant proteins, such as SPHK1, p53, and Nrf-2.
In Vivo Efficacy Study in a Mouse Model of Hepatocellular Carcinoma
This protocol is based on a diethylnitrosamine (DEN)-induced mouse model of hepatocellular carcinoma.[7][8][16][17]
Animals:
-
C57BL/6J mice
Procedure:
-
Induce hepatocellular carcinoma by administering DEN to the mice.
-
Treat the mice with PF-543 or a vehicle control.
-
Monitor tumor progression through imaging techniques or by sacrificing cohorts of animals at different time points.
-
At the end of the study, euthanize the mice and collect liver tissues.
-
Tumor Burden Assessment: Count and measure the size of liver tumors.
-
Histological Analysis: Perform immunohistochemical staining of liver sections for markers of cell proliferation (e.g., Ki67) and angiogenesis.
-
Biochemical Analysis: Analyze liver tissue lysates to measure the levels of S1P, sphingosine, and the expression and phosphorylation of SPHK1.
Visualizations
Signaling Pathway Diagram
Caption: SPHK1 signaling pathway and the inhibitory action of PF-543.
Experimental Workflow Diagram
Caption: Workflow for an in vitro SPHK1 activity assay.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. abcam.com [abcam.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling [mdpi.com]
The Role of PF-543 in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in cell signaling, structure, and regulation. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. A key enzyme in this metabolic pathway is Sphingosine Kinase 1 (SPHK1), which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule. PF-543 has emerged as a powerful pharmacological tool for investigating the roles of SPHK1 and a potential therapeutic agent. This technical guide provides an in-depth overview of the role of PF-543 in sphingolipid metabolism, its mechanism of action, and detailed methodologies for its use in research.
Mechanism of Action of PF-543
PF-543 is a potent, selective, and reversible inhibitor of Sphingosine Kinase 1 (SPHK1).[1][2][3] It acts as a sphingosine-competitive inhibitor, meaning it binds to the same site on the enzyme as the natural substrate, sphingosine, thereby preventing the production of sphingosine-1-phosphate (S1P).[1][3][4] PF-543 exhibits high selectivity for SPHK1 over its isoform, SPHK2, with over 100-fold greater inhibition of SPHK1.[1][2][3] This high selectivity makes it an invaluable tool for dissecting the specific functions of SPHK1. The inhibition of SPHK1 by PF-543 leads to a decrease in intracellular and extracellular S1P levels and a concurrent increase in the levels of its substrate, sphingosine.[1][2][4] This shift in the sphingosine-to-S1P ratio, often referred to as the "sphingolipid rheostat," can induce various cellular responses, including apoptosis, necrosis, and autophagy.[1][2][3]
Quantitative Data
The potency and effects of PF-543 have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SPHK1) | 2.0 nM | Recombinant Human SPHK1 | [1][3] |
| Ki (SPHK1) | 3.6 nM | Recombinant Human SPHK1 | [1][3][4] |
| IC50 (SPHK2) | >10 µM | Recombinant Human SPHK2 | |
| Selectivity | >100-fold for SPHK1 over SPHK2 | [1][3] | |
| Cellular IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [1][2] |
| Cellular EC50 (S1P depletion) | 8.4 nM | 1483 cells | [1][2] |
| Whole Blood IC50 (S1P formation) | 26.7 nM | Human Whole Blood | [1][2][3] |
Table 1: In Vitro Potency and Selectivity of PF-543
| Animal Model | Dose | Route of Administration | Effect | Reference |
| Mice | 10 mg/kg | Intraperitoneal | Decrease in SK1 expression in pulmonary vessels | [1][2] |
| Mice | 1 mg/kg | Intraperitoneal | Reduced right ventricular hypertrophy | [1][2] |
| SCID Mice | Not specified | Intravenous | Suppressed HCT-116 xenograft growth | [3] |
| Mice with DEN-induced HCC | Not specified | Not specified | Suppressed hepatocellular carcinoma progression | [5][6] |
Table 2: In Vivo Efficacy of PF-543
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of SPHK1 in sphingolipid metabolism and a typical workflow for evaluating the effects of PF-543.
References
- 1. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PF-543: A Potent and Selective Sphingosine Kinase 1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-543 is a highly potent and selective, small-molecule inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation. Dysregulation of the SPHK1/S1P axis is a hallmark of numerous diseases, including cancer, inflammatory disorders, and fibrosis, making SPHK1 an attractive therapeutic target. This technical guide provides a comprehensive overview of PF-543, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts centered on this promising inhibitor.
Mechanism of Action
PF-543 acts as a reversible and sphingosine-competitive inhibitor of SPHK1.[1][2] Its high affinity and selectivity are attributed to specific interactions within the sphingosine-binding pocket of SPHK1. The (R)-2-(hydroxymethyl)-pyrrolidine group of PF-543 mimics the lipid head group of sphingosine, forming hydrogen bonds with key residues such as Asp264.[3] Structural analysis has revealed that differences in the amino acid residues within the lipid-binding site of SPHK1 and SPHK2, particularly at position 374 (Phe in SPHK1, Cys in SPHK2), contribute to the greater than 100-fold selectivity of PF-543 for SPHK1.[3][4] By competitively blocking the binding of sphingosine, PF-543 effectively inhibits the production of S1P, leading to an accumulation of intracellular sphingosine and a subsequent decrease in the S1P/sphingosine ratio.[1][2] This alteration of the sphingolipid rheostat is central to the biological effects of PF-543.
Biochemical and Cellular Activity
PF-543 demonstrates potent inhibitory activity against SPHK1 in both biochemical and cellular assays. It exhibits high selectivity for SPHK1 over the closely related isoform, SPHK2, and a panel of other lipid and protein kinases.[1]
Table 1: Biochemical Activity of PF-543
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| IC50 | 2.0 nM | Recombinant Human SPHK1 | Cell-free assay | [1][2] |
| 10.4 ± 3.2 nM | Recombinant Human SPHK1 | SPHK1 inhibition assay | [3] | |
| 11.24 nM | Recombinant Human SPHK1 | --- | [5] | |
| Ki | 3.6 nM | Recombinant Human SPHK1 | Sphingosine-competitive | [1][2] |
| 4.3 nM | His6-tagged Human SPHK1 | FITC-sphingosine substrate | [1] | |
| 14 nM | --- | --- | [6] | |
| Selectivity | >100-fold vs. SPHK2 | --- | --- | [1][2][7] |
| 6.8% inhibition of SPHK2 at 10 µM | --- | --- | [1] | |
| 33% inhibition of SPHK2 at 5 µM | --- | --- | [6] | |
| Kd | 5 nM | --- | Reversible binding | [1] |
Table 2: Cellular Activity of PF-543
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (S1P formation) | 1.0 nM | 1483 cells (C17-S1P) | Cellular S1P measurement | [2] |
| 26.7 nM | Human whole blood | S1P formation | [2][8] | |
| 28 nM | HEK293 cells (GFP-SK1) | [γ32P]ATP-based assay | [2] | |
| EC50 (S1P depletion) | 8.4 nM | 1483 cells | Intracellular S1P level | [2] |
| Antiproliferative Activity (GI50/IC50) | 19 µM | PC-3 cells | MTS assay (72h) | [2] |
| 13.02 µM | HT-29 cells | SRB assay (72h) | [2] | |
| 27.12 µM | MDA-MB-231 cells | SRB assay (72h) | [2] |
Pharmacokinetic Properties
Pharmacokinetic studies in mice have demonstrated that PF-543 is bioavailable following intraperitoneal administration.
Table 3: Pharmacokinetic Parameters of PF-543 in Mice
| Dose | Route | T1/2 (blood) | Observation | Reference |
| 10 mg/kg or 30 mg/kg | i.p. | 1.2 h | --- | [2][6] |
In Vivo Efficacy
PF-543 has demonstrated therapeutic potential in various preclinical models of disease, including cancer and pulmonary hypertension.
Table 4: In Vivo Efficacy of PF-543
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Pulmonary Arterial Hypertension | Hypoxia-induced PAH in mice | 1 mg/kg, i.p., every other day for 21 days | Reduced right ventricular hypertrophy and cardiomyocyte apoptosis. | [2][6] |
| Colorectal Cancer | HCT-116 xenograft in SCID mice | Intravenous injection | Suppressed tumor growth and improved survival. | [9] |
| Hepatocellular Carcinoma | DEN-induced HCC in mice | --- | Suppressed HCC progression by inhibiting tumor neovascularization. | [10] |
Signaling Pathways
PF-543 modulates cellular signaling by inhibiting the SPHK1-mediated production of S1P. This leads to a decrease in the activation of S1P receptors (S1PRs), which are G protein-coupled receptors that regulate a multitude of downstream signaling cascades involved in cell survival, proliferation, and migration.
Caption: SPHK1 Signaling Pathway and Inhibition by PF-543.
Experimental Protocols
SPHK1 Inhibition Assay (Cell-Free)
This protocol is adapted from methods described for measuring SPHK1 activity using a fluorescent substrate.[1]
Materials:
-
Recombinant human SPHK1-His6
-
FITC-sphingosine (substrate)
-
ATP
-
PF-543 or test compound
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT
-
Quench Solution: 30 mM EDTA, 0.15% Coating Reagent-3 in 100 mM HEPES
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing 3 nM SPHK1–His6, 1 µM FITC-sphingosine, and 20 µM ATP in Assay Buffer.
-
Add PF-543 or test compound at various concentrations (final DMSO concentration of 2%).
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction by adding the Quench Solution.
-
Analyze the formation of FITC-S1P using a microfluidic capillary electrophoresis mobility-shift system (e.g., Caliper LabChip 3000). The phosphorylated product and unphosphorylated substrate will appear as distinct peaks.
Cellular S1P Measurement
This protocol describes the measurement of intracellular S1P levels in cultured cells.[2][11]
Materials:
-
1483 head and neck carcinoma cells (or other suitable cell line)
-
C17-sphingosine
-
PF-543
-
Cell lysis buffer
-
Organic solvent for lipid extraction (e.g., methanol, chloroform)
-
LC-MS/MS system
Procedure:
-
Culture 1483 cells to near confluency in appropriate cell culture medium.
-
Pre-incubate cells with various concentrations of PF-543 for 30 minutes.
-
Add C17-sphingosine to the medium and incubate for an additional 10-60 minutes.
-
Wash cells with PBS and lyse the cells.
-
Extract lipids from the cell lysate using an appropriate organic solvent extraction method.
-
Quantify the levels of C17-S1P and endogenous sphingolipids by LC-MS/MS.
Caption: General Experimental Workflow for PF-543 Characterization.
Conclusion
PF-543 is a powerful research tool for elucidating the biological roles of SPHK1 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for SPHK1 allow for the specific interrogation of the SPHK1/S1P signaling axis in various physiological and pathological contexts. The data and protocols presented in this guide are intended to support the ongoing research and development efforts aimed at translating the therapeutic potential of SPHK1 inhibition into clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Foundational Research on PF-543 and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on PF-543, a potent and selective inhibitor of sphingosine kinase 1 (SphK1), with a specific focus on its role in inducing apoptosis. This document summarizes key quantitative data, details common experimental protocols used to assess its efficacy, and visualizes the critical signaling pathways and experimental workflows involved in its mechanism of action.
Core Concepts: PF-543 and its Pro-Apoptotic Mechanism
PF-543 is a small molecule inhibitor that competitively targets the sphingosine-binding site of SphK1, an enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] The balance between cellular levels of ceramide, sphingosine, and S1P is critical for cell fate decisions. While ceramide and sphingosine generally promote apoptosis, S1P is a pro-survival signaling molecule. By inhibiting SphK1, PF-543 disrupts this balance, leading to a decrease in S1P levels and a subsequent increase in sphingosine, thereby tipping the scales towards apoptotic cell death.[2] Research has demonstrated that PF-543 can induce apoptosis, necrosis, and autophagy in various cancer cell lines.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on PF-543.
Table 1: In Vitro Inhibitory Activity of PF-543
| Target | Parameter | Value | Cell Line/System | Reference |
| Sphingosine Kinase 1 (SphK1) | IC50 | ~1-2 nM | In vitro and in cells | [5] |
| Sphingosine Kinase 1 (SphK1) | Ki | 3.6 nM | In vitro | [5] |
| C17-S1P Formation | IC50 | 1.0 nM | 1483 cells | [6] |
| S1P Formation in Whole Blood | IC50 | 26.7 nM | Human Whole Blood | [5] |
| Intracellular S1P Depletion | EC50 | 8.4 nM | 1483 cells | [6] |
Table 2: Cellular Effects of PF-543 Treatment
| Effect | Cell Line | Concentration | Time | Result | Reference |
| S1P Level Reduction | 1483 cells | 200 nM | 1 hour | 10-fold decrease | [2][6] |
| Sphingosine Level Increase | 1483 cells | 200 nM | 1 hour | Proportional increase | [2][6] |
| Caspase-3/7 Activity Induction | PASM cells | 0.1-10 µM | 24 hours | Increased activity | [6] |
| SK1 Expression Abolishment | PASM cells | 10-1000 nM | 24 hours | Abolished at nM concentrations | [6] |
| Cell Proliferation Inhibition | Human CRC cell lines | 1-10 µM | - | Significant loss of viability | [5] |
Signaling Pathways
The pro-apoptotic effects of PF-543 are mediated through distinct signaling cascades. The primary mechanism involves the inhibition of the SphK1/S1P signaling axis, which subsequently impacts downstream pathways, including the intrinsic mitochondrial apoptosis pathway.
Caption: PF-543 induced mitochondrial apoptosis pathway.
Experimental Protocols & Workflows
The following sections detail the methodologies for key experiments cited in the research of PF-543 and provide visual workflows for their execution.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium containing the test compounds (e.g., various concentrations of PF-543).[7]
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.[8][9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[7]
-
Incubation for Solubilization: Incubate the plate for an additional 4 hours at 37°C.[7]
-
Absorbance Reading: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[7]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/PI Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[10]
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of PF-543 for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media.[10]
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[11]
References
- 1. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. HY-15425-10mg | PF-543 [1415562-82-1] Clinisciences [clinisciences.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
The Discovery and Initial Characterization of PF-543: A Potent and Selective Sphingosine Kinase 1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-543 is a highly potent and selective, reversible, and sphingosine-competitive inhibitor of sphingosine kinase 1 (SK1), an enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P).[1][2] Developed by Pfizer, this small molecule has become a critical tool for investigating the physiological and pathological roles of the SK1/S1P signaling axis.[3][4] This technical guide provides a comprehensive overview of the discovery and initial studies of PF-543, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Sphingosine kinase 1 (SK1) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P).[5] The balance between the levels of ceramide, sphingosine, and S1P is critical for cell fate decisions, with S1P promoting cell growth, survival, and migration, while ceramide and sphingosine are generally associated with apoptosis and cell cycle arrest.[6] Dysregulation of SK1 activity and elevated S1P levels have been implicated in a variety of diseases, including cancer, inflammatory diseases, and fibrosis.[3][5] Consequently, the development of potent and selective SK1 inhibitors has been a significant focus of drug discovery efforts.
PF-543 emerged from a high-throughput screening campaign and subsequent medicinal chemistry efforts to identify novel SK1 inhibitors.[5] Its discovery marked a significant advancement in the field due to its remarkable potency and selectivity for SK1 over the closely related isoform, SK2.[1][2]
Mechanism of Action
PF-543 acts as a reversible, sphingosine-competitive inhibitor of SK1.[1][2] This means that it binds to the same active site as the natural substrate, sphingosine, thereby preventing the phosphorylation reaction. Kinetic studies have demonstrated that PF-543 is not competitive with ATP, further confirming its binding to the sphingosine pocket of the enzyme.[7] The binding affinity of PF-543 for SK1 is high, with a reported dissociation constant (Kd) of 5 nM.[8]
dot
Caption: Mechanism of PF-543 competitive inhibition of SK1.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies of PF-543.
Table 1: In Vitro Potency and Selectivity of PF-543
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 2.0 nM | Recombinant Human SK1 | [1][8] |
| Ki | 3.6 nM | Recombinant Human SK1 | [1][8] |
| Kd | 5 nM | Recombinant Human SK1 | [8] |
| Selectivity | >100-fold vs. SK2 | Recombinant Human SK1/SK2 | [1] |
| IC50 (Whole Blood) | 26.7 nM | Human Whole Blood | [1] |
Table 2: Cellular Activity of PF-543 in 1483 Head and Neck Carcinoma Cells
| Parameter | Value | Conditions | Reference |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [1] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [1] |
| Endogenous S1P decrease | 10-fold | 200 nM PF-543, 1h | [1] |
| Endogenous sphingosine increase | Proportional to S1P decrease | 200 nM PF-543, 1h | [1] |
Experimental Protocols
In Vitro Sphingosine Kinase 1 Inhibition Assay (Caliper Mobility-Shift Assay)
This assay quantifies the enzymatic activity of SK1 by measuring the formation of a fluorescently labeled product.
-
Reaction Mixture Preparation: A reaction buffer containing 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, and 1 mM DTT is prepared.[8]
-
Enzyme and Substrate Incubation: 3 nM of recombinant human SK1-His6 is incubated with 1 µM FITC-sphingosine (fluorescent substrate) and 20 µM ATP in the presence of varying concentrations of PF-543 (or DMSO vehicle control).[8] The final DMSO concentration is kept at 2%.
-
Incubation: The reaction is allowed to proceed for 1 hour in a 384-well plate.[8]
-
Quenching: The reaction is stopped by the addition of 20 µL of 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES.[8]
-
Analysis: The reaction mixture is analyzed using a Caliper LabChip 3000 instrument, which separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated substrate based on their different electrophoretic mobilities.[8]
-
Data Quantification: The amount of product formed is quantified by measuring the fluorescence intensity of the corresponding peak. IC50 values are then calculated from the dose-response curves.
dot
Caption: Workflow for the in vitro SK1 inhibition assay.
Cellular Sphingolipid Analysis
This protocol details the measurement of intracellular sphingolipid levels in response to PF-543 treatment.
-
Cell Culture and Treatment: 1483 head and neck carcinoma cells, which overexpress SK1, are cultured under standard conditions.[1][8] The cells are then treated with varying concentrations of PF-543 or vehicle control for a specified duration (e.g., 1 hour).[1]
-
Lipid Extraction: After treatment, the cells are harvested, and lipids are extracted using a suitable organic solvent system (e.g., a modified Bligh-Dyer method).
-
LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive quantification of individual sphingolipid species, including sphingosine and S1P.
-
Data Normalization and Analysis: The levels of sphingosine and S1P are normalized to an internal standard and the total protein or cell number. The fold change in sphingolipid levels in treated versus untreated cells is then calculated.
In Vivo Studies
Initial in vivo studies demonstrated the efficacy of PF-543 in modulating S1P levels in whole blood.[8] Administration of PF-543 to mice at a dose of 1 mg/kg resulted in a significant reduction of S1P levels in the blood.[8] These early studies paved the way for further investigation of PF-543 in various animal models of disease.
Conclusion
PF-543 is a groundbreaking tool compound that has significantly advanced our understanding of the SK1/S1P signaling pathway. Its high potency, selectivity, and cell permeability have made it an invaluable reagent for in vitro and in vivo studies.[1][8] The initial characterization of PF-543, as detailed in this guide, provides a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of targeting SK1. While PF-543 itself has shown some limitations in certain cancer cell lines, it and its derivatives continue to be important for the development of novel therapeutics targeting sphingolipid metabolism.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Early Therapeutic Potential of PF-543
Audience: Researchers, scientists, and drug development professionals.
Abstract
PF-543, a compound developed by Pfizer, has emerged as a highly potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), a critical enzyme in the sphingolipid metabolic pathway.[1][2] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid implicated in a multitude of cellular processes including cell growth, survival, migration, and inflammation.[2][3] Dysregulation of the SphK1/S1P axis is a hallmark of various pathologies, including cancer, fibrosis, and inflammatory diseases. This technical guide provides a comprehensive overview of the early-stage investigations into the therapeutic potential of PF-543, summarizing its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
PF-543 functions as a reversible, sphingosine-competitive inhibitor of SphK1.[4][5] By competing with the enzyme's natural substrate, sphingosine, PF-543 effectively blocks the production of S1P.[1][4] This inhibition leads to a significant decrease in intracellular and circulating S1P levels, accompanied by a corresponding increase in sphingosine levels.[5] The compound exhibits remarkable selectivity, with over 100-fold greater potency for SphK1 compared to its isoform, SphK2.[4][5] This high selectivity minimizes potential off-target effects, making it a valuable tool for studying the specific roles of SphK1. The binding of PF-543 to SphK1 is of high affinity, and it can also induce the proteasomal degradation of the SphK1 enzyme, providing a biomarker for target engagement.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported in early studies of PF-543.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Target/System | Comments | Source(s) |
| IC50 | 2.0 nM | SphK1 | - | [4][5][7] |
| Ki | 3.6 nM | SphK1 | Sphingosine-competitive | [4][5][7] |
| Selectivity | >100-fold | SphK1 vs. SphK2 | - | [4][5] |
| IC50 | 1.0 nM | C17-S1P Formation | 1483 head and neck carcinoma cells | [5] |
| EC50 | 8.4 nM | Intracellular S1P Depletion | 1483 head and neck carcinoma cells | [5] |
| IC50 | 26.7 nM | S1P Formation | Human whole blood | [5] |
Table 2: Pharmacokinetics and In Vivo Dosing
| Parameter | Value | Species | Dosing | Source(s) |
| T1/2 (Blood) | 1.2 hours | Mouse | 10 or 30 mg/kg (IP) | [5][6] |
| Effective Dose | 1 mg/kg (IP) | Mouse | Chronic administration for PAH | [5][6] |
| Preclinical Doses | 10 - 30 mg/kg | Mouse | General preclinical studies | [1] |
Key Signaling Pathways Modulated by PF-543
The primary effect of PF-543 is the direct inhibition of the SphK1/S1P signaling axis. This action initiates a cascade of downstream effects, impacting cell fate and function across various disease models.
Caption: PF-543 competitively inhibits SphK1, blocking S1P production.
In various disease contexts, this primary inhibition leads to modulation of other critical pathways:
-
Cardioprotection: In models of pulmonary hypertension, PF-543 was shown to reduce the expression of the pro-apoptotic protein p53 while increasing the expression of the antioxidant nuclear factor Nrf-2.[5][6]
-
Anti-Cancer: In hepatocellular carcinoma, PF-543 disrupts the SphK1/S1P/PFKFB3 axis, which impairs the glycolytic energy supply required for tumor angiogenesis.[8] It has also been shown to induce apoptosis, necrosis, and autophagy in various cancer cell lines.[4][5][9] For example, in head and neck cancer cells, PF-543-induced cytotoxicity is enhanced by autophagy inhibitors.[9]
-
Anti-Fibrotic: PF-543 can mitigate pulmonary fibrosis by reducing mitochondrial DNA damage in lung epithelial cells.[10] It has also been shown to reduce TGF-β1-induced upregulation of αSMA by inhibiting an autocrine/paracrine S1P signaling mechanism involving SphK1 and S1PR3.[1]
Caption: Inhibition of SphK1 by PF-543 leads to diverse therapeutic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of early findings. Below are summaries of key experimental protocols used in the investigation of PF-543.
SphK1 Kinase Activity Assay (Caliper Mobility-Shift Assay)
This high-throughput assay was used to determine the IC50 of PF-543 by measuring the conversion of a fluorescent substrate to its phosphorylated product.[4][7]
-
Assay Format: 384-well microplate.
-
Reagents:
-
Enzyme: 3 nM recombinant SphK1–His6.
-
Substrate: 1 µM FITC-sphingosine.
-
Cofactor: 20 µM ATP.
-
Compound: PF-543 at various concentrations (final DMSO concentration of 2%).
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT.
-
-
Procedure:
-
SphK1 enzyme is incubated with the substrate, ATP, and varying concentrations of PF-543 for 1 hour.
-
The reaction is quenched by adding 20 µL of 30 mM EDTA.
-
A small aliquot of the reaction mixture is analyzed using a Caliper LabChip 3000 instrument.
-
The system uses microfluidic capillary electrophoresis to separate the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated substrate (FITC-sphingosine).
-
Distinct peaks for product and substrate are quantified to determine the rate of reaction and the inhibitory effect of PF-543.
-
Caption: Workflow for the in vitro SphK1 caliper-based kinase assay.
Cell-Based S1P and Sphingosine Measurement
To confirm target engagement in a cellular context, PF-543's effect on sphingolipid levels was measured in cell lines such as the 1483 head and neck carcinoma cell line.[5]
-
Cell Culture: 1483 cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of PF-543 (e.g., 200 nM) for a specified time (e.g., 1 hour).
-
Lipid Extraction: Cellular lipids are extracted from cell lysates using standard solvent extraction methods.
-
Quantification: The levels of endogenous S1P and sphingosine are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative method involves using an ELISA kit for ceramide, sphingosine, and S1P.[11]
-
Outcome: Treatment with PF-543 results in a dose-dependent decrease in intracellular S1P and a corresponding increase in sphingosine.[5] A 1-hour treatment with 200 nM PF-543 decreased endogenous S1P levels 10-fold in 1483 cells.[5]
In Vivo Mouse Model of Pulmonary Arterial Hypertension (PAH)
This model was used to assess the therapeutic potential of PF-543 on cardiac remodeling.
-
Model: Hypoxia-induced PAH in mice.
-
Animal Dosing: Mice are administered PF-543 (e.g., 1 mg/kg) via intraperitoneal (IP) injection every second day for the duration of the study (e.g., 21 days).[5]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after an initial IP dose (e.g., 10 or 30 mg/kg) to determine the compound's half-life (T1/2).[6]
-
Efficacy Endpoints:
-
Cardiac Hypertrophy: Right ventricular hypertrophy is assessed.
-
Vascular Remodeling: Changes in pulmonary vasculature are examined.
-
Biomarker Analysis: Expression of proteins like SK1, p53, Nrf-2, and phosphorylated STAT3 in heart or lung tissue is measured via Western blot.[6]
-
-
Results: While PF-543 had no significant effect on vascular remodeling in this model, it effectively reduced right ventricular hypertrophy, indicating a protective effect against cardiac damage.[5][6]
Summary and Future Outlook
Early investigations firmly establish PF-543 as a potent and highly selective inhibitor of SphK1. Its ability to robustly modulate the SphK1/S1P signaling axis has demonstrated significant therapeutic potential across a range of preclinical models, including oncology, fibrosis, and cardiovascular disease. The compound's well-defined mechanism, high in vitro potency, and demonstrated in vivo activity make it an invaluable chemical probe for elucidating the role of SphK1 in health and disease. While its anticancer effects can be modest in some contexts, its efficacy in disrupting tumor angiogenesis and protecting against cardiac hypertrophy highlights promising avenues for development.[6][8][12] Further research is warranted to optimize dosing strategies, explore combination therapies, and translate these compelling preclinical findings into clinical trials.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 8. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to microRNA-543 (miR-543)
For Researchers, Scientists, and Drug Development Professionals
Introduction to miR-543
MicroRNA-543 (miR-543) is a small non-coding RNA molecule that plays a significant role in the post-transcriptional regulation of gene expression. It is involved in a wide array of physiological and pathological processes, demonstrating a dual role as both a tumor suppressor and an oncogene depending on the cellular context and tissue type. This guide provides a comprehensive overview of miR-543, its biogenesis, its multifaceted role in various diseases, and detailed experimental protocols for its study.
Biogenesis of miR-543
The gene encoding miR-543 is located within the introns of the Maternally Expressed Gene 8 (MEG8), a long non-coding RNA.[1] The biogenesis of miR-543 follows the canonical microRNA processing pathway.
The Dichotomous Role of miR-543 in Cancer
miR-543 exhibits a context-dependent role in cancer, acting as a tumor suppressor in some malignancies while promoting tumorigenesis in others. This duality is largely attributed to the specific cellular environment and the downstream targets it regulates.
miR-543 as a Tumor Suppressor
In several cancers, miR-543 functions as a tumor suppressor by inhibiting cell proliferation, migration, and invasion, and promoting apoptosis.
| Cancer Type | Expression | Key Target(s) | Observed Effects |
| Breast Cancer | Downregulated[2] | ERK2[2][3], UBE2T[2], VCAN[4] | Inhibition of cell proliferation, migration, and invasion; induction of apoptosis.[2][3][4] |
| Colorectal Cancer | Downregulated[5] | KRAS, MTA1, HMGA2[5] | Inhibition of cell proliferation and metastasis both in vitro and in vivo.[5] |
| Pancreatic Cancer | Downregulated[6] | STK31[6][7] | Suppression of cell growth, invasion, and metastasis.[6] |
miR-543 as an Oncogene
Conversely, in other cancer types, miR-543 is upregulated and promotes cancer progression.
| Cancer Type | Expression | Key Target(s) | Observed Effects |
| Gastric Cancer | Upregulated[8][9] | SIRT1[9], KLF6[8] | Promotion of cell proliferation, migration, and invasion.[8][9] |
| Lung Cancer (NSCLC) | Upregulated[10][11] | MTA1[10], PTEN[11] | Promotion of tumorigenesis, angiogenesis, and cell proliferation.[10][11] |
| Hepatocellular Carcinoma | Upregulated[12] | PAQR3[12] | Promotion of cell proliferation and invasion.[12] |
| Colorectal Cancer (Chemoresistance) | Upregulated in 5-FU resistant cells[13][14] | PTEN[13][14] | Enhancement of chemoresistance to 5-Fluorouracil.[13][14] |
Signaling Pathways Modulated by miR-543
miR-543 exerts its effects by targeting key components of various signaling pathways critical for cell growth, survival, and metastasis.
PTEN/PI3K/AKT Signaling Pathway
In several cancers, such as non-small cell lung cancer and chemoresistant colorectal cancer, miR-543 directly targets the tumor suppressor PTEN.[11][13][14] The downregulation of PTEN by miR-543 leads to the activation of the PI3K/AKT signaling pathway, which in turn promotes cell survival and proliferation.
MAPK/ERK Signaling Pathway
In breast cancer, miR-543 has been shown to directly target ERK2 (also known as MAPK1), a key component of the MAPK/ERK signaling pathway.[2][3] By inhibiting ERK2, miR-543 can suppress the proliferation and survival of breast cancer cells.
miR-543 in Non-Cancerous Diseases
The role of miR-543 is not limited to cancer. Emerging evidence suggests its involvement in neurological disorders and cardiac fibrosis.
Neurological Disorders
In the context of Parkinson's disease, miR-543 has been found to be upregulated in the white matter of patients in the early stages of the disease.[15][16] This upregulation leads to the downregulation of its target, SIRT1, a protein with neuroprotective functions.[15][16] This suggests that the miR-543/SIRT1 axis may contribute to the early pathological changes observed in Parkinson's disease.[15]
Cardiac Fibrosis
While the direct role of miR-543 in cardiac fibrosis is an area of ongoing research, it is known to be involved in pathways that are central to fibrotic processes, such as the TGF-β signaling pathway. Further investigation is required to fully elucidate the specific mechanisms of miR-543 in the development and progression of cardiac fibrosis.
Experimental Protocols for miR-543 Research
Quantification of miR-543 Expression by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring the expression levels of specific microRNAs.
Materials:
-
Total RNA containing small RNAs, isolated from cells or tissues.
-
miRNA-specific stem-loop reverse transcription primer for hsa-miR-543.
-
Reverse transcriptase kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan-based).
-
Forward and reverse primers for hsa-miR-543. A universal reverse primer is often used in conjunction with a specific forward primer.
-
Endogenous control miRNA primers (e.g., U6 snRNA).
Primer Sequences:
-
Commercially available pre-designed primer sets for hsa-miR-543 are recommended for optimal performance and are available from various suppliers.
Protocol:
-
Reverse Transcription:
-
Perform reverse transcription using a stem-loop primer specific for miR-543. This method increases the specificity and efficiency of cDNA synthesis for small RNAs.
-
Incubate the RNA, primer, and reverse transcriptase mix according to the manufacturer's protocol (e.g., 16°C for 30 min, followed by 42°C for 30-60 min, and an inactivation step at 85°C for 5 min).
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, miR-543 specific forward and universal reverse primers, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-543 and the endogenous control.
-
Calculate the relative expression of miR-543 using the 2-ΔΔCt method.
-
Validation of miR-543 Targets using Luciferase Reporter Assay
This assay is used to confirm the direct interaction between miR-543 and its predicted target's 3' UTR.[17][18][19][20]
Protocol:
-
Vector Construction:
-
Clone the 3' UTR of the putative target gene containing the predicted miR-543 binding site downstream of a luciferase reporter gene in a suitable vector (e.g., psiCHECK-2).
-
Create a mutant construct where the miR-543 seed binding sequence in the 3' UTR is mutated or deleted to serve as a negative control.
-
-
Transfection:
-
Co-transfect the luciferase reporter vector (either wild-type or mutant) and a miR-543 mimic or a negative control mimic into a suitable cell line (e.g., HEK293T).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the reporter (e.g., Renilla) luciferase activity to the control (e.g., firefly) luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the miR-543 mimic compared to the negative control for the wild-type 3' UTR construct, but not the mutant, confirms direct targeting.
-
Cell Migration and Invasion Assays (Transwell Assay)
These assays are used to assess the effect of miR-543 on the migratory and invasive potential of cancer cells.[21][22][23][24]
Materials:
-
Transwell inserts (with 8 µm pores).
-
Matrigel (for invasion assay).
-
Cell culture medium with and without serum.
-
miR-543 mimics or inhibitors and corresponding negative controls.
-
Crystal violet stain.
Protocol:
-
Cell Transfection:
-
Transfect cells with miR-543 mimics, inhibitors, or negative controls and incubate for 24-48 hours.
-
-
Assay Setup:
-
For the invasion assay, coat the top of the transwell membrane with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Harvest the transfected cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
-
Staining and Quantification:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
In Vivo Tumorigenesis Assay
This assay evaluates the effect of miR-543 on tumor growth in an animal model.
Protocol:
-
Cell Line Preparation:
-
Establish stable cell lines that overexpress or have silenced miR-543.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the engineered cells (e.g., 1-5 x 106 cells) into the flanks of the mice.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume periodically (e.g., every 3-4 days) using calipers (Volume = 0.5 x Length x Width2).
-
-
Endpoint Analysis:
-
After a set period (e.g., 3-4 weeks), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform further analyses on the tumor tissue, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for target protein expression.
-
Conclusion
miR-543 is a critical regulator of gene expression with diverse and context-dependent roles in human health and disease. Its ability to function as both a tumor suppressor and an oncogene highlights the complexity of microRNA-mediated gene regulation. A thorough understanding of its targets and the signaling pathways it modulates is crucial for the development of novel diagnostic and therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted functions of miR-543.
References
- 1. Alliance of Genome Resources [alliancegenome.org]
- 2. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. miR-543 impairs cell proliferation, migration, and invasion in breast cancer by suppressing VCAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroRNA-543 suppresses colorectal cancer growth and metastasis by targeting KRAS, MTA1 and HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-543 controls pancreatic cancer development by LINC00847-microRNA-543-STK31 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher miR‐543 levels correlate with lower STK31 expression and longer pancreatic cancer survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulated miRNA-543 promotes the proliferation and migration of gastric carcinoma by downregulating KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miR-543 promotes gastric cancer cell proliferation by targeting SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MiR-543 promotes tumorigenesis and angiogenesis in non-small cell lung cancer via modulating metastasis associated protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 16. Dysregulation of miR‐543 in Parkinson's disease: Impact on the neuroprotective gene SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 20. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. corning.com [corning.com]
- 24. protocols.io [protocols.io]
The Dichotomous Role of miR-543 in Human Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-543 (miR-543) is a small non-coding RNA that has emerged as a critical regulator in a multitude of human diseases. Exhibiting a paradoxical nature, miR-543 functions as both an oncogene and a tumor suppressor, depending on the specific cellular context and the disease . Its dysregulation has been implicated in various cancers, neurological disorders, and other pathologies. This technical guide provides an in-depth analysis of the multifaceted role of miR-543, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of its intricate signaling pathways.
Introduction
MicroRNAs (miRNAs) are a class of small, endogenous, non-coding RNA molecules, approximately 22 nucleotides in length, that play pivotal roles in the post-transcriptional regulation of gene expression.[1] They typically bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1] The dysregulation of miRNA expression is a hallmark of many human diseases, and miR-543 has been identified as a significant player in this regulatory landscape.[1][2] This guide will explore the dualistic function of miR-543, its validated targets, and its involvement in key signaling pathways, providing a comprehensive resource for researchers in the field.
Data Presentation: The Quantitative Impact of miR-543
The functional consequences of miR-543 dysregulation are often quantified to understand its pathological significance. The following tables summarize the quantitative data from various studies, illustrating the impact of miR-543 on cellular processes and gene expression.
Table 1: Dysregulation of miR-543 Expression in Human Diseases
| Disease | Tissue/Cell Line | Expression Status | Fold Change (vs. Normal/Control) | Reference |
| Cancers | ||||
| Colorectal Cancer | Tumor Tissues | Downregulated | ~3-fold decrease | [3] |
| Breast Cancer | Tumor Tissues | Downregulated | 2.87 times lower | [4] |
| Glioblastoma | Tumor Tissues | Downregulated | Significantly lower | [5] |
| Hepatocellular Carcinoma | Tumor Tissues | Upregulated | Significantly higher | [2] |
| Oral Squamous Cell Carcinoma | Tumor Tissues | Upregulated | Significantly higher | [6][7] |
| Gastric Carcinoma | Tumor Tissues | Upregulated | Higher in advanced stages | [8] |
| Neurological Disorders | ||||
| Spinocerebellar Ataxia Type 3 | iPSC-derived neurons | Upregulated | Concurrently with reduced DNAJB1 | [9] |
| Parkinson's Disease | White Matter | Upregulated | Significantly higher | [10] |
| Other Diseases | ||||
| Myelofibrosis | Patient Samples | Upregulated | Correlates with ruxolitinib resistance | [11] |
Table 2: Functional Effects of miR-543 Modulation in Cancer Cells
| Cancer Type | Cell Line(s) | Modulation of miR-543 | Effect on Cell Proliferation | Effect on Cell Apoptosis | Effect on Cell Invasion/Migration | Reference(s) |
| Breast Cancer | MCF-7, MDA-MB-231 | Overexpression | Inhibited | Induced | Inhibited | [12][13] |
| Colorectal Cancer | SW620, LoVo | Overexpression | Inhibited | Not specified | Inhibited | [3] |
| Glioblastoma | U87, U251 | Overexpression | Inhibited | Promoted | Inhibited | [5] |
| Hepatocellular Carcinoma | HepG2 | Overexpression | Promoted | Not specified | Promoted | [2] |
| Oral Squamous Cell Carcinoma | SCC9, SCC25, CAL27 | Overexpression | Promoted | Inhibited | Promoted | [6][7] |
Table 3: Validation of miR-543 Targets by Luciferase Reporter Assay
| Target Gene | Cell Line | Reduction in Luciferase Activity (with miR-543 mimic vs. control) | Reference(s) |
| KRAS | HEK293T, SW620 | Significant decrease | [3] |
| MTA1 | HEK293T, SW620 | Significant decrease | [3] |
| HMGA2 | HEK293T, SW620 | Significant decrease | [3] |
| PAQR3 | HepG2 | Significant suppression | [2] |
| ADAM9 | U87, U251 | Significant reduction | [5] |
| ERK2 | MCF-7, MDA-MB-231 | Significant decrease | [4] |
| CYP3A5 | SCC9, SCC25 | Significant reduction | [6][7] |
| PRMT9 | OS cells | Significant inhibition | [14] |
| SIRT1 | Foetal astrocytes | Downregulation of luciferase activity | [10] |
| UBE2T | MCF-7, MDA-MB-231 | Significant decrease | [15] |
Signaling Pathways Involving miR-543
miR-543 exerts its influence by modulating key signaling pathways that are fundamental to cellular homeostasis and disease progression.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In breast cancer, miR-543 has been shown to act as a tumor suppressor by directly targeting and inhibiting ERK2 (also known as MAPK1), a central component of this pathway.[1][4] This inhibition leads to a downstream reduction in the activity of RSK2 and MSK1, ultimately suppressing breast cancer progression.[4]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its aberrant activation is a common feature of many cancers. In endometrial stromal cells, miR-543 has been found to inactivate the Wnt/β-catenin pathway by targeting MAPK1, which in turn affects the phosphorylation of β-catenin.[2][5] This action suppresses the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. Conversely, in pituitary adenoma, miR-543 activates this pathway by negatively regulating Smad7, promoting cell invasion.[16]
PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a major regulator of cell survival, growth, and metabolism. In colorectal cancer, miR-543 has been shown to increase chemoresistance to 5-Fluorouracil by targeting the tumor suppressor PTEN.[9][17] The downregulation of PTEN by miR-543 leads to the activation of AKT, which in turn promotes cell survival and drug resistance.[9][17]
Experimental Protocols
The study of miR-543 involves a range of molecular biology techniques. This section provides detailed methodologies for key experiments.
Quantification of miR-543 Expression by qRT-PCR
Quantitative real-time polymerase chain reaction (qRT-PCR) is the gold standard for measuring miRNA expression levels.[10][18]
Protocol:
-
Total RNA Extraction: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit). Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (RT):
-
Prepare a master mix containing a stem-loop RT primer specific for miR-543, dNTPs, reverse transcriptase, and buffer.[18]
-
Add a defined amount of total RNA (e.g., 10 ng) to the master mix.
-
Perform the RT reaction according to the manufacturer's protocol (e.g., incubate at 16°C for 30 min, followed by 42°C for 30 min, and 85°C for 5 min to inactivate the enzyme).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA from the RT step, a forward primer specific for miR-543, a universal reverse primer, a TaqMan probe (or SYBR Green), and PCR master mix.[18]
-
Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[18]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-543 and an endogenous control (e.g., U6 snRNA).
-
Calculate the relative expression of miR-543 using the 2-ΔΔCt method.
-
Validation of miR-543 Targets using Luciferase Reporter Assay
The luciferase reporter assay is a widely used method to confirm the direct interaction between a miRNA and its predicted target mRNA.[15][19][20]
Protocol:
-
Vector Construction:
-
Amplify the 3'-UTR of the putative target gene containing the miR-543 binding site.
-
Clone the amplified 3'-UTR fragment into a luciferase reporter vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector) downstream of the luciferase gene.
-
Generate a mutant construct by site-directed mutagenesis to alter or delete the miR-543 seed-binding sequence in the 3'-UTR.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the wild-type or mutant luciferase reporter vector and a miR-543 mimic or a negative control mimic using a transfection reagent like Lipofectamine 2000.[19]
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the miR-543 mimic, but not with the mutant construct, confirms the direct interaction.
-
Western Blot Analysis of Target Protein Expression
Western blotting is used to detect changes in the protein levels of miR-543 targets following the modulation of miR-543 expression.[21][22]
Protocol:
-
Cell Transfection and Lysis:
-
Transfect cells with a miR-543 mimic, inhibitor, or respective negative controls.
-
After 48-72 hours, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
In Vivo Tumor Xenograft Model
To assess the effect of miR-543 on tumor growth in a living organism, a xenograft mouse model is often employed.[4][7]
Protocol:
-
Cell Preparation and Injection:
-
Harvest cancer cells that have been stably transfected to overexpress or knockdown miR-543.
-
Resuspend the cells in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure the tumor volume periodically using calipers (Volume = 0.5 x length x width2).
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., after 4-6 weeks or when tumors reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and perform further analysis such as immunohistochemistry for proliferation markers (e.g., Ki-67) or qRT-PCR to confirm miR-543 expression.
-
Conclusion and Future Directions
The research on miR-543 has unveiled its complex and context-dependent role in human diseases. Its ability to act as either an oncogene or a tumor suppressor highlights the intricacy of miRNA-mediated gene regulation. The identification of its numerous targets and its involvement in critical signaling pathways provides a foundation for the development of novel diagnostic biomarkers and therapeutic strategies.
Future research should focus on several key areas:
-
Elucidating the upstream regulatory mechanisms that control miR-543 expression in different disease states.
-
Expanding the repertoire of validated miR-543 targets to gain a more comprehensive understanding of its regulatory network.
-
Investigating the therapeutic potential of targeting miR-543 using miRNA mimics or inhibitors in preclinical models of various diseases.
-
Exploring the use of circulating miR-543 as a non-invasive biomarker for disease diagnosis, prognosis, and monitoring treatment response.
A deeper understanding of the multifaceted roles of miR-543 will undoubtedly pave the way for innovative approaches to combat a wide range of human pathologies.
References
- 1. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miRNA Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Bioengineered RNA Therapy in Patient-Derived Organoids and Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Interactions between miRNAs and the Wnt/β-catenin signaling pathway in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. MicroRNA Therapeutics in Cancer: Current Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genome.med.harvard.edu [genome.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 15. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 16. MicroRNA-543 promotes cell invasion and impedes apoptosis in pituitary adenoma via activating the Wnt/β-catenin pathway by negative regulation of Smad7 [pubmed.ncbi.nlm.nih.gov]
- 17. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to hsa-miR-543: Discovery, Characterization, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: MicroRNAs (miRNAs) are small, non-coding RNA molecules that post-transcriptionally regulate gene expression and are implicated in a vast array of physiological and pathological processes.[1] This document provides a comprehensive technical overview of human microRNA-543 (hsa-miR-543), a versatile miRNA that exhibits a dual role as both a tumor suppressor and an oncogene depending on the cellular context.[2] Located on chromosome 14q32, hsa-miR-543 has been shown to modulate critical cellular processes including proliferation, apoptosis, cell cycle progression, and migration by targeting a wide range of genes.[2][3] This guide summarizes its expression in various diseases, details its validated targets and involvement in key signaling pathways, and provides detailed protocols for its study and characterization.
Data Presentation: Quantitative and Functional Summary
The function and expression of hsa-miR-543 are highly context-dependent, varying significantly across different types of human cancers and other diseases.
Table 1: Expression Profile and Functional Role of hsa-miR-543 in Human Diseases
| Disease Type | Expression Status | Functional Role | Key Targeted Genes | References |
| Cancers | ||||
| Breast Cancer | Downregulated | Tumor Suppressor; Inhibits proliferation, migration, and invasion; Induces apoptosis. | UBE2T, ERK2, VCAN | [3][4][5][6] |
| Glioblastoma (GBM) | Downregulated | Tumor Suppressor; Inhibits proliferation and invasion; Promotes apoptosis. | ADAM9 | [7][8] |
| Colorectal Cancer | Downregulated | Tumor Suppressor; Suppresses growth and metastasis. | KRAS, MTA1, HMGA2 | [2] |
| Endometrial Cancer | Downregulated | Tumor Suppressor; Inhibits proliferation, migration, and invasion. | FAK, TWIST1 | [9][10] |
| Hepatocellular Carcinoma (HCC) | Upregulated | Oncogene; Promotes proliferation and invasion. | PAQR3 | [9] |
| Oral Squamous Cell Carcinoma (OSCC) | Upregulated | Oncogene; Promotes proliferation, invasion, and migration; Inhibits apoptosis. | CYP3A5 | [11][12] |
| Gastric Carcinoma | Upregulated | Oncogene; Promotes proliferation and migration. | KLF6 | [13] |
| Cervical Cancer | Upregulated | Oncogene; Promotes cell proliferation. | BRCA1-interacting protein 1 | [2] |
| Prostate Cancer | Upregulated | Oncogene; Promotes proliferation and metastasis. | RKIP | [6][10] |
| Liver Cancer | Downregulated | Tumor Suppressor; Induces apoptosis and inhibits proliferation. | JAK2/STAT3 Pathway | [14] |
| Non-Cancerous Diseases | ||||
| Spinocerebellar Ataxia Type 3 (SCA3) | Upregulated | Pathogenic; Contributes to reduced levels of a protective co-chaperone. | DNAJB1 (HSP40) | [15][16] |
| Intrauterine Adhesion (IUA) | Downregulated | Protective; Inhibits migration and EMT of endometrial stromal cells. | MAPK1 | [10] |
Table 2: Validated Molecular Targets of hsa-miR-543
| Target Gene | Disease/Context | Validation Method | Effect of Targeting | References |
| UBE2T | Breast Cancer | Dual-Luciferase Reporter Assay, Western Blot | Inhibition of cell viability, proliferation, migration, and invasion. | [4] |
| ERK2 (MAPK1) | Breast Cancer | Dual-Luciferase Reporter Assay, Western Blot | Inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis. | [3][5][17] |
| ADAM9 | Glioblastoma | Dual-Luciferase Reporter Assay, Western Blot | Inhibition of cell proliferation and invasion; promotion of apoptosis. | [7] |
| PAQR3 | Hepatocellular Carcinoma | Fluorescent Reporter Assay, Western Blot | Promotion of cell proliferation and invasion. | [9] |
| CYP3A5 | Oral Squamous Cell Carcinoma | Dual-Luciferase Reporter Assay | Promotion of cell proliferation and invasion. | [11][12] |
| KLF6 | Gastric Carcinoma | Dual-Luciferase Reporter Assay, Western Blot | Promotion of cell proliferation and migration. | [13] |
| NMYC | Neuroblastoma Context | Endogenous Expression Analysis | Downregulation of N-Myc expression. | [2] |
| FZD4 | Wnt Signaling Pathway | Endogenous Expression Analysis | Indirect downregulation of Wnt pathway genes (CTNNB1, TCF4, LEF1). | [2] |
| DNAJB1 | Spinocerebellar Ataxia Type 3 | Western Blot | Downregulation of DNAJB1 protein expression. | [15] |
| JAK2/STAT3 | Liver Cancer | Western Blot | Inhibition of the JAK2/STAT3 signaling pathway. | [14] |
Signaling Pathways and Regulatory Networks
hsa-miR-543 integrates into several critical signaling pathways, modulating their activity by targeting key components.
MAPK/ERK Signaling Pathway in Breast Cancer
In breast cancer, miR-543 acts as a tumor suppressor by directly targeting ERK2 (MAPK1), a central kinase in the MAPK/ERK pathway.[3][5] This inhibition leads to decreased phosphorylation of downstream effectors like RSK2 and MSK1, ultimately suppressing cell proliferation and inducing apoptosis.[3]
Caption: hsa-miR-543 suppresses breast cancer by targeting ERK2 and UBE2T.
Wnt Signaling Pathway Regulation
hsa-miR-543 can also function as a tumor suppressor by targeting Frizzled Class Receptor 4 (FZD4), a receptor in the Wnt signaling pathway.[2] By downregulating FZD4, miR-543 indirectly affects the expression of downstream Wnt targets, including CTNNB1 (β-catenin), TCF4, and LEF1.[2]
Caption: hsa-miR-543 inhibits the Wnt signaling pathway by targeting FZD4.
JAK2/STAT3 Signaling Pathway in Liver Cancer
In some liver cancer contexts, miR-543 acts as a tumor suppressor by inhibiting the JAK2/STAT3 pathway.[14] Overexpression of miR-543 leads to decreased phosphorylation of JAK2 and STAT3, which in turn reduces the expression of their downstream targets like c-Myc and Bcl-2, resulting in decreased proliferation and increased apoptosis.[14]
Caption: hsa-miR-543 suppresses liver cancer via the JAK2/STAT3 pathway.
Detailed Experimental Protocols
Standardized, robust protocols are essential for the accurate study of miRNA function. The following are detailed methodologies for key experiments in hsa-miR-543 research.
Protocol: Quantification of hsa-miR-543 by Stem-Loop RT-qPCR
This method provides high sensitivity and specificity for mature miRNA quantification.[18][19]
Principle: A custom stem-loop primer binds specifically to the 3' end of the mature hsa-miR-543, initiating reverse transcription (RT). The resulting cDNA is then quantified using a specific forward primer and a universal reverse primer in a real-time PCR (qPCR) reaction.[20]
Materials:
-
Total RNA containing small RNAs, isolated from cells or tissues.
-
TaqMan MicroRNA Reverse Transcription Kit or equivalent.[21]
-
Custom stem-loop RT primer for hsa-miR-543.
-
Specific forward primer for hsa-miR-543.
-
Universal reverse primer.
-
TaqMan Gene Expression Master Mix or SYBR Green Master Mix.[21]
-
Endogenous control (e.g., U6 snRNA) primers.
-
Real-Time PCR instrument.
Procedure:
-
RNA Isolation: Extract total RNA, including the small RNA fraction, from the experimental samples using a suitable kit (e.g., Trizol LS). Assess RNA quality and quantity.[21]
-
Stem-Loop Reverse Transcription:
-
Prepare the RT master mix on ice. For a single reaction: 100 ng of total RNA, 1 µL of stem-loop primer (for hsa-miR-543 or U6), and nuclease-free water to a final volume.
-
Add components from the reverse transcription kit according to the manufacturer's protocol (e.g., dNTPs, reverse transcriptase, buffer).[21]
-
Incubate the reaction in a thermal cycler. A pulsed RT reaction can increase sensitivity.[18]
-
-
Real-Time qPCR:
-
Prepare the qPCR master mix. For a single reaction: cDNA from the RT step, 10 µL of 2x TaqMan/SYBR Green Master Mix, 1 µL of the specific forward and universal reverse primer mix, and nuclease-free water.
-
Run the reaction on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for hsa-miR-543 and the endogenous control (U6).
-
Calculate the relative expression of hsa-miR-543 using the 2-ΔΔCt method.[10]
-
Protocol: Validation of hsa-miR-543 Targets by Dual-Luciferase Reporter Assay
This is the gold-standard assay for confirming a direct interaction between a miRNA and its predicted target mRNA.[22][23]
Principle: The 3' UTR of a putative target gene is cloned downstream of a luciferase reporter gene. Co-transfection of this plasmid with a miR-543 mimic into cells will result in decreased luciferase activity if miR-543 directly binds to the 3' UTR. A second luciferase (e.g., Renilla) on the same plasmid serves as a control for transfection efficiency.[24]
Materials:
-
HEK293T or other suitable cell line.[25]
-
Dual-luciferase reporter vector (e.g., pmirGLO, psiCHECK-2).[25][26]
-
hsa-miR-543 mimic and a negative control (NC) mimic.
-
Lipofectamine 2000 or similar transfection reagent.[25]
-
Dual-Glo Luciferase Assay System.[25]
-
Luminometer.
Procedure:
-
Vector Construction:
-
Amplify the 3' UTR sequence of the putative target gene containing the predicted hsa-miR-543 binding site.
-
Clone this wild-type (WT) 3' UTR fragment into the multiple cloning site of the dual-luciferase vector, downstream of the Firefly luciferase gene.[25]
-
Create a mutant (MUT) version of the construct by site-directed mutagenesis to alter the seed sequence within the miR-543 binding site. This will serve as a negative control.[22]
-
-
Cell Culture and Transfection:
-
Luciferase Activity Measurement:
-
Lyse the cells 48 hours post-transfection.
-
Measure Firefly luciferase activity using a luminometer.
-
Add the Stop & Glo reagent to quench the Firefly signal and activate the Renilla luciferase signal. Measure Renilla activity.[23]
-
-
Data Analysis:
-
Normalize the Firegfly luciferase activity to the Renilla luciferase activity for each well.
-
Compare the normalized activity in cells co-transfected with the WT construct and miR-543 mimic to the control groups (WT + NC mimic; MUT + miR-543 mimic). A significant reduction in luciferase activity only in the WT + miR-543 mimic group confirms a direct interaction.
-
Protocol: Analysis of Target Protein Expression by Western Blot
This protocol confirms that the miRNA-mediated regulation observed at the mRNA level translates to a functional change in protein expression.[27][28]
Principle: Cells are transfected with a miR-543 mimic or inhibitor. After an incubation period, total protein is extracted, separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein. A change in protein level relative to controls indicates regulation by miR-543.[29]
Materials:
-
Cell line of interest (e.g., MCF-7 for breast cancer studies).[3]
-
hsa-miR-543 mimic, hsa-miR-543 inhibitor, and negative controls.
-
Transfection reagent.
-
SDS-PAGE sample buffer.[30]
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.[30]
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, Actin).[30]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Transfection: Seed cells in a 6-well or 12-well plate. Transfect with miR-543 mimic, inhibitor, or respective negative controls.[30]
-
Protein Extraction: After 48-72 hours, harvest the cells and lyse them in SDS-PAGE sample buffer. Boil the samples at 95°C for 5 minutes.[30]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[30]
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-UBE2T) overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing:
-
Wash the membrane thoroughly. Apply the ECL substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control (e.g., anti-GAPDH) to ensure equal protein loading.[31]
-
-
Data Analysis: Quantify the band intensities using software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Compare the protein levels in miR-543 mimic/inhibitor-treated samples to the controls.
Experimental and Logical Workflows
Visualizing workflows helps in planning and executing complex multi-step experiments for miRNA characterization.
References
- 1. The role of miR-543 in human cancerous and noncancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hsa-miR-543 Acts as a Tumor Suppressor by Targeting NMYC, Journal of Cancer Treatment and Research, Science Publishing Group [sciencepg.com]
- 3. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIR543 microRNA 543 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. MicroRNA‑543 inhibits proliferation, invasion and induces apoptosis of glioblastoma cells by directly targeting ADAM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miR-543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miR‑543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Upregulated miRNA-543 promotes the proliferation and migration of gastric carcinoma by downregulating KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA-543 suppresses liver cancer growth and induces apoptosis via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upregulation of miR-370 and miR-543 is associated with reduced expression of heat shock protein 40 in spinocerebellar ataxia type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upregulation of miR-370 and miR-543 is associated with reduced expression of heat shock protein 40 in spinocerebellar ataxia type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. 2.3. miRNA Quantification by qRT-PCR [bio-protocol.org]
- 22. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 23. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dual luciferase gene reporter assays to study miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 26. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. MicroRNA Experimental Protocols [labome.com]
- 30. miRNA mimics transfections and western blot [bio-protocol.org]
- 31. miRNA Transfection and Function | Thermo Fisher Scientific - US [thermofisher.com]
miR-543: A Comprehensive Technical Overview of Tissue-Specific Expression and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-543 (miR-543) is a small non-coding RNA molecule that has emerged as a critical regulator of gene expression in a wide array of physiological and pathological processes. Its dysregulation has been implicated in the initiation and progression of numerous diseases, particularly in various forms of cancer where it can function as either an oncogene or a tumor suppressor depending on the cellular context. This technical guide provides an in-depth analysis of the expression patterns of miR-543 across different tissues, with a focus on its differential expression in diseased versus normal states. Furthermore, it delineates the key signaling pathways modulated by miR-543 and offers detailed experimental protocols for its detection and quantification.
Introduction
MicroRNAs (miRNAs) are a class of endogenous, ~22-nucleotide non-coding RNAs that post-transcriptionally regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression. miR-543 has garnered significant attention for its multifaceted roles in cellular processes such as proliferation, apoptosis, migration, and invasion. Understanding its tissue-specific expression and the molecular pathways it governs is paramount for elucidating its biological functions and for the development of novel therapeutic strategies.
Expression Patterns of miR-543 in Different Tissues
The expression of miR-543 is highly variable across different tissues and is frequently altered in disease. While a comprehensive quantitative atlas of miR-543 expression across all normal human tissues is not yet fully established, numerous studies have documented its differential expression in pathological versus adjacent normal tissues.
Upregulation of miR-543 in Disease
Elevated levels of miR-543 have been observed in several malignancies, where it often promotes cancer progression.
| Disease Type | Tissue/Cell Type | Fold Change (Tumor vs. Normal) | Reference(s) |
| Gastric Cancer | Gastric Cancer Tissues | Upregulated | |
| Osteosarcoma | Osteosarcoma Tissues & Cells | Significantly Increased | |
| Oral Squamous Cell Carcinoma | OSCC Tissues & Cell Lines | Significantly Upregulated | |
| Hepatocellular Carcinoma | HCC Tissues & Cell Lines | Dramatically Increased |
Downregulation of miR-543 in Disease
Conversely, in other cancers and pathologies, miR-543 is downregulated, suggesting a tumor-suppressive role.
| Disease Type | Tissue/Cell Type | Fold Change (Tumor vs. Normal) | Reference(s) |
| Glioma | Glioma Tissues & Cell Lines | Extensively Downregulated | |
| Endometrial Cancer | Malignant Endometrium Tissues | Decreased | |
| Ovarian Cancer | Ovarian Cancer Tissues & Cells | Lower Expression Levels | |
| Endometriosis | Eutopic Endometrium | Significantly Downregulated | |
| Periodontitis (LPS-treated) | Periodontal Ligament Cells | Downregulated |
Signaling Pathways Involving miR-543
miR-543 exerts its biological effects by targeting a multitude of mRNAs, thereby influencing various signaling pathways critical in health and disease.
MAPK and Wnt/β-Catenin Signaling Pathways
In the context of endometrial stromal cells, miR-543 has been shown to inhibit the MAPK and Wnt/β-catenin signaling pathways. Overexpression of miR-543 leads to a reduction in the protein levels of key components of these pathways.
Caption: miR-543 inhibits the MAPK and Wnt/β-catenin pathways.
HIF-1α Signaling in Osteosarcoma
In osteosarcoma, miR-543 promotes cell proliferation and glycolysis by stabilizing the HIF-1α protein. It achieves this by targeting and suppressing Protein Arginine Methyltransferase 9 (PRMT9).
Caption: miR-543/PRMT9/HIF-1α axis in osteosarcoma.
Regulation of Smad7 and TWIST1
miR-543 has been identified to target Smad7 and TWIST1, both of which are crucial players in cellular signaling. In pituitary adenoma, miR-543 activates the Wnt/β-catenin pathway by negatively regulating Smad7. In ovarian cancer, it acts as a tumor suppressor by targeting TWIST1.
Caption: miR-543 targets Smad7 and TWIST1 in different cancers.
Experimental Protocols
Accurate detection and quantification of miR-543 are essential for research and clinical applications. The following are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for miR-543
This protocol is for the relative quantification of miR-543 expression in tissue or cell samples.
Workflow Diagram:
Downstream Targets of microRNA-543: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Experimentally Validated and Predicted Downstream Targets of miR-543.
MicroRNA-543 (miR-543) is a small non-coding RNA molecule that has emerged as a critical regulator in a multitude of cellular processes, including cell proliferation, apoptosis, and migration. Its dysregulation has been implicated in the pathogenesis of various diseases, particularly cancer. This technical guide provides a comprehensive overview of the experimentally validated downstream targets of miR-543, detailing the experimental methodologies used for their identification and validation, and summarizing the quantitative data from these studies. Furthermore, it elucidates the role of miR-543 in key signaling pathways, offering visual representations to facilitate a deeper understanding of its molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.
Experimentally Validated Downstream Targets of miR-543
A growing body of evidence has identified several direct downstream targets of miR-543. These targets are typically validated through a combination of bioinformatics prediction and rigorous experimental approaches, including luciferase reporter assays, quantitative real-time PCR (qRT-PCR), and Western blotting. The following tables summarize the key validated targets and the quantitative outcomes of these validation studies.
| Target Gene | Method of Validation | Cell Line(s) | Quantitative Results | Reference |
| PAQR3 (progestin and adipoQ receptor family member 3) | Luciferase Reporter Assay, qRT-PCR, Western Blot | HepG2 (Hepatocellular Carcinoma) | Overexpression of miR-543 significantly decreased the luciferase activity of wild-type PAQR3 3'UTR. A negative correlation between miR-543 and PAQR3 mRNA levels was observed in HCC tissues.[1][2] | [1][2] |
| CYP3A5 (cytochrome P450 family 3 subfamily A member 5) | Luciferase Reporter Assay, qRT-PCR, Western Blot | OSCC (Oral Squamous Cell Carcinoma) cell lines | Co-transfection of miR-543 mimic and a luciferase reporter containing the CYP3A5 3'UTR resulted in a significant decrease in luciferase activity.[3][4] | [3][4] |
| UBE2T (ubiquitin conjugating enzyme E2 T) | Dual-Luciferase Reporter Assay, RNA Pull-down Assay, qRT-PCR, Western Blot | MCF-7, MDA-MB-231 (Breast Cancer) | miR-543 overexpression led to a significant decrease in UBE2T mRNA and protein levels. A direct interaction was confirmed by luciferase and pull-down assays. | |
| MAPK1 (mitogen-activated protein kinase 1) / ERK2 | Luciferase Reporter Assay, qRT-PCR, Western Blot | Endometrial Stromal Cells, Breast Cancer Cell Lines | miR-543 directly binds to the 3'UTR of MAPK1/ERK2, leading to decreased mRNA and protein expression.[5][6][7] | [5][6][7] |
| PRMT9 (protein arginine methyltransferase 9) | Luciferase Reporter Assay, qRT-PCR, Western Blot | Osteosarcoma cell lines | miR-543 directly targets the 3'UTR of PRMT9, leading to reduced PRMT9 expression and subsequent stabilization of HIF-1α. | |
| KLF6 (Kruppel-like factor 6) | Luciferase Reporter Assay, qRT-PCR, Western Blot | Periodontal Ligament Cells, Clear Cell Renal Cell Carcinoma cell lines | miR-543 mimic significantly reduced the luciferase activity of a reporter with the wild-type KLF6 3'UTR and decreased endogenous KLF6 mRNA and protein levels.[8][9][10] | [8][9][10] |
| FAK (Focal Adhesion Kinase) / TWIST1 (Twist-related protein 1) | Not specified in snippets | Endometrial cancer cell lines | Forced expression of miR-543 decreased FAK and TWIST1 mRNA and protein levels.[11] | [11] |
| WIF1 (Wnt inhibitory factor 1) / DKK1 (Dickkopf WNT signaling pathway inhibitor 1) | Dual Luciferase Reporter Assay | Bladder cancer cell lines | miR-543-3p overexpression reduced the luciferase activity of reporters containing the 3'UTR of WIF1 and DKK1.[12] | [12] |
| Smad7 (SMAD family member 7) | Reporter Assay | HP75 (Pituitary Adenoma) | Smad7 was confirmed as a direct target of miR-543.[13][14] | [13][14] |
| PTEN (phosphatase and tensin homolog) | Not specified in snippets | HCT8/FU (Colon Cancer) | miR-543 down-regulates the expression of PTEN.[15] | [15] |
Detailed Experimental Protocols
The validation of miR-543 targets relies on standardized molecular biology techniques. Below are detailed protocols for the key experiments cited in the validation of the aforementioned targets.
Dual-Luciferase Reporter Assay
This assay is the gold standard for validating the direct interaction between a miRNA and its predicted target's 3' Untranslated Region (3'UTR).
-
Vector Construction:
-
Synthesize DNA fragments of the wild-type (WT) 3'UTR of the target gene containing the predicted miR-543 binding site.
-
Synthesize mutant (MUT) 3'UTR fragments with alterations in the miR-543 seed sequence.
-
Clone these fragments into a dual-luciferase reporter vector (e.g., psiCHECK-2) downstream of the Renilla luciferase gene. Firefly luciferase in the same vector serves as a transfection control.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or the relevant cancer cell line) in 24-well plates.
-
Co-transfect the cells with the WT or MUT reporter plasmid, along with a miR-543 mimic or a negative control (NC) mimic using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity to account for transfection efficiency. A significant decrease in the normalized luciferase activity in cells co-transfected with the WT 3'UTR plasmid and the miR-543 mimic compared to controls indicates a direct interaction.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA levels of miR-543 and its target genes.
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit (e.g., TRIzol reagent).
-
-
Reverse Transcription (RT):
-
For miRNA quantification, use a specific stem-loop RT primer for miR-543 to synthesize cDNA.
-
For target gene mRNA quantification, use oligo(dT) or random primers to synthesize cDNA.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay.
-
Use specific forward and reverse primers for the target gene and a forward primer for miR-543 with a universal reverse primer.
-
Use appropriate internal controls for normalization (e.g., U6 snRNA for miRNA and GAPDH or β-actin for mRNA).
-
Calculate the relative expression levels using the 2-ΔΔCt method.
-
Western Blot Analysis
Western blotting is employed to detect changes in the protein expression levels of the target gene.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Signaling Pathways Regulated by miR-543
miR-543 exerts its biological functions by modulating key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the involvement of miR-543 in the Wnt/β-catenin, MAPK/ERK, and HIF-1α pathways.
Experimental Workflow for miR-543 Target Validation
References
- 1. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR‑543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathology & Oncology Research | MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways [por-journal.com]
- 8. MicroRNA-543-3p down-regulates inflammation and inhibits periodontitis through KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | MiR-181d-5p Targets KLF6 to Improve Ischemia/Reperfusion-Induced AKI Through Effects on Renal Function, Apoptosis, and Inflammation [frontiersin.org]
- 11. MicroRNA-543 suppresses endometrial cancer oncogenicity via targeting FAK and TWIST1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upregulation of miR-543-3p promotes growth and stem cell-like phenotype in bladder cancer by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNA-543 promotes cell invasion and impedes apoptosis in pituitary adenoma via activating the Wnt/β-catenin pathway by negative regulation of Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of miR-543 in Cancer Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-543 (miR-543) has emerged as a critical regulator in the complex landscape of cancer biology. Exhibiting a paradoxical nature, miR-543 functions as both a tumor suppressor and an oncogene, depending on the specific cellular context and cancer type. This technical guide synthesizes the current understanding of miR-543's role in cancer progression, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function.
Quantitative Data Summary
The differential expression of miR-543 and its impact on various cellular processes across different cancers are summarized below. These tables highlight the quantitative aspects of miR-543's function, providing a basis for comparative analysis.
Table 1: Expression of miR-543 in Various Cancers
| Cancer Type | Expression Status | Fold Change (Tumor vs. Normal) | Key Findings | Citations |
| Hepatocellular Carcinoma (HCC) | Upregulated | Significantly higher in HCC tissues and cell lines (p < 0.01) | Higher levels associated with metastasis.[1] | [1][2] |
| Oral Squamous Cell Carcinoma (OSCC) | Upregulated | Significantly increased in OSCC tissues (p < 0.0001) and cell lines.[3] | Promotes proliferation, invasion, and migration.[3][4][5] | [3][4][5] |
| Gastric Cancer (GC) | Upregulated | Higher in GC tissues compared to normal tissues (p < 0.001).[6] | Higher levels in patients with advanced stages and metastasis.[7][8] | [6][7][8] |
| Prostate Cancer | Upregulated | Significantly upregulated in metastatic prostate cancer cells. | Promotes proliferation and metastasis.[9] | [9] |
| Gefitinib-Resistant NSCLC | Upregulated | Upregulated in resistant cells. | Promotes cell proliferation and invasion.[3] | [3] |
| Colorectal Cancer (CRC) (5-FU Resistant) | Upregulated | Upregulated in HCT8/FU cells compared to HCT8 cells. | Positively correlated with IC50 of 5-FU.[10][11] | [10][11] |
| Glioma | Downregulated | Greatly downregulated in glioma cell lines and tissues. | Negatively associated with high-grade glioma.[12][13] | [12][13] |
| Ovarian Cancer | Downregulated | Significantly decreased in exosomes from OvCa cell lines, patient serum, and tissues.[14] | Suppresses cell proliferation and invasion.[14][15] | [14][15] |
| Colorectal Cancer (CRC) | Downregulated | Decreased in 75.6% of CRC tissues compared to normal counterparts.[16] | Inversely correlated with metastatic status.[16] | [16] |
| Breast Cancer | Downregulated | Approximately 50% decrease in breast cancer tissues compared to normal tissues.[17][18] | Impairs breast cancer progression.[17] | [17][18] |
| Endometrial Cancer | Downregulated | Decreased in endometrial cancer. | Acts as a tumor suppressor.[1] | [1] |
Table 2: Validated Downstream Targets of miR-543
| Cancer Type | Target Gene | Effect of miR-543 on Target | Consequence of Targeting | Citations |
| Hepatocellular Carcinoma (HCC) | PAQR3 | Direct binding to 3'UTR, decreasing expression. | Promotes proliferation and invasion. | [1][2] |
| Oral Squamous Cell Carcinoma (OSCC) | CYP3A5 | Direct target. | Promotes proliferation and invasion. | [3][4] |
| Gastric Cancer (GC) | SIRT1 | Directly targets and downregulates. | Promotes cell proliferation. | [3] |
| Gastric Cancer (GC) | SPOP | Direct target, inversely correlated expression. | Promotes migration and invasion. | [6] |
| Gastric Cancer (GC) | KLF6 | Negatively regulates mRNA and protein levels. | Promotes proliferation and migration. | [7][8] |
| Prostate Cancer | RKIP | Direct target, negative correlation. | Promotes proliferation and metastasis. | [9] |
| Gefitinib-Resistant NSCLC | PTEN | Targets and downregulates. | Promotes cell proliferation and invasion. | [3] |
| Colorectal Cancer (CRC) (5-FU Resistant) | PTEN | Directly regulates and downregulates. | Enhances drug resistance. | [10] |
| Neuroblastoma | NMYC, FZD4 | Downregulates endogenous expression. | Suppresses Wnt signaling pathway. | [19] |
| Ovarian Cancer | TWIST1 | Direct target, negative correlation. | Suppresses cell proliferation and invasion. | [14][15] |
| Ovarian Cancer | IGF2 | Negatively correlated expression. | Suppresses cell growth. | [14] |
| Colorectal Cancer (CRC) | KRAS, MTA1, HMGA2 | Direct binding to 3'UTRs. | Inhibits proliferation and metastasis. | [16] |
| Colorectal Cancer (CRC) | PIAS3 | Targets and downregulates. | Inhibits proliferation and metastasis. | [20] |
| Breast Cancer | UBE2T | Directly targets and downregulates. | Impairs breast cancer progression. | [17] |
| Breast Cancer | ERK2 (MAPK1) | Direct target. | Inhibits breast cancer progression. | [18] |
Key Signaling Pathways Modulated by miR-543
The functional impact of miR-543 in cancer is exerted through its regulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Oncogenic Activity of miR-543
In cancers where miR-543 is upregulated, it often targets tumor suppressor genes, leading to enhanced cancer cell proliferation, invasion, and drug resistance.
Caption: Oncogenic signaling of miR-543.
Tumor Suppressive Activity of miR-543
Conversely, in contexts where miR-543 is downregulated, its tumor-suppressive functions are lost, allowing for the upregulation of oncogenes and the promotion of cancer progression.
Caption: Tumor suppressive signaling of miR-543.
Experimental Protocols
The following section details the standard methodologies employed in the cited studies to investigate the role of miR-543.
Quantitative Real-Time PCR (qRT-PCR) for miR-543 Expression
This protocol is used to quantify the expression levels of miR-543 in tissues and cell lines.
-
RNA Extraction: Total RNA is isolated from cell lines or tissue samples using TRIzol reagent (Invitrogen) or a similar RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: A specific stem-loop primer for miR-543 is used for the reverse transcription of mature miR-543 into cDNA using a TaqMan MicroRNA Reverse Transcription Kit (Applied Biosystems) or equivalent.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with a TaqMan MicroRNA Assay for miR-543. U6 small nuclear RNA is commonly used as an internal control for normalization.
-
Data Analysis: The relative expression of miR-543 is calculated using the 2-ΔΔCt method.
Luciferase Reporter Assay for Target Validation
This assay is performed to confirm the direct binding of miR-543 to the 3'-untranslated region (3'-UTR) of its putative target genes.
-
Vector Construction: The wild-type 3'-UTR sequence of the target gene containing the predicted miR-543 binding site is cloned into a luciferase reporter vector (e.g., pGL3, Promega). A mutant 3'-UTR with alterations in the miR-543 seed region is also generated.
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with the luciferase reporter vector (wild-type or mutant), a Renilla luciferase control vector, and either miR-543 mimics or a negative control.
-
Luciferase Activity Measurement: After 24-48 hours of incubation, the firefly and Renilla luciferase activities are measured using a Dual-Luciferase Reporter Assay System (Promega).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant reduction in luciferase activity in the presence of miR-543 mimics and the wild-type 3'-UTR, but not the mutant, confirms direct targeting.
Cell Proliferation, Migration, and Invasion Assays
These in vitro assays are fundamental to assessing the functional impact of miR-543 on cancer cell behavior.
-
Proliferation Assay (CCK-8/MTT):
-
Cells are seeded in 96-well plates and transfected with miR-543 mimics, inhibitors, or respective controls.
-
At specified time points, Cell Counting Kit-8 (CCK-8) or MTT reagent is added to the wells.
-
After incubation, the absorbance is measured at the appropriate wavelength to determine the number of viable cells.
-
-
Transwell Migration and Invasion Assays:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively) are placed in 24-well plates.
-
Cells transfected with miR-543 mimics, inhibitors, or controls are seeded in the upper chamber in serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.
-
The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Western Blot Analysis
This technique is used to detect changes in the protein expression of miR-543 target genes.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
Experimental Workflow Visualization
The logical flow of a typical study investigating miR-543's function can be visualized as follows:
Caption: A typical experimental workflow for miR-543 research.
Conclusion
The exploratory studies on miR-543 have revealed its significant and multifaceted role in cancer progression. Its ability to act as either an oncogene or a tumor suppressor by targeting a wide array of genes underscores the complexity of miRNA regulation in cancer. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals. A deeper understanding of the contextual factors that determine the functional switch of miR-543 will be crucial for the development of novel therapeutic strategies that target this potent microRNA. Further research, particularly focusing on in vivo models and clinical validation, is necessary to translate these findings into effective cancer treatments.
References
- 1. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR-543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR‑543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. miRNA-543 promotes cell migration and invasion by targeting SPOP in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulated miRNA-543 promotes the proliferation and migration of gastric carcinoma by downregulating KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MiR-543 Promotes Proliferation and Epithelial-Mesenchymal Transition in Prostate Cancer via Targeting RKIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. miR-543 functions as a tumor suppressor in glioma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. miR-543 functions as a tumor suppressor in glioma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MiR-543 functions as tumor suppressor in ovarian cancer by targeting TWIST1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MicroRNA-543 suppresses colorectal cancer growth and metastasis by targeting KRAS, MTA1 and HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hsa-miR-543 Acts as a Tumor Suppressor by Targeting NMYC, Journal of Cancer Treatment and Research, Science Publishing Group [sciencepublishinggroup.com]
- 20. MiR-543 inhibits proliferation and metastasis of human colorectal cancer cells by targeting PLAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial findings on the regulatory network of miR-543.
An In-depth Technical Guide on the Regulatory Network of miR-543
Introduction
MicroRNA-543 (miR-543) is a small non-coding RNA molecule that plays a significant role in the post-transcriptional regulation of gene expression.[1] It functions by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), typically leading to their degradation or translational repression.[1] Emerging research has illuminated the multifaceted nature of miR-543, revealing its involvement in a wide array of cellular processes and its dysregulation in numerous human diseases, particularly in cancer.[1][2]
Interestingly, miR-543 exhibits a dual role, acting as either an oncogene or a tumor suppressor depending on the cellular context and cancer type. For instance, it is reportedly downregulated in breast, endometrial, and colorectal cancers, where it functions to suppress tumor growth.[3][4] Conversely, its expression is often upregulated in hepatocellular carcinoma, gastric cancer, and prostate cancer, where it promotes tumorigenesis.[5][6][7] This technical guide provides a comprehensive overview of the initial findings on the miR-543 regulatory network, its downstream targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these connections.
The miR-543 Regulatory Network: Downstream Targets and Signaling Pathways
The function of miR-543 is dictated by the downstream target genes it regulates. These targets are often key components of critical signaling pathways that govern cell proliferation, apoptosis, migration, and chemoresistance.
MAPK/ERK Signaling Pathway
In breast cancer, miR-543 acts as a tumor suppressor by directly targeting Extracellular signal-Regulated Kinase 2 (ERK2), a central component of the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.[3] Overexpression of miR-543 leads to the inhibition of cell proliferation and cell cycle progression, while inducing apoptosis.[3] This inhibitory effect is achieved by reducing the protein levels of ERK2 and its phosphorylated form (p-ERK1/2), which in turn decreases the levels of downstream effectors like RSK2 and MSK1.[3]
In the context of endometriosis, miR-543 has been shown to inhibit the migration and epithelial-to-mesenchymal transition (EMT) of endometrial stromal cells by targeting MAPK1 (another name for ERK2), which subsequently inactivates the Wnt/β-catenin signaling pathway.[8]
Caption: miR-543 directly inhibits the MAPK/ERK signaling pathway.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is another critical target of miR-543. Studies have shown that miR-543 can suppress this pathway by targeting key components. For example, it has been demonstrated to target Frizzled-4 (FZD4), a receptor in the Wnt pathway, thereby indirectly affecting the expression of downstream genes like CTNNB1 (β-catenin), TCF4, and LEF1.[9] This interaction suggests a tumor-suppressive role for miR-543 in cancers driven by aberrant Wnt signaling.[9]
Caption: miR-543 indirectly suppresses the Wnt/β-catenin pathway.
PTEN/PI3K/AKT Signaling Pathway
In chemoresistant colorectal cancer cells, miR-543 expression is upregulated and contributes to 5-fluorouracil (5-FU) resistance.[10][11] This effect is mediated through the direct targeting of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor.[10][11] By downregulating PTEN, miR-543 promotes the activation of the PI3K/AKT signaling pathway, which enhances cell survival and confers resistance to apoptosis induced by chemotherapy.[10][11] Inhibition of miR-543 in these cells restores PTEN expression, reduces AKT phosphorylation, and increases sensitivity to 5-FU.[10][11]
Caption: miR-543 promotes chemoresistance by inhibiting PTEN.
Quantitative Data Summary
The regulatory impact of miR-543 is evidenced by its consistent effect on the expression of its target genes across various cancer types. The following tables summarize these interactions and their functional outcomes.
Table 1: Tumor Suppressive Targets of miR-543
| Target Gene | Cancer Type | Effect of miR-543 Overexpression | Functional Outcome | Reference(s) |
| ERK2 (MAPK1) | Breast Cancer | Downregulation | Inhibition of proliferation and cell cycle; induction of apoptosis | [3] |
| KRAS | Colorectal Cancer | Downregulation | Inhibition of growth and metastasis | [4] |
| MTA1 | Colorectal Cancer | Downregulation | Inhibition of growth and metastasis | [4] |
| HMGA2 | Colorectal Cancer | Downregulation | Inhibition of growth and metastasis | [4] |
| ADAM9 | Glioblastoma | Downregulation | Inhibition of proliferation and invasion; induction of apoptosis | [12] |
Table 2: Oncogenic Targets of miR-543
| Target Gene | Cancer Type | Effect of miR-543 Overexpression | Functional Outcome | Reference(s) |
| SIRT1 | Gastric Cancer | Downregulation | Promotion of proliferation and cell cycle progression | [6] |
| PAQR3 | Hepatocellular Carcinoma | Downregulation | Promotion of proliferation, migration, and invasion | [5] |
| KLF6 | Gastric Carcinoma | Downregulation | Promotion of proliferation and migration | [13] |
| PTEN | Colorectal Cancer | Downregulation | Increased resistance to 5-Fluorouracil | [10][11] |
| RKIP | Prostate Cancer | Downregulation | Promotion of proliferation and EMT | [7] |
Key Experimental Protocols
Validating the direct interaction between a miRNA and its target mRNA is crucial. The luciferase reporter assay, quantitative real-time PCR (qRT-PCR), and Western blot are standard techniques used for this purpose.[14][15][16]
Caption: A typical experimental workflow for validating miRNA targets.
Luciferase Reporter Assay for Direct Target Validation
This assay directly tests the binding of a miRNA to the 3'-UTR of its putative target mRNA.[14][17]
-
Vector Construction:
-
Amplify the full-length 3'-UTR of the target gene containing the predicted miR-543 binding site.
-
Clone this 3'-UTR sequence downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector. This creates the "wild-type" reporter plasmid.[17]
-
Create a "mutant" reporter plasmid by site-directed mutagenesis, altering the seed sequence within the miR-543 binding site in the 3'-UTR to disrupt binding.[17]
-
-
Cell Culture and Transfection:
-
Select a cell line suitable for transfection.[17]
-
Seed cells in 24- or 48-well plates.
-
Co-transfect the cells with:
-
The wild-type or mutant reporter plasmid.
-
A miR-543 mimic (or a negative control mimic).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
-
Interpretation: A significant decrease in normalized luciferase activity in cells co-transfected with the wild-type plasmid and the miR-543 mimic, but not in cells with the mutant plasmid, confirms the direct binding of miR-543 to the target 3'-UTR.[5]
qRT-PCR for mRNA Expression Analysis
This method quantifies the level of the target mRNA following modulation of miR-543 expression.
-
Cell Transfection: Transfect cells with a miR-543 mimic, a miR-543 inhibitor, or respective negative controls.
-
RNA Extraction: After 48-72 hours, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers.
-
Real-Time PCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for the target gene and an endogenous control gene (e.g., GAPDH, β-actin) for normalization.
-
The relative expression of the target mRNA is calculated using the 2-ΔΔCt method.
-
-
Interpretation: A significant decrease in target mRNA levels upon miR-543 mimic transfection (or an increase upon inhibitor transfection) supports the regulatory relationship.[13]
Western Blot for Protein Expression Analysis
Western blotting is used to detect changes in the protein level of the target gene.[14][15]
-
Protein Extraction: Transfect cells as described for qRT-PCR. After 48-72 hours, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Interpretation: A decrease in the target protein band intensity in miR-543 mimic-transfected cells compared to controls confirms that miR-543 represses protein expression.[3][11]
Implications for Drug Development
The central role of miR-543 in regulating key cancer pathways makes it an attractive target for therapeutic intervention.
-
Tumor Suppressor Context (e.g., Breast Cancer): In cancers where miR-543 is downregulated, developing "miRNA replacement therapies" using miR-543 mimics could restore its tumor-suppressive function, inhibiting proliferation and inducing apoptosis.[3]
-
Oncogenic Context (e.g., Gastric Cancer, Chemoresistance): In cancers where miR-543 is overexpressed, therapeutic strategies could involve the use of anti-miRNA oligonucleotides (AMOs) or "antagomirs" to specifically inhibit miR-543.[6][10] This could lead to the upregulation of tumor suppressor targets like PTEN, thereby sensitizing cancer cells to conventional chemotherapies.[10]
Conclusion
The regulatory network of miR-543 is complex and highly context-dependent, positioning it as a critical modulator of cellular fate in both health and disease. Its ability to target key nodes in fundamental signaling pathways like MAPK/ERK, Wnt/β-catenin, and PTEN/PI3K/AKT underscores its significance in cancer biology. While initial findings have provided a strong foundation, further research is necessary to fully delineate its complete network of interactions and to translate these discoveries into effective, targeted therapies for patients. The experimental protocols detailed herein represent the gold standard for validating such regulatory connections and will be instrumental in advancing this field.
References
- 1. The role of miR-543 in human cancerous and noncancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-543 suppresses colorectal cancer growth and metastasis by targeting KRAS, MTA1 and HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-543 promotes gastric cancer cell proliferation by targeting SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MiR-543 Promotes Proliferation and Epithelial-Mesenchymal Transition in Prostate Cancer via Targeting RKIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hsa-miR-543 Acts as a Tumor Suppressor by Targeting NMYC, Journal of Cancer Treatment and Research, Science Publishing Group [sciencepublishinggroup.com]
- 10. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Upregulated miRNA-543 promotes the proliferation and migration of gastric carcinoma by downregulating KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental strategies for microRNA target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling the Dual-Action Mechanism of YK-11: A Technical Guide to its Function as a Myostatin Inhibitor
For Immediate Release
Tokyo, Japan - A comprehensive technical guide released today offers an in-depth analysis of the investigational compound YK-11, focusing on its unique dual-action mechanism as both a partial androgen receptor agonist and a potent myostatin inhibitor. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates the current understanding of YK-11's molecular interactions and its effects on muscle cell differentiation, supported by quantitative data from key preclinical studies.
YK-11, a synthetic steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its potential to induce muscle growth by targeting the myostatin signaling pathway, a primary negative regulator of muscle mass.[1][2] This guide meticulously details the pivotal role of follistatin (Fst) in YK-11's mechanism of action.
Core Mechanism: Androgen Receptor-Mediated Upregulation of Follistatin
The central finding of in vitro research is that YK-11 induces myostatin inhibition not through direct interaction with the myostatin protein, but by significantly increasing the expression of its antagonist, follistatin.[3][4][5] This process is initiated by YK-11's binding to and partial activation of the androgen receptor (AR).[3][4] Unlike full agonists like dihydrotestosterone (DHT), YK-11 does not induce the N/C terminal interaction of the AR, a conformational change required for the full spectrum of androgenic activity.[3][4] This partial agonism is a hallmark of its classification as a SARM.
The subsequent upregulation of follistatin is a direct consequence of this AR activation. Studies utilizing the C2C12 mouse myoblast cell line have demonstrated that treatment with YK-11, but not DHT, leads to a significant increase in follistatin mRNA levels.[3][5] The indispensability of this pathway to YK-11's anabolic effects was confirmed in experiments where the introduction of an anti-follistatin antibody reversed the myogenic differentiation induced by YK-11.[3][5]
The signaling cascade initiated by YK-11 can be visualized as follows:
Quantitative Analysis of YK-11's Effects on Myogenic Factors
The anabolic activity of YK-11 is further substantiated by its impact on myogenic regulatory factors (MRFs). In C2C12 myoblasts, YK-11 has been shown to upregulate the mRNA expression of key MRFs, including MyoD, Myf5, and myogenin, to a greater extent than DHT.[3][5] This heightened expression of MRFs contributes to the enhanced myogenic differentiation observed with YK-11 treatment.
The following tables summarize the quantitative findings from key in vitro studies:
Table 1: Effect of YK-11 and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Myoblasts
| Treatment (500 nM) | Myf5 mRNA Fold Change (vs. Control) | MyoD mRNA Fold Change (vs. Control) | Myogenin mRNA Fold Change (vs. Control) |
| YK-11 | ~3.5 | ~2.5 | ~4.0 |
| DHT | ~2.0 | ~1.5 | ~2.5 |
| Data are estimated from graphical representations in Kanno et al., 2013 and are statistically significant (p<0.05) compared to the solvent control.[1] |
Table 2: Effect of YK-11 on Follistatin (Fst) mRNA Expression in C2C12 Myoblasts
| Treatment (500 nM) | Follistatin mRNA Fold Change (vs. Control) |
| YK-11 (Day 2) | ~3.0 |
| YK-11 (Day 4) | ~4.5 |
| DHT (Day 2 & 4) | No significant change |
| **Statistically significant difference (p<0.01) compared with the solvent control.*[1] |
Detailed Experimental Protocols
To facilitate reproducibility and further investigation, the following are detailed methodologies for the key experiments cited:
Cell Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Differentiation Induction: At approximately 80-90% confluency, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.
-
Treatment: YK-11 (500 nM), DHT (500 nM), or a solvent control (Ethanol) are added to the differentiation medium. For antagonist and neutralization experiments, hydroxyflutamide (10 µM) or an anti-follistatin antibody is co-administered with YK-11.
Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To quantify the mRNA expression levels of MyoD, Myf5, myogenin, and follistatin.
-
Procedure:
-
Total RNA is isolated from treated C2C12 cells.
-
cDNA is synthesized from the isolated RNA via reverse transcription.
-
qRT-PCR is performed using SYBR Green chemistry with primers specific for the target genes and a housekeeping gene (e.g., β-actin) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
Western Blotting:
-
Objective: To determine the protein levels of Myosin Heavy Chain (MyHC) as a marker of terminal myogenic differentiation.
-
Procedure:
-
Whole-cell lysates are prepared from treated C2C12 cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against MyHC.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
-
Conclusion
The available preclinical data strongly supports a model where YK-11 promotes muscle growth through a dual mechanism: partial activation of the androgen receptor, which in turn leads to a significant, AR-dependent upregulation of the myostatin inhibitor follistatin. This unique mode of action distinguishes YK-11 from traditional androgens and other SARMs. The provided quantitative data and experimental protocols serve as a valuable resource for the scientific community to build upon this foundational knowledge in the exploration of novel anabolic agents. Further research is warranted to fully elucidate the therapeutic potential and safety profile of YK-11.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Anabolic Activity of YK-11: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK-11 is a novel synthetic steroidal selective androgen receptor modulator (SARM) demonstrating potent anabolic activity in preclinical studies.[1] Its unique mechanism of action, which combines partial agonism of the androgen receptor with the robust induction of the myostatin inhibitor follistatin, distinguishes it from traditional anabolic agents and other SARMs.[2][3] This document provides a comprehensive technical overview of the anabolic activity of YK-11, focusing on its molecular signaling pathways, quantitative effects on myogenic and osteogenic markers, and detailed experimental methodologies from key in vitro studies.
Introduction
YK-11, chemically identified as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a compound of significant interest in the field of muscle and bone biology due to its powerful anabolic properties.[3] Structurally derived from dihydrotestosterone (DHT), it exhibits a unique profile as a partial agonist of the androgen receptor (AR).[1][4] Unlike full agonists, YK-11 activates the AR without inducing the N/C-terminal interaction, leading to gene-selective effects.[3] The primary contributor to its strong anabolic effects is its ability to significantly increase the expression of follistatin, a potent antagonist of myostatin, a key negative regulator of muscle growth.[3][5]
Molecular Signaling Pathways
The anabolic activity of YK-11 is primarily mediated through two interconnected signaling pathways: direct partial activation of the androgen receptor and a more dominant pathway involving the upregulation of follistatin to inhibit myostatin.
Androgen Receptor Partial Agonism
YK-11 binds to the androgen receptor in muscle and bone tissue.[6] However, it acts as a partial agonist, meaning it does not elicit the full transcriptional activation typical of endogenous androgens like testosterone and DHT.[1][7] This partial activation is thought to contribute to its tissue-selective anabolic effects while potentially minimizing some of the androgenic side effects associated with traditional anabolic steroids.[7] In osteoblasts, YK-11 has been shown to activate the Akt signaling pathway via a rapid non-genomic action of the AR, similar to DHT, which is a key regulator of osteoblast proliferation and differentiation.[8]
Follistatin-Mediated Myostatin Inhibition
A distinguishing feature of YK-11 is its potent induction of follistatin (Fst) expression.[3] Follistatin is a glycoprotein that binds to and inhibits the activity of myostatin, a member of the transforming growth factor-beta (TGF-β) family that acts as a negative regulator of muscle mass.[2][9] By increasing follistatin levels, YK-11 effectively removes this "brake" on muscle growth, leading to enhanced myogenic differentiation and proliferation.[3][5] Notably, this effect on follistatin expression is not observed with DHT treatment, highlighting a unique mechanism of YK-11.[3]
Quantitative Data on Anabolic Activity
In vitro studies utilizing C2C12 myoblasts and MC3T3-E1 osteoblasts have provided quantitative insights into the anabolic effects of YK-11, often in comparison to dihydrotestosterone (DHT).
Effects on Myogenic Regulatory Factors and Follistatin in C2C12 Myoblasts
YK-11 has been shown to induce the expression of key myogenic regulatory factors (MRFs) more significantly than DHT.[3]
| Gene | Treatment (500 nM) | Fold Increase in mRNA Expression (vs. Control) | Reference |
| Myf5 | YK-11 | More significant than DHT | [3] |
| DHT | Significant increase | [3] | |
| MyoD | YK-11 | More significant than DHT | [3] |
| DHT | Significant increase | [3] | |
| Myogenin | YK-11 | More significant than DHT | [3] |
| DHT | Significant increase | [3] | |
| Follistatin (Fst) | YK-11 | Significant increase | [3][9] |
| DHT | No significant increase | [3][9] |
Effects on Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells
YK-11 promotes osteoblast proliferation and differentiation, indicating its potential anabolic effects on bone tissue.[8]
| Parameter | Treatment | Observation | Reference |
| Cell Proliferation | YK-11 (0.5 µM) | Increased cell growth (reversed by AR antagonist) | [8] |
| DHT (0.01 µM) | Increased cell growth (reversed by AR antagonist) | [8] | |
| Mineralization | YK-11 | Increased calcium deposits | [8] |
| DHT | Increased calcium deposits | [8] | |
| Osteoblast Markers | YK-11 | Increased mRNA levels of Osteoprotegerin and Osteocalcin | [8] |
| Akt Phosphorylation | YK-11 | Increased within 15 minutes | [8] |
| DHT | Increased within 15 minutes | [8] |
Experimental Protocols
The following are summaries of the methodologies employed in key in vitro studies of YK-11.
Myogenic Differentiation Assay in C2C12 Cells
-
Cell Line: C2C12 mouse myoblast cells.[9]
-
Cell Culture: Cells are cultured in a growth medium (e.g., DMEM with 10% FBS). To induce differentiation, the medium is switched to a differentiation medium (e.g., DMEM with 2% horse serum).[9]
-
Treatment: Cells are treated with YK-11 (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., EtOH) in the differentiation medium.[9] For antagonist studies, cells may be pre-treated with an AR antagonist like flutamide (e.g., 10 µM).[10] For neutralization studies, an anti-follistatin antibody is added to the medium.[3]
-
Analysis:
-
qRT-PCR: Total RNA is isolated from the cells at specified time points (e.g., 2, 4, or 6 days).[10] The mRNA expression of myogenic markers (Myf5, MyoD, myogenin) and follistatin is quantified using real-time quantitative reverse transcription-polymerase chain reaction, with results normalized to a housekeeping gene like β-actin.[10]
-
Immunoblotting: Protein levels of differentiation markers like myosin heavy chain (MyHC) are assessed by Western blot to confirm myogenic differentiation.[9]
-
Osteoblastic Proliferation and Differentiation Assay in MC3T3-E1 Cells
-
Cell Line: MC3T3-E1 mouse osteoblast cells.[8]
-
Cell Proliferation Assay (MTS Assay): Cells are treated with YK-11 or DHT for a specified period (e.g., 96 hours). Cell viability/proliferation is measured using a colorimetric assay like the MTS assay.[8]
-
Mineralization Assay (Alizarin Red S Staining): Cells are cultured in a differentiation medium with YK-11 or DHT for an extended period (e.g., 21 days). Calcium deposits, indicative of mineralization, are stained with Alizarin Red S.[8]
-
qRT-PCR: The mRNA expression of osteoblast differentiation markers (e.g., osteoprotegerin, osteocalcin) is quantified.[8]
-
Akt Phosphorylation Assay: Cells are treated with YK-11 or DHT for a short duration (e.g., 15 minutes). The levels of phosphorylated Akt are determined by Western blot to assess the activation of non-genomic AR signaling.[8]
Conclusion
YK-11 demonstrates significant anabolic activity through a dual mechanism: partial agonism of the androgen receptor and, more notably, the induction of follistatin, leading to the inhibition of myostatin. In vitro data shows its superiority over DHT in upregulating key myogenic regulatory factors and its unique ability to stimulate follistatin expression.[3] Furthermore, its positive effects on osteoblast proliferation and differentiation suggest a potential role in promoting bone health.[8] The gene-selective nature of its AR activation, combined with its myostatin-inhibiting properties, makes YK-11 a compelling candidate for further research in the development of novel anabolic therapies. However, it is crucial to note that YK-11 is an experimental compound, and no human clinical trials have been conducted to date.[2] Further in vivo studies are necessary to fully elucidate its therapeutic potential and safety profile.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medisearch.io [medisearch.io]
- 5. researchgate.net [researchgate.net]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. fitscience.co [fitscience.co]
- 8. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 9. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Initial In Vitro Studies of YK-11 on C2C12 Myoblasts: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational in vitro research on YK-11, a selective androgen receptor modulator (SARM), and its effects on the myogenic differentiation of C2C12 myoblasts. The content herein is based on seminal studies that have elucidated the unique mechanism of action of YK-11, distinguishing it from other androgens like dihydrotestosterone (DHT).
Executive Summary
YK-11 is a synthetic, steroidal SARM that has demonstrated potent anabolic effects on skeletal muscle cells in preclinical settings.[1] Initial in vitro studies utilizing the C2C12 mouse myoblast cell line have been pivotal in understanding its molecular mechanisms. These studies reveal that YK-11 not only functions as a partial agonist of the androgen receptor (AR) but also uniquely stimulates the expression of follistatin (Fst), a potent inhibitor of myostatin.[2][3][4][5] This dual mechanism contributes to a more significant induction of myogenic regulatory factors (MRFs) and subsequent muscle cell differentiation compared to traditional androgens like DHT.[2][3][5]
Core Mechanism of Action
YK-11 induces myogenic differentiation in C2C12 myoblasts through a novel pathway. While it binds to the androgen receptor, its primary anabolic effect is mediated by the robust induction of follistatin.[2][3][6] Follistatin, in turn, acts as a myostatin antagonist.[4][7][8] Myostatin is a protein that negatively regulates muscle growth; by inhibiting it, YK-11 effectively removes a key brake on myogenesis.[4][8] This action is distinct from DHT, which also promotes myogenesis but does not induce follistatin expression.[2][3][6] The myogenic differentiation stimulated by YK-11 is reversed by the application of an anti-follistatin antibody, confirming the critical role of this pathway.[2][3][5]
Signaling Pathway Diagram
Caption: YK-11 signaling pathway in C2C12 myoblasts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of YK-11 on C2C12 myoblasts. The primary comparison is made with Dihydrotestosterone (DHT), a potent natural androgen.
Table 1: Effect on Myogenic Regulatory Factor (MRF) mRNA Expression
| Treatment (500 nM for 4 days) | Myf5 mRNA Expression (Fold Change vs. Control) | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| DHT | ~ 2.5 | ~ 1.5 | ~ 3.0 |
| YK-11 | ~ 4.5 | ~ 2.0 | ~ 5.5 |
Data are estimations based on graphical representations in Kanno et al., 2013. The study notes the induction by YK-11 is "more significant" than with DHT.[2][3][6]
Table 2: Effect on Follistatin (Fst) mRNA Expression
| Treatment (500 nM) | Fst mRNA Expression (Fold Change vs. Control) - Day 2 | Fst mRNA Expression (Fold Change vs. Control) - Day 4 |
| DHT | No significant change | No significant change |
| YK-11 | ~ 3.5 | ~ 4.5 |
Data are estimations based on graphical representations in Kanno et al., 2013. This effect is unique to YK-11.[2][6][7]
Table 3: Effect on Myogenic Differentiation Marker
| Treatment (500 nM for 7 days) | Myosin Heavy Chain (MyHC) Protein Level |
| Control (EtOH) | Baseline |
| DHT | Enhanced |
| YK-11 | Enhanced |
Both YK-11 and DHT were shown to increase the protein levels of MyHC, a key marker for terminal myogenic differentiation.[6]
Experimental Protocols
The methodologies outlined below are based on the procedures described in the foundational studies of YK-11 on C2C12 cells.[6][9]
Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblast cells.[9]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[9][10]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9][10]
-
Induction of Differentiation: To induce myogenic differentiation, C2C12 myoblasts are grown to 80-90% confluency. The growth medium is then replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.[9][10][11] Test compounds (YK-11, DHT) or a vehicle control (Ethanol) are added to this medium.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is isolated from treated C2C12 cells using a suitable reagent like ISOGEN II.[9]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.[9]
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based qPCR mix with primers specific for target genes (MyoD, Myf5, myogenin, Follistatin) and a housekeeping gene (e.g., β-actin) for normalization.[6][12]
-
Analysis: Gene expression is quantified using the comparative Ct (ΔΔCt) method, and results are expressed as fold change relative to the vehicle-treated control group.
Immunoblotting (Western Blot)
-
Cell Lysis: Cells are harvested and lysed in an SDS sample buffer.[9]
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are resolved by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Myosin Heavy Chain, Androgen Receptor, and a loading control like tubulin).[6][9]
-
Secondary Antibody and Visualization: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using a chemiluminescence detection system.[9]
Experimental Workflow Diagram
Caption: General experimental workflow for studying YK-11 in C2C12 cells.
Conclusion and Future Directions
The initial in vitro studies on C2C12 myoblasts have been instrumental in defining YK-11 as a SARM with a unique and potent anabolic mechanism. By inducing follistatin, YK-11 activates a pathway that is highly specific to muscle tissue, which is a desirable characteristic for therapeutic development.[13] These findings provide a strong rationale for further investigation into the efficacy and safety of YK-11 in more complex biological systems and its potential application in conditions characterized by muscle wasting. Future research should focus on comprehensive dose-response studies, proteomic analyses to identify downstream targets, and eventual translation to in vivo models to validate these promising in vitro results.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. YK11 New SARM - Increases Follistatin | UK-Muscle.co.uk Forum [uk-muscle.co.uk]
- 6. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. swolverine.com [swolverine.com]
- 9. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. Data on the proliferation and differentiation of C2C12 myoblast treated with branched-chain ketoacid dehydrogenase kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
The Discovery and Synthesis of YK-11: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. First reported by Japanese researcher Yuichiro Kanno in 2011, YK-11 functions as a partial agonist of the androgen receptor (AR) while simultaneously acting as a potent myostatin inhibitor.[1] This is achieved through the upregulation of follistatin (Fst), a key antagonist of myostatin. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of YK-11, supported by available quantitative data and detailed experimental protocols.
Discovery and Initial Characterization
YK-11, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, was first identified and characterized by Yuichiro Kanno and his team in 2011.[1][2] Their initial research, published in the Biological and Pharmaceutical Bulletin, described YK-11 as a novel steroidal compound and a partial agonist of the androgen receptor.[2] Subsequent research by the same group further elucidated its unique properties as a myostatin inhibitor.
Chemical Synthesis of YK-11
The synthesis of YK-11 has evolved since its initial discovery. While the original 2011 publication by Kanno et al. confirmed its structure, a more detailed and improved synthesis protocol was published in 2020, also by Kanno's research group.[3] This later method provides a more efficient and diastereoselective approach to obtaining the biologically active form of YK-11.
Improved Synthesis Protocol (Kanno et al., 2020)
An improved method for the synthesis of YK-11 was developed to enhance diastereoselectivity, yielding the active diastereomer.[3]
Experimental Protocol:
A 100 mL two-necked round-bottomed flask is charged with a magnetic stirring bar, the starting material (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and a solvent mixture of MeOH/DMSO (10:1, 45 mL). The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide. The system is purged with carbon monoxide. A mixture of Pd(tfa)2 (66.5 mg, 0.20 mmol) and the chiral ligand L1 (131 mg, 0.30 mmol) in MeOH/DMSO (10:1, 10 mL) is then added dropwise to the stirred solution at -10 °C.[3]
Mechanism of Action
YK-11 exhibits a dual mechanism of action that distinguishes it from many other SARMs. It acts as a partial agonist of the androgen receptor and as a myostatin inhibitor.
Partial Agonism of the Androgen Receptor
YK-11 binds to the androgen receptor, but it does not induce the full conformational change typically associated with full agonists like dihydrotestosterone (DHT).[4] This partial agonism is thought to contribute to its selective anabolic effects with potentially reduced androgenic side effects.
Myostatin Inhibition via Follistatin Upregulation
A key feature of YK-11 is its ability to significantly increase the expression of follistatin.[2][5] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth. By increasing follistatin levels, YK-11 effectively inhibits myostatin, leading to enhanced muscle development.
In Vitro Efficacy and Potency
The biological activity of YK-11 has been primarily investigated through in vitro studies, particularly using C2C12 myoblast cells, a common model for studying myogenesis.
Androgen Receptor Activation
While a direct binding affinity (Ki) for the androgen receptor has not been definitively reported in the reviewed literature, the functional activity of YK-11 has been quantified. In an androgen responsive element (ARE) luciferase reporter assay, the major, active diastereomer of YK-11 (2a) demonstrated a half-maximal effective concentration (EC50) of 7.85 nM.[6] The diastereomeric mixture of YK-11 had an EC50 of 12.5 nM.[6]
| Compound | EC50 (nM) for AR Activation |
| YK-11 (active diastereomer 2a) | 7.85[6] |
| YK-11 (diastereomeric mixture) | 12.5[6] |
Myogenic Differentiation in C2C12 Myoblasts
In vitro studies have demonstrated that YK-11 is a potent inducer of myogenic differentiation, even more so than DHT.[2][5] At a concentration of 500 nM, YK-11 significantly increases the expression of key myogenic regulatory factors (MRFs).
| Myogenic Regulatory Factor | Fold Increase (YK-11 at 500 nM vs. Control) | Fold Increase (DHT at 500 nM vs. Control) |
| MyoD | ~2.5-fold | ~1.5-fold |
| Myf5 | ~3-fold | ~1.5-fold |
| Myogenin | ~2-fold | ~1.2-fold |
| Follistatin | ~3.5-fold | No significant change |
Note: The fold increases are estimated from graphical data presented in Kanno et al., 2013 and are for illustrative purposes.
Experimental Protocol for Myogenic Differentiation Assay (Kanno et al., 2013):
Mouse myoblast C2C12 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. To induce differentiation, the medium is switched to DMEM with 2% horse serum. Cells are then treated with YK-11 (500 nM), DHT (500 nM), or a vehicle control. The expression of myogenic regulatory factors and other target genes is then assessed at various time points using quantitative real-time PCR (qRT-PCR).[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of YK-11 and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of YK-11.
Caption: General experimental workflow for YK-11 evaluation.
Conclusion
YK-11 is a novel SARM with a compelling dual mechanism of action that makes it a subject of significant interest in the field of muscle biology and drug development. Its ability to act as a partial androgen receptor agonist and a potent myostatin inhibitor via follistatin upregulation presents a unique profile for potential therapeutic applications. The provided in vitro data and synthesis protocols offer a solid foundation for further research into this promising compound. Future studies should aim to elucidate its in vivo efficacy, safety profile, and a more precise quantification of its androgen receptor binding affinity.
References
- 1. Page loading... [guidechem.com]
- 2. (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
YK-11: A Technical Guide to its Steroidal Structure and Dual Anabolic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK-11 is a novel synthetic steroidal compound that has garnered significant interest within the scientific community for its unique dual mechanism of action. Structurally derived from dihydrotestosterone (DHT), it is classified as a selective androgen receptor modulator (SARM).[1][2] Unlike traditional non-steroidal SARMs, YK-11 possesses a four-ring steroidal backbone, which is fundamental to its bioactivity.[3][4] This compound acts as a partial agonist of the androgen receptor (AR), exhibiting tissue-selective anabolic effects.[5][6] Notably, YK-11 also functions as a potent myostatin inhibitor, a property not typically associated with classical androgens.[7] It achieves this by significantly increasing the expression of follistatin (Fst), a natural antagonist of myostatin.[8][9] This technical guide provides an in-depth analysis of YK-11's steroidal structure, its significance in receptor interaction, and its dual signaling pathways. We present available quantitative data, detailed experimental protocols from foundational studies, and visual representations of its molecular pathways and experimental workflows.
The Steroidal Architecture of YK-11
YK-11, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid based on the 5-α-dihydrotestosterone (DHT) structure.[10] Its chemical formula is C25H34O6 and it has a molecular mass of 430.541 g·mol−1.[4]
The core of YK-11 is a gonane steroid nucleus, consisting of seventeen carbon atoms arranged in four fused rings: three cyclohexane rings and one cyclopentane ring. This steroidal backbone is a critical determinant of its interaction with the androgen receptor. The modifications to this core structure are what confer its unique pharmacological profile.
Significance of the Steroidal Structure:
The rigid, hydrophobic steroidal framework of YK-11 facilitates its binding to the ligand-binding domain (LBD) of the androgen receptor. This interaction is a key initiating step in its anabolic signaling cascade. Unlike non-steroidal SARMs which interact with the AR through different conformational changes, the steroidal nature of YK-11 suggests a binding mode more analogous to endogenous androgens. However, it is the unique side chains and modifications that result in its partial agonism and gene-selective activation, differentiating it from full agonists like DHT.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro studies on YK-11.
Table 1: Androgen Receptor Activation
| Parameter | Cell Line | Value | Reference |
| EC50 for ARE-luciferase reporter | HEK293 | 12.5 nM (diastereomeric mixture) | [11] |
| EC50 for ARE-luciferase reporter | HEK293 | 7.85 nM (active diastereomer) | [11] |
Table 2: Myogenic and Osteogenic Differentiation Markers
| Cell Line | Treatment | Marker | Fold Increase (vs. Control) | Reference |
| C2C12 Myoblasts | 500 nM YK-11 | Myf5 mRNA | More significant than DHT | [8][9] |
| MyoD mRNA | More significant than DHT | [8][9] | ||
| Myogenin mRNA | More significant than DHT | [8][9] | ||
| Follistatin mRNA | Significantly Increased (not observed with DHT) | [8][12] | ||
| MC3T3-E1 Osteoblasts | 0.5 µM YK-11 | Osteoprotegerin mRNA | Increased | [1][13] |
| 0.1-1.0 µM YK-11 | Osteocalcin mRNA | Dose-dependently Increased | [3] | |
| 0.5 µM YK-11 | ALP Activity | Increased | [1] |
Note: While several studies report a "more significant" increase in myogenic regulatory factors compared to DHT, specific fold-change values are not consistently provided across the literature.
Signaling Pathways
YK-11 exerts its anabolic effects through two primary signaling pathways: direct partial activation of the androgen receptor and indirect inhibition of myostatin via follistatin induction.
Androgen Receptor Signaling Pathway
As a partial agonist, YK-11 binds to the androgen receptor in target tissues like muscle and bone. Upon binding, the YK-11/AR complex translocates to the nucleus where it binds to Androgen Response Elements (AREs) on the DNA. This initiates the transcription of target genes involved in muscle protein synthesis and bone formation. A key characteristic of YK-11's partial agonism is that it does not induce the physical interaction between the N-terminal domain (NTD) and the LBD of the AR, which is required for full receptor transactivation.[8] This may contribute to its selective anabolic effects with potentially reduced androgenic side effects.
Myostatin Inhibition Pathway
A distinguishing feature of YK-11 is its ability to induce the expression of follistatin, a potent inhibitor of myostatin. Myostatin is a transforming growth factor-β (TGF-β) family member that negatively regulates muscle mass. By increasing follistatin levels, YK-11 effectively suppresses myostatin activity, leading to increased muscle growth beyond what is typically achievable through AR activation alone. This induction of follistatin has been shown to be dependent on the androgen receptor.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of YK-11.
Androgen Receptor (AR) Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate the androgen receptor and initiate gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are seeded in 96-well plates and co-transfected with an AR expression vector and a luciferase reporter vector containing an Androgen Response Element (ARE) promoter.
-
-
Compound Treatment:
-
After 24 hours, the medium is replaced with DMEM containing charcoal-stripped FBS to remove endogenous androgens.
-
Cells are treated with varying concentrations of YK-11, a positive control (e.g., DHT), and a vehicle control.
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation period, cells are lysed.
-
Luciferase substrate is added to the cell lysate.
-
Luminescence is measured using a luminometer. The intensity of the light produced is proportional to the level of AR activation.
-
-
Data Analysis:
-
Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Dose-response curves are generated to determine the EC50 value of YK-11.
-
References
- 1. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. YK11 | CAS#:1370003-76-1 | Chemsrc [chemsrc.com]
- 4. YK-11 - Wikipedia [en.wikipedia.org]
- 5. Cas 1370003-76-1,yk11 | lookchem [lookchem.com]
- 6. fitscience.co [fitscience.co]
- 7. swolverine.com [swolverine.com]
- 8. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. GSRS [precision.fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of YK-11: An In-Depth Technical Guide on its Osteogenic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research investigating the effects of the selective androgen receptor modulator (SARM), YK-11, on bone biology. The following sections detail the quantitative findings from key in vitro and in vivo studies, provide in-depth experimental protocols, and visualize the proposed signaling pathways.
Core Findings in Preclinical Models
YK-11 has demonstrated significant osteogenic properties in preclinical studies, primarily through its action on osteoblasts and their progenitor cells. Research indicates that YK-11 promotes the proliferation and differentiation of these bone-forming cells, leading to an increase in markers associated with bone formation.[1][2][3][4] The anabolic effects of YK-11 on bone appear to be mediated through the androgen receptor (AR), activating downstream signaling pathways crucial for osteogenesis.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on YK-11's effects on bone cells.
Table 1: Effects of YK-11 on Osteoblast Proliferation and Differentiation
| Cell Line | Treatment | Concentration | Outcome | Quantitative Result | Reference |
| MC3T3-E1 Mouse Osteoblasts | YK-11 | 0.5 µM | Cell Proliferation | Increased cell growth (similar to DHT) | [1] |
| MC3T3-E1 Mouse Osteoblasts | YK-11 | Not Specified | Mineralization | Increased calcium deposits | [1] |
| MC3T3-E1 Mouse Osteoblasts | YK-11 | Not Specified | Osteoblast Differentiation Markers | Increased Osteoprotegerin and Osteocalcin mRNA | [1][2] |
| Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | YK-11 | 2 µM | Cell Proliferation | Promoted proliferation | [3][4] |
| Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | YK-11 | 0.25-4 µM | Osteogenic Differentiation | Promoted osteogenesis (concentration-dependent) | [3][4] |
Table 2: In Vivo Effects of YK-11 on Bone Repair
| Animal Model | Treatment | Concentration | Outcome | Quantitative Result | Reference |
| Rat Cranial Defect Model | YK-11 equipped hydrogel | 0.5 mg/ml & 1 mg/ml | Bone Defect Repair | Promoted repair of cranial bone defects | [3][4] |
Signaling Pathways and Mechanisms of Action
YK-11 exerts its effects on bone cells by binding to the androgen receptor and modulating downstream signaling pathways. The primary mechanisms identified in preclinical research are the Akt signaling pathway and the BMP2/Smad signaling pathway.
YK-11 Signaling Pathway in Osteoblasts
Caption: YK-11 activates the AR, leading to PI3K/Akt signaling and promoting osteoblast proliferation and differentiation.
YK-11 Signaling in Bone Marrow-Derived Mesenchymal Stem Cells
Caption: YK-11 promotes osteogenic differentiation of BMSCs via the AR-mediated BMP2/Smad signaling pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical research on YK-11 and bone density.
In Vitro Osteoblast Proliferation and Differentiation
-
Cell Culture: MC3T3-E1 mouse osteoblast cells are cultured in a suitable medium, such as MEMα, supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, charcoal-stripped FBS is often used to eliminate the influence of endogenous steroids.
-
Cell Proliferation Assay (MTS Assay):
-
Seed MC3T3-E1 cells in 96-well plates.
-
After cell attachment, treat with YK-11 (e.g., 0.5 µM) or a vehicle control for a specified period (e.g., 96 hours).
-
Add MTS reagent to each well and incubate.
-
Measure the absorbance at 490 nm using a microplate reader to determine cell viability, which is proportional to cell number.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Culture MC3T3-E1 cells in differentiation medium.
-
Treat cells with YK-11 or vehicle control.
-
After the treatment period, lyse the cells.
-
Measure ALP activity in the cell lysates using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
-
-
Mineralization Assay (Alizarin Red S Staining):
-
Culture MC3T3-E1 cells in differentiation medium and treat with YK-11 or vehicle for an extended period (e.g., 21 days).
-
Fix the cells with formalin.
-
Stain the cells with Alizarin Red S solution, which binds to calcium deposits.
-
Visualize and quantify the stained mineralized nodules.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for osteogenic marker genes (e.g., Osteoprotegerin, Osteocalcin, Runx2, Opn, Bmp2) and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Cranial Bone Defect Model
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.
-
Surgical Procedure:
-
Anesthetize the animals.
-
Create a critical-sized circular defect (e.g., 5 mm in diameter) in the cranium using a trephine bur.
-
Implant a hydrogel scaffold loaded with YK-11 (e.g., 0.5 mg/ml or 1 mg/ml) or a vehicle control into the defect site.
-
-
Analysis of Bone Repair:
-
After a specified period (e.g., 8 weeks), euthanize the animals and harvest the calvaria.
-
Analyze new bone formation within the defect using micro-computed tomography (µCT) to quantify bone volume (BV), bone volume/total volume (BV/TV), and other relevant bone morphometric parameters.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) on decalcified sections to visualize new bone tissue and collagen deposition.
-
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Electrotransfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., total Akt, phosphorylated Akt, AR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Experimental Workflow Visualization
Caption: General experimental workflow for preclinical evaluation of YK-11's effects on bone.
References
- 1. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 2. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. YK11 promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on YK-11 in Sepsis-Induced Muscle Wasting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to a debilitating complication known as sepsis-induced muscle wasting. This catabolic condition is characterized by a rapid decline in muscle mass and function, contributing to prolonged hospitalization, increased morbidity, and long-term physical disability in survivors. The pathophysiology of sepsis-induced myopathy is complex, involving a surge in pro-inflammatory cytokines, activation of the ubiquitin-proteasome system, and an imbalance in muscle protein synthesis and degradation.
YK-11, a novel selective androgen receptor modulator (SARM), has garnered interest for its potential therapeutic applications in muscle-wasting conditions. Structurally distinct, YK-11 exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor, a known pathway for promoting muscle hypertrophy. Uniquely, it also functions as a myostatin inhibitor by increasing the expression of follistatin, a natural antagonist of myostatin. Myostatin is a potent negative regulator of muscle growth, and its inhibition is a promising strategy for combating muscle atrophy.
This technical guide provides an in-depth overview of the foundational exploratory preclinical research on YK-11's efficacy in mitigating sepsis-induced muscle wasting. It is designed to equip researchers and drug development professionals with the necessary data, experimental protocols, and an understanding of the underlying signaling pathways to inform further investigation into YK-11 as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal preclinical study by Lee et al. (2021), which investigated the effects of YK-11 in a mouse model of sepsis induced by E. coli K1 injection.[1]
Table 1: Effects of YK-11 on Survival and Body Composition in Septic Mice [1]
| Parameter | Control (Sepsis) | YK-11 (350 mg/kg) + Sepsis | YK-11 (700 mg/kg) + Sepsis |
| Survival Rate (%) at 72h | 0 | 20 | 40 |
| Body Weight Change (%) | Significant Loss | Attenuated Loss | More Attenuated Loss |
| Muscle Mass (% of Body Weight) | Decreased | Increased vs. Control | Significantly Increased vs. Control |
| Fat Mass (% of Body Weight) | Increased | Decreased vs. Control | Significantly Decreased vs. Control |
Table 2: Effects of YK-11 on Inflammatory Cytokines and Organ Damage Markers in Septic Mice [1]
| Marker | Control (Sepsis) | YK-11 (350 mg/kg) + Sepsis | YK-11 (700 mg/kg) + Sepsis |
| Serum Endotoxin (EU/mL) | Elevated | Significantly Reduced | More Significantly Reduced |
| Lung TNF-α (pg/mL) | Elevated | Significantly Reduced | More Significantly Reduced |
| Lung IL-1β (pg/mL) | Elevated | Significantly Reduced | More Significantly Reduced |
| Lung IL-6 (pg/mL) | Elevated | Significantly Reduced | More Significantly Reduced |
| Serum AST (U/L) | Elevated | Significantly Reduced | More Significantly Reduced |
| Serum ALT (U/L) | Elevated | Significantly Reduced | More Significantly Reduced |
| Serum BUN (mg/dL) | Elevated | Significantly Reduced | More Significantly Reduced |
Table 3: Effects of YK-11 on Myostatin and Follistatin Levels in Septic Mice [1][2]
| Protein | Control (Sepsis) | YK-11 (350 mg/kg) + Sepsis | YK-11 (700 mg/kg) + Sepsis |
| Muscle Myostatin | Increased | No Significant Change | No Significant Change |
| Plasma Follistatin | Increased | Further Increased | Significantly Further Increased |
Experimental Protocols
This section details the key experimental methodologies adapted from the study by Lee et al. (2021) and supplemented with standard laboratory procedures.[1]
Animal Model of Sepsis-Induced Muscle Wasting
-
Animal Strain: 8-week-old male BALB/c mice.
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to experimentation.
-
YK-11 Administration: YK-11 is administered orally at doses of 350 mg/kg and 700 mg/kg daily for 10 days. A vehicle control group receives the same volume of the vehicle solution.
-
Induction of Sepsis: On the 10th day of YK-11 or vehicle administration, sepsis is induced via intraperitoneal (i.p.) injection of Escherichia coli K1 (1 x 10⁸ CFU/mouse). A sham group receives a sterile saline injection.
-
Monitoring: Mice are monitored daily for survival, body weight changes, and clinical signs of sepsis.
Assessment of Muscle Mass and Histology
-
Tissue Collection: At the experimental endpoint, mice are euthanized, and skeletal muscles (e.g., tibialis anterior, gastrocnemius) are dissected and weighed.
-
Histological Analysis:
-
Muscle samples are fixed in 10% neutral buffered formalin for 24 hours.
-
Tissues are then processed through graded alcohols and xylene and embedded in paraffin.
-
5 µm thick cross-sections are cut using a microtome.
-
Sections are stained with Hematoxylin and Eosin (H&E) using a standard protocol.
-
Stained sections are imaged using a light microscope.
-
-
Quantification of Muscle Fiber Cross-Sectional Area (CSA):
-
Digital images of H&E stained muscle sections are analyzed using image analysis software (e.g., ImageJ).
-
The CSA of at least 100 individual muscle fibers per sample is measured.
-
Data are expressed as the average fiber CSA (µm²).
-
Measurement of Inflammatory Cytokines
-
Sample Collection: Blood is collected via cardiac puncture at the time of euthanasia and centrifuged to obtain serum. Lungs are harvested and homogenized in a suitable buffer.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Concentrations of TNF-α, IL-1β, and IL-6 in lung homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, microplates are coated with capture antibodies specific for each cytokine.
-
Samples and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by an avidin-HRP conjugate.
-
A substrate solution is added to induce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is read at 450 nm using a microplate reader.
-
Cytokine concentrations are calculated based on the standard curve.
-
Western Blot Analysis for Myostatin and Follistatin
-
Protein Extraction: Skeletal muscle tissue is homogenized in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against myostatin and follistatin. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed dual-mechanism signaling pathway of YK-11.
Caption: Workflow for preclinical evaluation of YK-11.
Caption: Logical framework for YK-11's effects in sepsis.
References
Methodological & Application
Application Notes and Protocols for PF-543 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 is a highly potent, selective, and cell-permeant inhibitor of sphingosine kinase 1 (SphK1).[1] It acts as a reversible and sphingosine-competitive inhibitor with an IC50 of 2.0 nM and a Ki of 3.6 nM, exhibiting over 100-fold selectivity for SphK1 compared to the SphK2 isoform.[2][3] SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including cell growth, proliferation, survival, migration, and inflammation.[1][4] By inhibiting SphK1, PF-543 effectively reduces intracellular S1P levels, leading to a consequential increase in sphingosine levels.[2][5] This modulation of the sphingolipid rheostat makes PF-543 a valuable tool for investigating the roles of SphK1 and S1P in various physiological and pathological processes, including cancer, fibrosis, and inflammatory diseases.[4]
These application notes provide detailed protocols for the use of PF-543 in cell culture experiments, including its mechanism of action, recommended working concentrations, and methods for assessing its effects on cellular signaling, viability, and migration.
Mechanism of Action
PF-543 competitively binds to the sphingosine-binding site of SphK1, thereby preventing the phosphorylation of sphingosine to S1P.[2] This leads to a decrease in intracellular S1P levels and an accumulation of sphingosine.[5] The reduction in S1P disrupts its downstream signaling through S1P receptors, which can impact various signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[5] The altered balance between pro-apoptotic sphingosine and pro-survival S1P can induce cellular responses such as apoptosis, necrosis, and autophagy.[2][3]
Data Presentation
Inhibitory Activity of PF-543
| Parameter | Value | Reference |
| IC50 (SphK1) | 2.0 nM | [2][3] |
| Ki (SphK1) | 3.6 nM | [2][3] |
| Selectivity | >100-fold over SphK2 | [2][3] |
| IC50 (Whole Blood S1P formation) | 26.7 nM | [3] |
| EC50 (intracellular S1P depletion) | 8.4 nM | [3][5] |
Recommended Working Concentrations and Incubation Times in Cell Culture
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| 1483 (Head and Neck Carcinoma) | S1P Level Measurement | 200 nM | 1 hour | 10-fold decrease in endogenous S1P | [2][5] |
| Human PAMSC | Western Blot | 100 nM | 24 hours | Decrease of SK1 expression | [2] |
| PASM (Pulmonary Arterial Smooth Muscle) | Western Blot | 10 - 1000 nM | 24 hours | Abolished SK1 expression | [3] |
| PASM (Pulmonary Arterial Smooth Muscle) | Apoptosis Assay | 0.1 - 10 µM | 24 hours | Induced caspase-3/7 activity | [3] |
| MLE-12 (Alveolar Epithelial Cells) | Pre-treatment | 2 µM | 24 hours | Protective against mtDNA damage | [6] |
| Ca9-22, HSC-3 (Head and Neck SCC) | Cell Viability (MTT) | 25 µM | 72 hours | Decreased cell viability to ~20-27% | [7] |
| A549, H1299 (Lung Adenocarcinoma) | Cell Viability | 20 - 40 µM | 24 - 72 hours | Higher cytotoxic effects than lower doses | [8] |
| HCT-116 (Colorectal Carcinoma) | Cell Viability | 10 µM | 48 hours | Anti-survival effect | [9] |
| MIA PaCa2, PANC-1 (Pancreatic Cancer) | Cell Viability | 20 - 40 µM | 24 hours | Cytotoxic effects observed | [10][11] |
Experimental Protocols
General Experimental Workflow
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from studies on head and neck squamous cell carcinoma cells.[7]
Materials:
-
Cells of interest (e.g., Ca9-22, HSC-3)
-
96-well culture plates
-
Complete culture medium
-
PF-543 stock solution (in DMSO)
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (0.04 N HCl in isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of PF-543 in complete culture medium from the stock solution. A vehicle control (DMSO) should be included.
-
Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of PF-543 (e.g., 1, 5, 10, 25, 50 µM) or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µl of 5 mg/ml MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance on a microplate spectrophotometer at a test wavelength of 570 nm and a reference wavelength of 630 nm.
-
Subtract the background absorbance (630 nm) from the test absorbance (570 nm) and calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of SphK1 and Apoptosis Markers
This protocol is based on methodologies used for various cell lines.[3][6][8]
Materials:
-
Cells of interest
-
6-well plates or 100-mm dishes
-
Complete culture medium
-
PF-543 stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SphK1, anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates or 100-mm dishes and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of PF-543 or vehicle control for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC/PI Staining
This protocol is based on methods described for pancreatic cancer cells.[11]
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
PF-543 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with PF-543 or vehicle control as desired.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/ml.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
PF-543 is a powerful and specific inhibitor of SphK1, making it an indispensable tool for studying the biological functions of the SphK1/S1P signaling axis. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize PF-543 in their cell culture experiments to investigate its effects on a wide range of cellular processes. Careful optimization of concentrations and incubation times for specific cell lines and experimental endpoints is recommended to achieve robust and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-543 in Cancer Research
Introduction
PF-543 is a highly potent and selective, reversible, and sphingosine-competitive inhibitor of sphingosine kinase 1 (SphK1).[1][2][3] SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer.[1][3][4] Dysregulation of the SphK1/S1P signaling axis is a common feature in various cancers, making it a promising target for therapeutic intervention.[4][5][6] PF-543's high selectivity for SphK1 over SphK2 (over 100-fold) makes it a valuable tool for elucidating the specific roles of SphK1 in cancer biology and for preclinical evaluation as a potential anti-cancer agent.[2][7] These application notes provide a comprehensive overview of PF-543's use in various cancer research models, including detailed protocols for key experiments.
Mechanism of Action
PF-543 exerts its anti-cancer effects by competitively binding to the sphingosine-binding pocket of SphK1, thereby inhibiting the production of S1P.[7] This leads to a decrease in intracellular and extracellular S1P levels and a concomitant increase in the levels of its pro-apoptotic precursor, sphingosine.[2][7] The resulting shift in the sphingolipid rheostat from the pro-survival S1P towards the pro-death sphingosine and ceramide induces various anti-tumor responses, including apoptosis, programmed necrosis, and autophagy in cancer cells.[2][8][9][10] Furthermore, by inhibiting the SphK1/S1P axis, PF-543 can disrupt tumor angiogenesis and metastasis and may enhance the efficacy of other anti-cancer therapies.[11][12]
Applications in Cancer Research Models
PF-543 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both in vitro and in vivo.
Colorectal Cancer (CRC)
In CRC models, PF-543 has been shown to induce programmed necrosis rather than apoptosis.[8][9] This effect is mediated through the mitochondrial p53-cyclophilin-D complex.[8] PF-543 exhibits potent anti-proliferative and cytotoxic effects against various CRC cell lines.[8][9]
| Cell Line | Assay | Metric | PF-543 Concentration | Result | Reference |
| HCT-116 | Cell Viability | IC50 | 10 µM (48h) | Significant reduction in cell viability | [13] |
| HT-29 | Cell Viability | % Inhibition | 10 µM | Necrosis observed | [5] |
| DLD-1 | Cell Viability | % Inhibition | 10 µM | Necrosis observed | [5] |
| HCT-116 Xenograft | In Vivo | Tumor Growth | 25 mg/kg (i.v.) | Significant suppression of tumor growth | [8] |
| HCT-116 Xenograft | In Vivo | Survival | 25 mg/kg (i.v.) | Remarkably improved mice survival | [8] |
Head and Neck Squamous Cell Carcinoma (HNSCC)
PF-543 induces a combination of apoptosis, necrosis, and autophagy in HNSCC cells.[10] The cytotoxic effects are mediated by the generation of reactive oxygen species (ROS).[10]
| Cell Line | Assay | Metric | PF-543 Concentration | Result | Reference |
| 1483 | Cell Proliferation | % Inhibition | 200 nM (1h) | 10-fold decrease in S1P levels | [2] |
| Ca9-22 | Cell Viability | % Survival | 25 µM | 19.8% survival | [13] |
| HSC-3 | Cell Viability | % Survival | 25 µM | 26.7% survival | [13] |
Ovarian Cancer
In ovarian cancer models, PF-543 has been shown to reduce tumor formation and metastasis.[11] Notably, combining PF-543 with anti-PD-1 immunotherapy demonstrates a synergistic effect in reducing tumor burden.[11]
| Cancer Model | Assay | Metric | PF-543 Treatment | Result | Reference |
| ID8 mouse OSE cells | In Vivo | Tumor Formation | Not specified | Significantly reduced tumor formation | [11] |
| SKOV3 xenograft | In Vivo | Metastasis | Not specified | Significantly reduced tumor metastases | [11] |
| Ovarian Cancer Model | In Vivo | Tumor Burden | Combination with anti-PD-1 | More effective than monotherapy | [11] |
Non-Small Cell Lung Cancer (NSCLC)
Studies have explored the efficacy of PF-543 and its derivatives in NSCLC. These compounds have shown cytotoxic effects and the ability to induce apoptosis.[14][15]
| Cell Line | Assay | Metric | Compound (Concentration) | Result | Reference |
| A549 | Cell Viability | % Viability | PF-543 derivative (10 µM) | Significantly higher apoptosis than PF-543 | [14] |
| H1299 | Cell Viability | IC50 | PF-543 derivative | Lower IC50 compared to PF-543 | [15] |
| A549 | Colony Formation | # of Colonies | PF-543 derivative (10 µM) | Effective reduction in colonies | [15] |
Hepatocellular Carcinoma (HCC)
PF-543 has demonstrated anti-cancer and anti-angiogenic effects in a primary mouse model of HCC.[12] It works by disrupting the glycolytic energy supply required for tumor angiogenesis.[12]
| Cancer Model | Assay | Metric | PF-543 Administration | Result | Reference |
| DEN-induced mouse HCC | In Vivo | Tumor Progression | Not specified | Significantly suppressed HCC progression | [12] |
| DEN-induced mouse HCC | In Vivo | Hepatic S1P levels | Not specified | 54.9% reduction in hepatic S1P | [12] |
| DEN-induced mouse HCC | In Vivo | Liver Mass | Not specified | 25.2% reduction in liver mass | [12] |
Breast Cancer
In models of triple-negative breast cancer, PF-543 has been shown to impair cell migration and invasion.[16]
| Cell Line | Assay | Metric | PF-543 Concentration | Result | Reference |
| MDA-MB-231 | Migration Assay | % Migration | 5 µM and 10 µM | Significant inhibition of migration | [16] |
| MDA-MB-231 | Invasion Assay | % Invasion | 5 µM and 10 µM | Significant inhibition of invasion | [16] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of PF-543 on cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PF-543 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of PF-543 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the PF-543 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis and necrosis induced by PF-543 using flow cytometry.
Materials:
-
Cancer cell line
-
Complete culture medium
-
PF-543
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of PF-543 for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for examining changes in protein expression levels in key signaling pathways affected by PF-543.
Materials:
-
PF-543 treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SphK1, p-Akt, Akt, PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse PF-543 treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize protein bands using an imaging system.
In Vivo Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of PF-543 in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
PF-543 formulation for in vivo administration
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer PF-543 (e.g., via intravenous or intraperitoneal injection) at the desired dose and schedule.[8] The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Cell Migration (Wound Healing) Assay
This protocol is to assess the effect of PF-543 on cancer cell migration.
Materials:
-
Cancer cell line
-
6-well plates
-
Sterile 200 µL pipette tip
-
PF-543
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of PF-543 or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Conclusion
PF-543 is a powerful research tool for investigating the role of SphK1 in cancer. Its high potency and selectivity allow for precise targeting of the SphK1/S1P signaling pathway. The diverse anti-tumor activities observed across various cancer models, including the induction of different cell death mechanisms and the inhibition of migration and angiogenesis, underscore its potential as a therapeutic candidate. The protocols provided herein offer a foundation for researchers to explore the applications of PF-543 in their specific cancer research models.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Sphingolipids Metabolism in Cancer Drug Resistance [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying SPHK1 Signaling Using PF-543
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine kinase 1 (SPHK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[1] Dysregulation of the SPHK1/S1P signaling axis has been implicated in various pathologies, most notably cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][2]
PF-543 is a highly potent, selective, and reversible inhibitor of SPHK1, acting as a competitive antagonist to sphingosine.[3] Its high affinity and over 100-fold selectivity for SPHK1 over its isoform SPHK2 make it an invaluable pharmacological tool for elucidating the specific roles of SPHK1 in cellular signaling pathways.[3][4] These application notes provide a comprehensive guide for utilizing PF-543 to investigate SPHK1 signaling, complete with detailed experimental protocols and data presentation.
Mechanism of Action of PF-543
PF-543 competitively binds to the sphingosine-binding pocket of SPHK1, thereby preventing the phosphorylation of sphingosine into S1P.[3] This inhibition leads to a decrease in intracellular and extracellular S1P levels and a concurrent increase in sphingosine levels.[3] The crystal structure of SPHK1 in complex with PF-543 reveals the inhibitor bound in a bent conformation within the lipid-binding site.[5][6][7] The functional consequences of SPHK1 inhibition by PF-543 include the induction of apoptosis, necrosis, and autophagy in various cell types.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PF-543 activity from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of PF-543
| Parameter | Value | Cell-free/Cell-based | Reference |
| IC50 (SPHK1) | 2.0 nM | Cell-free | [3][4] |
| Ki (SPHK1) | 3.6 nM | Cell-free | [3][4] |
| IC50 (S1P formation in whole blood) | 26.7 nM | Cell-based | [3] |
| IC50 (C17-S1P formation in 1483 cells) | 1.0 nM | Cell-based | [3] |
| EC50 (intracellular S1P depletion in 1483 cells) | 8.4 nM | Cell-based | [3] |
| Selectivity (SPHK1 vs SPHK2) | >100-fold | Cell-free | [3][4] |
Table 2: Cellular Effects of PF-543
| Cell Line | Effect | Concentration | Time | Reference |
| 1483 (head and neck carcinoma) | 10-fold decrease in endogenous S1P | 200 nM | 1 hour | [3] |
| PASM (pulmonary artery smooth muscle) | Abolished SK1 expression | 10-1000 nM | 24 hours | [3] |
| PASM (pulmonary artery smooth muscle) | Induced caspase-3/7 activity | 0.1-10 µM | 24 hours | [3] |
| HCT-116, HT-29, DLD-1 (colorectal cancer) | Induced programmed necrosis | 10 µM | Not specified | [8] |
| Ca9-22, HSC-3 | Decreased cell proliferation | 25 µM | Not specified | [9] |
Table 3: In Vivo Data for PF-543
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Mice | 10 mg/kg or 30 mg/kg (i.p.) | T1/2 of 1.2 hours in blood; decreased SK1 expression in pulmonary vessels | [3] |
| Female C57BL/6J mice | 1 mg/kg (i.p.) every second day for 21 days | Reduced right ventricular hypertrophy | [3] |
| DEN-treated mice (HCC model) | Not specified | Suppressed HCC progression by inhibiting tumor neovascularization | [10][11] |
| HCT-116 xenograft mice | Intravenous injection | Suppressed tumor growth and improved survival | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SPHK1 signaling pathway and a typical experimental workflow for studying the effects of PF-543.
Caption: SPHK1 Signaling Pathway and the inhibitory action of PF-543.
Caption: A typical experimental workflow for investigating the effects of PF-543.
Experimental Protocols
Sphingosine Kinase 1 (SPHK1) Activity Assay (Cell-free)
This protocol is adapted from a method utilizing a fluorescent sphingosine substrate.[10]
Materials:
-
Recombinant human SPHK1-His6
-
FITC-sphingosine (substrate)
-
ATP
-
PF-543
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT
-
Quench Solution: 30 mM EDTA, 0.15% Coating Reagent-3 in 100 mM HEPES
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing 3 nM SPHK1–His6, 1 µM FITC-sphingosine, and 20 µM ATP in the assay buffer.
-
Add PF-543 at various concentrations to the wells of a 384-well plate. Include a DMSO vehicle control.
-
Initiate the reaction by adding the reaction mixture to the wells. The final volume should be 10 µL.
-
Incubate the plate for 1 hour at room temperature.
-
Stop the reaction by adding 20 µL of the quench solution to each well.
-
Analyze the formation of phosphorylated FITC-sphingosine using a suitable detection method, such as a microfluidic capillary electrophoresis mobility-shift system (e.g., Caliper LabChip 3000).[10]
-
Quantify the product and substrate peaks to determine the percent inhibition and calculate the IC50 value for PF-543.
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of PF-543 on cell viability.
Materials:
-
Cells of interest (e.g., HCT-116 colorectal cancer cells)
-
Complete cell culture medium
-
PF-543
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of PF-543 (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the steps to analyze the protein levels of SPHK1 and downstream signaling molecules.
Materials:
-
Cells treated with PF-543
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SPHK1, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Dilutions will need to be optimized, but a starting point of 1:1000 is common).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Measurement of S1P and Sphingosine by LC-MS/MS
This protocol provides a general overview of lipid extraction and analysis.
Materials:
-
Cells or tissues treated with PF-543
-
Internal standards (e.g., C17-S1P and C17-sphingosine)
-
Methanol, Chloroform, HCl
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
Homogenize cells or tissues in a suitable buffer.
-
Add internal standards.
-
Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and acidified water.
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Separate the lipids using a suitable gradient of mobile phases.
-
Detect and quantify S1P and sphingosine using multiple reaction monitoring (MRM) in positive ion mode.
-
Normalize the results to the internal standards and the initial sample amount (e.g., protein concentration or tissue weight).
-
Conclusion
PF-543 is a powerful and specific inhibitor of SPHK1, making it an indispensable tool for investigating the role of this kinase in health and disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at dissecting the complexities of SPHK1 signaling. Careful experimental design, including appropriate controls and dose-response studies, will ensure the generation of robust and reproducible data, ultimately contributing to a deeper understanding of sphingolipid biology and the development of novel therapeutic strategies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 4. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of PF-543
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-543 is a potent, selective, and reversible sphingosine-competitive inhibitor of sphingosine kinase 1 (SPHK1).[1] Developed by Pfizer, it is considered one of the most potent SPHK1 inhibitors available.[2][3] SPHK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including proliferation, survival, inflammation, and angiogenesis.[2][3] Dysregulation of the SPHK1/S1P axis is implicated in various diseases, including cancer, inflammatory disorders, and fibrosis.[2][3] PF-543 exhibits high selectivity for SPHK1 over SPHK2, making it an invaluable tool for investigating the specific roles of SPHK1 in vivo and for preclinical evaluation of SPHK1 inhibition as a therapeutic strategy.[1][4] These application notes provide detailed protocols and guidance for assessing the in vivo efficacy of PF-543 in various disease models.
Mechanism of Action: SPHK1 Inhibition
PF-543 acts as a competitive inhibitor at the sphingosine-binding site of SPHK1, preventing the formation of S1P.[1] This leads to a decrease in cellular and circulating S1P levels and a concurrent increase in the substrate, sphingosine.[1] The reduction in S1P disrupts downstream signaling pathways that promote cell survival and proliferation, while the accumulation of sphingosine and its conversion to ceramide can induce apoptosis, necrosis, and autophagy.[1][4][5]
Caption: SPHK1 signaling pathway and the inhibitory action of PF-543.
Data Presentation: Potency and In Vivo Activity
Quantitative data from various studies are summarized below for easy reference and comparison.
Table 1: In Vitro Potency of PF-543
| Parameter | Target | Value | Reference |
|---|---|---|---|
| IC₅₀ | Human SPHK1 | 2.0 nM | [1][4] |
| Kᵢ | Human SPHK1 | 3.6 nM | [1][4] |
| Selectivity | SPHK1 vs. SPHK2 | >100-fold | [1][4] |
| IC₅₀ (Whole Blood) | S1P Formation | 26.7 nM |[1] |
Table 2: Summary of Preclinical In Vivo Studies with PF-543
| Disease Model | Animal Model | Dosage | Administration | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Pulmonary Hypertension | C57BL/6J Mice | 1 mg/kg | i.p. every other day | Reduced right ventricular hypertrophy and cardiomyocyte death. | [1][6] |
| Hepatocellular Carcinoma | DEN-induced Mice | Not Specified | Not Specified | Suppressed HCC progression and tumor neovascularization. | [7] |
| Asthma / Airway Remodeling | C57BL/6 Mice | Not Specified | Not Specified | Reduced goblet cell metaplasia and airway hyperreactivity. | [8] |
| Bronchopulmonary Dysplasia | Murine Model | Not Specified | Not Specified | Ameliorated hyperoxia-induced airway remodeling. | [9] |
| Cardiac Dysfunction | Rat MI Model | Not Specified | Injection | Improved cardiac function, reduced fibrosis and inflammation. | [2] |
| Cancer (General) | Preclinical Models | 10-30 mg/kg | i.p. | Suppressed S1P-mediated tumor progression. |[2] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing PF-543 efficacy in common preclinical models.
General Experimental Workflow
A typical in vivo study workflow involves several key stages, from initial planning and animal acclimatization to final data analysis and interpretation.
Caption: General workflow for an in vivo PF-543 efficacy study.
Protocol 1: Hypoxic Pulmonary Arterial Hypertension (PAH) Model
Objective: To evaluate the effect of PF-543 on cardiac and vascular remodeling in a mouse model of hypoxia-induced PAH.
1. Materials and Reagents:
-
PF-543 hydrochloride (or other salt form)
-
Vehicle (e.g., sterile saline, PBS with 0.5% Tween 80)
-
C57BL/6 mice (female, 8-10 weeks old)
-
Hypoxia chamber (10% O₂)
-
Anesthetics (e.g., isoflurane)
-
Equipment for measuring right ventricular pressure
-
Reagents for histology (formalin, paraffin, H&E stain, Masson's trichrome)
-
Reagents for protein analysis (Western Blot, ELISA)
2. Animal Model and Treatment:
-
Acclimatize C57BL/6 mice for at least one week.
-
Induce PAH by placing mice in a hypoxia chamber (10% O₂) for 21 days. A normoxic control group should be maintained in ambient air.
-
Randomly assign hypoxic mice to two groups: Vehicle control and PF-543 treatment.
-
Administer PF-543 at a dose of 1 mg/kg via intraperitoneal (i.p.) injection every other day for the 21-day duration of hypoxia exposure.[1]
-
Administer an equivalent volume of vehicle to the control group.
-
Monitor body weight and general health throughout the study.
3. Endpoint Analysis:
-
Hemodynamics: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) using a catheter inserted into the right ventricle.
-
Right Ventricular Hypertrophy (RVH): Euthanize mice, excise the heart, and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each component separately and calculate the Fulton index (RV / (LV+S)).
-
Histology:
-
Fix lung and heart tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess pulmonary vessel wall thickness and cardiomyocyte size.
-
Use Masson's trichrome stain to evaluate cardiac fibrosis.
-
-
Biomarker Analysis:
-
Homogenize lung or heart tissue to prepare lysates for Western blot analysis to assess the expression of SPHK1, p53, and Nrf-2.[1][6] A reduction in SPHK1 expression can serve as a biomarker for target engagement.[6]
-
Measure inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in tissue homogenates or plasma using ELISA.[2]
-
Protocol 2: Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of PF-543 in a subcutaneous cancer xenograft model.
1. Materials and Reagents:
-
PF-543
-
Vehicle solution
-
Immunocompromised mice (e.g., Nude, SCID)
-
Human cancer cell line (e.g., A549 lung cancer, HCT-116 colorectal cancer)[10][11]
-
Matrigel (optional, for enhancing tumor take-rate)
-
Calipers for tumor measurement
-
Reagents for immunohistochemistry (IHC) and TUNEL assay
2. Animal Model and Treatment:
-
Acclimatize mice for at least one week.
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or media, potentially mixed 1:1 with Matrigel) into the flank of each mouse.
-
Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups.
-
Administer PF-543 i.p. at a dose of 10-30 mg/kg daily or on another optimized schedule.[2] The half-life (T₁/₂) of PF-543 in mice after a 10 mg/kg i.p. dose has been reported as 1.2 hours, which should be considered when designing the dosing schedule.[1][6]
-
Administer vehicle to the control group.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
3. Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Compare the tumor growth curves between the vehicle and PF-543 treated groups. At the end of the study, calculate the percent TGI.
-
Pharmacodynamics (PD): Collect blood and/or tumor tissue at specified time points post-dose to measure S1P and sphingosine levels via LC-MS/MS to confirm target engagement.
-
Histology and IHC:
-
Excise tumors at the end of the study, weigh them, and fix a portion in formalin.
-
Perform H&E staining to observe tumor morphology and necrosis.
-
Conduct IHC for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
-
-
Apoptosis Assessment: Perform a TUNEL assay on tumor sections to quantify apoptotic cells.
-
Mechanism of Action: Analyze tumor lysates via Western blot for key signaling proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2) to confirm the induction of apoptosis.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine kinase 1-specific inhibitor PF543 reduces goblet cell metaplasia of bronchial epithelium in an acute asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neonatal therapy with PF543, a sphingosine kinase 1 inhibitor, ameliorates hyperoxia-induced airway remodeling in a murine model of bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for miR-543 Mimic and Inhibitor Transfection
Introduction
MicroRNA-543 (miR-543) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1] It is involved in a variety of cellular processes, including proliferation, apoptosis, and differentiation.[2][3] Dysregulation of miR-543 has been implicated in several diseases, including cancer.[2][3] To study the function of miR-543, synthetic miRNA mimics and inhibitors are commonly used. miRNA mimics are double-stranded RNA molecules that imitate the function of endogenous mature miRNAs, while miRNA inhibitors are single-stranded, modified RNAs that specifically block the function of a target miRNA.[2] Transfection of these synthetic oligonucleotides into cells allows for the investigation of the biological consequences of miR-543 gain-of-function and loss-of-function.[4][5]
This document provides detailed protocols for the transfection of miR-543 mimics and inhibitors into mammalian cells, summarizes key quantitative data, and illustrates relevant workflows and signaling pathways.
Key Experimental Protocols
Several methods can be employed to introduce miR-543 mimics and inhibitors into cells. The choice of method depends on the cell type, experimental goals, and desired transfection efficiency. The most common methods include lipid-based transfection, electroporation, and viral-mediated transduction for stable expression.
Protocol 1: Lipid-Based Transfection using Lipofectamine RNAiMAX
Lipid-based transfection reagents, such as Lipofectamine RNAiMAX, are widely used for the delivery of small RNAs like miRNA mimics and inhibitors into a broad range of eukaryotic cells.[6][7] This protocol is optimized for a 6-well plate format.
Materials:
-
miR-543 mimic or inhibitor (and appropriate negative controls)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Complete cell culture medium (with serum, without antibiotics)
-
6-well tissue culture plates
-
Mammalian cells of interest
Procedure:
-
Cell Seeding:
-
Preparation of Transfection Complexes (per well):
-
Solution A (miRNA): Dilute 2.0 µL of the 20 µM miR-543 mimic or inhibitor stock solution in 125 µL of Opti-MEM® Medium.[6]
-
Solution B (Lipofectamine RNAiMAX): Dilute 5.0 µL of Lipofectamine® RNAiMAX Reagent in 125 µL of Opti-MEM® Medium.[6]
-
Incubate both solutions separately at room temperature for 5 minutes.[6]
-
-
Complex Formation:
-
Transfection:
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[6] The optimal incubation time may vary depending on the cell line and the specific assay being performed.
-
After incubation, cells can be harvested for downstream analysis, such as RT-qPCR to assess miR-543 levels or Western blotting to analyze target protein expression.[5]
-
Important Considerations:
-
Controls: Always include a negative control (NC) mimic or inhibitor, a mock transfection (transfection reagent only), and untreated cells to assess the specificity and potential toxicity of the transfection.[6]
-
Optimization: The optimal concentrations of the miRNA mimic/inhibitor and the transfection reagent may vary depending on the cell line.[2][10] It is recommended to perform an optimization experiment with a range of concentrations. For mimics, a final concentration as low as 0.5 nM can be effective, while inhibitors may require higher concentrations, such as 50 nM.[2]
Protocol 2: Electroporation-Based Transfection
Electroporation is a physical transfection method that uses an electrical pulse to create temporary pores in the cell membrane, allowing for the entry of nucleic acids.[11] This method can be highly efficient, especially for difficult-to-transfect cells.
Conceptual Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a compatible electroporation buffer at a specific density.
-
Mixture Preparation: Combine the cell suspension with the desired concentration of miR-543 mimic or inhibitor.
-
Electroporation: Transfer the mixture to an electroporation cuvette and apply an electrical pulse using an electroporation device with optimized settings (voltage, pulse duration).
-
Recovery and Plating: After electroporation, allow the cells to recover for a short period before plating them in fresh, pre-warmed culture medium.
-
Incubation and Analysis: Incubate the cells and perform downstream analysis as described in the lipid-based transfection protocol.
Protocol 3: Lentiviral-Mediated Transduction for Stable Inhibitor Expression
For long-term studies or the creation of stable cell lines with suppressed miR-543 activity, lentiviral vectors expressing an antagomir against miR-543 can be used.[12][13]
Conceptual Protocol:
-
Vector Production: Co-transfect packaging plasmids and the lentiviral vector encoding the miR-543 inhibitor into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Virus Harvest and Titer: Harvest the supernatant containing the lentiviral particles and determine the viral titer.
-
Transduction: Transduce the target cells with the lentiviral particles at a specific multiplicity of infection (MOI).
-
Selection: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), apply the appropriate selection agent to enrich for successfully transduced cells.[14]
-
Expansion and Analysis: Expand the stable cell line and validate the knockdown of miR-543 expression.
Data Presentation
Table 1: Recommended Reagent Concentrations for Transfection in Different Plate Formats
| Plate Format | Seeding Density (cells/well) | Final Mimic Conc. (nM) | Final Inhibitor Conc. (nM) | Lipofectamine RNAiMAX (µL/well) |
| 96-well | 5,000 - 10,000 | 1 - 50 | 10 - 100 | 0.3 |
| 24-well | 50,000 - 100,000 | 1 - 50 | 10 - 100 | 1.5 |
| 12-well | 100,000 - 200,000 | 1 - 50 | 10 - 100 | 3.0 |
| 6-well | 200,000 - 400,000 | 1 - 50 | 10 - 100 | 5.0 |
Note: These are starting recommendations and should be optimized for each specific cell line and experimental setup.[2][10]
Table 2: Summary of Reported Effects of miR-543 Mimic and Inhibitor Transfection
| Cell Line | Transfection Method | Reagent | Effect | Target Pathway/Gene | Citation |
| Oral Squamous Carcinoma Cells (SCC9, SCC25, CAL27) | Lipid-based | miR-543 mimic | Increased cell proliferation and colony formation | CYP3A5 | [15] |
| Oral Squamous Carcinoma Cells (SCC9, SCC25, CAL27) | Lipid-based | miR-543 inhibitor | Decreased cell proliferation and colony formation | CYP3A5 | [15] |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Lipid-based | miR-543 mimic | Inhibited cell proliferation, blocked cell cycle, induced apoptosis | MAPK/ERK (targeting ERK2) | [3] |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Lipid-based | miR-543 mimic | Inhibited cell viability, proliferation, migration, and invasion | UBE2T | [16] |
| Endometrial Stromal Cells | Lipofectamine 2000 | miR-543 mimic | Inhibited migration and EMT | MAPK and Wnt/β-catenin | [17] |
| Colorectal Cancer Cells (HCT8/FU) | Not specified | miR-543 inhibitor | Increased sensitivity to 5-Fluorouracil | PTEN/PI3K/AKT | [18] |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for lipid-based transfection of miR-543 mimics/inhibitors.
Caption: miR-543 targets ERK2 to regulate the MAPK/ERK signaling pathway.[3]
Caption: Mechanism of action for miR-543 mimics and inhibitors.
References
- 1. us.bioneer.com [us.bioneer.com]
- 2. Guidelines for transfection of miRNA [qiagen.com]
- 3. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmgood.com [abmgood.com]
- 5. Transfection of miRNA Mimic or Inhibitor [bio-protocol.org]
- 6. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - ES [thermofisher.com]
- 9. ulab360.com [ulab360.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Protocol for Plasma-Derived Extracellular Vesicles Loading with Synthetic miRNA Mimic Using Electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lentivirus-mediated antagomir expression for specific inhibition of miRNA function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentivirus miRNA Inhibitors | Applied Biological Materials Inc. [abmgood.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of miR-543 in Breast Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-543 (miR-543) has emerged as a significant tumor-suppressive molecule in the context of breast cancer. Studies utilizing various breast cancer cell lines have demonstrated that miR-543 is frequently downregulated in tumor tissues and cells compared to normal counterparts[1][2][3]. Its functional role involves the negative regulation of key oncogenic pathways, thereby impeding cancer cell proliferation, survival, and metastasis. These application notes provide a summary of the key findings and detailed protocols for studying the effects of miR-543 in breast cancer cell lines, aiding researchers in the design and execution of their experiments.
Core Functions and Molecular Targets of miR-543 in Breast Cancer
-
Tumor Suppressor: miR-543 consistently acts as a tumor suppressor in breast cancer by inhibiting cell proliferation, blocking the cell cycle, and inducing apoptosis[3][4][5][6].
-
Inhibition of Metastasis: Overexpression of miR-543 has been shown to suppress the migration, invasion, and epithelial-mesenchymal transition (EMT) of breast cancer cells[7].
-
Direct Molecular Targets: Several direct targets of miR-543 have been experimentally validated, including:
-
ERK2 (MAPK1): A key component of the MAPK/ERK signaling pathway, which is crucial for cell growth and survival[4][5].
-
UBE2T (Ubiquitin-Conjugating Enzyme E2T): An enzyme implicated in cancer progression. The miR-543/UBE2T axis also impacts the ERK/MAPK pathway[2][8][9].
-
ACTL6A (Actin-Like 6A): A subunit of the SWI/SNF chromatin remodeling complex, involved in the regulation of gene expression[7].
-
VCAN (Versican): An extracellular matrix proteoglycan that plays a role in cell adhesion, proliferation, and migration[10].
-
KLF7 (Krüppel-like Factor 7): A transcription factor involved in various cellular processes, including proliferation and differentiation[11].
-
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of modulating miR-543 expression in common breast cancer cell lines, such as MCF-7 (luminal A) and MDA-MB-231 (triple-negative).
Table 1: Effect of miR-543 Overexpression on Breast Cancer Cell Phenotypes
| Phenotype | Cell Line | Observed Effect | Quantitative Change | Reference |
| Proliferation | MCF-7, MDA-MB-231 | Inhibition | Significant decrease in MTT assay readings and colony formation | [3][4] |
| Apoptosis | MCF-7, MDA-MB-231 | Induction | Increased percentage of apoptotic cells in flow cytometry | [3][4] |
| Cell Cycle | MCF-7, MDA-MB-231 | Arrest | Suppression of cell cycle progression | [4][5] |
| Migration | MDA-MB-231 | Inhibition | ~50% reduction in wound healing assay | [2][12] |
| MCF-7 | Inhibition | ~15% reduction in wound healing assay | [2] | |
| Invasion | MDA-MB-231 | Inhibition | ~65% reduction in Transwell invasion assay | [2][12] |
| MCF-7 | Inhibition | ~60% reduction in Transwell invasion assay | [2] |
Table 2: Effect of miR-543 Overexpression on Target Gene and Protein Expression
| Target Molecule | Cell Line | Observed Effect | Quantitative Change | Reference |
| ERK2 | MCF-7, MDA-MB-231 | Downregulation | Decreased protein levels observed by Western blot | [4] |
| p-ERK1/2 | MCF-7, MDA-MB-231 | Downregulation | Decreased protein levels of the phosphorylated form | [4] |
| RSK2, MSK1 | MCF-7, MDA-MB-231 | Downregulation | Decreased levels of downstream effectors of the MAPK/ERK pathway | [4][5] |
| Cyclin D1 | MCF-7, MDA-MB-231 | Downregulation | Decreased protein levels | [1][3] |
| Bcl-2 | MCF-7, MDA-MB-231 | Downregulation | Decreased protein levels of the anti-apoptotic factor | [1][3] |
| BAX | MCF-7, MDA-MB-231 | Upregulation | Increased protein levels of the pro-apoptotic factor | [1][3] |
| UBE2T | MCF-7, MDA-MB-231 | Downregulation | Significantly decreased protein levels | [2] |
| ACTL6A | MDA-MB-231 | Downregulation | Significantly decreased mRNA and protein levels | [7] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: miR-543 signaling pathway in breast cancer.
References
- 1. scienceopen.com [scienceopen.com]
- 2. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MicroRNA-543 inhibits the proliferation, migration, invasion, and epithelial-mesenchymal transition of triple-negative breast cancer cells via down-regulation of ACTL6A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. miR-543 impairs cell proliferation, migration, and invasion in breast cancer by suppressing VCAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Detecting miR-543 in Tissues: Application Notes and Protocols for In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection of microRNA-543 (miR-543) in tissue samples using in situ hybridization (ISH). This document outlines detailed protocols for both chromogenic and fluorescent detection, leveraging the high sensitivity and specificity of Locked Nucleic Acid (LNA) probes. Additionally, it includes information on the known signaling pathways involving miR-543 and a template for the quantitative analysis of ISH data.
Introduction to miR-543 and In Situ Hybridization
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level.[1] The dysregulation of specific miRNAs, such as miR-543, has been implicated in various pathological processes, including cancer development and progression. In situ hybridization is a powerful technique that allows for the visualization of specific nucleic acid sequences within the cellular context of tissue sections, providing valuable spatial information about gene expression.[2][3] For the detection of short miRNAs like miR-543, the use of LNA-modified oligonucleotide probes is highly recommended due to their enhanced binding affinity and specificity compared to traditional DNA or RNA probes.[2][4] These protocols are designed for use with digoxigenin (DIG)-labeled LNA probes.
Quantitative Data Presentation
While extensive quantitative data for miR-543 expression derived specifically from in situ hybridization is not widely available in published literature, the following table serves as a template for presenting such data. The scoring of ISH signals is typically performed by assessing both the intensity of the stain and the percentage of positive cells within the tissue.
Table 1: Template for Quantitative Analysis of miR-543 Expression by In Situ Hybridization
| Tissue Type | Sample ID | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | Overall Score (Intensity x Percentage) | Cellular Localization |
| Normal Breast | NB-001 | 1+ (Weak) | 10% | 10 | Cytoplasmic |
| NB-002 | 0 (Negative) | 0% | 0 | N/A | |
| Breast Cancer | BC-001 | 3+ (Strong) | 80% | 240 | Cytoplasmic & Nuclear |
| BC-002 | 2+ (Moderate) | 60% | 120 | Cytoplasmic | |
| Normal Colon | NC-001 | 0 (Negative) | 5% | 0 | N/A |
| Colorectal Cancer | CRC-001 | 2+ (Moderate) | 75% | 150 | Cytoplasmic |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Scoring Criteria:
-
Staining Intensity: 0 (no signal), 1+ (weak signal), 2+ (moderate signal), 3+ (strong signal).
-
Percentage of Positive Cells: The percentage of tumor or specific cell types showing a positive signal.
-
Overall Score: Calculated by multiplying the intensity score by the percentage of positive cells, providing a semi-quantitative measure of expression.
Experimental Protocols
This section provides detailed methodologies for the detection of miR-543 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a DIG-labeled LNA probe. A commercially available LNA probe for hsa-miR-543 can be sourced from suppliers like QIAGEN (GeneGlobe ID: YD00618159).
Protocol 1: Chromogenic In Situ Hybridization (CISH)
This protocol utilizes an anti-DIG antibody conjugated to alkaline phosphatase (AP), which, in the presence of NBT/BCIP substrate, produces a blue-purple precipitate at the site of miR-543 localization.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization Buffer
-
DIG-labeled LNA probe for miR-543 (and scrambled negative control probe)
-
Stringent wash buffers (e.g., SSC buffers)
-
Blocking solution (e.g., 2% sheep serum in MABT)
-
Anti-DIG-AP (alkaline phosphatase conjugated) antibody
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70% (5 minutes).
-
Rinse in DEPC-treated water (2 x 5 minutes).
-
-
Permeabilization:
-
Incubate sections with Proteinase K at 37°C for 10-15 minutes. The optimal time may vary depending on the tissue type.
-
Wash with DEPC-treated PBS (2 x 5 minutes).
-
-
Pre-hybridization:
-
Incubate slides with hybridization buffer for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Denature the DIG-labeled LNA probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Dilute the denatured probe in pre-warmed hybridization buffer.
-
Apply the hybridization solution containing the probe to the tissue sections.
-
Incubate overnight in a humidified chamber at a temperature optimized for the specific LNA probe (typically 20-30°C below the probe's melting temperature).
-
-
Stringent Washes:
-
Wash slides in pre-warmed stringent wash buffers to remove unbound and non-specifically bound probe. The stringency is determined by the salt concentration (SSC) and temperature.
-
-
Immunological Detection:
-
Wash slides in MABT buffer.
-
Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.
-
Wash with MABT buffer (3 x 10 minutes).
-
-
Signal Development:
-
Equilibrate slides in alkaline phosphatase buffer.
-
Incubate with NBT/BCIP substrate solution in the dark until the desired blue/purple precipitate is observed (monitor under a microscope).
-
Stop the reaction by washing with DEPC-treated water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red for 1-5 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Fluorescent In Situ Hybridization (FISH)
This protocol uses a horseradish peroxidase (HRP)-conjugated anti-DIG antibody and a tyramide signal amplification system for fluorescent detection of miR-543.
Materials:
-
Same as CISH protocol, with the following substitutions:
-
Anti-DIG-HRP (horseradish peroxidase conjugated) antibody
-
Tyramide signal amplification kit (with a fluorescent tyramide, e.g., Cy3 or FITC)
-
DAPI counterstain
-
Fluorescent mounting medium
Procedure:
Follow steps 1-5 of the CISH protocol.
-
Immunological Detection:
-
Wash slides in PBS.
-
Block endogenous peroxidases by incubating with a suitable blocking reagent (e.g., 3% H₂O₂ in methanol).
-
Wash in PBS.
-
Block non-specific binding with a blocking solution for 1 hour.
-
Incubate with anti-DIG-HRP antibody diluted in blocking solution for 1-2 hours at room temperature.
-
Wash with PBS (3 x 10 minutes).
-
-
Signal Amplification and Detection:
-
Incubate with the fluorescent tyramide substrate according to the manufacturer's instructions.
-
Wash with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount with a fluorescent mounting medium.
-
Signaling Pathways and Experimental Workflows
miR-543 Signaling Pathways
miR-543 has been shown to be involved in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways can provide context for the results of in situ hybridization studies.
Caption: miR-543 influences the Wnt/β-catenin and PTEN/PI3K/AKT signaling pathways.
Experimental Workflow for In Situ Hybridization
The following diagram illustrates the key steps in the in situ hybridization protocol for detecting miR-543.
Caption: Workflow for chromogenic and fluorescent in situ hybridization of miR-543.
References
- 1. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of microRNAs in tissue microarrays by in situ hybridization [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA expression detected by oligonucleotide microarrays: System establishment and expression profiling in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applicability of Spatial Technology in Cancer Research [e-crt.org]
Application Notes and Protocols: Stable Overexpression of miR-543 Using Lentiviral Vectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-543 (miR-543) is a small non-coding RNA molecule that has emerged as a critical regulator in various cellular processes, including proliferation, migration, invasion, and apoptosis.[1][2] Dysregulation of miR-543 has been implicated in the pathogenesis of numerous diseases, most notably in various forms of cancer where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[1][3] Understanding the precise role of miR-543 in disease progression is crucial for the development of novel therapeutic strategies.
Lentiviral vectors are a powerful tool for achieving stable, long-term overexpression of specific genes or microRNAs in a wide range of cell types, including primary and non-dividing cells. This document provides detailed application notes and protocols for the utilization of lentiviral vectors to achieve stable overexpression of miR-543 for in vitro and in vivo research applications.
Data Presentation: The Dichotomous Role of miR-543 in Cancer
The functional role of miR-543 in cancer is highly context-dependent, with studies reporting both tumor-suppressive and oncogenic activities. The following tables summarize quantitative data from various studies on the effects of miR-543 overexpression in different cancer cell lines.
Table 1: Effects of miR-543 Overexpression on Cancer Cell Proliferation
| Cancer Type | Cell Line | Assay | Result of miR-543 Overexpression | Fold Change/Percentage Change | Reference |
| Prostate Cancer | LNCaP | MTT Assay | Increased Proliferation | ~1.5-fold increase | [3] |
| Glioblastoma | U87 & U251 | CCK-8 Assay | Decreased Proliferation | Significant decrease | [2] |
| Colorectal Cancer | HCT8 | MTT Assay | No significant change | Not significant | [4] |
| Colorectal Cancer | SW620 & LoVo | MTT Assay | Decreased Proliferation | Significant decrease | [5] |
Table 2: Effects of miR-543 Overexpression on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Assay | Result of miR-543 Overexpression | Fold Change/Percentage Change | Reference |
| Prostate Cancer | LNCaP | Transwell Migration | Increased Migration | Significant increase | [3] |
| Prostate Cancer | LNCaP | Transwell Invasion | Increased Invasion | Significant increase | [3] |
| Glioblastoma | U87 & U251 | Transwell Invasion | Decreased Invasion | Significant decrease | [2] |
| Colorectal Cancer | HCT8 | Transwell Migration | Increased Migration | Significant increase | [4] |
| Colorectal Cancer | SW620 & LoVo | Transwell Migration & Invasion | Decreased Migration & Invasion | Significant decrease | [5] |
Table 3: Effects of miR-543 Overexpression on Cancer Cell Apoptosis
| Cancer Type | Cell Line | Assay | Result of miR-543 Overexpression | Fold Change/Percentage Change | Reference |
| Glioblastoma | U87 & U251 | Flow Cytometry (Annexin V) | Increased Apoptosis | Significant increase | [2] |
| Colorectal Cancer | HCT8/FU | Flow Cytometry (Annexin V) | Decreased 5-FU induced apoptosis | Significant decrease | [6] |
Signaling Pathways Regulated by miR-543
miR-543 exerts its biological functions by targeting the 3' untranslated region (3' UTR) of specific messenger RNAs (mRNAs), leading to their degradation or translational repression. This, in turn, modulates the activity of various signaling pathways critical for cellular homeostasis and disease.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development, cell proliferation, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is disassembled, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.
Caption: miR-543 can regulate the Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Activation of this pathway, often through receptor tyrosine kinases (RTKs), leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. PTEN is a critical negative regulator of this pathway.
Caption: miR-543 can activate the PI3K/Akt pathway by targeting PTEN.
Experimental Workflow for Stable miR-543 Overexpression
The following diagram outlines the general workflow for generating stable cell lines overexpressing miR-543 using lentiviral vectors.
Caption: Workflow for generating and validating miR-543 overexpressing stable cell lines.
Experimental Protocols
Cloning of miR-543 Precursor into pLKO.1-TRC Lentiviral Vector
This protocol is adapted for cloning a miRNA precursor into the pLKO.1-TRC vector, a commonly used lentiviral vector for shRNA expression. The principle of annealing complementary oligonucleotides is applicable for miRNA precursors.
Materials:
-
pLKO.1-TRC cloning vector (Addgene plasmid #10878)
-
AgeI and EcoRI restriction enzymes and corresponding buffers
-
T4 DNA Ligase and buffer
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with ampicillin
-
DNA purification kits (Miniprep and Gel Extraction)
-
Custom synthesized oligonucleotides for miR-543 precursor
Oligonucleotide Design:
Design forward and reverse oligonucleotides encoding the pre-miR-543 sequence. Include overhangs compatible with AgeI and EcoRI restriction sites. A loop sequence (e.g., CTCGAG) can be included between the sense and antisense strands of the mature miRNA.
-
Forward Oligo: 5'-CCGG[pre-miR-543 sequence]CTCGAG[reverse complement of pre-miR-543 sequence]TTTTT-3'
-
Reverse Oligo: 5'-AATTAAAAA[pre-miR-543 sequence]CTCGAG[reverse complement of pre-miR-543 sequence] -3'
Procedure:
-
Vector Digestion:
-
Digest 5-10 µg of the pLKO.1-TRC vector with AgeI and EcoRI at 37°C for 2-4 hours.
-
Run the digested product on a 1% agarose gel.
-
Excise the ~7 kb vector backbone and purify it using a gel extraction kit.
-
-
Oligonucleotide Annealing:
-
Resuspend the forward and reverse oligos to a final concentration of 100 µM.
-
In a PCR tube, mix 2 µL of forward oligo, 2 µL of reverse oligo, 5 µL of 10x annealing buffer, and 41 µL of nuclease-free water.
-
Heat the mixture to 95°C for 5 minutes and then gradually cool to room temperature to allow for annealing.
-
-
Ligation:
-
Set up the ligation reaction with the digested pLKO.1 vector and the annealed miR-543 precursor insert at a molar ratio of 1:3 (vector:insert).
-
Add T4 DNA ligase and buffer and incubate at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation and Selection:
-
Transform competent E. coli with the ligation product.
-
Plate the transformed bacteria on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
-
Pick individual colonies and grow them in liquid LB medium with ampicillin.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the correct insertion by restriction digest and Sanger sequencing.
-
Lentivirus Production and Titration
Materials:
-
HEK293T cells
-
pLKO.1-miR-543 plasmid
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for concentration)
-
Target cells for titration
-
Polybrene
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the HEK293T cells with the pLKO.1-miR-543 plasmid, and the packaging and envelope plasmids using your preferred transfection reagent according to the manufacturer's protocol.
-
-
Virus Harvest:
-
Change the medium 12-18 hours post-transfection.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Virus Concentration (Optional):
-
For higher titers, concentrate the virus by ultracentrifugation or using commercially available concentration reagents.
-
-
Virus Titration:
-
Seed target cells in a multi-well plate.
-
The next day, infect the cells with serial dilutions of the viral supernatant in the presence of 8 µg/mL polybrene.
-
After 24 hours, replace the medium with fresh medium containing puromycin at a predetermined concentration to select for transduced cells.
-
After 48-72 hours of selection, count the number of puromycin-resistant colonies to determine the viral titer in transducing units per mL (TU/mL).
-
Generation of Stable Cell Lines
Procedure:
-
Seed the target cells in a 6-well plate.
-
On the following day, infect the cells with the miR-543 expressing lentivirus at a desired multiplicity of infection (MOI) in the presence of 8 µg/mL polybrene.
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Replace the selection medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the resulting pool of puromycin-resistant cells to establish a stable cell line.
Validation of miR-543 Overexpression by qRT-PCR
Materials:
-
RNA extraction kit
-
miRNA-specific reverse transcription kit
-
miRNA-specific primers for miR-543 and a reference small RNA (e.g., U6 snRNA)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA, including small RNAs, from both the miR-543 overexpressing and control stable cell lines.
-
Reverse Transcription: Perform reverse transcription using a miRNA-specific stem-loop primer for miR-543 and the reference small RNA.
-
qPCR: Perform real-time PCR using primers specific for the mature miR-543 and the reference small RNA.
-
Data Analysis: Calculate the relative expression of miR-543 using the ΔΔCt method, normalizing to the reference small RNA.
Functional Assays
Procedure:
-
Seed the stable miR-543 overexpressing and control cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
At various time points (e.g., 24, 48, 72 hours), add CCK-8 or MTT reagent to the wells according to the manufacturer's protocol.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
Plot the absorbance values over time to generate a cell growth curve.
Procedure:
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Seed 5 x 10^4 to 1 x 10^5 stable miR-543 overexpressing or control cells in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Procedure:
-
Seed the stable miR-543 overexpressing and control cells in a 6-well plate.
-
After treatment (if applicable), harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion
The use of lentiviral vectors provides a robust and efficient method for the stable overexpression of miR-543, enabling detailed investigation of its functional roles in various biological and pathological processes. The protocols outlined in this document provide a comprehensive guide for researchers to successfully generate and validate miR-543 overexpressing cell lines and to perform key functional assays. The context-dependent nature of miR-543's function underscores the importance of empirical validation in the specific cellular system under investigation.
References
- 1. MicroRNA‑543 inhibits proliferation, invasion and induces apoptosis of glioblastoma cells by directly targeting ADAM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. webpark2162.sakura.ne.jp [webpark2162.sakura.ne.jp]
- 6. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the MIR543 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-543 (miR-543) is a small non-coding RNA that has emerged as a critical regulator in a multitude of cellular processes, including proliferation, migration, invasion, and apoptosis. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably cancer. These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of the MIR543 gene in human cell lines. Detailed protocols for every stage of the experimental workflow are provided, from the design and cloning of single guide RNAs (sgRNAs) to the validation of knockout efficiency and the subsequent functional analysis of MIR543-deficient cells. This document is intended to serve as a valuable resource for researchers investigating the functional roles of MIR543 and exploring its potential as a therapeutic target.
Introduction to MIR543
MIR543 is a microRNA that post-transcriptionally regulates the expression of a wide array of target genes. It is located on human chromosome 14.[1] Depending on the cellular context, MIR543 can function as either an oncogene or a tumor suppressor.[2][3] Its regulatory influence extends to several critical signaling pathways, including:
-
MAPK/ERK Pathway: MIR543 has been shown to directly target and suppress key components of this pathway, such as ERK2, thereby inhibiting cancer progression.[2][4]
-
Wnt/β-catenin Pathway: By targeting regulators like Dickkopf 1 (DKK1), MIR543 can modulate the activity of this pathway, which is crucial for cell proliferation and differentiation.[1][5]
-
PTEN/PI3K/AKT Pathway: MIR543 can influence this pathway, which is central to cell survival and growth, by targeting PTEN.
-
TET1/TET2 Regulation: In the context of myelofibrosis, MIR543 has been found to target TET1 and TET2, which are involved in DNA methylation dynamics.[6][7]
Knocking out the MIR543 gene using the CRISPR-Cas9 system provides a powerful tool to elucidate its precise functions and to identify and validate its downstream targets and associated signaling networks.
Signaling Pathways Involving MIR543
The following diagram illustrates the key signaling pathways known to be regulated by MIR543.
Caption: MIR543 Signaling Pathways.
Experimental Protocols
Part 1: sgRNA Design and Cloning for MIR543 Knockout
A dual-guide RNA strategy is recommended for efficient knockout of microRNA genes, as it can excise the entire pre-miRNA hairpin structure, ensuring a complete loss of function.
1.1. sgRNA Design:
-
Identify the pre-MIR543 sequence: Obtain the hairpin sequence of the human MIR543 precursor from a database such as miRBase.
-
Select flanking regions: Choose target sites for two sgRNAs that flank the pre-MIR543 hairpin sequence.
-
Use a design tool: Utilize online sgRNA design tools (e.g., CRISPOR, IDT's design tool) to generate and score potential sgRNA sequences.[8] The tool will identify sgRNAs with high on-target scores and low off-target potential.
-
Example sgRNA target sequences (for demonstration purposes only - validation is required):
-
sgRNA 1 (upstream): 5'- GGTCCAGTTGATACCTGACAGG -3'
-
sgRNA 2 (downstream): 5'- AATCCATGCAGGCTGGTCCGAG -3'
-
Note: These are hypothetical sequences. It is crucial to design and validate sgRNAs for your specific experimental setup.
-
1.2. Oligo Preparation and Annealing:
-
Order sense and antisense DNA oligonucleotides for each sgRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (BsmBI restriction site).
-
Annealing Reaction:
-
Mix 1 µL of each 100 µM forward and reverse oligo with 1 µL of 10x T4 Ligation Buffer and 7 µL of nuclease-free water.
-
Incubate in a thermocycler at 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.
-
1.3. Vector Preparation and Ligation:
-
Digest the lentiCRISPRv2 plasmid (Addgene #52961) with the BsmBI restriction enzyme to linearize the vector.
-
Ligation Reaction:
-
Set up a ligation reaction with the linearized lentiCRISPRv2 vector, the annealed sgRNA duplex, and a T4 DNA ligase.
-
Incubate at room temperature for 1 hour.
-
1.4. Transformation:
-
Transform the ligation product into competent E. coli (e.g., Stbl3).
-
Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
-
Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing using the U6 promoter as the sequencing primer binding site.
Part 2: Lentivirus Production and Transduction
2.1. Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
2.2. Transfection for Lentivirus Production:
-
In a 10 cm dish, co-transfect HEK293T cells (at 70-80% confluency) with:
-
The lentiCRISPRv2-MIR543-sgRNA plasmid (from Part 1).
-
Packaging plasmid (e.g., psPAX2).
-
Envelope plasmid (e.g., pMD2.G).
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
2.3. Lentivirus Harvest:
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral particles can be concentrated by ultracentrifugation if necessary.
2.4. Transduction of Target Cells:
-
Plate the target cell line (e.g., a cancer cell line where MIR543's role is being investigated) at the desired density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours, then replace the virus-containing medium with fresh culture medium.
2.5. Selection of Transduced Cells:
-
After 48 hours, begin selection of successfully transduced cells by adding puromycin to the culture medium (the optimal concentration should be determined by a kill curve for your specific cell line).
-
Maintain the puromycin selection for several days until non-transduced cells are eliminated.
Part 3: Validation of MIR543 Knockout
3.1. Genomic DNA Extraction and PCR:
-
Extract genomic DNA from the puromycin-selected cell population.
-
Perform PCR using primers that flank the MIR543 gene locus.
-
A successful dual-sgRNA mediated knockout should result in a smaller PCR product compared to the wild-type control, indicating the excision of the pre-MIR543 region.
3.2. Sanger Sequencing:
-
Gel-purify the PCR product from the knockout cells and send it for Sanger sequencing to confirm the deletion at the genomic level.
3.3. Quantitative Real-Time PCR (qRT-PCR) for Mature MIR543:
-
Extract total RNA, including small RNAs, from both the knockout and control cell lines.
-
Perform reverse transcription using a stem-loop primer specific for mature MIR543.
-
Conduct qRT-PCR using a forward primer specific for MIR543 and a universal reverse primer.
-
Normalize the expression to a suitable small non-coding RNA control (e.g., U6 snRNA).
-
A significant reduction in mature MIR543 expression will confirm a successful knockout.
Experimental Workflow Diagram
Caption: CRISPR-Cas9 Knockout Workflow.
Data Presentation
Table 1: Effects of MIR543 Knockout on Cellular Phenotypes
| Cell Line | Assay | Effect of MIR543 Knockout | Quantitative Change | Reference |
| Breast Cancer (MDA-MB-231) | Proliferation | Increased | ~25% increase in proliferation | [4] |
| Breast Cancer (MCF-7) | Proliferation | Increased | >50% increase in proliferation | [4] |
| Breast Cancer (MDA-MB-231) | Migration | Increased | ~50% increase in migration | [4][9] |
| Breast Cancer (MCF-7) | Migration | Increased | ~15% increase in migration | [4][9] |
| Breast Cancer (MDA-MB-231) | Invasion | Increased | ~65% increase in invasion | [4][9] |
| Breast Cancer (MCF-7) | Invasion | Increased | ~60% increase in invasion | [4][9] |
| Renal Cell Carcinoma (A498) | Proliferation | Decreased | Significant decrease in viability | [1][5] |
| Renal Cell Carcinoma (A498) | Migration | Decreased | Significant decrease in migration | [1][5] |
| Renal Cell Carcinoma (A498) | Invasion | Decreased | Significant decrease in invasion | [1][5] |
| Colorectal Cancer (HCT116) | Proliferation | Increased | Significant increase | [10] |
| Colorectal Cancer (HCT116) | Invasion | Increased | Significant increase | [10] |
| Gastric Cancer (MKN45, AGS) | Migration | Decreased | Significant decrease | [11] |
| Gastric Cancer (MKN45, AGS) | Invasion | Decreased | Significant decrease | [11] |
Table 2: Effects of MIR543 Knockout on Target Gene Expression
| Target Gene | Cell Line | Effect of MIR543 Knockout on mRNA | Effect of MIR543 Knockout on Protein | Reference |
| UBE2T | Breast Cancer | Increased | Increased | [4] |
| ERK2 | Breast Cancer | Increased | Increased | [2] |
| DKK1 | Renal Cell Carcinoma | Increased | Increased | [1][5] |
| KRAS | Colorectal Cancer | Increased | Not Reported | [10] |
| MTA1 | Colorectal Cancer | Increased | Not Reported | [10] |
| HMGA2 | Colorectal Cancer | Increased | Not Reported | [10] |
| SPOP | Gastric Cancer | Increased | Increased | [11] |
| TET1 | Myelofibrosis model | Increased | Increased | [6][7] |
| TET2 | Myelofibrosis model | Increased | Increased | [6][7] |
Phenotypic Assays
Following the successful validation of MIR543 knockout, a series of phenotypic assays should be performed to characterize the functional consequences.
Cell Proliferation Assay (CCK-8/MTT)
-
Seed an equal number of MIR543 knockout and control cells in a 96-well plate.
-
At various time points (e.g., 24, 48, 72, 96 hours), add CCK-8 or MTT reagent to the wells and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Grow MIR543 knockout and control cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
-
Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel.
-
Seed MIR543 knockout and control cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells in several random fields under a microscope.
Target Gene Expression Analysis (qRT-PCR and Western Blot)
-
qRT-PCR:
-
Extract total RNA from MIR543 knockout and control cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using primers specific for the predicted target genes of MIR543.
-
Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in target gene expression in the knockout cells relative to the control.
-
-
Western Blot:
-
Lyse MIR543 knockout and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify the band intensities to determine the change in target protein levels.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low sgRNA cloning efficiency | Inefficient vector digestion or oligo annealing. | Ensure complete digestion of the lentiCRISPRv2 vector. Optimize the oligo annealing protocol. |
| Low lentivirus titer | Suboptimal HEK293T cell health or transfection efficiency. | Use healthy, low-passage HEK293T cells. Optimize the DNA-to-transfection reagent ratio. |
| Low transduction efficiency | Low virus titer or suboptimal transduction conditions. | Concentrate the virus. Optimize the polybrene concentration and incubation time. |
| Incomplete knockout | Inefficient sgRNA or Cas9 activity. | Design and test multiple sgRNAs. Consider using a cell line with stable Cas9 expression. |
| Inconsistent phenotypic results | Off-target effects of CRISPR-Cas9. Cell line heterogeneity. | Use at least two different sgRNAs targeting MIR543. Perform single-cell cloning to establish a clonal knockout line. |
Conclusion
The CRISPR-Cas9 system offers a robust and precise method for knocking out the MIR543 gene, enabling a deeper understanding of its multifaceted roles in health and disease. The protocols and data presented in these application notes provide a comprehensive framework for researchers to successfully generate and characterize MIR543-deficient cell lines. This will facilitate further investigation into the downstream signaling pathways regulated by MIR543 and aid in the identification of novel therapeutic strategies targeting this important microRNA.
References
- 1. MiR-543 promotes cell proliferation and metastasis of renal cell carcinoma by targeting Dickkopf 1 through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiRNA-543 promotes osteosarcoma cell proliferation and glycolysis by partially suppressing PRMT9 and stabilizing HIF-1α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MiR-543 promotes cell proliferation and metastasis of renal cell carcinoma by targeting Dickkopf 1 through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. miR-543 regulates the epigenetic landscape of myelofibrosis by targeting TET1 and TET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MicroRNA-543 suppresses colorectal cancer growth and metastasis by targeting KRAS, MTA1 and HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miRNA-543 promotes cell migration and invasion by targeting SPOP in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Identifying and Validating miR-543 Regulated Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and validating the cellular pathways regulated by microRNA-543 (miR-543). This document outlines the bioinformatics approaches for target prediction, detailed experimental protocols for validation, and methods for pathway analysis. The provided protocols and data will enable researchers to effectively investigate the functional roles of miR-543 in various biological processes and disease states.
Introduction to miR-543 and its Regulated Pathways
MicroRNA-543 (miR-543) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs). This interaction typically leads to mRNA degradation or translational repression. Emerging evidence has implicated miR-543 in a variety of cellular processes, including cell proliferation, apoptosis, migration, and invasion. Its dysregulation has been linked to several diseases, particularly cancer, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.
Key signaling pathways known to be modulated by miR-543 include the MAPK/ERK and Wnt/β-catenin pathways. Understanding the intricate network of miR-543 and its target genes within these pathways is critical for elucidating its biological functions and for the development of novel therapeutic strategies.
Bioinformatic Prediction of miR-543 Targets
The initial step in identifying miR-543 regulated pathways is the computational prediction of its target genes. Several algorithms can be utilized for this purpose, each with its own strengths. It is recommended to use multiple prediction tools and cross-reference the results to increase the confidence of a predicted interaction.
Commonly Used Prediction Tools:
-
TargetScan: Predicts biological targets of miRNAs by searching for the presence of conserved 8mer, 7mer, and 6mer sites that match the seed region of the miRNA.
-
miRDB: An online database for miRNA target prediction and functional annotations. All the targets are predicted by a bioinformatics tool, MirTarget, which was developed by analyzing thousands of miRNA-target interactions from high-throughput sequencing experiments.
-
DIANA-microT-CDS: Incorporates information from the 3'-UTR and coding sequence (CDS) of the target gene to predict miRNA binding sites.
-
PicTar: Identifies miRNA targets by searching for conserved motifs in the 3'-UTR of genes across multiple species.
A general workflow for the bioinformatic prediction of miR-543 targets is outlined below.
Caption: Workflow for bioinformatic prediction of miR-543 targets.
Experimental Validation of miR-543 Targets
Following bioinformatic prediction, experimental validation is crucial to confirm direct interactions between miR-543 and its putative target genes. The following sections provide detailed protocols for the most common validation techniques.
Dual-Luciferase Reporter Assay
This assay is the gold standard for validating a direct interaction between a miRNA and a predicted target's 3'-UTR.
Principle: The 3'-UTR of a predicted target gene is cloned downstream of a luciferase reporter gene. If miR-543 directly binds to this 3'-UTR, it will suppress the expression of the luciferase, leading to a measurable decrease in luminescence. A co-transfected Renilla luciferase vector serves as an internal control for transfection efficiency.
Protocol:
-
Vector Construction:
-
Synthesize DNA fragments corresponding to the wild-type (WT) 3'-UTR of the predicted target gene containing the putative miR-543 binding site.
-
Synthesize a mutant (MUT) version of the 3'-UTR with several nucleotide changes within the miR-543 seed-binding sequence.
-
Clone the WT and MUT 3'-UTR fragments into a dual-luciferase reporter vector (e.g., psiCHECK-2) downstream of the Firefly luciferase gene.
-
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T, HeLa) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with:
-
The WT or MUT 3'-UTR reporter plasmid.
-
A miR-543 mimic or a negative control (NC) mimic.
-
A Renilla luciferase control plasmid (if not already present in the reporter vector).
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure the Firefly and Renilla luciferase activities sequentially using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the relative luciferase activity by comparing the normalized activity of the miR-543 mimic-transfected cells to that of the NC mimic-transfected cells. A significant decrease in relative luciferase activity in the presence of the WT 3'-UTR but not the MUT 3'-UTR confirms a direct interaction.
-
Table 1: Representative Quantitative Data from Dual-Luciferase Reporter Assays for Validated miR-543 Targets
| Target Gene | Cell Line | Relative Luciferase Activity (miR-543 mimic vs. NC mimic) - WT 3'-UTR | Relative Luciferase Activity (miR-543 mimic vs. NC mimic) - MUT 3'-UTR | Citation |
| ERK2 | MCF-7 | ~50% decrease | No significant change | [1] |
| SPOP | MKN45 | ~45% decrease | No significant change | [2] |
| PAQR3 | HepG2 | Significant decrease | No significant change | [3] |
| ADAM9 | U87 | ~55% decrease | No significant change | [4] |
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the effect of miR-543 on the mRNA levels of its target genes.
Principle: Overexpression or inhibition of miR-543 in a cell line is followed by the quantification of the target gene's mRNA levels. A decrease in mRNA levels upon miR-543 overexpression suggests mRNA degradation as a mechanism of regulation.
Protocol:
-
Cell Transfection:
-
Transfect cells with a miR-543 mimic, a miR-543 inhibitor, or their respective negative controls.
-
-
RNA Extraction:
-
After 24-48 hours, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
For mRNA quantification, reverse transcribe the total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
For mature miR-543 quantification, use a specific stem-loop primer for reverse transcription.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay.
-
Use primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
For miR-543 quantification, use a specific forward primer and a universal reverse primer. Normalize to a small nuclear RNA (e.g., U6).
-
-
Data Analysis:
-
Calculate the relative expression levels using the 2-ΔΔCt method.
-
Table 2: Representative Quantitative Data from qRT-PCR for miR-543 and its Target Genes
| Target Gene | Cell Line | Change in Target mRNA Expression with miR-543 Overexpression | Citation |
| SPOP | MKN45, AGS | Significant decrease | [2] |
| PAQR3 | HepG2 | Significant decrease | [3] |
| ADAM9 | U87, U251 | Significant decrease | [4] |
| MAPK1 | ESCs | Significant decrease | [5] |
Western Blotting
Western blotting is used to determine the effect of miR-543 on the protein levels of its target genes.
Principle: This technique allows for the detection and quantification of a specific protein in a complex mixture. A decrease in the target protein level upon miR-543 overexpression provides strong evidence of regulation.
Protocol:
-
Cell Transfection and Lysis:
-
Transfect cells with a miR-543 mimic, a miR-543 inhibitor, or their respective negative controls.
-
After 48-72 hours, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
-
Table 3: Representative Quantitative Data from Western Blotting for miR-543 Regulated Proteins
| Target Protein | Cell Line | Change in Protein Expression with miR-543 Overexpression | Citation |
| ERK2 | MDA-MB-231, MCF-7 | Decreased | [6] |
| SPOP | MKN45, AGS | Decreased | [2] |
| PAQR3 | HepG2 | Decreased | [3] |
| ADAM9 | U87, U251 | Decreased | [4] |
| MAPK1 | ESCs | Decreased | [7] |
Analysis of miR-543 Regulated Pathways
Once target genes are validated, the next step is to understand their collective function and the pathways they regulate.
Pathway Enrichment Analysis
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are used to identify biological processes, molecular functions, cellular components, and signaling pathways that are significantly enriched among the validated miR-543 target genes.
Tools for Pathway Analysis:
-
DAVID: A web-based tool for functional annotation and enrichment analysis.
-
Ingenuity Pathway Analysis (IPA): A powerful software for analyzing and visualizing complex biological data, including miRNA-target interactions and their effects on canonical pathways.
-
Enrichr: An intuitive web-based tool for gene set enrichment analysis.
Signaling Pathway Diagrams
Visualizing the interaction of miR-543 and its targets within known signaling pathways is crucial for understanding its regulatory role. Below are diagrams for the MAPK/ERK and Wnt/β-catenin pathways, illustrating the points of regulation by miR-543.
Caption: miR-543 negatively regulates the MAPK/ERK pathway by directly targeting ERK2.
Caption: miR-543 can indirectly activate the Wnt/β-catenin pathway by targeting Smad7.
Conclusion
The systematic approach of combining bioinformatics prediction with rigorous experimental validation is essential for accurately identifying the pathways regulated by miR-543. The protocols and data presented in these application notes provide a solid framework for researchers to investigate the multifaceted roles of miR-543 in health and disease, ultimately paving the way for the development of novel miRNA-based diagnostics and therapeutics.
References
- 1. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miRNA-543 promotes cell migration and invasion by targeting SPOP in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Pathology & Oncology Research | MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways [por-journal.com]
Application Notes and Protocols: YK-11 (Selective Androgen Receptor Modulator)
For Research Use Only. Not for human or veterinary use.
Introduction
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community for its unique dual mechanism of action.[1] Structurally derived from dihydrotestosterone (DHT), YK-11 functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin (Fst), which in turn inhibits myostatin, a key negative regulator of muscle growth.[1][2][3][4] This dual activity suggests a potential for significant anabolic effects in musculoskeletal tissues.
These application notes provide a summary of the current understanding of YK-11's biological activities, along with protocols for in vitro and in vivo studies intended for use by researchers, scientists, and drug development professionals.
Mechanism of Action
YK-11 exerts its effects through two primary pathways:
-
Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor, initiating downstream signaling cascades that promote anabolic activity.[1] However, it acts as a partial agonist, meaning it does not induce the full conformational change in the AR that is characteristic of full agonists like DHT.[2][3] This may contribute to its selective effects in different tissues.
-
Myostatin Inhibition via Follistatin Upregulation: A key differentiator of YK-11 is its ability to significantly increase the expression of follistatin.[2][3][5] Follistatin is a natural antagonist of myostatin, a transforming growth factor-beta (TGF-β) superfamily member that potently inhibits muscle differentiation and growth.[4] By upregulating follistatin, YK-11 effectively reduces the inhibitory effects of myostatin, leading to enhanced myogenic differentiation.[2][3][5]
The following diagram illustrates the proposed signaling pathway of YK-11 in muscle cells.
Data Presentation
In Vitro Activity of YK-11
The following tables summarize the observed effects of YK-11 in cell-based assays.
| Cell Line | Assay | Compound | Concentration | Observed Effect | Reference |
| C2C12 Myoblasts | Myogenic Differentiation | YK-11 | 500 nM | Increased expression of MyoD, Myf5, and myogenin (more significant than DHT) | [2][3][5] |
| DHT | 500 nM | Increased expression of MyoD, Myf5, and myogenin | [2][3][5] | ||
| Follistatin Expression | YK-11 | 500 nM | Upregulation of follistatin mRNA | [2][3][5] | |
| DHT | 500 nM | No significant effect on follistatin mRNA | [2][6] | ||
| MC3T3-E1 Osteoblasts | Proliferation | YK-11 | 0.5 µM | Increased cell proliferation | [7] |
| DHT | 0.01 µM | Increased cell proliferation | [7] | ||
| Osteogenic Markers | YK-11 | 0.1-1.0 µM | Increased osteocalcin mRNA expression | [8] | |
| YK-11 | 0.5 µM | Increased osteoprotegerin mRNA expression | [8] |
Note: Specific quantitative data for androgen receptor binding affinity (Ki or IC50 values) and fold-change in gene expression for YK-11 versus DHT are not consistently reported in the publicly available literature. Molecular docking studies suggest a high binding affinity of YK-11 to the androgen receptor.[9][10]
Experimental Protocols
In Vitro Myogenic Differentiation Assay (C2C12 cells)
This protocol is adapted from studies investigating the myogenic effects of YK-11.[2][11]
1. Cell Culture and Maintenance:
- Culture mouse C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Passage cells upon reaching 70-80% confluency.
2. Differentiation Protocol:
- Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein analysis).
- Once cells reach approximately 90% confluency, switch to differentiation medium: DMEM supplemented with 2% horse serum.
- Treat cells with YK-11 (e.g., 500 nM final concentration, dissolved in a suitable solvent like DMSO), DHT (e.g., 500 nM as a positive control), or vehicle control.
- For AR-dependency studies, co-treat with an AR antagonist such as flutamide (e.g., 10 µM).
- Incubate for the desired time points (e.g., 2-7 days), replacing the medium with fresh treatment medium every 48 hours.
3. Analysis:
- Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform reverse transcription. Analyze the expression of myogenic marker genes (MyoD, Myf5, myogenin) and follistatin. Normalize to a housekeeping gene such as β-actin.
- Western Blot: Lyse cells and determine protein concentration. Analyze the expression of myogenic proteins (e.g., Myosin Heavy Chain) and signaling proteins.
- Immunocytochemistry: Fix cells and stain for myogenic markers to visualize myotube formation.
The following diagram outlines the experimental workflow for the in vitro myogenic differentiation assay.
In Vivo Muscle Growth Study (Rodent Model)
The following is a proposed general protocol for assessing the anabolic effects of YK-11 in a rodent model, based on common practices in preclinical SARM research.
1. Animals and Housing:
- Use adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
- House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Allow for an acclimatization period of at least one week before the start of the experiment.
2. Experimental Groups:
- Sham or vehicle control group.
- YK-11 treatment groups (at least two different doses to assess dose-response).
- Positive control group (e.g., testosterone or DHT).
3. Dosing and Administration:
- Based on a study on sepsis-induced muscle atrophy, oral administration of YK-11 at doses of 350 and 700 mg/kg for 10 days was used in mice.[9] However, for a muscle hypertrophy study, dose optimization may be required.
- Prepare YK-11 in a suitable vehicle (e.g., corn oil, DMSO/saline).
- Administer daily via oral gavage or subcutaneous injection for a specified period (e.g., 4-8 weeks).
- Monitor body weight regularly.
4. Tissue Collection and Analysis:
- At the end of the study, euthanize animals and carefully dissect specific muscles (e.g., gastrocnemius, soleus, levator ani).
- Record wet muscle weight.
- For histological analysis, freeze a portion of the muscle in isopentane cooled with liquid nitrogen.
- Histology: Cryosection the muscle tissue and perform Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area.
- Gene and Protein Expression: Homogenize a portion of the muscle for RNA and protein extraction to analyze markers of muscle growth and androgen receptor signaling.
The logical relationship for assessing the in vivo anabolic effects of YK-11 is depicted below.
Conclusion
YK-11 presents a compelling profile as a research compound with a novel mechanism of action that combines partial androgen receptor agonism with myostatin inhibition. The provided protocols offer a foundation for researchers to investigate its potential anabolic effects in both in vitro and in vivo settings. Further research is warranted to fully elucidate its quantitative effects, dose-response relationships, and safety profile.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. Muscle Hypertrophy in a Newly Developed Resistance Exercise Model for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YK11 | CAS#:1370003-76-1 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
YK-11 Administration in Animal Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
YK-11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant interest in preclinical research for its potent anabolic effects on muscle and bone tissue. Its unique mechanism of action, which combines partial agonism of the androgen receptor with the inhibition of myostatin, makes it a compelling candidate for studies on muscle wasting diseases, osteoporosis, and other conditions. This document provides detailed application notes and protocols for the administration of YK-11 in animal research studies, intended for use by qualified researchers and scientists.
Overview of YK-11
YK-11 is structurally derived from dihydrotestosterone (DHT) and is unique among SARMs due to its steroidal backbone.[1] Its primary anabolic effects are believed to be mediated through two main pathways:
-
Partial Androgen Receptor (AR) Agonism: YK-11 binds to the androgen receptor, but does not induce the full transcriptional activation typical of androgens like testosterone. This selective action is thought to contribute to its favorable tissue-specific effects.[1]
-
Myostatin Inhibition: YK-11 significantly increases the expression of follistatin, a potent inhibitor of myostatin.[1][2] Myostatin is a protein that negatively regulates muscle growth; by inhibiting it, YK-11 can promote muscle hypertrophy beyond what is typically achievable.[1][3]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various animal studies investigating the effects of YK-11.
Table 1: YK-11 Dosage and Administration in Animal Models
| Animal Model | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |
| Male BALB/c Mice | 350 mg/kg and 700 mg/kg | Oral | Daily | 10 days | Not specified | [4] |
| Male Wistar Rats | 0.35 g/kg (350 mg/kg) | Not specified | Not specified | 5 weeks | Not specified | [5][6] |
| Thoroughbred Horses | 50 mg | Oral | Three times a day | Not specified | Not specified | [7] |
Table 2: Effects of YK-11 on Muscle Mass and Body Weight in Mice with Sepsis-Induced Muscle Wasting
| Treatment Group | Dosage | Change in Body Weight | Change in Muscle Mass (% of body weight) | Change in Fat Mass (% of body weight) | Reference |
| Control (Sepsis) | - | Decrease | Decrease | Increase | [4] |
| YK-11 | 350 mg/kg | Increase (prevented loss) | Increase (prevented loss) | Decrease | [4] |
| YK-11 | 700 mg/kg | Greater increase (prevented loss) | Greater increase (prevented loss) | Decrease | [4] |
Table 3: Effects of YK-11 on Osteoblast Differentiation Markers in vitro
| Marker | YK-11 Concentration | Effect | Reference |
| Osteoprotegerin mRNA | 0.5 µM | Increased expression | [8] |
| Osteocalcin mRNA | 0.1-1.0 µM | Dose-dependent increased expression | [8] |
| Phosphorylated Akt protein | Not specified | Increased levels | [8] |
Experimental Protocols
Preparation of YK-11 for Oral Administration
This protocol is based on common practices for dissolving hydrophobic compounds for in vivo use.
Materials:
-
YK-11 powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the required amount of YK-11 powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the YK-11 powder completely. The final concentration of DMSO in the administered solution should be minimized.
-
Once the YK-11 is fully dissolved in DMSO, add the appropriate volume of corn oil to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
Visually inspect the solution for any undissolved particles before administration.
Administration via Oral Gavage in Rodents
Oral gavage is a common method for precise oral administration of substances to rodents.
Materials:
-
Prepared YK-11 solution
-
Animal feeding needles (gavage needles) appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 ml or 3 ml)
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of the YK-11 solution to administer based on its body weight and the desired dosage.
-
Draw the calculated volume of the YK-11 solution into a syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Assessment of Muscle Hypertrophy
Protocol for Histological Analysis:
-
At the end of the study period, euthanize the animals using an approved method.
-
Dissect the target muscles (e.g., gastrocnemius, tibialis anterior).
-
Fix the muscle tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue through graded alcohols and xylene and embed in paraffin.
-
Section the paraffin-embedded tissue at 5-10 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology and cross-sectional area.[4]
-
Capture images of the stained sections using a microscope with a digital camera.
-
Use image analysis software to measure the cross-sectional area of individual muscle fibers.
Assessment of Neurobehavioral Effects
Studies have suggested that YK-11 can cross the blood-brain barrier and may have neurological effects.[5] A variety of behavioral tests can be employed to assess these effects in rodents.
Examples of Behavioral Tests:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To evaluate anxiety-like behavior.
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
The specific protocols for these tests are well-established and should be followed according to standard laboratory procedures.
Signaling Pathways and Experimental Workflows
YK-11 Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by YK-11.
Experimental Workflow
The following diagram outlines a general experimental workflow for an in vivo study of YK-11.
Safety and Handling
YK-11 is a research chemical and is not approved for human consumption. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.
Disclaimer: This information is intended for research purposes only. YK-11 is not for human use. The administration of YK-11 should only be performed by qualified professionals in a controlled laboratory setting.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. crazybulk.com [crazybulk.com]
- 4. researchgate.net [researchgate.net]
- 5. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YK11 induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Equine metabolism of the selective androgen receptor modulator YK-11 in urine and plasma following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Efficacy of YK-11 as a Myostatin Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential anabolic effects on skeletal muscle.[1][2][3] Unlike traditional SARMs, YK-11 is theorized to possess a unique dual mechanism of action: partial agonism of the androgen receptor and inhibition of myostatin.[3][4][5] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle growth.[6][7] Inhibition of myostatin signaling is a promising therapeutic strategy for muscle-wasting diseases.[8][9] YK-11 is not a direct inhibitor of myostatin; instead, it is reported to increase the expression of follistatin, a glycoprotein that binds to and neutralizes myostatin.[1][2][4][10] This document provides detailed protocols to assess the effects of YK-11 on myostatin levels, primarily through its influence on follistatin.
1. YK-11 Mechanism of Action & Myostatin Signaling Pathway
YK-11 is a partial agonist of the androgen receptor (AR).[2][10] Upon binding to the AR in muscle cells, it is suggested to stimulate the production of follistatin.[1][4][10] Follistatin, in turn, acts as a myostatin antagonist by directly binding to myostatin and preventing it from activating its cell surface receptor, the Activin type IIB receptor (ActRIIB).[11][12][13]
The myostatin signaling cascade begins with the binding of myostatin to ActRIIB, which then recruits and phosphorylates a type I receptor, either ALK4 or ALK5.[6][9] This activated receptor complex phosphorylates the downstream signaling proteins Smad2 and Smad3.[6][7] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes, ultimately leading to an inhibition of muscle growth and differentiation.[6][7] By increasing follistatin, YK-11 is hypothesized to interrupt this signaling pathway, thereby promoting muscle growth.
Diagram of the Hypothesized YK-11 Mechanism of Action:
Caption: Hypothesized YK-11 mechanism of action.
2. Experimental Protocols
The following protocols outline in vitro and in vivo methods to assess the effect of YK-11 on myostatin and follistatin levels.
2.1. In Vitro Assessment in C2C12 Myoblasts
C2C12 cells are a murine myoblast cell line commonly used for studying myogenic differentiation.[10]
2.1.1. Experimental Workflow
Caption: In vitro experimental workflow.
2.1.2. Detailed Protocols
A. Cell Culture and Treatment:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for some ELISAs).
-
Once cells reach 70-80% confluency, replace the growth medium with a differentiation medium (DMEM with 2% horse serum) to induce myotube formation.
-
Prepare stock solutions of YK-11 in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of YK-11 (e.g., 0.1, 1, 10 µM). Include a vehicle-only control group.
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
B. RNA Extraction and RT-qPCR for Follistatin and Myostatin mRNA:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for mouse follistatin, myostatin, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze data using the ΔΔCt method to determine the relative fold change in gene expression.
C. Protein Extraction and Western Blot for Intracellular Myostatin:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against myostatin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize myostatin protein levels to a loading control like GAPDH or β-actin.
D. ELISA for Secreted Follistatin and Myostatin:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of secreted follistatin and myostatin in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[14][15]
-
Normalize the results to the total protein concentration of the corresponding cell lysates.
2.2. In Vivo Assessment in a Murine Model
2.2.1. Experimental Workflow
Caption: In vivo experimental workflow.
2.2.2. Detailed Protocols
A. Animal Husbandry and Dosing:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
House animals in a controlled environment with ad libitum access to food and water.
-
Randomly assign mice to treatment groups (e.g., vehicle control, YK-11 low dose, YK-11 high dose).
-
Administer YK-11 orally or via injection at the desired dosage and frequency for a specified duration (e.g., 4-8 weeks).
B. Sample Collection:
-
At the end of the study, euthanize the mice.
-
Collect blood via cardiac puncture and process to obtain serum or plasma. Store at -80°C.
-
Excise skeletal muscles (e.g., gastrocnemius, quadriceps), snap-freeze in liquid nitrogen, and store at -80°C.
C. Serum/Plasma Analysis:
-
Thaw serum or plasma samples on ice.
-
Use commercially available ELISA kits to quantify the circulating levels of follistatin and myostatin.
D. Muscle Tissue Analysis:
-
Homogenize a portion of the frozen muscle tissue for RNA and protein extraction using appropriate buffers and equipment.
-
Perform RT-qPCR on the extracted RNA to measure follistatin and myostatin mRNA levels as described in the in vitro protocol.
-
Perform Western blotting on the extracted protein to measure myostatin and follistatin protein levels as described in the in vitro protocol.
3. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Effects of YK-11 on C2C12 Myoblasts (Example)
| Treatment Group | Follistatin mRNA (Fold Change) | Myostatin mRNA (Fold Change) | Secreted Follistatin (ng/mL) | Secreted Myostatin (ng/mL) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 5.2 ± 0.8 | 10.5 ± 1.3 |
| YK-11 (0.1 µM) | 1.52 ± 0.21 | 0.95 ± 0.11 | 7.8 ± 1.1 | 9.9 ± 1.0 |
| YK-11 (1 µM) | 2.89 ± 0.35 | 0.88 ± 0.09 | 12.4 ± 1.5 | 8.7 ± 0.9 |
| YK-11 (10 µM) | 4.12 ± 0.48*** | 0.75 ± 0.10 | 18.9 ± 2.1*** | 7.1 ± 0.8** |
*Data are presented as mean ± SD. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001.
Table 2: In Vivo Effects of YK-11 in Mice (Example)
| Treatment Group | Serum Follistatin (ng/mL) | Serum Myostatin (ng/mL) | Muscle Follistatin mRNA (Fold Change) | Muscle Myostatin mRNA (Fold Change) |
| Vehicle Control | 25.4 ± 3.1 | 15.8 ± 2.2 | 1.00 ± 0.18 | 1.00 ± 0.21 |
| YK-11 (Low Dose) | 35.1 ± 4.5 | 13.2 ± 1.9 | 1.89 ± 0.25 | 0.91 ± 0.17 |
| YK-11 (High Dose) | 48.9 ± 5.8 | 10.5 ± 1.5 | 3.21 ± 0.41** | 0.79 ± 0.15* |
*Data are presented as mean ± SD. Statistical significance vs. vehicle control: *p<0.05, *p<0.01.
These protocols provide a comprehensive framework for researchers to systematically evaluate the purported myostatin-inhibiting effects of YK-11. By measuring changes in follistatin and myostatin at both the mRNA and protein levels, both in vitro and in vivo, a clear and quantitative assessment of YK-11's mechanism of action can be achieved. The provided diagrams and tables offer a clear visual representation of the experimental workflows and a structured format for presenting the resulting data.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 4. swolverine.com [swolverine.com]
- 5. YK11 - SARMS and NOOTROPICS - Enhancetech [enhancetech.eu]
- 6. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 7. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. bonnus.ulb.uni-bonn.de [bonnus.ulb.uni-bonn.de]
- 13. researchgate.net [researchgate.net]
- 14. cloud-clone.com [cloud-clone.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Method for Evaluating YK-11's Anabolic Versus Androgenic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK-11 is a novel steroidal selective androgen receptor modulator (SARM) recognized for its unique dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR) and as a myostatin inhibitor, primarily by increasing the expression of follistatin.[1][2] This dual action suggests a potential for significant anabolic effects in musculoskeletal tissues with a theoretically reduced impact on androgenic tissues. These application notes provide detailed protocols for the comprehensive evaluation of YK-11's anabolic and androgenic properties, enabling researchers to meticulously characterize its activity profile. The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Key Concepts in Evaluating YK-11
The therapeutic potential of YK-11 lies in its ability to preferentially stimulate anabolic processes (e.g., muscle and bone growth) over androgenic effects (e.g., prostate growth, virilization). A thorough evaluation, therefore, requires a multi-faceted approach to dissect these activities.
-
Anabolic Activity: Refers to the promotion of tissue growth, particularly in skeletal muscle and bone. In vitro, this is often assessed by observing myogenic differentiation and the expression of muscle-specific proteins. In vivo, an increase in the weight of anabolic tissues, such as the levator ani muscle in rodents, is a key indicator.
-
Androgenic Activity: Pertains to the effects on the development and maintenance of male secondary sexual characteristics. These effects are primarily mediated through the androgen receptor in tissues like the prostate and seminal vesicles. An increase in the weight of these organs in animal models is a direct measure of androgenicity.
-
Anabolic/Androgenic Ratio: This ratio is a critical metric for SARMs, quantifying the compound's tissue selectivity. It is calculated by comparing the anabolic effect (e.g., levator ani muscle weight gain) to the androgenic effect (e.g., prostate or seminal vesicle weight gain) in a standardized in vivo assay, most notably the Hershberger assay. A higher ratio indicates greater anabolic selectivity.
Data Presentation
A clear and concise presentation of quantitative data is paramount for the comparative analysis of YK-11's activity. All quantitative findings should be summarized in structured tables.
Table 1: In Vitro Activity of YK-11
| Assay Type | Cell Line | Parameter | YK-11 Value | Comparator (e.g., DHT) Value | Reference |
| AR Reporter Gene Assay | HEK293 | EC50 | 7.85 nM (2a)* | Not Reported in Study | (Kanno et al.) |
| 12.5 nM (mixture) | |||||
| C2C12 Myogenic Differentiation | C2C12 | MyoD mRNA | > DHT | - | (Kanno et al.) |
| Myf5 mRNA | > DHT | - | (Kanno et al.) | ||
| Myogenin mRNA | > DHT | - | (Kanno et al.) | ||
| Osteoblast Proliferation | MC3T3-E1 | Proliferation | Similar to DHT | - | (Yatsu et al.) |
| Osteoblast Differentiation | MC3T3-E1 | Mineralization | Similar to DHT | - | (Yatsu et al.) |
Note: YK-11 exists as a mixture of two diastereomers. The active diastereomer is designated as 2a.
Table 2: In Vivo Anabolic and Androgenic Activity of YK-11 (Hershberger Assay - Illustrative Data)
Disclaimer: As of the latest literature review, specific quantitative data from a Hershberger assay for YK-11 has not been publicly reported. The following table is a template illustrating how such data would be presented to calculate the anabolic/androgenic ratio.
| Treatment Group | Dose (mg/kg/day) | Levator Ani Weight (mg) (Anabolic) | Ventral Prostate Weight (mg) (Androgenic) | Seminal Vesicle Weight (mg) (Androgenic) | Anabolic/Androgenic Ratio (Levator Ani / Ventral Prostate) |
| Vehicle Control (Castrated) | - | Baseline | Baseline | Baseline | - |
| Testosterone Propionate (TP) | 1 | Value | Value | Value | Calculated Ratio |
| YK-11 | 1 | Value | Value | Value | Calculated Ratio |
| YK-11 | 10 | Value | Value | Value | Calculated Ratio |
| YK-11 | 30 | Value | Value | Value | Calculated Ratio |
Experimental Protocols
In Vitro Methodologies
1. Androgen Receptor (AR) Binding Affinity Assay
This assay determines the ability of YK-11 to bind to the androgen receptor. A competitive binding assay is commonly employed.
-
Objective: To determine the binding affinity (Ki) of YK-11 for the androgen receptor.
-
Principle: This assay measures the ability of a test compound (YK-11) to displace a radiolabeled androgen (e.g., [³H]-R1881) from the androgen receptor.
-
Materials:
-
Androgen receptor source (e.g., rat prostate cytosol, recombinant human AR)
-
Radiolabeled ligand (e.g., [³H]-R1881)
-
Test compound (YK-11)
-
Reference compound (e.g., Dihydrotestosterone - DHT)
-
Assay buffer
-
Scintillation cocktail and counter
-
-
Protocol:
-
Prepare a series of dilutions of YK-11 and the reference compound.
-
In a multi-well plate, incubate the androgen receptor source with a fixed concentration of the radiolabeled ligand and varying concentrations of YK-11 or the reference compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the receptor-bound from unbound radioligand (e.g., using a filter membrane).
-
Measure the radioactivity of the receptor-bound ligand using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 (concentration of the competitor that displaces 50% of the radioligand) from the resulting sigmoidal curve.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
2. C2C12 Myoblast Differentiation Assay
This assay assesses the anabolic activity of YK-11 by measuring its ability to induce the differentiation of myoblasts into myotubes.
-
Objective: To evaluate the myogenic potential of YK-11.
-
Principle: C2C12 myoblasts are pluripotent cells that can be induced to differentiate into myotubes, mimicking muscle fiber formation. The extent of differentiation can be quantified by measuring the expression of muscle-specific proteins or by morphological analysis.
-
Materials:
-
C2C12 myoblast cell line
-
Growth medium (DMEM with 10% fetal bovine serum)
-
Differentiation medium (DMEM with 2% horse serum)
-
YK-11 and a positive control (e.g., DHT)
-
Reagents for immunofluorescence staining (e.g., anti-myosin heavy chain antibody) or qRT-PCR (primers for MyoD, myogenin)
-
-
Protocol:
-
Culture C2C12 myoblasts in growth medium until they reach approximately 80% confluency.
-
Induce differentiation by switching to the differentiation medium containing varying concentrations of YK-11 or the positive control.
-
Culture for 3-5 days, replacing the medium daily.
-
Assess differentiation by:
-
Immunofluorescence: Fix and stain the cells for myosin heavy chain (a marker of mature myotubes). Capture images and quantify the fusion index (number of nuclei in myotubes divided by the total number of nuclei).
-
qRT-PCR: Isolate RNA from the cells and perform quantitative reverse transcription PCR to measure the expression levels of myogenic regulatory factors (e.g., MyoD, myogenin).
-
-
Compare the effects of different concentrations of YK-11 to the control and DHT-treated cells.
-
In Vivo Methodology
3. Hershberger Assay
The Hershberger assay is the gold-standard in vivo method for assessing the anabolic and androgenic activity of a compound.
-
Objective: To determine the anabolic and androgenic activity of YK-11 in a castrated rat model and to calculate the anabolic/androgenic ratio.
-
Principle: In castrated male rats, androgen-dependent tissues (prostate, seminal vesicles) and an anabolic-responsive muscle (levator ani) atrophy. Administration of an androgenic compound will restore the weight of these tissues. The relative increase in the weight of the levator ani muscle compared to the prostate and seminal vesicles indicates the compound's anabolic selectivity.
-
Animal Model: Immature, surgically castrated male rats (e.g., Sprague-Dawley or Wistar).
-
Protocol:
-
Acclimate castrated rats for approximately one week.
-
Divide the animals into treatment groups (e.g., vehicle control, testosterone propionate as a positive control, and multiple dose levels of YK-11).
-
Administer the respective compounds daily for 10 consecutive days (typically by oral gavage or subcutaneous injection).
-
Record body weights daily.
-
On day 11, euthanize the animals and carefully dissect the following tissues:
-
Anabolic: Levator ani muscle
-
Androgenic: Ventral prostate, seminal vesicles (with coagulating glands)
-
-
Record the wet weight of each tissue immediately after dissection.
-
Calculate the mean tissue weights for each group and perform statistical analysis to compare with the vehicle control and testosterone propionate groups.
-
Calculate the anabolic/androgenic ratio for YK-11 and testosterone propionate.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The dual mechanism of YK-11 involves both direct interaction with the androgen receptor and indirect inhibition of myostatin.
References
Application Notes and Protocols for YK-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. YK-11 is an investigational compound and has not been approved for human use. The combination of YK-11 with other Selective Androgen Receptor Modulators (SARMs) has not been scientifically validated in peer-reviewed literature, and the safety and efficacy of such combinations are unknown.
Introduction
YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the research community for its unique dual mechanism of action.[1][2] It acts as a partial agonist of the androgen receptor (AR) and, notably, as a myostatin inhibitor.[2][3] Myostatin is a protein that negatively regulates muscle growth; by inhibiting myostatin, YK-11 may promote muscle hypertrophy beyond the typical limitations.[3][4] This is achieved through the upregulation of follistatin (Fst), a natural antagonist of myostatin.[5][6]
While often anecdotally "stacked" with other SARMs such as LGD-4033 and RAD-140 in non-clinical settings, there is a significant lack of peer-reviewed scientific literature, preclinical, or clinical data to support the safety, efficacy, or synergistic effects of these combinations.[1][7][8] Therefore, the protocols and data presented herein are based on the available scientific research for YK-11 as a single agent.
Mechanism of Action: YK-11 Signaling Pathway
YK-11 exerts its effects through a dual signaling pathway. Firstly, it binds to and partially activates the androgen receptor, leading to downstream anabolic effects in muscle and bone tissue. Secondly, and distinctly from many other SARMs, YK-11 induces a significant increase in the expression of follistatin.[5][6] Follistatin, in turn, binds to and inhibits myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, which is a potent negative regulator of muscle mass.[3] The inhibition of myostatin allows for increased muscle differentiation and growth.[4]
Caption: YK-11 Dual Mechanism of Action.
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data from a key study investigating the effects of YK-11 on the myogenic differentiation of C2C12 myoblasts.[5]
Table 1: Effect of YK-11 on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | MyoD mRNA Expression (Fold Change vs. Control) | Myf5 mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| Control (Ethanol) | 1.0 | 1.0 | 1.0 |
| DHT | ~2.5 | ~2.0 | ~3.0 |
| YK-11 | ~4.5 | ~3.5 | ~5.5 |
Data adapted from Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[5]
Table 2: Effect of YK-11 on Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Fst mRNA Expression (Fold Change vs. Control) |
| Control (Ethanol) | 1.0 |
| DHT | No significant change |
| YK-11 | ~3.0 |
Data adapted from Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the scientific literature on YK-11.
In Vitro Myogenic Differentiation of C2C12 Myoblasts
This protocol is adapted from Kanno et al. (2013) to assess the myogenic potential of YK-11.[5]
1. Cell Culture and Maintenance:
- Mouse C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Induction of Myogenic Differentiation:
- C2C12 cells are seeded on appropriate culture plates and allowed to adhere for 24 hours.
- To induce differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.
- Test compounds (YK-11 or DHT, typically at a concentration of 500 nM dissolved in ethanol) or a vehicle control (ethanol) are added to the differentiation medium.
3. Assessment of Myogenic Differentiation:
- Immunoblotting for Myosin Heavy Chain (MyHC):
- After a specified period of differentiation (e.g., 7 days), cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody against MyHC, followed by an appropriate secondary antibody.
- Protein bands are visualized using a chemiluminescence detection system.
- Quantitative Real-Time PCR (qRT-PCR) for Myogenic Regulatory Factors (MRFs) and Follistatin:
- Total RNA is extracted from cells at specified time points (e.g., 2 and 4 days).
- cDNA is synthesized from the RNA templates.
- qRT-PCR is performed using specific primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., β-actin) for normalization.
- Relative mRNA expression levels are calculated using the ΔΔCt method.
4. Follistatin Neutralization Assay:
- To confirm the role of follistatin in YK-11-mediated myogenesis, C2C12 cells are cultured in the differentiation medium containing YK-11 in the presence of an anti-follistatin antibody.
- The expression of MRFs is then assessed by qRT-PCR as described above.
// Nodes
Start [label="Start: C2C12 Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"];
Induce_Diff [label="Induce Differentiation\n(DMEM + 2% Horse Serum)", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment [label="Add YK-11, DHT, or Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate [label="Incubate for Specified Duration", fillcolor="#F1F3F4", fontcolor="#202124"];
Harvest [label="Harvest Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Immunoblot [label="Immunoblotting for MyHC", fillcolor="#FFFFFF", fontcolor="#202124"];
qRT_PCR [label="qRT-PCR for MRFs & Follistatin", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Start -> Induce_Diff;
Induce_Diff -> Treatment;
Treatment -> Incubate;
Incubate -> Harvest;
Harvest -> Analysis;
Analysis -> Immunoblot;
Analysis -> qRT_PCR;
}
Caption: In Vitro Experimental Workflow for YK-11.
Considerations for In Vivo Studies
While there is a lack of published in vivo studies on YK-11 in combination with other SARMs, general principles for such research in animal models would include:
-
Animal Model: Appropriate rodent models, such as orchidectomized rats to simulate a low-androgen state, are commonly used to assess the anabolic and androgenic effects of SARMs.
-
Dosing and Administration: Compounds would be administered orally or via injection at various doses, both individually and in combination. Dose-response studies are crucial to determine efficacy and potential toxicity.
-
Endpoints for Assessment:
-
Anabolic Activity: Measurement of levator ani muscle weight.
-
Androgenic Activity: Measurement of prostate and seminal vesicle weight.
-
Body Composition: Analysis of lean body mass and fat mass changes.
-
Biomarkers: Serum levels of hormones (testosterone, LH, FSH), muscle-specific proteins, and markers of liver and kidney function.
-
-
Pharmacokinetics: Analysis of drug absorption, distribution, metabolism, and excretion for each compound, both alone and in combination.
Conclusion
YK-11 is a unique SARM with a dual mechanism of action involving partial AR agonism and myostatin inhibition via follistatin upregulation.[2][3][9] In vitro studies have demonstrated its potent effects on myogenic differentiation.[5][6] However, there is a critical gap in the scientific literature regarding the in vivo effects of YK-11, particularly in combination with other SARMs. The anecdotal practice of "stacking" these compounds is not supported by rigorous scientific evidence and the potential for synergistic effects, as well as adverse interactions, remains unknown.[1][7][8] Future research should focus on well-controlled in vivo studies to elucidate the safety and efficacy of YK-11, both as a standalone agent and in combination therapies.
References
- 1. swolverine.com [swolverine.com]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. purerawz.co [purerawz.co]
- 5. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purerawz.co [purerawz.co]
- 8. purerawz.co [purerawz.co]
- 9. behemothlabz.com [behemothlabz.com]
Application Notes: Measuring the Osteogenic Impact of YK-11
Introduction
YK-11 is a novel, steroidal selective androgen receptor modulator (SARM) recognized for its potent anabolic effects on muscle and bone tissue.[1][2] Unlike traditional androgens, YK-11 exhibits tissue-selective activity, which may offer a more favorable safety profile.[3] In the context of bone biology, YK-11 has been demonstrated to promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[4][5] It enhances the expression of key osteogenic markers and stimulates mineralization, suggesting its potential as a therapeutic agent for conditions associated with bone loss, such as osteoporosis.[2][6]
The mechanism of YK-11 involves its partial agonism of the androgen receptor (AR).[1][4] Upon binding to the AR in osteoblastic cells, YK-11 initiates downstream signaling cascades that drive osteogenesis. Notably, studies have implicated the activation of the PI3K/Akt pathway and the BMP2/Smad signaling pathway in mediating the anabolic effects of YK-11 on bone.[1][4][7]
These application notes provide a comprehensive overview of the key experimental techniques used to quantify the impact of YK-11 on bone formation. The protocols are designed for researchers in academic and industrial settings engaged in skeletal biology research and drug discovery.
Key Assays for Assessing YK-11's Osteogenic Effects:
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is a critical enzyme and an early marker of osteoblast differentiation.[8] Its activity is directly correlated with the initial stages of bone matrix formation. Measuring ALP activity provides early evidence of the pro-osteogenic effects of YK-11.
-
Alizarin Red S (ARS) Staining: This assay is the gold standard for detecting and quantifying extracellular matrix mineralization, a hallmark of mature, functional osteoblasts.[8][9] ARS selectively binds to calcium deposits, staining them a bright orange-red, which allows for both qualitative visualization and quantitative analysis of bone nodule formation.[10][11]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes that are critical for osteoblast differentiation and function. Key osteogenic marker genes include Runt-related transcription factor 2 (RUNX2), Osterix (OSX), Osteocalcin (OCN), Osteopontin (OPN), and Collagen type I alpha 1 (COL1A1).[12][13] Quantifying the mRNA levels of these markers provides insight into the molecular pathways modulated by YK-11.
-
Western Blot Analysis: This method is employed to investigate the signaling pathways activated by YK-11. By measuring the levels of total and phosphorylated proteins, such as Akt and SMADs, researchers can elucidate the specific intracellular signaling cascades that YK-11 triggers to promote bone formation.[4][7]
Experimental Protocols
Protocol 1: General Cell Culture and YK-11 Treatment
This protocol describes the culture of osteoblastic precursor cells (e.g., MC3T3-E1 or bone marrow-derived mesenchymal stem cells - BMSCs) and their subsequent treatment with YK-11.
Materials:
-
Osteoblastic precursor cell line (e.g., MC3T3-E1) or primary BMSCs.
-
Growth Medium (e.g., Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
-
YK-11 stock solution (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell culture plates (6-well, 24-well, or 96-well).
Procedure:
-
Cell Seeding: Seed the osteoblastic cells in the desired culture plates at an appropriate density. Allow cells to adhere and reach approximately 70-80% confluency in Growth Medium.
-
Induction of Differentiation: Aspirate the Growth Medium and replace it with Osteogenic Differentiation Medium.
-
YK-11 Treatment: Add YK-11 to the Osteogenic Differentiation Medium at various final concentrations (e.g., 0.25, 0.5, 1, 2, 4 µM).[1][14] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Culture the cells for the desired time points (e.g., 7 days for early markers like ALP, and 14-21 days for late markers like mineralization).[7][12] Replace the medium with fresh medium containing YK-11 every 2-3 days.
-
Harvesting: After the incubation period, proceed with the specific assays outlined below.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol measures early osteoblast differentiation.
Materials:
-
Treated cells from Protocol 1 (typically after 7 days of differentiation).
-
p-Nitrophenyl phosphate (pNPP) substrate solution.[15]
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Stop solution (e.g., 1 N NaOH).[16]
-
Microplate reader (405 nm).
-
BCA Protein Assay Kit.
Procedure:
-
Cell Lysis: Wash the cells twice with PBS. Add cell lysis buffer to each well and incubate for 10-15 minutes on ice. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes to pellet cell debris.[16]
-
Assay: Add a small volume (e.g., 10 µL) of the supernatant (cell lysate) to a 96-well plate.[16]
-
Substrate Addition: Add pNPP substrate solution to each well and incubate at 37°C for 30 minutes.[15][16]
-
Stop Reaction: Add stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Normalization: Determine the total protein concentration in each lysate sample using a BCA assay. Normalize the ALP activity (absorbance) to the total protein content.
Protocol 3: Alizarin Red S (ARS) Staining for Mineralization
This protocol visualizes and quantifies calcium deposition, a late marker of osteogenic differentiation.
Materials:
-
Treated cells from Protocol 1 (typically after 14-21 days of differentiation).
-
4% Paraformaldehyde (PFA) or 10% buffered formalin for fixation.[17][18]
-
Deionized water (ddH2O).
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3).[19]
-
10% Acetic acid for quantification.[10]
-
Microscope and microplate reader (405 nm).
Procedure:
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA or 10% formalin for 15-20 minutes at room temperature.[10][17]
-
Washing: Gently wash the fixed cells 2-3 times with ddH2O.
-
Staining: Add the ARS solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-45 minutes at room temperature in the dark.[18][19]
-
Final Washes: Aspirate the ARS solution and wash the cells 3-5 times with ddH2O until the wash water is clear.[10]
-
Qualitative Analysis: Visualize the stained mineralized nodules (bright orange-red) under a bright-field microscope and capture images.
-
Quantitative Analysis: a. After imaging, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[10] b. Transfer the resulting slurry to a microcentrifuge tube. c. Centrifuge at 12,000 rpm for 10 minutes.[10] d. Transfer the supernatant to a new tube and measure the absorbance at 405 nm.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression of key osteogenic genes.
Materials:
-
Treated cells from Protocol 1 (harvested at various time points, e.g., 3, 7, 14 days).
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan Gene Expression Master Mix.[20]
-
Primers for target genes (e.g., RUNX2, OCN, OPN, ALP, COL1A1) and a housekeeping gene (e.g., GAPDH, RPS18).[20][21]
-
Real-Time PCR system.
Procedure:
-
RNA Extraction: Lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and SYBR Green/TaqMan master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[21]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Data Presentation
Table 1: Effective Concentrations of YK-11 in Bone Formation Studies
| Study Type | Cell/Animal Model | Effective Concentration Range | Observed Effect | Citation |
| In Vitro | Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | 0.25 - 4 µM | Promoted osteogenesis, with a dose-dependent increase. | [1][14] |
| In Vitro | MC3T3-E1 Osteoblast Precursor Cells | 0.5 µM | Accelerated cell proliferation and mineralization. | [2][4] |
| In Vivo | Rat Cranial Defect Model | 0.5 - 1 mg/mL (in hydrogel) | Promoted the repair of cranial bone defects. | [1][14] |
Table 2: Summary of YK-11's Effect on Osteogenic Markers
| Marker | Assay | Cell Type | YK-11 Concentration | Result | Citation |
| Early Markers | |||||
| Cell Proliferation | MTS Assay | MC3T3-E1 | 0.5 µM | Increased cell growth. | [4] |
| ALP Activity | Enzyme Assay | MC3T3-E1 | Not specified | Increased ALP activity. | [3] |
| Phosphorylated Akt | Western Blot | MC3T3-E1 | Not specified | Increased p-Akt levels. | [2][4] |
| Late Markers | |||||
| Mineralization | Alizarin Red S | MC3T3-E1 | 0.5 µM | Increased calcium deposition. | [2][4] |
| Osteocalcin (OCN) | qRT-PCR | MC3T3-E1 | Not specified | Increased mRNA expression. | [2][3] |
| Osteoprotegerin (OPG) | qRT-PCR | MC3T3-E1 | Not specified | Increased mRNA expression. | [2] |
| RUNX2, OPN, BMP2 | qRT-PCR | BMSCs | 2 µM | Increased mRNA expression. | [7] |
| Phosphorylated SMAD1/5/9 | Western Blot | BMSCs | 2 µM | Increased protein expression. | [7] |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Experimental workflow for assessing YK-11's osteogenic effects.
Caption: Proposed signaling pathways of YK-11 in osteoblasts.
References
- 1. YK11 promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. medisearch.io [medisearch.io]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Real-time quantitative RT-PCR analysis of human bone marrow stromal cells during osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modifications in Gene Expression in the Process of Osteoblastic Differentiation of Multipotent Bone Marrow-Derived Human Mesenchymal Stem Cells Induced by a Novel Osteoinductive Porous Medical-Grade 3D-Printed Poly(ε-caprolactone)/β-tricalcium Phosphate Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jme.bioscientifica.com [jme.bioscientifica.com]
- 15. drmillett.com [drmillett.com]
- 16. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 17. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. ixcellsbiotech.com [ixcellsbiotech.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
YK-11: Application Notes and Protocols for Preclinical Research in Muscle Wasting Diseases
For Research Use Only. Not for human use.
Introduction
YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in preclinical research for its potent anabolic effects on skeletal muscle.[1][2] Structurally derived from dihydrotestosterone (DHT), YK-11 distinguishes itself from other SARMs and androgens through a unique mechanism of action. It functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin (Fst) expression.[3][4] Follistatin is a well-established inhibitor of myostatin, a negative regulator of muscle growth.[5][6] This dual mechanism of AR agonism and myostatin inhibition makes YK-11 a compelling research compound for investigating potential therapeutic strategies for muscle wasting diseases, such as sarcopenia, cachexia, and sepsis-induced muscle atrophy.[2][7]
These application notes provide a comprehensive overview of the preclinical data on YK-11 and detailed protocols for its investigation in both in vitro and in vivo models of muscle wasting and hypertrophy.
Mechanism of Action
YK-11 exerts its anabolic effects through a dual pathway:
-
Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor, initiating downstream signaling cascades that promote muscle protein synthesis and cell proliferation.[8] However, as a partial agonist, it does not induce the full transcriptional activation of the AR, which may contribute to a more favorable safety profile compared to traditional anabolic steroids.[2]
-
Upregulation of Follistatin and Myostatin Inhibition: A key and unique feature of YK-11 is its ability to significantly increase the expression of follistatin.[3][4] Follistatin, in turn, binds to and inhibits myostatin, a member of the transforming growth factor-β (TGF-β) superfamily that potently suppresses muscle growth and differentiation.[5][6] By inhibiting myostatin, YK-11 effectively removes a natural brake on muscle hypertrophy, leading to enhanced muscle mass and strength.[9] This mechanism is distinct from other androgens like DHT, which do not induce follistatin expression to the same extent.[3]
The following diagram illustrates the proposed signaling pathway of YK-11 in muscle cells.
Caption: Proposed signaling pathway of YK-11 in skeletal muscle cells.
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative effects of YK-11 observed in C2C12 myoblast cell cultures.
Table 1: Effect of YK-11 on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells
| Treatment (4 days) | Myf5 mRNA (Fold Change vs. Control) | MyoD mRNA (Fold Change vs. Control) | Myogenin mRNA (Fold Change vs. Control) |
| YK-11 (500 nM) | ~3.5 | ~2.5 | ~4.0 |
| DHT (500 nM) | ~2.0 | ~1.5 | ~2.5 |
*p < 0.05 compared to solvent control. Data synthesized from Kanno et al., 2013.[3][4]
Table 2: Effect of YK-11 on Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (6 hours) | Fst mRNA (Fold Change vs. Control) |
| YK-11 (500 nM) | ~4.0** |
| DHT (500 nM) | No significant change |
**p < 0.01 compared to solvent control. Data from Kanno et al., 2013.[3][4]
Experimental Protocols
In Vitro Protocol: Myogenic Differentiation of C2C12 Myoblasts
This protocol describes the induction of myogenic differentiation in C2C12 cells and the assessment of YK-11's effects.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM with high glucose, 2% Horse Serum (HS), 1% Penicillin-Streptomycin
-
YK-11 (stock solution in ethanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (6-well, 12-well, or 96-well)
Procedure:
-
Cell Seeding:
-
Culture C2C12 cells in GM in a 37°C, 5% CO2 incubator.
-
When cells reach 70-80% confluency, trypsinize and seed them into appropriate culture plates at a density that will allow them to reach near confluency within 24 hours.
-
-
Induction of Differentiation:
-
Once the cells are approximately 90-100% confluent, aspirate the GM.
-
Wash the cells once with PBS.
-
Add DM to the cells. This is considered Day 0 of differentiation.
-
-
YK-11 Treatment:
-
Prepare dilutions of YK-11 in DM to achieve final concentrations of 100 nM and 500 nM. Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as in the YK-11 treated wells).
-
Replace the DM with the YK-11 or vehicle-containing DM.
-
Incubate the cells for the desired duration (e.g., 2, 4, or 7 days), changing the medium every 48 hours.
-
-
Assessment of Myogenic Differentiation:
-
Morphological Analysis: Observe the formation of multinucleated myotubes using a light microscope.
-
Quantitative RT-PCR (qRT-PCR):
-
Harvest cells at desired time points and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for myogenic markers (MyoD, Myf5, myogenin) and follistatin. Normalize to a housekeeping gene (e.g., GAPDH, β-actin).
-
-
Western Blotting:
-
Lyse cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MyoD, myogenin, and follistatin, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
Immunofluorescence:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with primary antibodies against myogenic markers.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
-
The following diagram outlines the experimental workflow for the in vitro assessment of YK-11.
Caption: Experimental workflow for in vitro evaluation of YK-11.
In Vivo Protocol: Sepsis-Induced Muscle Wasting in Mice
This protocol describes a model of sepsis-induced muscle atrophy and methods to assess the therapeutic potential of YK-11.
Animals:
-
Male C57BL/6 mice (8-12 weeks old)
Materials:
-
YK-11
-
Vehicle (e.g., corn oil, sterile water with appropriate solubilizer)
-
Cecal Slurry (CS) or Cecal Ligation and Puncture (CLP) surgical kit
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics (e.g., buprenorphine)
-
Grip strength meter
-
Animal treadmill
-
Equipment for euthanasia and tissue collection
-
Reagents for histology (formalin, paraffin, H&E stains)
Procedure:
-
Acclimation and Pre-treatment:
-
Acclimate mice to the facility for at least one week.
-
Administer YK-11 or vehicle orally (e.g., via gavage) for a predetermined period (e.g., 7-10 days) prior to sepsis induction. A high dose of 350-700 mg/kg has been reported, though dose-response studies are recommended.[10]
-
-
Induction of Sepsis:
-
Cecal Ligation and Puncture (CLP) Model:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and suture the incision.
-
Provide fluid resuscitation and analgesia post-surgery.[11]
-
-
Cecal Slurry (CS) Model:
-
Prepare a cecal slurry from donor mice.
-
Inject a standardized dose of the slurry intraperitoneally into the experimental mice.[12]
-
-
-
Post-Sepsis Monitoring and Treatment:
-
Continue daily administration of YK-11 or vehicle.
-
Monitor animal health, including weight, activity, and signs of distress.
-
-
Assessment of Muscle Function:
-
Grip Strength Test:
-
Treadmill Test:
-
Acclimate mice to the treadmill for several days before the test.
-
On the test day, start the treadmill at a low speed and gradually increase the speed until the mouse reaches exhaustion (defined as the inability to remain on the belt despite gentle prodding).
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice.
-
Dissect hindlimb muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
Weigh the muscles.
-
Fix a portion of the muscle in 10% formalin for histological analysis.
-
Snap-freeze another portion in liquid nitrogen for molecular analysis (qRT-PCR, Western blotting).
-
Histology:
-
The following diagram illustrates the experimental workflow for the in vivo assessment of YK-11.
Caption: Experimental workflow for in vivo evaluation of YK-11.
Conclusion
YK-11 is a promising research compound for investigating the molecular mechanisms of muscle growth and developing potential therapeutic strategies for muscle wasting diseases. Its unique dual action as a partial androgen receptor agonist and a potent myostatin inhibitor via follistatin upregulation provides a multifaceted approach to promoting muscle hypertrophy. The protocols outlined in these application notes provide a framework for researchers to conduct rigorous preclinical evaluations of YK-11's efficacy and mechanism of action in relevant in vitro and in vivo models. Further research is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. jp.sinobiological.com [jp.sinobiological.com]
- 2. Myogenin antibody (67082-1-Ig) | Proteintech [ptglab.com]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. MYOD1 antibody (18943-1-AP) | Proteintech [ptglab.com]
- 5. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cn.sinobiological.com [cn.sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. biocare.net [biocare.net]
- 12. phoenixgenresearch.com [phoenixgenresearch.com]
- 13. fitscience.co [fitscience.co]
- 14. Myogenin (E9A1S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Understanding YK-11: A Look at its Synthesis and Purification for Laboratory Applications
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered interest in research settings for its unique activity.[1][2] As an experimental compound, the preparation of YK-11 for laboratory use involves a multi-step chemical synthesis followed by rigorous purification and characterization to ensure the identity and purity of the final product. This document provides an overview of the scientific principles and general methodologies involved in these processes, intended for a scientific audience.
Chemical Properties of YK-11
A summary of the key chemical properties of YK-11 is presented in the table below.
| Property | Value |
| Chemical Name | (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester |
| Molecular Formula | C₂₅H₃₄O₆ |
| Molecular Weight | 430.541 g/mol |
| CAS Number | 1370003-76-1 |
| Structure | Steroidal, derived from dihydrotestosterone (DHT) |
Principles of YK-11 Synthesis
The synthesis of YK-11 has been reported in scientific literature, with an improved method focusing on diastereoselective synthesis.[3] The core of this synthesis involves a palladium-catalyzed carbonylation reaction.[3] This type of reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds.
A significant challenge in the synthesis of YK-11 is the formation of diastereomers, which are stereoisomers that are not mirror images of each other.[3] The initial reported synthesis produced a 5:1 mixture of diastereomers.[3] Subsequent improvements in the synthetic route, including the use of a specific chiral ligand and optimized reaction conditions, led to a more favorable diastereomeric ratio of 12:1, with the major diastereomer being the biologically active constituent.[3]
Purification Methodologies
Following the chemical synthesis, the crude YK-11 product exists as a mixture of the desired compound, unreacted starting materials, reagents, and byproducts, including the aforementioned diastereomers. A multi-step purification process is therefore essential to isolate the active diastereomer in high purity. The general workflow for this process is outlined below.
Caption: General workflow for the synthesis and purification of YK-11.
Column Chromatography: A common technique used for the initial purification of the crude product is column chromatography on silica gel.[3] This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (a solvent mixture, e.g., hexane/ethyl acetate).[3] By carefully selecting the solvent system, it is possible to separate the desired YK-11 diastereomer from many of the impurities.[3]
Recrystallization: To achieve higher purity, particularly to isolate a single diastereomer, recrystallization is employed.[3] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A hot, saturated solution of the compound is slowly cooled, allowing the desired compound to form crystals while impurities remain in the solution. This method was used to obtain a single crystal of the active YK-11 diastereomer for X-ray crystallographic analysis.[3]
Characterization and Quality Control
To confirm the identity and purity of the synthesized YK-11, several analytical techniques are utilized. These methods are crucial for ensuring the quality and reliability of the compound for laboratory use.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the stereochemistry of the synthesized YK-11.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition.[5][6] Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can also be used to assess purity and identify any residual impurities.[4][7]
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound. It was used to determine the absolute stereochemistry of the major, biologically active diastereomer of YK-11.[3]
Signaling Pathway of YK-11
YK-11 is a partial agonist of the androgen receptor (AR).[1][8] Unlike full agonists, it does not induce the complete conformational change in the AR required for full transcriptional activation.[1][2] A key aspect of its mechanism of action is the induction of follistatin expression, which in turn inhibits myostatin, a negative regulator of muscle growth.[9]
Caption: Simplified signaling pathway of YK-11's myostatin inhibition.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric characterization of the selective androgen receptor modulator (SARM) YK-11 for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 8. glpbio.com [glpbio.com]
- 9. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-543 for SPHK1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-543 for maximal Sphingosine Kinase 1 (SPHK1) inhibition. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PF-543 and how does it inhibit SPHK1?
PF-543 is a potent and highly selective, reversible, and sphingosine-competitive inhibitor of SPHK1.[1][2] Its mechanism of action involves competing with the natural substrate, sphingosine, for the active site of the SPHK1 enzyme, thereby preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[1][3] PF-543 exhibits over 100-fold selectivity for SPHK1 compared to its isoform, SPHK2.[1][3]
Q2: What is the optimal concentration of PF-543 to use in my cell-based assay?
The optimal concentration of PF-543 is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve. Based on published data, effective concentrations can range from low nanomolar to micromolar. For instance, in 1483 head and neck carcinoma cells, PF-543 inhibited C17-S1P formation with an IC50 of 1.0 nM and caused a dose-dependent depletion of intracellular S1P with an EC50 of 8.4 nM.[1] However, in some cancer cell lines, cytotoxic effects were observed at concentrations of 10 µM or higher.[2][4] It is crucial to balance potent SPHK1 inhibition with potential off-target effects or cytotoxicity at higher concentrations.
Q3: I'm not seeing the expected downstream effects of SPHK1 inhibition, even at high concentrations of PF-543. What could be the issue?
Several factors could contribute to this observation:
-
Cellular Context: The functional consequences of SPHK1 inhibition are highly dependent on the specific cell line and its signaling network. In some cancer cell lines, PF-543 did not affect proliferation and survival despite a significant reduction in S1P levels.[3]
-
Redundant Pathways: Other signaling pathways might compensate for the inhibition of the SPHK1/S1P axis.
-
PF-543 Stability: PF-543 has been reported to have poor metabolic stability and rapid clearance, which could limit its effective concentration over time in culture.[2][5] Consider shorter incubation times or repeated dosing.
-
Off-Target Effects: While highly selective, off-target effects at higher concentrations cannot be entirely ruled out and may complicate the interpretation of results.[2]
Q4: How should I prepare and store PF-543?
For in vitro experiments, PF-543 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O, or corn oil have been described.[1][3] It is recommended to use the mixed solution immediately for optimal results.[3] Store the DMSO stock solution at -20°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent SPHK1 inhibition between experiments. | - Inaccurate pipetting of PF-543.- Degradation of PF-543 stock solution.- Variation in cell density or health. | - Use calibrated pipettes and perform serial dilutions carefully.- Prepare fresh PF-543 dilutions from a frozen stock for each experiment.- Ensure consistent cell seeding density and monitor cell viability. |
| High background signal in SPHK1 activity assay. | - Contaminants in cell lysate.- Non-specific binding of reagents. | - Prepare fresh cell lysates and ensure proper clarification by centrifugation.- Include appropriate controls (e.g., no enzyme, no substrate) to determine background levels. |
| Observed cytotoxicity at concentrations expected to be non-toxic. | - Cell line is particularly sensitive to SPHK1 inhibition or the vehicle (DMSO).- PF-543 batch variability. | - Perform a vehicle control experiment to assess DMSO toxicity.- Lower the concentration of PF-543 and/or shorten the incubation time.- If possible, test a new batch of PF-543. |
| PF-543 appears to induce degradation of SPHK1. | - This is a known effect of PF-543. | - Be aware that PF-543 can induce the proteasomal degradation of SPHK1, which can be a useful biomarker for target engagement.[6][7] Consider this when interpreting western blot results for SPHK1 protein levels. |
Quantitative Data Summary
Table 1: In Vitro Potency of PF-543
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SPHK1) | 2.0 nM | Cell-free assay | [1][3] |
| Ki (SPHK1) | 3.6 nM | Cell-free assay | [1][3] |
| IC50 (S1P formation) | 26.7 nM | Whole blood | [1] |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [1] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [1] |
| IC50 (GFP-tagged SK1) | 28 nM | HEK293 cells | [1] |
| IC50 (antiproliferative) | 13.02 µM | HT-29 cells | [1] |
| IC50 (antiproliferative) | 27.12 µM | MDA-MB-231 cells | [1] |
Experimental Protocols
Protocol 1: Determination of PF-543 IC50 using a Luminescent Kinase Assay
This protocol is adapted from commercially available sphingosine kinase activity assay kits.[8]
Materials:
-
Recombinant human SPHK1
-
Sphingosine substrate
-
ATP
-
PF-543
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M KCl, 20 mM MgCl2, 0.5 mM DTT, 0.1% Triton X-100)
-
Luminescent ATP detection reagent
-
96-well white microplate
Procedure:
-
Prepare a serial dilution of PF-543 in DMSO, and then dilute further in the reaction buffer.
-
In a 96-well plate, add the diluted PF-543, recombinant SPHK1, and sphingosine substrate.
-
Initiate the reaction by adding ATP. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each PF-543 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of SPHK1 Expression
Materials:
-
Cells of interest
-
PF-543
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SPHK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of PF-543 for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SPHK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: SPHK1 Signaling Pathway and Point of PF-543 Inhibition.
Caption: General Experimental Workflow for Assessing PF-543 Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echelon-inc.com [echelon-inc.com]
PF-543 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-543, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). The information provided is intended to help users identify and mitigate potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
1. Why am I observing high levels of cytotoxicity or unexpected cell death with PF-543?
High cytotoxicity is a common issue and can stem from several factors, ranging from the concentration used to the inherent biology of your cell model.
Potential Causes:
-
Concentration is too high: While PF-543 is a potent SPHK1 inhibitor with a low nanomolar IC50, cytotoxic effects are often observed at micromolar concentrations.[1][2] It is crucial to distinguish between the concentration needed for SPHK1 inhibition and that which induces cell death.
-
On-target S1P depletion and sphingosine accumulation: The primary mechanism of PF-543 is the inhibition of SPHK1, leading to decreased sphingosine-1-phosphate (S1P), a pro-survival signaling molecule, and a simultaneous increase in its substrate, sphingosine.[3][4] An excessive shift in this sphingolipid rheostat can trigger apoptosis or necrosis.
-
Off-target ceramide accumulation: A significant off-target effect of PF-543 can be the elevation of intracellular ceramide levels.[5][6] By blocking the conversion of sphingosine to S1P, sphingosine can be shunted into the ceramide synthesis pathway. Ceramides are well-known inducers of apoptosis.[5]
-
Induction of programmed necrosis (necroptosis): In some cancer cell lines, such as colorectal cancer cells, PF-543 has been shown to induce programmed necrosis rather than apoptosis.[7]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to PF-543.[4][5]
Troubleshooting Recommendations:
-
Perform a dose-response curve: Determine the optimal concentration of PF-543 that effectively inhibits SPHK1 without causing excessive cell death in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
Measure S1P and sphingosine levels: To confirm on-target activity, quantify the intracellular levels of S1P and sphingosine using methods like LC-MS/MS. A significant decrease in S1P and an increase in sphingosine will confirm SPHK1 inhibition.
-
Assess ceramide levels: If cytotoxicity is observed, measure intracellular ceramide levels to determine if this off-target effect is occurring.
-
Analyze the mode of cell death: Use assays to distinguish between apoptosis (e.g., Annexin V/PI staining, caspase activation) and necrosis (e.g., LDH release assay).[3][7] If necroptosis is suspected, consider using inhibitors of this pathway, such as necrostatin-1.[7]
-
Review the literature for your specific cell model: Check for published studies that have used PF-543 in your cell line or a similar one to guide your experimental design.
2. I am not observing the expected biological effect, even though I see evidence of SPHK1 inhibition. What could be the reason?
This can be a frustrating situation and points towards the complexity of the sphingolipid signaling pathway and potential compensatory mechanisms.
Potential Causes:
-
Redundancy with SPHK2: While PF-543 is highly selective for SPHK1, cells also express SPHK2, which can also produce S1P.[8] In some contexts, SPHK2 activity might be sufficient to maintain the necessary S1P pool for a particular biological function.
-
Low anticancer efficacy in some models: Despite potent SPHK1 inhibition, PF-543 has shown limited anticancer effects in certain cancer cell lines.[1][9][10] This has been attributed to the accumulation of sphingosine, which may have its own biological effects, or to the specific dependencies of the cancer cells.
-
Metabolic instability: PF-543 has been reported to have low metabolic stability, which could limit its effectiveness in longer-term experiments or in vivo.[1][11]
-
Compensatory signaling pathways: Cells can adapt to the inhibition of one pathway by upregulating others. The biological phenotype you are studying might be regulated by multiple redundant pathways.
Troubleshooting Recommendations:
-
Investigate the role of SPHK2: Consider using a dual SPHK1/SPHK2 inhibitor or genetically silencing SPHK2 (e.g., with siRNA) in conjunction with PF-543 treatment to understand the role of SPHK2 in your system.
-
Measure changes in the sphingolipidome: A comprehensive analysis of various sphingolipid species beyond just S1P and sphingosine may provide insights into metabolic shunting and compensatory changes.
-
Consider alternative inhibitors: If the lack of effect is persistent, you might want to try other SPHK1 inhibitors with different chemical scaffolds to rule out compound-specific off-target effects.
-
Confirm target engagement in your system: Besides measuring S1P levels, you can assess the downstream signaling of the S1P receptors to confirm that the reduction in S1P is having the expected functional consequence.
3. My experimental results with PF-543 are inconsistent. What are the possible sources of variability?
Inconsistent results can arise from several factors related to compound handling and experimental setup.
Potential Causes:
-
Compound stability and storage: Improper storage of PF-543 can lead to degradation.
-
Solubility issues: PF-543 has limited solubility in aqueous solutions. Incomplete dissolution can lead to inaccurate dosing.
-
Variability in cell culture conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence cellular responses to inhibitors.
-
Timing of treatment and analysis: The kinetics of SPHK1 inhibition and the downstream cellular responses can be time-dependent.
Troubleshooting Recommendations:
-
Proper handling and storage: Store PF-543 as a solid at -20°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Ensure complete dissolution: When preparing working solutions, ensure the compound is fully dissolved. You may need to vortex or sonicate briefly. Visually inspect for any precipitate before adding to your cells.
-
Standardize experimental procedures: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. Standardize the timing of treatment and subsequent assays.
-
Include appropriate controls: Always include a vehicle control (e.g., DMSO) in your experiments at the same concentration used for the PF-543 treatment.
Data Summary Tables
Table 1: In Vitro Potency and Efficacy of PF-543
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SPHK1) | 2 nM | Recombinant Human SPHK1 | [3][4][8] |
| Ki (SPHK1) | 3.6 nM | Recombinant Human SPHK1 | [3][4] |
| IC50 (SPHK2) | 356 nM | Recombinant Human SPHK2 | [8] |
| Selectivity | >100-fold for SPHK1 over SPHK2 | - | [3][4] |
| EC50 (S1P formation) | 8.4 nM | 1483 cells | [3][8] |
| EC50 (S1P formation) | 26.7 nM | Human whole blood | [3][8] |
Table 2: Effective and Cytotoxic Concentrations of PF-543 in Various Cell Lines
| Cell Line | Effective Concentration (for S1P reduction) | Cytotoxic Concentration (approx.) | Observed Effect | Reference |
| 1483 (Head and Neck Carcinoma) | 200 nM | >1 µM | S1P depletion without cytotoxicity | [4] |
| HCT-116 (Colorectal Cancer) | Not specified | 10 µM | Programmed necrosis | [1][7] |
| HT-29 (Colorectal Cancer) | Not specified | 10 µM | Programmed necrosis | [1][7] |
| DLD-1 (Colorectal Cancer) | Not specified | 10 µM | Programmed necrosis | [1][7] |
| PASM (Pulmonary Artery Smooth Muscle) | 10-1000 nM | 0.1-10 µM | Abolished SK1 expression, induced caspase-3/7 activity | [3] |
| MIA PaCa-2 (Pancreatic Cancer) | Not specified | 20-40 µM | Cytotoxicity | [9][10] |
| PANC-1 (Pancreatic Cancer) | Not specified | 20-40 µM | Cytotoxicity | [9][10] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Sphingosine-1-Phosphate (S1P) and Sphingosine by LC-MS/MS
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with PF-543 or vehicle control for the desired time.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold methanol containing an internal standard (e.g., C17-S1P and C17-Sphingosine).
-
Lipid Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate the samples on ice and then centrifuge at high speed to pellet the protein.
-
Sample Preparation: Transfer the supernatant containing the lipids to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis. Analyze the samples using a C18 reverse-phase column and a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for S1P, sphingosine, and the internal standards.
-
Quantification: Quantify the endogenous lipid levels by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
Protocol 2: Assessment of Cell Viability and Cytotoxicity
-
MTT/MTS Assay (Viability):
-
Seed cells in a 96-well plate and treat with a range of PF-543 concentrations.
-
After the desired incubation period, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
-
LDH Release Assay (Cytotoxicity/Necrosis):
-
Seed cells in a 96-well plate and treat with PF-543.
-
After incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells into the supernatant.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Treat cells with PF-543.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Visualizations
Caption: PF-543 inhibits SPHK1, leading to decreased pro-survival S1P and increased pro-apoptotic ceramide.
Caption: A workflow for troubleshooting unexpected cytotoxicity when using PF-543.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Long-Term Studies with PF-543: A Technical Support Center
For researchers and drug development professionals utilizing the potent and selective sphingosine kinase 1 (SPHK1) inhibitor, PF-543, in long-term experimental models, understanding its potential toxicities and implementing strategies to mitigate them is paramount for the successful acquisition of reliable and reproducible data. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address specific challenges encountered during prolonged in vivo and in vitro studies with PF-543.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of PF-543?
PF-543 is a potent, selective, and reversible sphingosine-competitive inhibitor of sphingosine kinase 1 (SPHK1). It exhibits high selectivity for SPHK1 over SPHK2. By inhibiting SPHK1, PF-543 blocks the phosphorylation of sphingosine to form the bioactive lipid, sphingosine-1-phosphate (S1P). This leads to a decrease in intracellular and extracellular S1P levels and a concurrent increase in sphingosine levels.
2. What are the known in vitro cytotoxic effects of PF-543?
PF-543 can induce cytotoxic effects in a time- and dose-dependent manner in various cell lines. The mechanism of cell death can include apoptosis, necrosis, and autophagy. However, it's noteworthy that in some cancer cell lines, PF-543 has shown low anticancer activity despite its potent SPHK1 inhibition, which may be attributed to the accumulation of cellular sphingoid bases. Cytotoxicity is typically observed at micromolar concentrations, which are significantly higher than the nanomolar concentrations required for SPHK1 inhibition.
3. Have there been any reported in vivo toxicities in long-term studies?
While several short-term in vivo studies using PF-543 at therapeutic doses (e.g., 1-10 mg/kg) have reported a lack of observable toxicity, detailed long-term toxicology data is limited in publicly available literature. One of the primary challenges for long-term in vivo studies is the poor metabolic stability of PF-543. This rapid clearance may necessitate frequent administration, which could contribute to cumulative toxicity. Researchers planning chronic studies should incorporate rigorous monitoring for potential adverse effects.
4. What are the main challenges associated with the long-term use of PF-543?
The most significant challenge is its poor metabolic stability, leading to rapid clearance from the body. This can result in inconsistent target engagement and may require more frequent dosing, potentially increasing the risk of cumulative toxicity. Another challenge is the observation that potent in vitro SPHK1 inhibition does not always translate to robust in vivo efficacy in all models, particularly in some cancer studies.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with PF-543.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpected in vitro cytotoxicity at low (nanomolar) concentrations | - Cell line hypersensitivity. - Contamination of cell culture. - Off-target effects. | - Perform a dose-response curve to determine the IC50 in your specific cell line. - Regularly test for mycoplasma contamination. - Review the literature for known off-target effects of PF-543 and consider using a secondary SPHK1 inhibitor to confirm findings. |
| Lack of in vivo efficacy despite confirming in vitro activity | - Poor metabolic stability of PF-543 leading to suboptimal exposure. - Inefficient delivery to the target tissue. - Redundancy in signaling pathways in the in vivo model. | - Optimize the dosing regimen (e.g., more frequent administration) based on pharmacokinetic studies if possible. - Consider alternative formulations to improve bioavailability. - Analyze downstream signaling pathways in your in vivo model to assess target engagement and potential compensatory mechanisms. |
| Precipitation of PF-543 in formulation for in vivo studies | - Poor solubility of PF-543 in the chosen vehicle. - Incorrect preparation of the formulation. | - Use a validated formulation protocol. A common formulation involves dissolving PF-543 in DMSO, followed by dilution with PEG300, Tween 80, and water. - Prepare the formulation fresh before each use and visually inspect for precipitation. Sonication may aid in dissolution. |
| Observed adverse effects in long-term animal studies (e.g., weight loss, lethargy) | - On-target toxicity due to prolonged SPHK1 inhibition. - Off-target toxicity. - Vehicle-related toxicity. | - Include a vehicle-only control group to rule out vehicle effects. - Reduce the dose or the frequency of administration. - Implement a detailed monitoring plan to assess organ function (see Experimental Protocols section). |
Quantitative Data Summary
The following tables summarize key quantitative data for PF-543.
Table 1: In Vitro Potency and Cytotoxicity of PF-543
| Parameter | Value | Cell Line/System | Reference |
| SPHK1 IC50 | 2.0 nM | Cell-free assay | |
| SPHK1 Ki | 3.6 nM | Cell-free assay | |
| Cytotoxicity (IC50) | 7.07 µM (24h) | A549 lung cancer cells | |
| Cytotoxicity (IC50) | 7.75 µM (24h) | H1299 lung cancer cells | |
| Cell Viability Reduction | to 19.8% | Ca9-22 head and neck SCC cells (at 25 µM) | |
| Cell Viability Reduction | to 26.7% | HSC-3 head and neck SCC cells (at 25 µM) |
Table 2: In Vivo Dosing and Observations
| Dose | Frequency | Animal Model | Key Observations | Reference |
| 1 mg/kg | Every other day | Mouse model of pulmonary fibrosis | Reduced pulmonary fibrosis with no observable cytotoxicity. | |
| 10-30 mg/kg | Not specified | Preclinical tumor models | Effective suppression of S1P-mediated tumor progression. | |
| 1 mg/kg | Intraperitoneal injection | Mouse model of cardiac hypertrophy | Reduced cardiac hypertrophy. |
Detailed Experimental Protocols
Protocol 1: Long-Term Administration of PF-543 in Mice
-
Formulation:
-
Prepare a stock solution of PF-543 in DMSO.
-
For a final injection volume of 100 µL, a common vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Prepare the final formulation fresh on the day of administration.
-
-
Dosing:
-
Administer PF-543 via intraperitoneal (i.p.) injection.
-
Dosing frequency will depend on the experimental design and the rapid clearance of the compound. A regimen of every other day has been used in some studies.
-
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Body Weight: Record body weight at least twice weekly.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., monthly) for complete blood count (CBC) and serum chemistry analysis. Key parameters to monitor include liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
Histopathology: At the end of the study, perform a complete necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.), fix in 10% neutral buffered formalin, and process for histopathological examination by a qualified pathologist.
-
Diagrams
Signaling Pathways
Caption: SPHK1 Signaling Pathway and Point of PF-543 Inhibition.
Experimental Workflow
Technical Support Center: PF-543 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sphingosine kinase 1 (SphK1) inhibitor, PF-543, in animal models. The focus is on addressing the challenges associated with its characteristically low bioavailability and rapid metabolic clearance.
Frequently Asked Questions (FAQs)
Q1: What is PF-543 and why is its bioavailability a concern in animal studies?
A1: PF-543 is a potent and highly selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P).[1][2][3][4][5] By inhibiting SphK1, PF-543 effectively reduces S1P levels, making it a valuable tool for studying the role of the SphK1/S1P signaling pathway in various physiological and pathological processes.[1][3][4][5] However, a significant challenge in preclinical in vivo studies is the "known pharmacological limitations" of PF-543, namely its poor bioavailability and rapid metabolic clearance .[4] This means that when administered, particularly orally, only a small fraction of the compound reaches the systemic circulation and it is quickly eliminated from the body. This can lead to sub-therapeutic concentrations at the target site and potentially misleading experimental outcomes.
Q2: What is the typical pharmacokinetic profile of PF-543 in rodents?
A2: Studies in mice have shown that PF-543 has a very short half-life. For instance, after an intraperitoneal (i.p.) injection of 10 mg/kg or 30 mg/kg in mice, the half-life (T1/2) in blood samples was determined to be approximately 1.2 hours .[6] This rapid clearance necessitates careful consideration of dosing frequency to maintain effective concentrations over the desired experimental period.
Q3: What are the recommended dosages and administration routes for PF-543 in animal models?
A3: The dosage and administration route for PF-543 can vary depending on the animal model and the specific research question. However, based on published studies, intraperitoneal (i.p.) injection is the most commonly reported route of administration. Commonly used dosages in mice range from 1 mg/kg to 30 mg/kg .[4][6] Due to its poor oral bioavailability, oral administration is generally less effective unless specific formulation strategies are employed.
Troubleshooting Guide
This guide addresses common issues encountered when working with PF-543 in animal models and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or undetectable plasma concentrations of PF-543. | Poor bioavailability due to low solubility and/or rapid metabolism. | - Optimize Formulation: Utilize a suitable vehicle to improve solubility. Common formulations include dissolving PF-543 in DMSO first, then diluting with vehicles like corn oil or a mixture of PEG300, Tween 80, and water.[7] - Consider Alternative Administration Routes: Intraperitoneal (i.p.) or intravenous (i.v.) injections will bypass first-pass metabolism and likely result in higher plasma concentrations compared to oral gavage. |
| Lack of expected pharmacological effect in vivo. | Sub-therapeutic concentrations at the target tissue due to rapid clearance. | - Increase Dosing Frequency: Given the short half-life of PF-543 (~1.2 hours in mice),[6] consider administering the compound more frequently (e.g., every 2-4 hours) to maintain effective concentrations. - Increase Dose: While being mindful of potential toxicity, a higher dose may be necessary to achieve the desired therapeutic window. |
| Inconsistent results between experimental animals. | Variability in drug absorption and metabolism. | - Ensure Consistent Formulation and Administration: Prepare the PF-543 formulation fresh before each use and ensure accurate and consistent administration to each animal. - Control for Biological Variables: Factors such as age, sex, and strain of the animal can influence drug metabolism. Ensure these are consistent across your experimental groups. |
| Precipitation of PF-543 in the formulation. | Low aqueous solubility of PF-543. | - Use Co-solvents: Employing a combination of solvents can enhance solubility. A common approach is to first dissolve PF-543 in a small amount of DMSO and then dilute it with a biocompatible vehicle like corn oil or a PEG-based solution.[7] - Gentle Warming and Vortexing: Gentle warming and thorough vortexing can aid in the dissolution of the compound. However, be cautious of potential degradation with excessive heat. |
Quantitative Data Summary
The following tables summarize key quantitative data for PF-543 from in vitro and in vivo studies.
Table 1: In Vitro Potency of PF-543
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SphK1) | 2.0 nM | Enzyme Assay | [6] |
| Ki (SphK1) | 3.6 nM | Enzyme Assay | [6] |
| Selectivity | >100-fold for SphK1 over SphK2 | Enzyme Assay | [6] |
| IC50 (S1P formation in whole blood) | 26.7 nM | Human Whole Blood | [6] |
Table 2: In Vivo Pharmacokinetic and Dosing Information for PF-543 in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Half-life (T1/2) | 1.2 hours | C57BL/6 Mice | Intraperitoneal (i.p.) | [6] |
| Effective Dose Range | 1 - 30 mg/kg | Mice | Intraperitoneal (i.p.) | [4][6] |
Experimental Protocols
1. Protocol for In Vivo Formulation of PF-543 (DMSO/Corn Oil)
This protocol describes a common method for preparing PF-543 for intraperitoneal administration in rodents.
-
Materials:
-
PF-543 hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Weigh the required amount of PF-543 hydrochloride in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the PF-543 completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of PF-543 in 1 mL of DMSO.
-
Gently vortex until the solution is clear.
-
In a separate sterile tube, measure the required volume of corn oil.
-
Slowly add the PF-543/DMSO stock solution to the corn oil while vortexing to ensure a homogenous suspension. The final concentration of DMSO in the formulation should be kept low (typically ≤5-10%) to minimize toxicity.
-
Administer the formulation to the animals via intraperitoneal injection immediately after preparation.
-
2. Protocol for In Vivo Formulation of PF-543 (Aqueous Co-solvent)
This protocol provides an alternative aqueous-based formulation.[7]
-
Materials:
-
PF-543 hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection (or ddH₂O)
-
Sterile tubes
-
-
Procedure:
-
Prepare a stock solution of PF-543 in DMSO (e.g., 100 mg/mL).
-
For a final 1 mL working solution, add 50 µL of the 100 mg/mL PF-543/DMSO stock to 400 µL of PEG300. Mix until clear.
-
To the above mixture, add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of sterile water to bring the final volume to 1 mL.
-
Use the mixed solution immediately for administration.
-
Visualizations
Signaling Pathway
Caption: The SphK1/S1P signaling pathway and the inhibitory action of PF-543.
Experimental Workflow
Caption: A typical experimental workflow for assessing the bioavailability of PF-543.
References
- 1. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming PF-543 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Sphingosine Kinase 1 (SPHK1) inhibitor, PF-543.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Cells show intrinsic resistance to PF-543 (High IC50 values). | High basal expression of SPHK1.[1][2] | Confirm SPHK1 expression levels via Western Blot or qRT-PCR. Cell lines with lower SPHK1 expression may be more sensitive.[2] |
| Activation of compensatory signaling pathways (e.g., MAPK/ERK, PI3K/AKT).[3][4][5] | Profile the activation status of key survival pathways. Consider combination therapy with inhibitors of the identified active pathways.[5][6] | |
| Presence of drug efflux pumps (e.g., P-glycoprotein).[3][7] | Evaluate the expression of ABC transporters. Test co-administration with an efflux pump inhibitor.[7] | |
| Cells develop acquired resistance to PF-543 over time. | Upregulation of SPHK1 expression. | Monitor SPHK1 protein levels during prolonged treatment. |
| Mutation in the SPHK1 gene preventing PF-543 binding. | Sequence the SPHK1 gene in resistant clones to identify potential mutations. | |
| Activation of bypass signaling pathways.[8] | Use phospho-kinase arrays or RNA sequencing to identify upregulated pathways in resistant cells compared to parental cells.[8] | |
| Inconsistent results between experiments. | PF-543 degradation. | PF-543 has low metabolic stability.[9] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell line heterogeneity. | Perform single-cell cloning to establish a homogenous population. | |
| Observed cytotoxicity is not apoptotic. | PF-543 can induce programmed necrosis (necroptosis) in some cancer cell lines, such as colorectal cancer.[1][2] | Assess markers of necroptosis (e.g., LDH release, MLKL phosphorylation). Co-treat with a necroptosis inhibitor like necrostatin-1 to confirm the cell death mechanism.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-543?
A1: PF-543 is a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1).[10][11] SPHK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[9][11] The SPHK1/S1P signaling pathway is involved in regulating cell proliferation, survival, migration, and angiogenesis.[12] By inhibiting SPHK1, PF-543 decreases the levels of pro-survival S1P and can lead to an accumulation of pro-apoptotic ceramide and sphingosine.[9][13]
Q2: My cancer cell line is resistant to PF-543 monotherapy. What are my next steps?
A2: Resistance to PF-543 monotherapy can occur due to various factors. A recommended strategy is to investigate combination therapies. For instance, combining PF-543 with agents that target parallel survival pathways or other cancer vulnerabilities has shown promise.[14][15][16] Examples include:
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TRAIL: In TRAIL-resistant colorectal cancer cells, PF-543 can restore sensitivity and induce apoptosis.[17][18]
-
Anti-PD-1 Therapy: In ovarian cancer models, combining PF-543 with anti-PD-1 antibodies has been shown to reduce tumor burden and metastasis more effectively than monotherapy.[18]
-
Chemotherapy: The SPHK1 pathway is implicated in resistance to conventional chemotherapeutic agents.[9] Combining PF-543 with standard chemotherapy could potentially overcome this resistance.
Q3: How can I confirm that PF-543 is inhibiting SPHK1 in my cells?
A3: There are several ways to confirm target engagement:
-
S1P Measurement: The most direct method is to measure the levels of S1P in cell lysates using techniques like LC-MS/MS. A significant reduction in S1P levels after PF-543 treatment indicates SPHK1 inhibition.[9]
-
Western Blot for SPHK1: Some studies have shown that inhibitors can bind to SPHK1 and induce its proteasomal degradation.[19] Observing a decrease in SPHK1 protein levels can be an indicator of target engagement.
-
Downstream Effector Analysis: Analyze the phosphorylation status of downstream effectors of S1P signaling, such as STAT3 or AKT, which may be reduced upon SPHK1 inhibition.[17][18]
Q4: Are there known derivatives of PF-543 with improved properties?
A4: Yes, due to the low anticancer activity of PF-543 in some cancers and its low metabolic stability, researchers have developed derivatives.[9] For example, novel dimer derivatives have been synthesized that exhibit superior anticancer activity in non-small cell lung cancer cell lines compared to the parent compound.[9] Other modifications have been made to enhance properties like de novo ceramide generation.[20]
Quantitative Data
Table 1: PF-543 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCT-116 | Colorectal Cancer | ~10 | Sensitivity is negatively associated with SPHK1 expression.[2] |
| HT-29 | Colorectal Cancer | <10 | More vulnerable to PF-543 due to higher SPHK1 expression.[2] |
| DLD-1 | Colorectal Cancer | >10 | Lower SPHK1 expression correlated with less sensitivity.[2] |
| A549 | Non-Small Cell Lung Cancer | >10 | PF-543 shows lower anticancer activity compared to its derivatives.[9] |
| SKOV3 | Ovarian Cancer | Not specified | SPHK1 inhibition by PF-543 reduced tumor formation.[18] |
Table 2: Effect of PF-543 Combination Therapy
| Cell Line | Combination Agent | Effect |
| HCT116-TR (TRAIL-Resistant) | TRAIL | Restored sensitivity to TRAIL-induced apoptosis.[17][18] |
| ID8 (Ovarian Cancer Model) | Anti-PD-1 Antibody | More effective reduction in tumor burden and metastasis compared to monotherapy.[18] |
Experimental Protocols
1. Generation of PF-543 Resistant Cell Lines
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Initial Seeding: Plate parental cancer cells at a low density.
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Dose Escalation: Treat cells with an initial concentration of PF-543 equal to the IC20 (concentration that inhibits 20% of cell growth).
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Subculture: Once the cells recover and reach 70-80% confluency, subculture them and increase the PF-543 concentration by 1.5 to 2-fold.
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Repeat: Repeat the dose escalation and subculturing process for several months.
-
Resistance Confirmation: Periodically assess the IC50 of the cell population using a cell viability assay (e.g., MTT assay). A significant increase in IC50 compared to the parental line indicates the development of resistance.
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line.
2. Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of PF-543 (and/or a combination agent) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
3. Western Blot Analysis
-
Cell Lysis: Treat cells with PF-543 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SPHK1, p-AKT, AKT, p-ERK, ERK, cleaved PARP, and β-actin overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: SPHK1 signaling pathway and the inhibitory action of PF-543.
Caption: Experimental workflow for investigating PF-543 resistance.
Caption: Logical diagram of potential PF-543 resistance mechanisms.
References
- 1. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Deciphering resistance mechanisms in cancer: final report of MATCH-R study with a focus on molecular drivers and PDX development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 15. Combination therapy overcomes drug resistance in KRAS-G12C mutant cancers, study finds - The Cancer Letter [cancerletter.com]
- 16. mdpi.com [mdpi.com]
- 17. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Transfection Efficiency of miR-543 Mimics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency of miR-543 mimics.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low transfection efficiency of my miR-543 mimic?
Low transfection efficiency can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reagent to Mimic Ratio: An improper balance between the transfection reagent and the miR-543 mimic can lead to inefficient complex formation and reduced uptake by cells.[1][2]
-
Poor Cell Health and Confluency: Transfection success is highly dependent on the health and density of your cells at the time of transfection. Cells should be actively dividing and at an optimal confluency, typically between 60-80%.[3][4][5][6]
-
Presence of Serum or Antibiotics: Components in serum can interfere with the formation of transfection complexes.[7][8][9] While some protocols allow for their presence, it's often recommended to form the complexes in serum-free media.[5][7][8] Antibiotics can also induce cell stress, potentially impacting transfection efficiency.[7][10]
-
Quality of the miR-543 Mimic: Degradation or poor quality of the synthetic mimic will directly result in low efficiency.
-
Inappropriate Incubation Times: Both the incubation time for complex formation and the post-transfection incubation period are critical and may need optimization for your specific cell type.[1][3][11]
Q2: How can I optimize the concentration of my miR-543 mimic and transfection reagent?
Optimization is key to successful transfection. A titration experiment is highly recommended to determine the optimal concentrations for your specific cell line and experimental conditions.
Experimental Protocol: Optimization of miR-543 Mimic and Transfection Reagent Concentrations
-
Cell Seeding: Seed your cells in a 24-well plate to reach 60-80% confluency on the day of transfection.[3][5]
-
Prepare Dilutions:
-
In separate tubes, prepare a range of miR-543 mimic concentrations (e.g., 5 nM, 10 nM, 25 nM, 50 nM) in serum-free medium like Opti-MEM™.[1][12][13] The recommended starting concentration is often 10 nM.[14]
-
In another set of tubes, dilute your transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Transfection:
-
Add the transfection complexes to your cells.
-
Incubate for 24-72 hours before assessing transfection efficiency.[1]
-
-
Analysis: Evaluate the efficiency by measuring the expression of a known miR-543 target or by using a fluorescently labeled control mimic.
Table 1: Example Titration Matrix for a 24-Well Plate
| miR-543 Mimic (Final Concentration) | Transfection Reagent Volume (µL) per well |
| 5 nM | 1.0 |
| 5 nM | 1.5 |
| 10 nM | 1.0 |
| 10 nM | 1.5 |
| 25 nM | 1.0 |
| 25 nM | 1.5 |
| 50 nM | 1.0 |
| 50 nM | 1.5 |
Note: The optimal reagent volume will depend on the specific transfection reagent being used. Always refer to the manufacturer's protocol for recommended ranges.
Q3: My cells look unhealthy or are dying after transfection. What should I do?
Cell death post-transfection is often due to cytotoxicity from the transfection reagent or the nucleic acid itself.
-
Reduce Reagent Concentration: High concentrations of transfection reagents can be toxic to cells.[2] Try using a lower concentration as determined by your optimization experiments.
-
Check Mimic Concentration: Very high concentrations of miRNA mimics (>100 nM) can sometimes induce non-specific effects and cytotoxicity.[17][18]
-
Optimize Incubation Time: Shorten the exposure time of the cells to the transfection complexes. A 4-6 hour exposure can be sufficient for some cell types.[2]
-
Ensure Optimal Cell Density: Plating cells at a lower-than-optimal density can make them more susceptible to toxicity.[5]
Q4: How do I validate that my miR-543 mimic has been successfully delivered and is functional?
Validation involves confirming the uptake of the mimic and observing its biological effect.
-
Confirm Mimic Delivery (RT-qPCR):
-
Harvest cells 24-48 hours post-transfection.
-
Extract total RNA and perform a reverse transcription quantitative polymerase chain reaction (RT-qPCR) to measure the levels of mature miR-543. A significant increase in miR-543 levels in transfected cells compared to a negative control mimic indicates successful delivery.[16][19] Successful transfections can result in an increase of up to a thousand times the previous intracellular level.[16]
-
-
Assess Downstream Target Knockdown (Western Blot or qPCR):
-
miR-543 is known to target specific mRNAs, leading to their degradation or translational repression. For example, KLF6 and CYP3A5 have been identified as targets of miR-543.[20][21]
-
Harvest cells 48-72 hours post-transfection.
-
Perform a Western blot to check for a decrease in the protein levels of the target gene.[16]
-
Alternatively, you can perform qPCR to measure the mRNA levels of the target gene, although effects are often more pronounced at the protein level.[1]
-
Table 2: Expected Outcomes for Successful miR-543 Mimic Transfection
| Assay | Expected Outcome | Target Gene Example |
| RT-qPCR (miR-543) | Significant increase in mature miR-543 levels | N/A |
| Western Blot | Decrease in target protein expression | KLF6, CYP3A5[20][21] |
| qPCR (Target mRNA) | Potential decrease in target mRNA levels | KLF6, CYP3A5[20][21] |
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting low transfection efficiency of your miR-543 mimic.
References
- 1. ulab360.com [ulab360.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Transfection Basics Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 7. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 9. genscript.com [genscript.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. abmgood.com [abmgood.com]
- 12. Guidelines for transfection of miRNA [qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Optimized workflow to modify microRNA expression in primary human intravascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Frontiers | Transfection of microRNA Mimics Should Be Used with Caution [frontiersin.org]
- 19. Transfection of miRNA Mimic or Inhibitor [bio-protocol.org]
- 20. miR-543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Upregulated miRNA-543 promotes the proliferation and migration of gastric carcinoma by downregulating KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent qRT-PCR Results for miR-543 Expression
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with quantitative real-time PCR (qRT-PCR) for microRNA-543 (miR-543) expression analysis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my miR-543 qRT-PCR results inconsistent across biological replicates?
Inconsistent results across biological replicates can stem from several sources, primarily related to the inherent biological variability and sample handling.[1] Pre-analytic factors such as sample collection methods, processing, and storage can significantly influence sample quality.[2] Different tissue or sample types may require distinct extraction techniques, leading to optimization challenges.[2] To minimize this variability, it is crucial to standardize your sample collection and RNA isolation procedures. Before reverse transcription, assess RNA concentration and quality using spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis. An ideal A260/280 ratio is between 1.9 and 2.0.[1]
Q2: What could be causing high Cq value variations in my technical replicates?
High variation in Cq values among technical replicates often points to issues with pipetting accuracy or inconsistencies in the reaction setup.[3] Ensuring proper and consistent pipetting technique is critical.[3] Thoroughly mixing your master mix and ensuring equal volumes are dispensed into each well can reduce this variability.[4] Using automated liquid handling systems can further enhance reproducibility.[3]
Q3: I am observing amplification in my no-template control (NTC). What should I do?
Amplification in the NTC is a clear sign of contamination.[5] This could be due to contaminated reagents (e.g., master mix, primers, water), pipettes, or work surfaces.[6] To resolve this, use fresh aliquots of all reagents and sterile, filter-barrier pipette tips.[4][6] It is also best practice to prepare your PCR reactions in a dedicated clean area, separate from where you handle templates or PCR products.[6]
Q4: My amplification curves look unusual (e.g., not sigmoidal, flat, or linear). What does this mean?
A standard, high-quality qPCR amplification curve should have three distinct phases: a baseline, an exponential phase, and a plateau.[5] Deviations from this sigmoidal shape can indicate several problems:
-
Flat or no amplification: This could be due to poor RNA quality, inefficient reverse transcription (RT) or PCR, or issues with primer/probe design.[4][7]
-
Linear instead of sigmoidal curves: This may suggest a problem with the reaction components or the instrument's data collection settings.[8]
-
Jagged or irregular curves: This can be caused by air bubbles in the reaction wells or instrument calibration issues.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during miR-543 qRT-PCR experiments.
Issue 1: No or Low Amplification Signal (High Cq Values)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor RNA Quality/Integrity | Assess RNA integrity using a Bioanalyzer or by running an agarose gel. Ensure A260/280 ratios are optimal.[1] Consider re-extracting RNA if degradation is evident. |
| Inefficient Reverse Transcription (RT) | Optimize the RT step. This may involve adjusting the reaction temperature or time.[7] For miRNA, specialized RT primers (e.g., stem-loop primers) are often required.[2] |
| Suboptimal Primer Design | Ensure primers are specific for mature miR-543. The short length of miRNAs makes primer design critical.[2] Consider using commercially available, validated primer sets. |
| Presence of PCR Inhibitors | Dilute the cDNA template (e.g., 1:10 or 1:100) to reduce the concentration of potential inhibitors carried over from the RNA extraction.[4][7] |
| Incorrect Annealing Temperature | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your miR-543 primers.[6] |
Issue 2: Non-Specific Amplification or Primer-Dimers
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Primer Design | Redesign primers to avoid self-dimerization and off-target binding.[3] Utilize primer design software to check for potential issues.[7] |
| Suboptimal Annealing Temperature | Increase the annealing temperature in increments of 2°C to enhance primer binding specificity.[7] |
| Genomic DNA Contamination | Treat RNA samples with DNase I prior to the reverse transcription step to remove any contaminating genomic DNA.[4][7] |
Issue 3: Inconsistent and Variable Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure pipettes are calibrated and use proper pipetting techniques.[3] Prepare a master mix for all reactions to minimize well-to-well variation.[4] |
| Sample Handling Variability | Standardize procedures for sample collection, storage, and RNA isolation to minimize biological and technical variability.[2] |
| Inappropriate Normalization Strategy | For miRNA expression studies, selecting a stable endogenous control is crucial.[9] Often, small nucleolar RNAs (snoRNAs) like RNU6B or RNU48 are used, but their stability should be validated for your specific experimental conditions.[9] |
Experimental Protocols
Total RNA Isolation (including miRNA)
A robust RNA isolation protocol is fundamental for reliable qRT-PCR results. The choice of method may depend on the sample type. Column-based kits specifically designed for total RNA isolation, including small RNAs, are recommended.
Example Protocol using a Column-Based Kit:
-
Sample Homogenization: Homogenize the sample in the lysis buffer provided with the kit.
-
Phase Separation: Add chloroform or a similar reagent, vortex, and centrifuge to separate the aqueous and organic phases.
-
Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and add ethanol to precipitate the RNA.
-
Column Binding: Load the sample onto the spin column and centrifuge. The RNA will bind to the silica membrane.
-
Washing: Perform the recommended wash steps with the provided wash buffers to remove contaminants.
-
Elution: Elute the purified total RNA (including miRNA) with RNase-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. Assess integrity with a Bioanalyzer or gel electrophoresis.
Reverse Transcription (RT) for miRNA
Due to their short length, miRNAs require specific RT strategies. A common and effective method is the use of stem-loop primers.
Example Protocol using Stem-Loop RT:
-
Reaction Setup: In a sterile, RNase-free tube, combine the total RNA sample, a miR-543-specific stem-loop RT primer, dNTPs, and RNase-free water.
-
Denaturation and Annealing: Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute to allow the primer to anneal to the target miRNA.
-
RT Reaction: Add the reverse transcriptase enzyme and the appropriate reaction buffer.
-
Incubation: Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 37°C for 60 minutes).
-
Enzyme Inactivation: Inactivate the reverse transcriptase by heating at 85°C for 5 minutes.
-
cDNA Storage: The resulting cDNA can be used immediately for qRT-PCR or stored at -20°C.
qRT-PCR for miR-543
Example Protocol:
-
Reaction Master Mix: Prepare a master mix containing a qPCR SYBR Green or probe-based master mix, the forward primer specific to miR-543, a universal reverse primer (if using stem-loop RT), and RNase-free water.
-
Plate Setup: Aliquot the master mix into your qPCR plate wells.
-
Add cDNA: Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTCs) and no-reverse-transcription controls (-RT).
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Cycling: Run the qPCR on a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
Visualizations
Caption: Experimental workflow for miR-543 qRT-PCR.
Caption: Troubleshooting flowchart for inconsistent qRT-PCR.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. nanovery.co.uk [nanovery.co.uk]
- 3. dispendix.com [dispendix.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. pcrbio.com [pcrbio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. micro RNA and qRT-PCR [gene-quantification.com]
Technical Support Center: Optimizing Luciferase Assays for miR-543 Target Confirmation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using luciferase reporter assays to validate miR-543 targets.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the luciferase reporter assay for miRNA target validation?
The luciferase reporter assay is a widely used method to confirm the direct interaction between a microRNA (miRNA) and its predicted target sequence within a messenger RNA (mRNA).[1][2] The core principle involves cloning the predicted miRNA binding site, typically found in the 3' Untranslated Region (3' UTR) of the target gene's mRNA, downstream of a luciferase reporter gene in a plasmid.[3] This reporter construct is then co-transfected into cells along with a synthetic miRNA mimic (e.g., miR-543 mimic) or a negative control. If miR-543 directly binds to the target sequence in the 3' UTR, it will lead to the degradation of the luciferase mRNA or inhibit its translation.[3] This results in a quantifiable decrease in luciferase enzyme activity and, consequently, a reduction in the luminescent signal produced.[2]
Q2: Why is a dual-luciferase system recommended?
A dual-luciferase system is highly recommended because it incorporates a second, independent reporter gene (commonly Renilla luciferase) on the same or a separate plasmid.[4][5] This second reporter is driven by a constitutive promoter and serves as an internal control to normalize the data.[6][7] Normalization accounts for variations in transfection efficiency, cell number, and viability between different wells, thereby increasing the accuracy and reliability of the results.[7][8] The final result is typically expressed as a ratio of the experimental luciferase (e.g., Firefly) activity to the control luciferase (e.g., Renilla) activity.[1]
Q3: What are the essential controls for a miR-543 target validation experiment?
To ensure the specificity of the interaction between miR-543 and its target, several controls are crucial:
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Negative Control miRNA: A miRNA mimic with a scrambled sequence that is not predicted to target any known mRNA in the host cell line. This control helps to demonstrate that the observed effect is specific to the miR-543 sequence.
-
Mutated Target Site: A reporter construct where the putative miR-543 binding site in the 3' UTR has been mutated. If the interaction is direct, miR-543 should not be able to bind to this mutated sequence, and therefore, no reduction in luciferase activity should be observed.[3][9] This is a critical control for proving direct interaction.[3]
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Empty Vector Control: Cells transfected with the reporter plasmid but without the miRNA mimic. This serves as a baseline for luciferase expression.
Q4: How do I interpret the results of my luciferase assay?
Experimental Protocols
Detailed Methodology for Dual-Luciferase miR-543 Target Assay
This protocol is a general guideline and may require optimization for specific cell lines and reagents.
-
Cell Seeding:
-
Co-transfection:
-
Prepare a master mix for your transfection reactions to minimize pipetting errors.[4]
-
In separate tubes, dilute the reporter plasmid (containing the target 3' UTR), the internal control plasmid (e.g., pRL-TK), and the miR-543 mimic or negative control mimic in serum-free medium.
-
In another set of tubes, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
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Combine the diluted nucleic acids with the diluted transfection reagent, mix gently, and incubate at room temperature for about 20 minutes to allow complex formation.[1]
-
Add the transfection mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.[4]
-
-
Cell Lysis:
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a white-walled, opaque microplate suitable for luminescence readings.[4]
-
Program the luminometer to inject the firefly luciferase substrate and measure the resulting luminescence (this is your experimental reporter).
-
Next, the instrument should inject the Stop & Glo® reagent, which quenches the firefly reaction and activates the Renilla luciferase reaction, and then measure the second luminescence (this is your internal control).[1]
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to obtain the normalized luciferase activity.[1]
-
Compare the normalized activity of the miR-543 mimic-transfected cells to the negative control-transfected cells.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Transfection Components
| Component | Concentration Range | Notes |
| Reporter Plasmid (3' UTR) | 50 - 300 ng/well | The optimal amount should be determined empirically. |
| Internal Control Plasmid | 5 - 30 ng/well | A ratio of 10:1 to 100:1 (experimental:control) is common.[11] |
| miRNA Mimic | 5 - 50 nM | Higher concentrations can sometimes lead to off-target effects. |
| Transfection Reagent | As per manufacturer's protocol | The ratio of reagent to DNA is critical for transfection efficiency.[6] |
Troubleshooting Guide
Table 2: Common Issues and Solutions in Luciferase Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Low transfection efficiency.- Poor quality of plasmid DNA.- Reagents are not functional or expired.- Weak promoter activity in the reporter vector.[12]- Insufficient cell number. | - Optimize the transfection reagent-to-DNA ratio.[12]- Use high-quality, endotoxin-free plasmid DNA.[4]- Check the expiration dates and proper storage of all reagents.[12]- Consider using a vector with a stronger promoter if possible.[12]- Optimize cell seeding density.[10] |
| High Background Signal | - Contamination of reagents or samples.- Use of clear plates instead of white, opaque plates.- Autofluorescence of the plate.[13] | - Use fresh, sterile reagents and pipette tips.[14]- Use white-walled or opaque plates designed for luminescence to prevent crosstalk between wells.[4][12]- "Dark adapt" plates by incubating them in the dark before use.[13] |
| High Signal (Saturation) | - Overexpression of the luciferase reporter.- Too much plasmid DNA used in transfection.- Strong promoter activity. | - Reduce the amount of reporter plasmid DNA transfected.[15]- Dilute the cell lysate before measuring luciferase activity.[14][15]- Reduce the incubation time before sample collection.[14] |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent cell numbers across wells.- Edge effects on the plate.- Reagent instability. | - Prepare a master mix for transfection and assay reagents.[4][12]- Use a calibrated multichannel pipette.[12]- Ensure even cell distribution when seeding.- Avoid using the outer wells of the plate if edge effects are suspected. |
| Internal Control (Renilla) Activity is Very Low or High | - The promoter of the internal control vector is affected by the experimental conditions.- The ratio of reporter to control plasmid is not optimal. | - Test different internal control vectors with different promoters (e.g., TK vs. SV40).- Optimize the ratio of the experimental reporter plasmid to the internal control plasmid.[5] |
| miR-543 mimic shows no effect or increases luciferase signal | - miR-543 does not target the cloned 3' UTR sequence.- The binding site is not accessible due to mRNA secondary structure.[16]- Indirect effects of the miRNA on the luciferase reporter itself.[17] | - Confirm the predicted binding site with multiple algorithms.- Perform mutagenesis of the seed region to confirm specificity.- Consider that some miRNAs can have up-regulatory effects.[17] |
Visualizations
Caption: Workflow of the miRNA luciferase reporter assay.
Caption: Step-by-step experimental workflow.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing a Bioluminescent Reporter Assay: Normalization [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. promega.com [promega.com]
- 12. goldbio.com [goldbio.com]
- 13. agilent.com [agilent.com]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting miR-543 Knockdown Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of a discernible phenotype after miR-543 knockdown.
Frequently Asked Questions (FAQs)
Q1: I've knocked down miR-543, but I'm not observing any change in my cellular phenotype. What are the primary reasons this might be happening?
Several factors can contribute to a lack of an observable phenotype after miR-543 knockdown. These can be broadly categorized as:
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Experimental & Technical Issues: Inefficient knockdown, problems with assay sensitivity, or suboptimal experimental design.
-
Biological Complexity: The intricate nature of microRNA function, including cellular context-specificity, functional redundancy, and robust biological pathways.
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Target-Related Issues: The downstream targets of miR-543 that you are expecting to mediate the phenotype may not be relevant in your specific experimental model.
This guide will walk you through troubleshooting each of these possibilities.
Q2: How can I be sure that my miR-543 knockdown is efficient?
It is crucial to validate the knockdown efficiency at both the miRNA and target protein levels. A significant reduction in miR-543 levels that does not translate to a change in the protein levels of its targets will likely not produce a phenotype.
Q3: Could the specific cell line I'm using be the reason for the lack of a phenotype?
Absolutely. The function of miR-543 is highly dependent on the cellular context. It has been shown to act as both a tumor suppressor and an oncogene in different cancer types.[1][2] For example, it inhibits proliferation in breast cancer and glioblastoma, but promotes it in hepatocellular carcinoma and oral squamous cell carcinoma.[3][4][5][6] Therefore, the expected phenotype must be considered within the context of the specific cell line you are using.
Q4: Is it possible that other microRNAs are compensating for the loss of miR-543?
Yes, functional redundancy among miRNAs is a known phenomenon.[7][8] If another miRNA that shares similar targets is expressed in your cells, it may compensate for the reduction in miR-543, thus preventing a discernible phenotype.
Q5: Could my knockdown strategy be causing off-target effects that mask the true phenotype?
This is a possibility. Antisense oligonucleotides or other miRNA inhibitors can sometimes have off-target effects, leading to unexpected biological consequences that may confound the interpretation of your results.[9][10][11] It is important to include appropriate controls to account for this.
Troubleshooting Guide
If you are not observing a phenotype after miR-543 knockdown, follow these troubleshooting steps:
Step 1: Verify Knockdown Efficiency
The first and most critical step is to confirm that your knockdown is working effectively at the molecular level.
Experimental Protocol: Validation of miR-543 Knockdown
-
RNA Isolation: Extract total RNA, including the small RNA fraction, from your control and miR-543 knockdown cells.
-
qRT-PCR for miR-543: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of mature miR-543. Use a snoRNA (e.g., U6) as a normalization control.
-
Target Protein Analysis (Western Blot):
-
Identify validated or predicted targets of miR-543 that are relevant to your expected phenotype.
-
Perform a western blot to assess the protein levels of these targets. A successful knockdown of miR-543 should lead to an upregulation of its target proteins.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation: Expected Knockdown Validation Results
| Marker | Control Group | miR-543 Knockdown Group | Expected Outcome |
| miR-543 Levels (qRT-PCR) | High | Significantly Reduced (>70%) | Confirmation of miRNA knockdown |
| Target Protein Levels (Western Blot) | Low | Increased | Confirmation of target de-repression |
Step 2: Assess Cellular Context and Target Relevance
The role of miR-543 is highly pleiotropic and context-dependent. What holds true in one cell line may not in another.
Data Presentation: Cell Type-Specific Functions of miR-543
| Cancer Type | Reported Function of miR-543 | Key Targets | Reference |
| Glioma | Tumor Suppressor | ADAM9 | [6] |
| Breast Cancer | Tumor Suppressor | UBE2T, VCAN | [4][12] |
| Hepatocellular Carcinoma | Oncogene | PAQR3 | [3] |
| Oral Squamous Cell Carcinoma | Oncogene | CYP3A5 | [5] |
| Non-Small Cell Lung Cancer | Oncogene | MTA1 | [12] |
| Colorectal Cancer | Tumor Suppressor | KRAS, MTA1, HMGA2 | [1] |
Actionable Advice:
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Literature Review: Conduct a thorough literature search for the function of miR-543 in your specific cell type or a closely related one.
-
Target Validation: If published data is unavailable, you may need to perform your own target validation experiments (e.g., luciferase reporter assays) to confirm that the presumed targets are indeed regulated by miR-543 in your system.
Step 3: Consider Functional Redundancy and Robustness
Biological systems often have built-in redundancies. The lack of a phenotype could be due to compensatory mechanisms.
Experimental Protocol: Investigating Functional Redundancy
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miRNA Profiling: Perform miRNA sequencing or microarray analysis on your control and miR-543 knockdown cells to identify other miRNAs that may be upregulated upon miR-543 knockdown.
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Bioinformatic Analysis: Use target prediction databases (e.g., TargetScan, miRDB) to determine if any of the upregulated miRNAs share predicted targets with miR-543.
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Simultaneous Knockdown: If a likely candidate for functional redundancy is identified, design experiments to knock down both miR-543 and the compensatory miRNA simultaneously.
Logical Relationship: Troubleshooting Lack of Phenotype
References
- 1. miR-543 functions as a tumor suppressor in glioma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of miR-543 in human cancerous and noncancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of mutant phenotypes associated with loss of individual microRNAs in sensitized genetic backgrounds in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of individual microRNAs causes mutant phenotypes in sensitized genetic backgrounds in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Off-Target Effects of miRNA Inhibitors on Innate Immune Toll-Like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. MIR543 microRNA 543 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Normalization Controls for miR-543 Expression Studies
Frequently Asked Questions (FAQs)
Q1: Why is normalization of miR-543 expression data necessary?
A1: Normalization is a crucial step in quantitative miRNA expression analysis, such as RT-qPCR. It corrects for non-biological variations that can be introduced during the experimental workflow.[1][2] These variations can arise from:
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Differences in the amount of starting material.
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Variations in sample collection and quality.
-
Inconsistent RNA extraction efficiency.
-
Variable reverse transcription (RT) efficiency.
Without proper normalization, it is impossible to determine whether observed changes in miR-543 levels are true biological effects or technical artifacts.[1]
Q2: What are the different types of normalization controls I can use for my miR-543 study?
A2: There are three main strategies for normalizing miRNA expression data:
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Endogenous Controls: These are naturally occurring, stably expressed small non-coding RNAs within your samples. Using endogenous controls is currently the most accurate method for correcting differences in RNA input and RT efficiency.[1][3]
-
Exogenous "Spike-in" Controls: These are synthetic RNA oligonucleotides from a species different from your sample (e.g., C. elegans miR-39, ath-miR-159a) that are added at a known concentration to each sample before RNA extraction.[1][2][4] They are particularly useful for monitoring extraction efficiency in difficult samples like serum or plasma.[2]
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Global Mean Normalization: This method uses the average expression value of all expressed miRNAs in a sample for normalization.[2][5] It is most suitable for large-scale studies where many miRNAs are being profiled, such as with microarrays or next-generation sequencing.[5][6]
Q3: Can I use commonly used housekeeping genes like GAPDH or ACTB to normalize miR-543?
A3: It is not recommended to use traditional housekeeping genes like GAPDH or ACTB for miRNA normalization.[7] It is preferable to use control genes that belong to the same class of RNA as the target, in this case, small non-coding RNAs.[7] MiRNAs, snRNAs, and snoRNAs have different sizes and biochemical properties than mRNAs, and their expression levels can be regulated differently.
Q4: What are some commonly used endogenous controls for miRNA studies?
A4: While there is no universal control suitable for all experiments, several small non-coding RNAs have been widely used.[8] It's important to note that the scientific community is moving away from using snRNAs and snoRNAs because their expression can be dysregulated in disease states and they differ from miRNAs in their biogenesis and function.[1][2] Stably expressed miRNAs are now the preferred choice.
| Control Type | Examples | Considerations |
| miRNAs | miR-16, let-7a, miR-191, miR-103, miR-25-3p, miR-93-5p[4][7][9] | Recommended. Best practice is to validate a panel of candidate miRNAs and use the geometric mean of the two or three most stable ones for normalization.[5] |
| snRNAs/snoRNAs | RNU6B (U6), RNU44, RNU48[8][10] | Use with caution. Their stability can vary significantly across different tissues and disease states.[7][9] They are not ideal for circulating miRNA studies in plasma/serum.[4][11] |
Q5: How do I select and validate the best normalization control for my specific experiment?
A5: The ideal endogenous control should be stably expressed across all your experimental conditions and sample types (e.g., treatment vs. control, healthy vs. diseased).[1][8] You should empirically determine the best normalizer for your specific study by following this workflow:
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Select a panel of candidate controls: Choose 5-10 candidate endogenous controls from the literature (see table above).
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Measure their expression: Quantify the expression of these candidates in a representative subset of your samples using RT-qPCR.
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Analyze stability: Use statistical algorithms like geNorm, NormFinder, or BestKeeper to rank the candidates based on their expression stability.
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Select the best control(s): Choose the single most stable control or, for higher accuracy, the combination of the top two or three most stable controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in normalization control Ct values across samples | 1. The chosen control is not stably expressed in your experimental system. 2. Inconsistent sample quality or RNA extraction. 3. Pipetting errors during RT or qPCR setup. | 1. Validate a panel of candidate controls to find a more stable one for your specific samples.[8] 2. Review your RNA extraction protocol. Use a spike-in exogenous control to monitor extraction efficiency.[2] 3. Ensure accurate pipetting and use of master mixes. |
| Normalization control is not detected or has very high Ct values (>35) | 1. The control is not expressed or is expressed at very low levels in your samples. 2. Poor RNA quality or low RNA input. 3. Problems with the RT or qPCR reaction. | 1. Select a more abundant normalization control. RNU44 and RNU48 are often highly abundant.[8] 2. Assess RNA integrity and quantity. Increase the amount of input RNA if possible. 3. Check for inhibitors in your RNA samples and run appropriate controls for the RT and qPCR steps. |
| miR-543 expression appears to be unchanged after normalization, contrary to expectations | 1. The chosen normalization control is co-regulated with miR-543 in your experimental condition. 2. The normalization method is masking true biological changes. | 1. It is crucial that the normalization control's expression is independent of the biological process being studied. Re-validate your controls. 2. If using global mean normalization on a small set of miRNAs, this can mask real changes. This method is best for large-scale profiling.[12] Consider using a combination of validated endogenous controls. |
| Discrepancy in results when using different normalization controls | Different controls have varying levels of stability. | This highlights the importance of proper validation. The most stable control, as determined by algorithms like geNorm or NormFinder, will provide the most reliable results. Using the geometric mean of multiple stable controls can increase accuracy.[5] |
Experimental Protocols
Protocol 1: Validation of Endogenous Normalization Controls
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Candidate Selection: Based on literature and commercially available panels, select 5-10 candidate endogenous controls (e.g., miR-16-5p, miR-25-3p, miR-93-5p, miR-191-5p, RNU6B, RNU48).
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RNA Extraction: Extract total RNA, including the small RNA fraction, from a representative subset of your experimental samples (at least 8-10 samples per group). For biofluid samples like plasma or serum, consider adding a synthetic spike-in control (e.g., cel-miR-39) during the lysis step to monitor extraction efficiency.[4]
-
Reverse Transcription (RT): Perform reverse transcription using miRNA-specific stem-loop primers or a poly(A) tailing-based method.[8][13] Ensure the same amount of total RNA is used for each sample.
-
qPCR Quantification: Perform qPCR for each candidate control in all selected samples. Run each reaction in triplicate.
-
Data Analysis:
-
Calculate the average Ct value for each control in each sample.
-
Input the raw Ct values into a stability analysis program such as geNorm, NormFinder, or BestKeeper.
-
These programs will provide a stability ranking for the candidate genes.
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Select the top-ranked gene or the geometric mean of the top 2-3 genes for normalization of your miR-543 expression data.
-
Signaling Pathway Visualization
miR-543 has been shown to be involved in various cellular signaling pathways, often acting as a tumor suppressor or oncomiR depending on the context.[14] For instance, it can influence cell migration and epithelial-to-mesenchymal transition (EMT) by targeting key pathway components.[15] Below is a diagram illustrating a simplified workflow for validating normalization controls for a miR-543 expression study.
Caption: Workflow for selecting and validating endogenous controls for miR-543 RT-qPCR studies.
References
- 1. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. lcsciences.com [lcsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. gene-quantification.de [gene-quantification.de]
- 6. gene-quantification.de [gene-quantification.de]
- 7. Identification of Endogenous Controls for Use in miRNA Quantification in Human Cancer Cell Lines | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MicroRNA expression studies: challenge of selecting reliable reference controls for data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Comparison of Data Normalization Strategies for Array-Based MicroRNA Profiling Experiments and Identification and Validation of Circulating MicroRNAs as Endogenous Controls in Hypertension [frontiersin.org]
- 12. Comparison of Data Normalization Strategies for Array-Based MicroRNA Profiling Experiments and Identification and Validation of Circulating MicroRNAs as Endogenous Controls in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of RT-qPCR Normalization Strategies for Accurate Quantification of Extracellular microRNAs in Murine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of miR-543 in human cancerous and noncancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathology & Oncology Research | MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways [por-journal.com]
Technical Support Center: miR-543 Stability in Stored Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with miR-543 stability in stored samples.
Frequently Asked Questions (FAQs)
Q1: How stable is miR-543 expected to be in stored biological samples?
A1: While specific long-term stability data for miR-543 is not extensively documented, microRNAs (miRNAs) as a class are known to be remarkably stable compared to larger RNA molecules like mRNA.[1][2] Their short length and association with proteins and vesicles protect them from degradation.[1] Generally, miRNA stability is influenced by the sample type, storage temperature, and handling procedures.
Q2: What is the optimal storage temperature for samples intended for miR-543 analysis?
A2: For long-term storage, -80°C is the recommended temperature for preserving miRNA integrity in various sample types, including plasma, serum, and isolated RNA.[3][4][5][6][7][8] While storage at -20°C can be acceptable for shorter periods (up to 3 months for serum), -80°C significantly extends the stability of miRNAs.[9] Some studies have shown that miRNAs can remain stable for years at -80°C.[4][5][6][7]
Q3: Can I use whole blood for long-term storage and subsequent miR-543 analysis?
A3: It is generally not recommended to store whole blood long-term for miRNA analysis. Studies have shown that miRNA levels can change significantly in whole blood stored for extended periods (e.g., 9 months at -80°C), likely due to release from blood cells.[4] It is best practice to process whole blood into plasma or serum as soon as possible after collection, ideally within 2 hours.[9]
Q4: How many freeze-thaw cycles can my samples undergo before miR-543 is degraded?
A4: Repeated freeze-thaw cycles can negatively impact miRNA stability. While some miRNAs are robust, it is best to minimize the number of freeze-thaw cycles.[8] If possible, aliquot samples into smaller volumes before the initial freezing to avoid thawing the entire sample multiple times. One study showed that up to four freeze-thaw cycles had a minimal effect on most of the eight miRNAs studied, with only miR-30c-5p showing a significant change.[8][10]
Q5: Does the choice of anticoagulant in blood collection tubes affect miR-543 stability?
A5: Yes, the choice of anticoagulant can influence miRNA analysis. EDTA and citrate tubes are generally considered suitable for plasma collection for miRNA studies.[4] Lithium-heparin tubes, however, have been found to be unsuitable for miRNA quantification by qPCR and should be avoided.[4]
Troubleshooting Guide
Issue: Low or no detectable miR-543 in my stored samples.
| Potential Cause | Troubleshooting Steps |
| Inappropriate RNA Isolation Method | Ensure your RNA isolation kit is designed to retain small RNAs. Standard RNA extraction kits may not efficiently capture miRNAs.[11] Kits like the mirVana™ miRNA Isolation Kit or those utilizing TRIzol are often recommended.[2][12][13] |
| Sample Degradation During Storage | Review your storage conditions. Were the samples consistently stored at -80°C? Were they subjected to multiple freeze-thaw cycles? For future experiments, ensure proper storage protocols are followed. |
| RNase Contamination | RNase contamination can lead to RNA degradation. Use RNase-free tubes, tips, and reagents throughout your workflow.[14][15] Work in a clean environment and wear gloves. |
| Delayed Sample Processing | If using whole blood, prolonged storage at room temperature before processing into plasma or serum can affect miRNA levels.[4][16] Process samples as quickly as possible after collection. |
| Incorrect Normalization Control | The choice of endogenous control for qPCR is crucial. If your normalizer is not stably expressed across your samples, it can lead to inaccurate quantification of miR-543. |
Data on miRNA Stability in Stored Samples
The following tables summarize quantitative data from studies on miRNA stability under different storage conditions. While these studies did not specifically focus on miR-543, they provide a general understanding of what to expect for miRNA stability.
Table 1: Stability of Various miRNAs in Plasma Stored at -80°C
| miRNA | Storage Duration | Change in Expression vs. Fresh | p-value | Reference |
| miR-125b-5p | 12 months | No significant difference | >0.05 | [5] |
| miR-425-5p | 12 months | No significant difference | >0.05 | [5] |
| miR-200b-5p | 12 months | No significant difference | >0.05 | [5] |
| miR-200c-3p | 12 months | No significant difference | >0.05 | [5] |
| miR-579-3p | 12 months | No significant difference | >0.05 | [5] |
| miR-212-3p | 12 months | No significant difference | >0.05 | [5] |
| miR-126-3p | 12 months | No significant difference | >0.05 | [5] |
| miR-21-5p | 12 months | No significant difference | >0.05 | [5] |
| Various miRNAs | Up to 17 years | No statistically significant changes for most miRNAs | - | [8][10] |
Table 2: Effect of Freeze-Thaw Cycles on miRNA Levels in Plasma
| miRNA | Number of Freeze-Thaw Cycles | Change in Expression | Reference |
| miR-30c-5p | 1 to 4 | Significant effect | [8][10] |
| 7 other miRNAs | 1 to 4 | No significant effect | [8][10] |
Experimental Protocols
1. Protocol for miRNA Isolation from Plasma using a Column-Based Kit (e.g., mirVana™ miRNA Isolation Kit)
This protocol is a generalized procedure based on commercially available kits. Always refer to the manufacturer's specific instructions.
-
Sample Lysis: Mix 100 µL of plasma with a denaturing lysis solution provided in the kit. This solution inactivates RNases and helps in the subsequent purification steps.[13]
-
Acid-Phenol:Chloroform Extraction: Add Acid-Phenol:Chloroform to the lysate, vortex, and centrifuge to separate the aqueous and organic phases. This step removes proteins and other cellular components.[13]
-
RNA Precipitation: Transfer the aqueous phase to a new tube and add ethanol to precipitate the RNA.
-
Column Binding: Pass the ethanol-containing sample through a glass-fiber filter column. The RNA, including miRNAs, will bind to the filter.[13]
-
Washing: Wash the column with the provided wash buffers to remove any remaining impurities.
-
Elution: Elute the purified RNA, including miR-543, from the column using a low-salt elution buffer.
-
Storage: Store the eluted RNA at -80°C for long-term stability.[15]
2. Protocol for Assessing miR-543 Stability by Real-Time Quantitative PCR (RT-qPCR)
-
Reverse Transcription (RT): Convert the isolated RNA (containing miR-543) into complementary DNA (cDNA) using a miRNA-specific reverse transcription kit. These kits often use a stem-loop primer specific for miR-543 to ensure specific and efficient reverse transcription.
-
Real-Time PCR: Perform real-time PCR using a TaqMan or SYBR Green-based assay with primers specific for miR-543.
-
Data Analysis: The stability of miR-543 is assessed by comparing its expression levels (Ct values) across different storage times or conditions. A stable miRNA will show consistent Ct values. Use a stable endogenous control miRNA for normalization to account for variations in RNA input and RT efficiency.
Signaling Pathways and Workflows
miR-543 in the Wnt/β-catenin Signaling Pathway
miR-543 has been shown to suppress the Wnt/β-catenin signaling pathway.[17] This pathway is crucial for cell proliferation and differentiation.
Caption: miR-543 mediated suppression of the Wnt/β-catenin signaling pathway.
miR-543 in the MAPK Signaling Pathway
miR-543 can also inactivate the MAPK signaling pathway, which is involved in cell migration and epithelial-to-mesenchymal transition (EMT).[17]
Caption: miR-543 targeting of the MAPK signaling pathway.
Experimental Workflow for miRNA Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of miR-543 in stored samples.
Caption: Workflow for assessing miR-543 stability in stored samples.
References
- 1. researchgate.net [researchgate.net]
- 2. MicroRNA isolation and stability in stored RNA samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of miRNA at Sub-Zero Temperatures | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. miRNA Stability in Frozen Plasma Samples [mdpi.com]
- 6. miRNA Stability in Frozen Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miRNA Stability in Frozen Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of long-term storage and freeze-thawing on eight circulating microRNAs in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Storage Stability of Blood Samples for miRNAs in Glycosylated Extracellular Vesicles [mdpi.com]
- 10. Impact of long-term storage and freeze-thawing on eight circulating microRNAs in plasma samples | PLOS One [journals.plos.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. geneaid.com [geneaid.com]
- 15. Frontiers | Comparison of Methods for miRNA Extraction from Plasma and Quantitative Recovery of RNA from Cerebrospinal Fluid [frontiersin.org]
- 16. Factors influencing degradation kinetics of mRNAs and half-lives of microRNAs, circRNAs, lncRNAs in blood in vitro using quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathology & Oncology Research | MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways [por-journal.com]
Technical Support Center: Validating miR-543 Target Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of new miR-543 targets. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps in validating a predicted miR-543 target?
A1: Initially, it's crucial to perform bioinformatic analysis using multiple prediction algorithms (e.g., TargetScan, miRanda, PicTar) to identify potential miR-543 binding sites within the 3' UTR of your gene of interest.[1] Following in silico prediction, the first experimental step is typically to determine if miR-543 and the target mRNA are co-expressed in the cells or tissues relevant to your research.[2][3] This can be assessed using techniques like quantitative real-time PCR (qRT-PCR).[2]
Q2: What is the purpose of a luciferase reporter assay in target validation?
A2: A luciferase reporter assay is considered the gold standard for confirming a direct interaction between a microRNA and its target mRNA.[3] The assay involves cloning the predicted miR-543 target site from the 3' UTR of the gene of interest downstream of a luciferase reporter gene.[2][4] A reduction in luciferase activity upon co-expression of miR-543 indicates direct binding and repression.[5]
Q3: Why is it necessary to perform site-directed mutagenesis of the miR-543 binding site?
A3: Site-directed mutagenesis of the "seed region" (the primary binding site for the miRNA) within the 3' UTR is a critical control experiment.[6][7] By mutating this sequence, the binding of miR-543 should be disrupted. If the repressive effect of miR-543 on the luciferase reporter is abolished after mutagenesis, it provides strong evidence for the specificity of the interaction.[6]
Q4: Beyond the luciferase assay, what other experiments are important for validating a miR-543 target?
A4: To confirm the functional consequences of the miR-543 interaction, it's essential to demonstrate an effect on the endogenous protein levels of the target. This is typically done using Western blotting after overexpressing or inhibiting miR-543.[8][9] Additionally, quantifying the target mRNA levels via qRT-PCR can reveal whether miR-543 primarily induces mRNA degradation or translational repression.[10]
Troubleshooting Guides
Luciferase Reporter Assay
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent transfection efficiency. | Optimize transfection protocol, use a co-transfected internal control vector (e.g., Renilla luciferase), and normalize firefly luciferase activity to the internal control.[5] |
| No change in luciferase activity with miR-543 mimic | 1. The predicted target site is not a true binding site.2. The cell line used does not have the necessary machinery for miRNA-mediated repression.3. The miR-543 mimic is inactive. | 1. Re-evaluate bioinformatic predictions and consider alternative target sites.2. Use a different cell line known to have a functional miRNA pathway.3. Test the activity of the miR-543 mimic on a known, validated target. |
| Decrease in luciferase activity with both wild-type and mutated 3' UTR | Off-target effects of the miR-543 mimic or issues with the reporter construct. | Verify the sequence of your constructs. Use a scrambled miRNA mimic as a negative control to assess non-specific effects.[11] |
Western Blotting
| Problem | Possible Cause | Solution |
| No change in target protein levels after miR-543 mimic transfection | 1. miR-543 may primarily cause translational repression without significant protein degradation in the assayed timeframe.2. Transfection efficiency was low.3. The antibody is not specific or sensitive enough. | 1. Perform a time-course experiment to assess protein levels at later time points.2. Confirm high transfection efficiency using a fluorescently labeled control oligo.3. Validate the antibody using positive and negative controls. |
| Target protein levels increase after miR-543 inhibitor transfection | This is the expected result and helps to confirm the endogenous regulation of the target by miR-543. | This result supports your hypothesis. Ensure you have included a negative control inhibitor. |
Experimental Protocols
Luciferase Reporter Assay
-
Construct Generation : Clone the entire 3' UTR of the putative target gene downstream of the firefly luciferase gene in a reporter vector.[2] Create a mutant construct by introducing 3-4 point mutations in the miR-543 seed-binding site using a site-directed mutagenesis kit.[6]
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Cell Culture and Transfection : Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with the firefly luciferase reporter construct (wild-type or mutant), a Renilla luciferase internal control vector, and either a miR-543 mimic or a negative control mimic.[11]
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Luciferase Activity Measurement : After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[5]
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Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the relative luciferase activity of the wild-type construct in the presence of the miR-543 mimic to the negative control.
Western Blotting
-
Transfection : Transfect the cells of interest with a miR-543 mimic, a miR-543 inhibitor, or their respective negative controls.
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Protein Extraction : After 48-72 hours, lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting : Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control.[8][9]
Quantitative Real-Time PCR (qRT-PCR)
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RNA Extraction and cDNA Synthesis : Extract total RNA from cells transfected with a miR-543 mimic or inhibitor and synthesize cDNA.
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qPCR Reaction : Perform qPCR using primers specific for the target mRNA and a reference gene (e.g., GAPDH or 18S rRNA).[2]
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Data Analysis : Calculate the relative expression of the target mRNA using the ΔΔCt method.[12]
Visualizations
Caption: Workflow for validating a new miR-543 target.
Caption: Mechanism of miR-543 mediated gene silencing.
Caption: Logical flow of evidence for target validation.
References
- 1. miRNA (microRNA) – Target Prediction, Validation, and Functional | abm Inc. [info.abmgood.com]
- 2. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Analysis of microRNA-Target Interaction by Sequential Seed Mutagenesis and Stem-Loop 3' RACE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of miRNAs and Their Target Gene Expression by qRT-PCR [bio-protocol.org]
Technical Support Center: Troubleshooting miR-543 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering variable results in miR-543 functional assays. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the function of miR-543 and why are my results inconsistent across different cancer cell lines?
A1: miR-543 is a microRNA that has been shown to have a dual role, acting as either a tumor suppressor or an oncogene depending on the cellular context.[1] This context-dependent function is a primary reason for variable results between different cancer cell lines. For instance, miR-543 has been reported to suppress proliferation in breast cancer and glioblastoma, while promoting it in osteosarcoma.[1][2][3] The specific target genes and signaling pathways regulated by miR-543 can differ between cell types, leading to opposing functional outcomes.
Q2: I am observing high variability between my experimental replicates when using miR-543 mimics. What are the potential causes?
A2: High variability between replicates in experiments with miRNA mimics can stem from several factors:
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Inconsistent Transfection Efficiency: Minor variations in cell density, passage number, reagent preparation, and pipetting can lead to significant differences in transfection efficiency between wells.[4]
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Cell Health and Confluency: Transfecting cells that are unhealthy, too confluent, or have been passaged too many times can lead to inconsistent uptake of the mimic and variable cellular responses.
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Reagent Quality: Ensure that the miR-543 mimic, transfection reagent, and other solutions are properly stored and have not expired.
Q3: What are the essential positive and negative controls for my miR-543 functional assays?
A3: Appropriate controls are crucial for interpreting your results accurately.[5]
-
Negative Controls:
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Scrambled/Non-targeting miRNA mimic: A mimic with a sequence that does not target any known mRNA in the host cell line is essential to control for the effects of the transfection process itself.[5][6]
-
Empty Vector Control (for luciferase assays): An empty reporter plasmid (without the miR-543 binding site) co-transfected with the miR-543 mimic helps to assess any non-specific effects on the reporter gene.[7]
-
-
Positive Controls:
-
Validated miRNA mimic: A mimic for a well-characterized miRNA with a known target in your cell line can confirm that your experimental system is working correctly.[8][9]
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Reporter construct with a perfect match to a known miRNA: For luciferase assays, a construct with a perfect binding site for a highly expressed endogenous miRNA can serve as a positive control for reporter repression.
-
Troubleshooting Guides
Luciferase Reporter Assays
Problem: High variability in luciferase signal between replicates.
| Possible Cause | Troubleshooting Suggestion |
| Pipetting Inaccuracy | Prepare a master mix for transfection reagents and plasmids to ensure equal distribution to each well. Use a calibrated multichannel pipette for dispensing.[4][10] |
| Inconsistent Transfection | Ensure uniform cell seeding density and confluency at the time of transfection. Optimize the DNA-to-transfection reagent ratio for your specific cell line.[4] |
| Well-to-Well Crosstalk | Use white-walled or opaque plates to minimize background luminescence from adjacent wells.[4] |
| Promoter Strength | If using a very strong promoter (e.g., CMV) for the luciferase reporter, the signal may be saturating. Consider using a weaker promoter, especially if expecting subtle effects from the miRNA.[4] |
Problem: No significant change in luciferase activity after miR-543 mimic transfection.
| Possible Cause | Troubleshooting Suggestion |
| Low Transfection Efficiency | Verify transfection efficiency using a fluorescently labeled negative control mimic or by qRT-PCR for a known target of a positive control mimic.[8] |
| Ineffective miR-543 Binding Site | Ensure the cloned 3' UTR sequence containing the putative miR-543 binding site is correct. Perform site-directed mutagenesis of the seed region as a negative control to confirm specificity.[11] |
| Weak miRNA-Target Interaction | The interaction between miR-543 and the target 3' UTR may be weak in the chosen cell line. Overexpress the reporter construct to a lesser degree to potentially observe a more significant relative knockdown. |
| Incorrect Normalization | Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Consider a two-step normalization to also account for non-specific effects of the miRNA on the luciferase transcript itself.[12] |
Cell Proliferation and Viability Assays (e.g., MTT, Cell Counting)
Problem: Inconsistent or no effect of miR-543 on cell proliferation.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Assay Time Points | The effect of miR-543 on proliferation may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time point for observing an effect. |
| Cell Seeding Density | The initial number of cells seeded can influence the outcome. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Serum Concentration | Serum components can sometimes mask the effects of miRNA modulation. Consider reducing the serum concentration in the culture medium after transfection, but be mindful of maintaining cell viability. |
| Off-Target Effects | High concentrations of miRNA mimics can lead to off-target effects. Perform a dose-response experiment to determine the lowest effective concentration of the miR-543 mimic. |
Transwell Migration and Invasion Assays
Problem: High variability in the number of migrated/invaded cells.
| Possible Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure a single-cell suspension is added to the center of the insert to promote even distribution across the membrane. |
| Inconsistent Chemoattractant Gradient | Use consistent volumes and concentrations of chemoattractant (e.g., FBS) in the lower chamber. Serum-starve cells before the assay to increase their sensitivity to the chemoattractant.[13][14] |
| Variation in Matrigel Coating (Invasion Assay) | Ensure a uniform and consistent thickness of the Matrigel layer on each insert. Thaw Matrigel on ice and use pre-chilled pipette tips to avoid premature gelling. |
| Incomplete Removal of Non-Migrated Cells | Be consistent and thorough when removing non-migrated cells from the top of the membrane with a cotton swab. Incomplete removal is a common source of variability.[15] |
Problem: Very few or no cells migrating through the membrane.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Pore Size | The pore size of the transwell membrane must be appropriate for the cell type. Typically, 8 µm pores are used for most cancer cell lines. |
| Insufficient Incubation Time | The incubation time may be too short for the cells to migrate. Optimize the duration of the assay (e.g., 12, 24, 48 hours). |
| Weak Chemoattractant Signal | Increase the concentration of the chemoattractant in the lower chamber. |
| Cell Viability Issues | Ensure that the cells are healthy and viable before and during the assay. The transfection process itself can sometimes impact cell motility. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: High background apoptosis in negative control cells.
| Possible Cause | Troubleshooting Suggestion |
| Harsh Cell Handling | Centrifuge cells at a lower speed and be gentle during pipetting to avoid mechanical damage that can induce apoptosis.[16] |
| Transfection Reagent Toxicity | Optimize the concentration of the transfection reagent as high concentrations can be toxic to cells. |
| Over-trypsinization | Excessive trypsin treatment during cell detachment can damage cell membranes. Use the lowest effective concentration of trypsin for the shortest possible time. |
| Reagent Issues | Ensure Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[17] |
Problem: Inconsistent apoptosis rates after miR-543 modulation.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Time Point | Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time after treatment. Perform a time-course experiment to capture the optimal window. |
| Subjective Gating in Flow Cytometry | Use a consistent gating strategy for all samples. Set gates based on unstained and single-stained controls. Gate out debris based on forward and side scatter properties.[18] |
| Cell Confluency | High cell confluency can lead to increased spontaneous apoptosis due to nutrient depletion. Plate cells at a density that avoids overgrowth during the experiment. |
Quantitative Data Summary
| Functional Assay | Cell Line | miR-543 Modulation | Observed Effect | Reference |
| Cell Proliferation | Breast Cancer (MDA-MB-231, MCF-7) | mimic | Inhibition of proliferation | [2] |
| Osteosarcoma (MG63) | mimic | Enhanced proliferation | [3] | |
| Colorectal Cancer (HCT8) | mimic/inhibitor | No significant influence on proliferation | [19] | |
| Cell Cycle | Breast Cancer (MDA-MB-231) | mimic | ~30% decrease in G2+S phase cells | [2] |
| Breast Cancer (MDA-MB-231) | inhibitor | ~60% increase in G2+S phase cells | [2] | |
| Apoptosis | Breast Cancer (MDA-MB-231, MCF-7) | mimic | Upregulation of apoptosis | [2] |
| Pituitary Adenoma (HP75) | mimic | Decreased cell apoptosis | [20] | |
| Migration/Invasion | Colorectal Cancer (HCT8) | mimic | Promoted cell migration | [19] |
| Pituitary Adenoma (HP75) | mimic | Increased migration and invasion | [21] | |
| Glioblastoma | mimic | Inhibited cell invasion | [1] | |
| Luciferase Reporter Assay | Colorectal Cancer | mimic | Decreased luciferase activity of PIAS3-WT reporter | [22] |
| Osteosarcoma | mimic | Decreased luciferase activity of PRMT9 3'UTR reporter | [3] |
Experimental Protocols
Detailed Methodology for Dual-Luciferase Reporter Assay
This protocol is for validating the interaction between miR-543 and a putative target 3' UTR.
-
Construct Preparation: Clone the predicted miR-543 target sequence from the 3' UTR of your gene of interest into a luciferase reporter vector (e.g., pmirGLO) downstream of the firefly luciferase gene. As a negative control, create a mutant construct with a mutated seed sequence in the miR-543 binding site.[11][23]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfection: For each well, prepare a transfection mix containing the firefly luciferase reporter construct (wild-type or mutant), a Renilla luciferase control plasmid, and either the miR-543 mimic or a negative control mimic. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity of the wild-type construct in the presence of the miR-543 mimic to the negative control mimic. A significant decrease in luciferase activity indicates a direct interaction.
Detailed Methodology for Transwell Migration Assay
This protocol assesses the effect of miR-543 on cell migration towards a chemoattractant.
-
Cell Transfection: Transfect cells with either a miR-543 mimic or a negative control mimic and incubate for 24-48 hours.
-
Serum Starvation: Prior to the assay, serum-starve the transfected cells for 4-24 hours to increase their sensitivity to chemoattractants.[14]
-
Assay Setup: Place transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved, transfected cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period appropriate for your cell type (e.g., 12-48 hours) to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[24]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde, and then stain with a solution such as crystal violet.[24]
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
Detailed Methodology for Annexin V/PI Apoptosis Assay
This protocol quantifies apoptosis in response to miR-543 modulation using flow cytometry.
-
Cell Transfection: Transfect cells with a miR-543 mimic, inhibitor, or appropriate negative controls.
-
Induction of Apoptosis (Optional Positive Control): Treat a separate batch of untransfected cells with a known apoptosis-inducing agent (e.g., staurosporine) to serve as a positive control.
-
Cell Harvesting: After the desired incubation period (e.g., 48-72 hours), harvest the cells, including any floating cells in the medium, by gentle trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[25][26]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[27]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: miR-543 regulates key signaling pathways in cancer.
Caption: General workflow for miR-543 functional assays.
Caption: Logical troubleshooting flow for variable miR-543 assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiRNA-543 promotes osteosarcoma cell proliferation and glycolysis by partially suppressing PRMT9 and stabilizing HIF-1α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Performing appropriate miRNA control experiments [qiagen.com]
- 6. miRNA Mimic Negative Control | Applied Biological Materials Inc. [abmgood.com]
- 7. researchgate.net [researchgate.net]
- 8. MicroRNA Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. miRIDIAN microRNA Mimic Endogenous Positive Control [horizondiscovery.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. corning.com [corning.com]
- 15. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 19. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MicroRNA-543 promotes cell invasion and impedes apoptosis in pituitary adenoma via activating the Wnt/β-catenin pathway by negative regulation of Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. europeanreview.org [europeanreview.org]
- 23. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay [bio-protocol.org]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. kumc.edu [kumc.edu]
Technical Support Center: Overcoming Challenges in Clinical Sample Analysis for miR-543
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical sample analysis of microRNA-543 (miR-543). Our goal is to equip you with the necessary information to ensure accurate and reproducible results in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during miR-543 analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no miR-543 signal in qRT-PCR | 1. Low miR-543 abundance in the sample type: miR-543 expression can vary significantly between different tissues and biofluids. | - Increase the starting sample volume if possible.- Consider a pre-amplification step in your qRT-PCR protocol.[1] |
| 2. RNA degradation: Improper sample handling, storage, or RNA extraction can lead to RNA degradation. | - Ensure samples are processed promptly after collection and stored at -80°C for long-term storage.[2][3] - Use RNase-free reagents and consumables throughout the workflow. | |
| 3. Inefficient RNA extraction: The chosen extraction method may not be optimal for recovering small RNAs like miR-543 from your specific sample type (e.g., FFPE, plasma). | - For FFPE tissues, ensure complete deparaffinization and use a kit specifically designed for miRNA extraction from FFPE samples.[4][5][6] - For plasma/serum, use a method optimized for biofluids to handle high protein content. | |
| 4. Poor cDNA synthesis efficiency: The reverse transcription step is critical for accurate miRNA quantification. | - Use a miRNA-specific reverse transcription kit with stem-loop primers for mature miRNA detection. - Ensure the absence of PCR inhibitors in the RNA sample. | |
| 5. Suboptimal qPCR conditions: Incorrect annealing temperature or primer/probe concentrations can lead to poor amplification. | - Optimize the annealing temperature for your specific miR-543 assay. - Titrate primer and probe concentrations to find the optimal conditions. | |
| High Cq values for miR-543 | 1. Low target abundance: Similar to having no signal, this can be due to the inherent low expression of miR-543 in the sample. | - Refer to the solutions for "Low or no miR-543 signal". |
| 2. Presence of PCR inhibitors: Contaminants from the sample matrix (e.g., heparin, hemoglobin) or the RNA extraction process can inhibit the PCR reaction. | - Perform a dilution series of your cDNA to check for inhibition. - Re-purify the RNA sample if inhibitors are suspected. | |
| High variability between technical replicates | 1. Pipetting errors: Inaccurate pipetting can introduce significant variability, especially with small volumes. | - Use calibrated pipettes and filter tips. - Prepare a master mix for your qPCR reactions to ensure consistency. |
| 2. Inconsistent sample quality: Variation in sample collection, processing, or storage can lead to differing RNA quality between samples. | - Adhere to strict, standardized protocols for all pre-analytical steps. | |
| Inconsistent results between different sample batches | 1. Batch effects: Variations in reagents, equipment, or operator between batches can introduce systematic errors. | - Process samples in a randomized manner. - Include inter-plate controls to monitor for batch-to-batch variation. |
| 2. Pre-analytical variability: Differences in how samples were collected and handled can be a major source of inconsistency. | - Standardize sample collection and processing protocols across all sites and time points.[2][3] | |
| Unexpected expression patterns | 1. Inappropriate endogenous control: The chosen reference gene may not be stably expressed across your experimental conditions, leading to inaccurate normalization. | - Validate potential endogenous controls for your specific sample type and disease state. Consider using the geometric mean of multiple stable reference genes. |
| 2. Hemolysis in plasma/serum samples: Lysis of red blood cells can release miRNAs that alter the circulating miRNA profile. | - Visually inspect plasma/serum for signs of hemolysis (pink or red color). - Measure hemolysis using spectrophotometry (absorbance at 414 nm). |
Frequently Asked Questions (FAQs)
1. Which type of blood sample is better for miR-543 analysis: plasma or serum?
Both plasma and serum can be used for circulating miRNA analysis. However, the miRNA profiles can differ between the two. Plasma is often preferred as the coagulation process in serum collection can lead to the release of miRNAs from platelets, potentially altering the results. Consistency in sample type is crucial throughout a study.
2. How should I store my clinical samples for miR-543 analysis?
For short-term storage (up to 24 hours), whole blood can be kept at room temperature before processing to plasma or serum.[2][3] Once separated, plasma and serum are stable at room temperature for several hours but should ideally be frozen at -80°C for long-term storage to ensure miRNA stability.[7] Multiple freeze-thaw cycles should be avoided as they can lead to miRNA degradation.[2]
3. What are the best endogenous controls for normalizing miR-543 expression?
There is no universal endogenous control for all experimental conditions. The stability of reference genes should be empirically validated for your specific sample type and study design. While some studies have used U6 snRNA for miR-543 normalization, it is recommended to test a panel of candidate reference genes (e.g., miR-16-5p, miR-25-3p, let-7a-5p) and use a tool like geNorm or NormFinder to identify the most stable ones. The geometric mean of multiple stable endogenous controls is often the most robust normalization strategy.
4. How can I extract high-quality RNA for miR-543 analysis from FFPE tissues?
RNA extraction from FFPE tissues is challenging due to RNA fragmentation and chemical modification. Key steps include:
-
Deparaffinization: Thoroughly remove paraffin using a clearing agent like xylene.[4][5]
-
Proteinase K digestion: This step helps to release RNA from cross-linked proteins.
-
Reversal of cross-linking: Heating the sample can help to reverse some of the formaldehyde-induced cross-links.
-
RNA purification: Use a column-based method or other purification techniques to isolate the RNA. It is highly recommended to use a commercial kit specifically designed for miRNA extraction from FFPE tissues.[4][6]
5. What are some key considerations for qRT-PCR analysis of miR-543?
-
Reverse Transcription: Use a miRNA-specific reverse transcription method, such as stem-loop RT primers, to specifically reverse transcribe mature miRNAs.
-
Assay Design: Use a validated, specific assay for miR-543.
-
Controls: Include no-template controls (NTCs) to check for contamination and no-RT controls to check for genomic DNA contamination.
-
Data Analysis: Use appropriate normalization strategies and statistical methods for data analysis.
Quantitative Data Summary
The following tables summarize general quantitative data relevant to miRNA analysis. Note: Specific quantitative data for miR-543 is limited in the current literature. The provided data is based on studies of other miRNAs and should be used as a general guideline.
Table 1: General Stability of miRNAs in Plasma at Room Temperature
| Time (hours) | Change in miRNA levels | Reference |
| 0-24 | Stable | [2][3][7] |
| 72 | Significant changes observed for some miRNAs | [2][3] |
Table 2: General Stability of miRNAs with Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Effect on miRNA levels | Reference |
| 1-4 | Reduced levels observed for some miRNAs | [2] |
Experimental Protocols
Protocol 1: RNA Extraction from Plasma/Serum
This protocol is a general guideline and should be optimized based on the specific kit used.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Lysis: Add a lysis buffer (e.g., containing guanidinium thiocyanate) to the sample to inactivate RNases and denature proteins.
-
Phase Separation: Add chloroform and centrifuge to separate the sample into aqueous and organic phases. The RNA will be in the aqueous phase.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and add isopropanol to precipitate the RNA.
-
Washing: Wash the RNA pellet with ethanol to remove impurities.
-
Resuspension: Air-dry the pellet and resuspend the RNA in nuclease-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using a bioanalyzer if necessary.
Protocol 2: RNA Extraction from FFPE Tissue
This protocol is a general guideline for use with commercial kits.
-
Deparaffinization:
-
Add 1 mL of xylene to the FFPE section in a microcentrifuge tube.
-
Vortex and incubate at room temperature.
-
Centrifuge and remove the xylene.
-
Repeat the xylene wash.
-
-
Rehydration:
-
Wash the tissue pellet with 100% ethanol twice.
-
Air-dry the pellet.
-
-
Proteinase K Digestion:
-
Resuspend the pellet in a digestion buffer containing Proteinase K.
-
Incubate at the recommended temperature and time to digest proteins.
-
-
Reversing Formalin Cross-linking:
-
Incubate the sample at a higher temperature as recommended by the kit manufacturer.
-
-
RNA Purification:
-
Follow the kit instructions for binding the RNA to a column, washing, and eluting the purified RNA.
-
-
Quantification and Quality Control: Assess the quantity and quality of the extracted RNA.
Protocol 3: miR-543 Quantification by Stem-Loop qRT-PCR
-
Reverse Transcription (RT):
-
Prepare a master mix containing the RT buffer, dNTPs, RNase inhibitor, reverse transcriptase, and the miR-543-specific stem-loop RT primer.
-
Add the RNA template to the master mix.
-
Perform the RT reaction using the appropriate thermal cycling conditions.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing the qPCR buffer, dNTPs, forward primer (specific to the RT product), reverse primer (universal), a fluorescent probe (e.g., TaqMan), and Taq polymerase.
-
Add the cDNA product from the RT reaction to the master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the Cq values for miR-543 and the chosen endogenous control(s).
-
Calculate the relative expression of miR-543 using the ΔΔCq method or other appropriate normalization methods.
-
Visualizations
Signaling Pathways
Caption: Overview of miR-543 involvement in MAPK and Wnt/β-catenin signaling pathways.
Experimental Workflow
Caption: Standard experimental workflow for miR-543 analysis from clinical samples.
References
- 1. Evaluation and validation of candidate endogenous control genes for real-time quantitative PCR studies of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Circulating Blood-Based MicroRNAs – Pre-Analytic Methodological Considerations | PLOS One [journals.plos.org]
- 3. Stability of Circulating Blood-Based MicroRNAs – Pre-Analytic Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA Isolation from Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Methods of RNA Extraction from Formalin-Fixed Paraffin-Embedded Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Stability of microRNAs in serum and plasma reveal promise as a circulating biomarker - PMC [pmc.ncbi.nlm.nih.gov]
YK-11 Solubility and Vehicle Preparation for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with YK-11 in vehicles for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is YK-11 and why is its solubility a concern for in vivo research?
A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1][2] Like many non-polar compounds, YK-11 has poor water solubility, making it challenging to prepare stable and homogenous solutions for administration in animal studies.[3] Ensuring complete dissolution in a suitable vehicle is critical for accurate dosing and obtaining reliable experimental results.
Q2: What are the common solvents used to dissolve YK-11?
A2: Common organic solvents for dissolving YK-11 include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetonitrile.[1][3] For in vivo studies, these are often used in combination with other vehicles like Polyethylene Glycol 400 (PEG400), propylene glycol, or oils to improve solubility and reduce toxicity.
Q3: Can YK-11 be dissolved directly in aqueous solutions like saline or PBS?
A3: No, YK-11 is practically insoluble in water. Direct suspension in aqueous solutions is not recommended as it will likely result in a non-homogenous mixture, leading to inaccurate dosing and poor bioavailability.
Q4: What is the primary mechanism of action of YK-11?
A4: YK-11 is a partial agonist of the androgen receptor.[2] Its anabolic effects are primarily attributed to its ability to increase the expression of follistatin, a potent inhibitor of myostatin.[4][5] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, YK-11 promotes muscle hypertrophy.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of YK-11 in various solvents. It is important to note that these values are approximate and can be influenced by factors such as temperature, purity of the compound, and the presence of co-solvents.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥ 64 mg/mL | [6] |
| Ethanol | ~ 1 mg/mL | [1][7] |
| Methanol | ~ 1 mg/mL | [1][7] |
| Acetonitrile | ~ 1 mg/mL | [1][7] |
| Chloroform | Slightly soluble | [8] |
Experimental Protocols
General Protocol for Preparing YK-11 Solution for Oral Gavage (Example)
This protocol is a general guideline and may require optimization based on the desired final concentration and specific experimental requirements.
Materials:
-
YK-11 powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of YK-11 powder in a sterile vial.
-
Initial Dissolution: Add a minimal amount of DMSO to the vial to dissolve the YK-11 powder completely. For example, for a final vehicle composition with 10% DMSO, you would first dissolve the YK-11 in that 10% volume of DMSO.
-
Co-solvent Addition: Add the required volume of PEG400 to the solution and mix thoroughly using a vortex mixer.
-
Aqueous Phase Addition: Slowly add the sterile saline or PBS to the mixture while continuously mixing. It is crucial to add the aqueous phase gradually to prevent precipitation of the compound.
-
Homogenization: Vortex the final solution vigorously for several minutes to ensure homogeneity. If any particulate matter is visible, sonication in a water bath for 5-10 minutes can aid in dissolution.
-
Storage: Store the prepared solution as per stability data, typically protected from light. For short-term storage, 4°C is often suitable, while longer-term storage may require -20°C.
Troubleshooting Guide
Issue 1: YK-11 precipitates out of solution during preparation.
-
Question: My YK-11 is crashing out of solution when I add the aqueous component. What should I do?
-
Answer:
-
Reduce the final concentration: The desired concentration may be too high for the chosen vehicle system. Try preparing a more dilute solution.
-
Increase the proportion of organic co-solvents: Increasing the percentage of DMSO or PEG400 in your vehicle can help maintain solubility. However, be mindful of the potential for increased toxicity with higher concentrations of organic solvents.
-
Slow down the addition of the aqueous phase: Add the saline or PBS dropwise while continuously and vigorously mixing.
-
Gentle warming: Gently warming the solution in a water bath (e.g., to 37°C) can help dissolve the compound. However, be cautious about the stability of YK-11 at elevated temperatures.
-
Sonication: Use a bath sonicator to provide energy to break down any precipitate and aid in dissolution.
-
Issue 2: The prepared YK-11 solution is not stable and shows precipitation over time.
-
Question: My YK-11 solution was clear initially but developed a precipitate after a few hours/days in storage. How can I improve its stability?
-
Answer:
-
Optimize the vehicle composition: The ratio of solvents in your vehicle may not be optimal for long-term stability. Experiment with different ratios of DMSO, PEG400, and aqueous phase.
-
Check storage conditions: Ensure the solution is stored at the appropriate temperature and protected from light. Some formulations may require refrigeration or freezing.
-
Prepare fresh solutions: Due to potential stability issues, it is often best to prepare YK-11 solutions fresh before each administration.
-
Consider a different vehicle system: If stability remains an issue, you may need to explore alternative vehicle formulations, such as those containing cyclodextrins or lipid-based carriers.
-
Issue 3: Signs of poor solubility or vehicle-related toxicity in animals.
-
Question: I'm observing irritation at the injection site or other adverse effects in my animals. Could this be related to the YK-11 solution?
-
Answer:
-
Visual inspection of the solution: Before administration, always visually inspect the solution for any signs of precipitation or non-homogeneity. A cloudy or precipitated solution should not be used.
-
Vehicle toxicity: The vehicle itself, especially at high concentrations of organic solvents like DMSO, can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess the effects of the vehicle alone.
-
pH of the solution: Check the pH of your final formulation. An extreme pH can cause irritation. Adjust as necessary with sterile, biocompatible buffers.
-
Route of administration: For subcutaneous injections, ensure the volume is appropriate for the site and that the formulation is not causing significant local irritation. For oral gavage, ensure the procedure is performed correctly to avoid aspiration.
-
Visualizations
YK-11 Signaling Pathway
Caption: YK-11 signaling pathway leading to muscle hypertrophy.
Experimental Workflow for In Vivo YK-11 Study
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 4. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. YK-11 | CAS 1370003-76-1 | Cayman Chemical | Biomol.com [biomol.com]
- 8. yk11 CAS#: 1370003-76-1 [m.chemicalbook.com]
Optimizing YK-11 dosage to maximize anabolic effects.
YK-11 Technical Support Center
Disclaimer: YK-11 is an experimental compound and is not approved for human use.[1] The information provided herein is intended for research, scientific, and drug development professionals for investigational purposes only. All experiments should be conducted in accordance with institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is YK-11 and its primary mechanism of action?
A1: YK-11, also known as Myostine, is a synthetic, steroidal Selective Androgen Receptor Modulator (SARM).[1][2] Its structure is derived from dihydrotestosterone (DHT).[1] YK-11 exhibits a unique dual mechanism of action. Firstly, it acts as a partial agonist of the Androgen Receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like DHT.[1][3] Secondly, and more distinctly, YK-11 functions as a potent myostatin inhibitor.[2][4] It achieves this by significantly increasing the expression of follistatin, a natural antagonist of myostatin.[1][5][6] By inhibiting myostatin, a protein that naturally limits muscle growth, YK-11 allows for enhanced anabolic activity.[2][4][7]
Q2: What are the reported anabolic effects of YK-11 in preclinical models?
A2: Preclinical research, primarily from in vitro and animal studies, suggests potent anabolic activity. Laboratory studies on C2C12 myoblasts (muscle precursor cells) have shown that YK-11 induces myogenic differentiation more effectively than DHT.[1] In mouse osteoblast cells (MC3T3-E1), YK-11 has been demonstrated to accelerate cell proliferation and mineralization, suggesting a role in promoting bone health.[8][9] Animal models have also indicated that YK-11 can protect against muscle wasting.[1] Anecdotal reports from non-clinical use suggest YK-11 can lead to significant increases in lean muscle mass and strength.[6][10]
Q3: What is the current understanding of optimal YK-11 dosage for research purposes?
A3: There are currently no human clinical studies to establish a safe or effective dosage for YK-11.[5][11] All available dosage information is derived from preclinical studies or anecdotal reports from the bodybuilding community, which should be interpreted with caution.[6][12] For research purposes, dosages must be determined empirically based on the experimental model (e.g., cell culture, animal model). Anecdotal reports often cite a range of 5-10 mg per day for male users, sometimes going as high as 30 mg.[6][13] Due to an estimated half-life of 6-12 hours, daily dosages are often split.[10]
| Population / Model | Reported Daily Dosage Range | Cycle Length | Source |
| Beginner (Anecdotal) | 5 mg | 6 weeks | [13][14] |
| Experienced (Anecdotal) | 10 - 15 mg | up to 8 weeks | [6][13] |
| High Dose (Anecdotal) | up to 30 mg | 4 - 8 weeks | [6][13] |
| Female (Anecdotal) | 0.5 - 2 mg | Not specified | [13] |
Q4: What are the known and potential risks associated with YK-11 administration in experimental settings?
A4: The primary risk is the lack of comprehensive safety data from human trials.[5][11] Based on its steroidal structure and mechanism, several potential risks have been identified:
-
Testosterone Suppression: As a SARM that interacts with the androgen receptor, YK-11 can suppress natural testosterone production in a dose-dependent manner.[6][12]
-
Liver Toxicity: YK-11 is a C17-alpha alkylated compound, a chemical structure associated with potential liver stress.[12][15] Some anecdotal reports mention elevated liver enzymes during use.[15]
-
Androgenic Side Effects: Due to its androgenic activity, potential side effects similar to anabolic steroids may occur, including hair loss (in predisposed individuals) and acne.[5][12]
-
Joint and Tendon Health: Myostatin plays a role in tendon maintenance.[16] Its inhibition could theoretically impact tendon strength, and some users have anecdotally reported joint pain.[16]
-
Cardiovascular Health: Similar to other SARMs, YK-11 could potentially alter lipid profiles, such as decreasing HDL ("good cholesterol").[11][17]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro myogenic differentiation assays (e.g., using C2C12 cells).
-
Possible Cause 1: Compound Stability. YK-11 solution may degrade.
-
Solution: Prepare fresh solutions from powder for each experiment. Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO) and minimize freeze-thaw cycles.
-
-
Possible Cause 2: Cell Health. High passage number or unhealthy C2C12 cells may differentiate poorly.
-
Solution: Use low-passage C2C12 cells. Ensure cells are not over-confluent before inducing differentiation.
-
-
Possible Cause 3: Inconsistent Dosage. Inaccurate dilutions or vehicle effects.
-
Solution: Perform serial dilutions carefully. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically <0.1%).
-
Issue 2: High cytotoxicity observed in cell culture experiments.
-
Possible Cause 1: Excessive Concentration. YK-11 may be toxic at high concentrations.
-
Solution: Perform a dose-response curve starting from very low concentrations (e.g., nanomolar range) to determine the optimal, non-toxic concentration for your specific cell line. The original Kanno et al. studies used concentrations such as 0.5 µM.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle (e.g., DMSO) may be causing cell death.
-
Solution: Verify the final solvent concentration is below the toxic threshold for your cell line. Run a vehicle-only control to assess its impact.
-
Experimental Protocols
Protocol: General Methodology for In Vitro Assessment of YK-11 on Myogenic Differentiation
This protocol is a generalized summary based on methodologies used in foundational YK-11 research. Researchers should consult the original publications (e.g., Kanno et al., 2013) for precise details.[1]
-
Cell Culture:
-
Use C2C12 mouse myoblast cells, maintained in a growth medium (GM) such as DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Differentiation Assay:
-
Seed C2C12 cells in multi-well plates at a density that allows them to reach approximately 80-90% confluency.
-
Once confluent, switch the medium from GM to a differentiation medium (DM), typically DMEM with 2% horse serum.
-
Treat the cells with varying concentrations of YK-11 (e.g., 0.1 µM to 5 µM) dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control group.
-
Replenish the DM with fresh YK-11 or vehicle every 24-48 hours.
-
-
Analysis of Myogenic Markers:
-
After a set period of differentiation (e.g., 72-96 hours), assess myogenic differentiation.
-
Immunocytochemistry: Fix cells and stain for myogenic markers like Myosin Heavy Chain (MHC) to visualize myotube formation.
-
Western Blot / qPCR: Lyse cells to extract protein or RNA. Analyze the expression levels of key myogenic regulatory factors (e.g., MyoD, myogenin) and follistatin.
-
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. sarmsstore.co.uk [sarmsstore.co.uk]
- 3. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. swolverine.com [swolverine.com]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 9. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fitscience.co [fitscience.co]
- 11. droracle.ai [droracle.ai]
- 12. uksarms.com [uksarms.com]
- 13. sr 9009 stenabolic [weimiaobio.com]
- 14. trustedsarms.ca [trustedsarms.ca]
- 15. [FAQ] Is YK11 Liver Toxic? [sarmsmentor.com]
- 16. m.youtube.com [m.youtube.com]
- 17. trustedsarms.ca [trustedsarms.ca]
YK-11 Purity and Stability: A Technical Support Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for assessing the purity and stability of YK-11, a selective androgen receptor modulator (SARM) with a unique steroidal structure. The following information is intended to assist researchers in ensuring the quality and integrity of their YK-11 samples for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of a YK-11 sample?
A1: The most common and reliable methods for assessing YK-11 purity are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC allows for the separation and quantification of YK-11 from its impurities, while LC-MS provides structural information for impurity identification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for identifying volatile impurities and certain metabolites.[1]
Q2: What are the expected degradation pathways for YK-11?
A2: YK-11 is known to be particularly susceptible to hydrolysis due to its orthoester moiety.[2][3] This chemical group can readily react with water, especially under acidic or basic conditions, leading to the breakdown of the molecule. Therefore, it is crucial to control the moisture content and pH during storage and handling. Studies have shown that YK-11 can hydrolyze within a few hours under certain conditions.[2][3]
Q3: What are some potential impurities that could be present in a YK-11 sample?
A3: Potential impurities in a YK-11 sample can originate from the synthesis process or degradation. These may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during the synthesis that were not fully converted to YK-11.
-
Diastereomers: The synthesis of YK-11 can result in a mixture of diastereomers, with the biologically active form being the major component.[4][5][6]
-
Degradation products: Primarily hydrolysis products resulting from the breakdown of the orthoester group.
Q4: How should YK-11 samples be stored to ensure stability?
A4: To minimize degradation, YK-11 should be stored in a cool, dry, and dark place. It is advisable to store the compound in a tightly sealed container with a desiccant to protect it from moisture. For long-term storage, keeping the sample at -20°C is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Purity on HPLC Analysis | Degradation of the sample due to improper storage. | Review storage conditions. Ensure the sample is protected from moisture, light, and high temperatures. |
| Presence of synthesis-related impurities. | If possible, purify the sample using techniques like column chromatography or recrystallization. | |
| Appearance of New Peaks in Chromatogram Over Time | The sample is degrading. | Conduct a forced degradation study to identify the degradation products and establish a stability-indicating method. |
| Inconsistent Experimental Results | Variable purity of the YK-11 batch. | Always characterize a new batch of YK-11 for purity and identity before use. |
| Degradation of YK-11 in the experimental medium. | Assess the stability of YK-11 under your specific experimental conditions (e.g., in cell culture media). |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method for YK-11, based on methods used for similar steroidal compounds.[7][8][9][10]
Objective: To separate and quantify YK-11 and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
YK-11 reference standard of known purity
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the YK-11 reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the YK-11 sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the YK-11 peak based on the retention time of the reference standard. Calculate the purity of the sample by determining the area percentage of the YK-11 peak relative to the total peak area.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.[11][12][13][14]
Objective: To investigate the degradation of YK-11 under various stress conditions.
Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Dissolve YK-11 in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve YK-11 in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve YK-11 in 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid YK-11 to 80°C for 48 hours. |
| Photolytic Degradation | Expose a solution of YK-11 to UV light (254 nm) and visible light for 24 hours. |
Procedure:
-
Prepare solutions of YK-11 (approximately 1 mg/mL) for each stress condition.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the developed HPLC method.
-
Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products. The analytical method is considered stability-indicating if all degradation product peaks are well-resolved from the main YK-11 peak.
Signaling Pathway and Experimental Workflow Diagrams
YK-11 Signaling Pathway
YK-11 exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor by increasing the expression of follistatin.[15]
Caption: YK-11 signaling pathway in a muscle cell.
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of experiments to assess the purity of a YK-11 sample.
Caption: Experimental workflow for YK-11 purity assessment.
Logical Relationship for Stability Study
This diagram outlines the logical steps involved in conducting a comprehensive stability study of YK-11.
Caption: Logical relationship for a YK-11 stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Synthesis and Determination of the Biologically Active Diastereomer of YK11 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability-indicating RP-HPLC method to separate low levels of dexamethasone and other related compounds from betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. sgs.com [sgs.com]
- 15. YK-11 - Wikipedia [en.wikipedia.org]
Technical Support Center: YK-11 Muscle Differentiation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in YK-11 muscle differentiation assays.
Frequently Asked Questions (FAQs)
Q1: What is YK-11 and how does it induce muscle differentiation?
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] It functions as a partial agonist of the androgen receptor (AR).[1][2] Unlike full androgens like dihydrotestosterone (DHT), YK-11's primary mechanism for promoting muscle differentiation is by significantly increasing the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][2][3] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, YK-11 allows for enhanced muscle cell (myoblast) differentiation and fusion into myotubes.[2][3] Studies have shown that the anabolic effects of YK-11 are reversed in the presence of an anti-follistatin antibody, highlighting the critical role of this pathway.[2][4]
Q2: How does the myogenic activity of YK-11 compare to Dihydrotestosterone (DHT)?
In vitro studies using C2C12 myoblasts have demonstrated that YK-11 is more potent in inducing the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin compared to DHT.[2][5][6] While both YK-11 and DHT can induce myogenic differentiation, they do so through different primary pathways. YK-11's effects are largely dependent on the induction of follistatin, an effect not observed with DHT treatment in C2C12 cells.[5]
Q3: What is the optimal concentration of YK-11 for in vitro muscle differentiation assays?
Based on published studies, a concentration of 500 nM YK-11 has been shown to be effective in inducing myogenic differentiation in C2C12 cells.[7] However, it is important to note that dose-response effects can be variable, and it is recommended to perform a dose-response experiment (e.g., 100 nM, 500 nM, 1 µM) to determine the optimal concentration for your specific experimental conditions and cell passage number.
Q4: Are there known off-target effects of YK-11 that could influence experimental results?
While primarily known for its effects on muscle and bone, some studies suggest YK-11 may have other biological activities. For instance, research has indicated potential neurochemical effects in the hippocampus and interactions with pathways involved in inflammation.[8] It is also important to consider that as a steroidal compound, the potential for off-target effects may be broader than that of non-steroidal SARMs. Researchers should be mindful of these possibilities when interpreting results.
Troubleshooting Guide for Inconsistent YK-11 Assay Results
Inconsistent results in YK-11 muscle differentiation assays can arise from a variety of factors, ranging from the compound itself to the cell culture conditions. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or no induction of myogenic markers (e.g., MyoD, myogenin, MyHC) | YK-11 Quality and Handling: • Lot-to-lot variability in purity and composition (YK-11 can exist as a mixture of diastereomers). • Degradation of the compound due to improper storage. • Poor solubility in culture medium. | • Purchase YK-11 from a reputable supplier that provides a certificate of analysis with purity and diastereomer ratio information. • Store YK-11 as a stock solution in DMSO at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. • Ensure complete dissolution of YK-11 in the culture medium. The final DMSO concentration should typically be below 0.1% to avoid solvent-induced artifacts. |
| Suboptimal Cell Culture Conditions: • High passage number of C2C12 cells, leading to reduced differentiation potential. • Cell density is too low or too high at the time of differentiation induction. • Mycoplasma contamination. | • Use low passage C2C12 cells (ideally below passage 15-20). • Optimize cell seeding density to achieve approximately 80-90% confluency at the start of the differentiation protocol. • Regularly test cell cultures for mycoplasma contamination. | |
| High variability between replicate wells or experiments | Inconsistent Cell State: • Variation in cell confluency at the start of differentiation. • Differences in the duration of YK-11 treatment. | • Ensure uniform cell seeding and confluency across all wells and plates. • Strictly adhere to the established timing for media changes and YK-11 treatment. |
| Serum Variability: • Batch-to-batch variation in horse serum used for the differentiation medium. | • Test new batches of horse serum for their ability to support robust differentiation before use in critical experiments. • Purchase a large lot of a single batch of serum to ensure consistency over a series of experiments. | |
| Cell Detachment and Death | Toxicity: • YK-11 concentration is too high. • High concentration of the solvent (e.g., DMSO). | • Perform a dose-response curve to identify the optimal, non-toxic concentration of YK-11. • Ensure the final solvent concentration is minimal and consistent across all treatments, including vehicle controls. |
| Poor Cell Adherence: • Issues with the culture vessel surface. | • Consider coating culture plates with materials like Matrigel or collagen to improve cell attachment, especially for extended differentiation protocols. |
Quantitative Data Summary
The following tables summarize the quantitative effects of YK-11 on the expression of key myogenic regulatory factors and follistatin.
Table 1: Effect of YK-11 and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| YK-11 | ~3.5 | ~2.5 | ~3.0 |
| DHT | ~2.0 | ~1.8 | ~2.2 |
Data are approximate values derived from published graphical representations and are intended for comparative purposes.[5][9]
Table 2: Effect of YK-11 and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Follistatin (Fst) mRNA Expression (Fold Change vs. Control) |
| YK-11 | ~4.0 (Day 2), ~6.0 (Day 4) |
| DHT | No significant change |
Data are approximate values derived from published graphical representations and are intended for comparative purposes.[5][9]
Experimental Protocols
1. C2C12 Myoblast Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts
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Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Culture C2C12 cells in growth medium at 37°C in a 5% CO₂ incubator.
-
Passage cells before they reach 70-80% confluency to maintain their differentiation potential.
-
For differentiation experiments, seed cells in multi-well plates and grow to 80-90% confluency.
-
To induce differentiation, wash the cells once with PBS and replace the growth medium with differentiation medium containing the desired concentration of YK-11 or vehicle control (e.g., DMSO).
-
Change the differentiation medium every 24-48 hours.
-
Harvest cells for analysis at specified time points (e.g., 2, 4, 7 days).
-
2. Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the mRNA expression of myogenic markers.
-
Procedure:
-
Extract total RNA from C2C12 cells using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (e.g., Myf5, MyoD, Myogenin, Fst) and a housekeeping gene (e.g., β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
3. Western Blotting
-
Objective: To detect the protein expression of myogenic markers.
-
Procedure:
-
Lyse C2C12 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Myosin Heavy Chain (MyHC), Myogenin, or other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
4. Immunofluorescence
-
Objective: To visualize myotube formation and protein localization.
-
Procedure:
-
Grow and differentiate C2C12 cells on glass coverslips or in imaging-compatible plates.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against MyHC overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Signaling Pathways and Workflows
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. glpbio.com [glpbio.com]
- 8. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
YK-11 and Potential Liver Toxicity: A Technical Support Resource for Researchers
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals investigating the potential liver toxicity of YK-11 in animal models. The content is presented in a question-and-answer format to directly address common queries and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is YK-11 and what is its proposed mechanism of action?
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2][3] Unlike non-steroidal SARMs, YK-11 possesses a steroidal backbone derived from dihydrotestosterone (DHT).[3] Its primary mechanism of action is believed to be the inhibition of myostatin, a protein that negatively regulates muscle growth.[2][4] YK-11 is thought to increase the expression of follistatin, a glycoprotein that binds to and inhibits myostatin activity, thereby promoting muscle growth.[1][3]
Q2: Are there established concerns about the liver toxicity of YK-11?
Concerns regarding the liver toxicity of YK-11 stem from its oral bioavailability and hepatic metabolism.[1] As the liver is responsible for processing YK-11, prolonged use or high doses may place additional strain on hepatic function.[1][4] However, it is crucial to note that formal, comprehensive studies specifically designed to evaluate the hepatotoxicity of YK-11 in animal models are limited.[1][4] Much of the current understanding is based on anecdotal evidence and preliminary data from studies where liver function was a secondary endpoint.[4]
Q3: What do the current animal studies indicate about YK-11 and liver enzyme levels?
Published research providing quantitative data on the effects of YK-11 on liver enzymes in healthy animal models is scarce. One study in a mouse model of sepsis investigated the effects of YK-11 administration.[5] In this specific context, the study reported on the levels of serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are key markers of liver damage.[5] The results from this study are summarized in the table below. It is important to interpret these findings within the context of the sepsis model, as the inflammatory state itself can influence liver function.
Troubleshooting Experimental Issues
Problem: Inconsistent or highly variable liver enzyme readings in YK-11 treated animals.
-
Possible Cause 1: Stress-induced liver enzyme elevation. Improper handling, restraint, or blood collection techniques can cause stress in animals, leading to transient increases in ALT and AST levels that are not drug-related.
-
Solution: Ensure all personnel are proficient in low-stress animal handling and blood collection methods. Allow for an adequate acclimatization period for the animals before the start of the study.
-
-
Possible Cause 2: Vehicle-related hepatotoxicity. The vehicle used to dissolve and administer YK-11 may have its own effects on the liver.
-
Solution: Always include a vehicle-only control group in your experimental design to differentiate the effects of the vehicle from those of YK-11.
-
-
Possible Cause 3: Contamination of the YK-11 compound. The purity of the YK-11 being used could be a factor. Impurities or contaminants may contribute to liver toxicity.
-
Solution: Obtain YK-11 from a reputable source that provides a certificate of analysis confirming its purity.
-
Problem: No significant changes observed in liver histopathology despite elevated liver enzymes.
-
Possible Cause 1: Early-stage or mild liver injury. Biochemical changes (elevated enzymes) often precede observable structural changes in the liver tissue. The duration of the study or the dose of YK-11 may not have been sufficient to induce significant histopathological alterations.
-
Solution: Consider conducting a time-course study to observe the progression of potential liver injury. It may also be necessary to include higher dose groups, guided by preliminary dose-ranging studies.
-
-
Possible Cause 2: Functional versus structural damage. The elevated enzymes may reflect a functional impairment of hepatocytes rather than overt cell death and structural damage.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effect of YK-11 on liver enzymes in a septic mouse model.
| Animal Model | Treatment Group | Dose | AST (U/L) | ALT (U/L) | Reference |
| BALB/c Mice (Sepsis Model) | Control (E. coli K1) | - | ~150 | ~100 | [5] |
| BALB/c Mice (Sepsis Model) | YK-11 + E. coli K1 | 350 mg/kg | ~125 | ~80 | [5] |
| BALB/c Mice (Sepsis Model) | YK-11 + E. coli K1 | 700 mg/kg | ~100 | ~70 | [5] |
Note: Values are approximated from graphical data presented in the cited study. The study's primary focus was on the effects of YK-11 in the context of sepsis, not as a primary hepatotoxicity study.
Experimental Protocols
Protocol: Assessment of Potential Hepatotoxicity of YK-11 in a Rodent Model
This protocol outlines a general procedure for evaluating the potential liver toxicity of YK-11 in rats or mice.
-
Animal Model: Male or female Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old. Animals should be acclimatized for at least one week before the experiment.
-
Groups:
-
Group 1: Naive control (no treatment).
-
Group 2: Vehicle control (administered the vehicle used to dissolve YK-11).
-
Group 3: YK-11 low dose.
-
Group 4: YK-11 medium dose.
-
Group 5: YK-11 high dose.
-
Group 6 (Optional): Positive control (a known hepatotoxic agent, e.g., acetaminophen).
-
-
YK-11 Preparation and Administration: YK-11 should be dissolved in a suitable vehicle (e.g., corn oil, DMSO/saline mixture). The compound is administered orally via gavage daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring: Body weight and clinical signs of toxicity should be monitored daily.
-
Blood Collection and Analysis: At the end of the treatment period, animals are anesthetized, and blood is collected via cardiac puncture. Serum is separated for the analysis of liver function markers, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Liver Tissue Collection and Processing: Following blood collection, animals are euthanized, and the liver is excised, weighed, and examined for gross abnormalities. Sections of the liver are fixed in 10% neutral buffered formalin for histopathological analysis.
-
Histopathology: Fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The slides are then examined under a microscope for evidence of cellular damage, inflammation, necrosis, and steatosis.[8][9][10]
Visualizations
Caption: Proposed signaling pathway of YK-11's myostatin inhibition.
Caption: Experimental workflow for assessing YK-11 liver toxicity.
References
- 1. swolverine.com [swolverine.com]
- 2. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. trustedsarms.ca [trustedsarms.ca]
- 5. researchgate.net [researchgate.net]
- 6. Acute Hepatic Injury Associated with Acute Administration of Synthetic Cannabinoid XLR-11 in Mouse Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
How to control for YK-11's partial agonist activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YK-11 in experimental settings. The following information addresses common challenges, offers troubleshooting advice, and details protocols to control for YK-11's unique partial agonist activity on the androgen receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YK-11?
YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2] It functions as a partial agonist of the androgen receptor (AR).[3][4] Unlike full agonists such as dihydrotestosterone (DHT), YK-11 activates the AR to a lesser extent and does not induce the N/C-terminal interaction required for full transcriptional activation.[4][5] Additionally, YK-11 has a unique secondary mechanism of action: it significantly increases the expression of follistatin, a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[2][6]
Q2: How does YK-11's partial agonism differ from a full agonist like DHT?
A full agonist, when bound to a receptor, elicits the maximum possible biological response. A partial agonist, like YK-11, binds to the same receptor but only produces a submaximal response, even at saturating concentrations.[7] In the context of the androgen receptor, YK-11's partial agonism means it activates AR-mediated signaling but to a lesser degree than potent androgens like DHT.[8][9] This is partly because YK-11 does not induce the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, a step crucial for full receptor activation by agonists like DHT.[4]
Q3: Can YK-11 interfere with the action of other androgens?
Yes, as a partial agonist, YK-11 can act as a competitive antagonist in the presence of a full agonist. By occupying the androgen receptor, YK-11 can prevent the binding of more potent androgens like DHT, potentially reducing the overall androgenic signal.[10] This is a critical consideration in experimental designs where endogenous androgens or co-treatments with other AR ligands are present.
Q4: What are the known downstream effects of YK-11?
YK-11 has been shown to induce several downstream effects, including:
-
Increased expression of myogenic regulatory factors: Studies in C2C12 myoblasts have shown that YK-11 increases the mRNA levels of MyoD, Myf5, and myogenin, key regulators of muscle differentiation.[4][8][9]
-
Activation of Akt signaling: YK-11 has been demonstrated to increase the phosphorylation of Akt, a key protein in cell growth and survival pathways, via a non-genomic action of the AR.[1][11][12]
-
Induction of follistatin expression: A unique characteristic of YK-11 is its ability to increase the expression of follistatin, which in turn inhibits myostatin.[6][8][9]
Q5: Are there any known off-target effects of YK-11?
While SARMs are designed for tissue selectivity, off-target effects can still occur. Some studies and anecdotal reports suggest potential side effects such as testosterone suppression, liver stress, and alterations in mood.[6] Additionally, research has indicated that YK-11 can cross the blood-brain barrier and may have neurochemical effects.[13] It is crucial to include appropriate controls in experiments to identify and account for potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | 1. Presence of endogenous androgens in cell culture media (e.g., from fetal bovine serum).2. YK-11's dual mechanism of action (AR partial agonism and myostatin inhibition) confounding results.3. Inconsistent YK-11 purity or stability. | 1. Use charcoal-stripped serum to remove endogenous steroids.2. Incorporate controls to dissect the two pathways (see Experimental Protocols section).3. Source YK-11 from a reputable supplier and verify its purity. Prepare fresh stock solutions regularly. |
| Difficulty distinguishing AR-mediated effects from myostatin inhibition | The observed phenotype could be a result of either or both pathways. | 1. Use an AR antagonist (e.g., hydroxyflutamide) to block AR-dependent signaling.[1][8]2. Use an anti-follistatin antibody to neutralize the myostatin inhibition pathway.[4][8][9]3. Compare the effects of YK-11 to a full androgen agonist (e.g., DHT) and a direct myostatin inhibitor. |
| Unexpected antagonistic effects when co-administered with a full agonist | YK-11 is a partial agonist and can compete with full agonists for AR binding, thereby reducing the overall response.[10] | 1. Perform dose-response curves for both YK-11 and the full agonist individually and in combination to characterize the interaction.2. Consider the relative concentrations of YK-11 and the full agonist in your experimental design. |
| Low transcriptional activation in reporter assays compared to full agonists | This is expected behavior for a partial agonist.[7] | 1. Ensure that the observed level of activation is consistent and dose-dependent.2. Use a full agonist (e.g., DHT) as a positive control to establish the maximum possible response in your assay system. |
Quantitative Data Summary
Table 1: Comparative Agonist Activity of YK-11 and DHT
| Parameter | YK-11 | DHT (Full Agonist) | Cell Line | Assay | Reference |
| Myogenic Differentiation | More potent induction of Myf5 and myogenin mRNA | Less potent induction of Myf5 and myogenin mRNA | C2C12 | qRT-PCR | [8][9] |
| Osteoblast Proliferation | Increased cell growth | Increased cell growth | MC3T3-E1 | MTS Assay | [1][11] |
| Akt Phosphorylation | Increased | Increased | MC3T3-E1 | Western Blot | [1][11] |
| Follistatin Expression | Induced | Not Induced | C2C12 | qRT-PCR | [8][9] |
Experimental Protocols
Protocol 1: Androgen Receptor Reporter Gene Assay
This protocol is designed to quantify the partial agonist activity of YK-11 on the androgen receptor.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293, COS-1, or a prostate cancer cell line like LNCaP) in media containing charcoal-stripped fetal bovine serum to eliminate endogenous androgens.[14]
- Co-transfect cells with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene.[14][15] A Renilla luciferase vector can be co-transfected for normalization.
2. Compound Treatment:
- 24 hours post-transfection, treat cells with a range of concentrations of YK-11.
- Include a vehicle control (e.g., DMSO), a full agonist control (e.g., DHT), and a negative control.
- To confirm AR-mediation, include a condition with YK-11 co-treated with an AR antagonist (e.g., hydroxyflutamide).[1]
3. Luciferase Assay:
- After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[16]
4. Data Analysis:
- Normalize firefly luciferase activity to Renilla luciferase activity.
- Plot the dose-response curve for YK-11 and DHT to determine EC50 values and maximal efficacy. The lower maximal response of YK-11 compared to DHT will quantify its partial agonist activity.
Protocol 2: Competitive Binding Assay
This protocol determines the binding affinity of YK-11 for the androgen receptor relative to a known high-affinity ligand.
1. Cell Preparation:
- Use cells that express the androgen receptor (e.g., transfected COS-1 cells or prostate cancer cells).
2. Binding Reaction:
- Incubate whole cells or cell lysates with a constant concentration of a radiolabeled androgen (e.g., [3H]-Mibolerone) and increasing concentrations of unlabeled YK-11 or a known competitor (e.g., DHT).[17]
3. Separation and Scintillation Counting:
- Separate bound from free radioligand (e.g., by filtration).
- Measure the amount of bound radioactivity using a scintillation counter.
4. Data Analysis:
- Plot the percentage of specific binding against the concentration of the unlabeled competitor.
- Calculate the IC50 value for YK-11, which represents the concentration that displaces 50% of the radioligand. This can be used to determine the binding affinity (Ki).
Protocol 3: Dissecting AR-dependent vs. Follistatin-mediated Effects
This protocol helps to differentiate the two primary mechanisms of YK-11 action in a cell-based assay (e.g., myogenic differentiation in C2C12 cells).
1. Experimental Groups:
- Vehicle Control
- YK-11 alone
- YK-11 + AR antagonist (e.g., hydroxyflutamide)[8]
- YK-11 + anti-follistatin antibody[4][8][9]
- DHT (as an AR-specific agonist control)
- Direct myostatin inhibitor (as a follistatin pathway control)
2. Treatment and Endpoint Measurement:
- Treat C2C12 myoblasts with the respective compounds.
- After a specified time, assess the endpoint of interest (e.g., expression of myogenic markers like MyoD and myogenin by qRT-PCR, or myosin heavy chain by Western blot).[8][9]
3. Interpretation of Results:
- If the effect of YK-11 is blocked by the AR antagonist, it is AR-mediated.
- If the effect is blocked by the anti-follistatin antibody, it is mediated by the myostatin-follistatin pathway.
- The relative contribution of each pathway can be inferred from the degree of inhibition by each blocking agent.
Visualizations
Caption: YK-11 Signaling Pathways
Caption: Experimental Workflow to Differentiate YK-11's Mechanisms of Action
Caption: Logical Relationship of YK-11's Dual Action and Experimental Controls
References
- 1. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 2. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 3. YK11: Bioavtivity and Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. swolverine.com [swolverine.com]
- 7. Functional differences between full and partial agonists: evidence for ligand-specific receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Predicting the Activation of the Androgen Receptor by Mixtures of Ligands Using Generalized Concentration Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sportstechnologylabs.com [sportstechnologylabs.com]
- 13. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 16. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
YK-11 Metabolism and Metabolite Identification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with YK-11 metabolism and metabolite identification. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the parent YK-11 compound not detectable in in vivo samples, particularly urine?
A1: YK-11 undergoes rapid and extensive metabolism in the body.[1][2][3][4] The parent compound is typically not found in urine after administration because it is quickly converted into various metabolites.[1][2][3][4] Therefore, analytical methods should target the detection of its metabolites rather than the intact parent drug.
Q2: What are the major metabolites of YK-11 that should be targeted for analysis?
A2: Studies have identified several urinary metabolites of YK-11, including unconjugated, glucuronidated, and sulfated forms.[1][2][4] The two most prominent and promising glucuronidated metabolites for detection in doping control are 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one.[1][3][4][5] Due to their longer detection window, glucuronidated and sulfated metabolites are traceable for more than 48 hours post-administration, while unconjugated metabolites tend to disappear within 24 hours.[1][4]
Q3: What is the reported half-life of YK-11?
A3: The available data on the half-life of YK-11 is limited and largely based on anecdotal evidence and preclinical estimations rather than formal human pharmacokinetic studies. Some sources suggest a relatively short half-life of approximately 6 to 12 hours.[6][7] This short half-life would necessitate a dosing schedule of twice daily to maintain stable plasma concentrations.[6]
Troubleshooting Guide
Issue 1: I am observing a complex chromatogram with many unexpected peaks during LC-MS analysis of YK-11 metabolites.
-
Possible Cause: YK-11 is known to be unstable and can undergo hydrolysis, leading to the formation of various degradation products.[2] This instability can result in a multitude of peaks that are not true metabolites.
-
Troubleshooting Steps:
-
Sample Preparation: Minimize sample processing times and keep samples on ice or at reduced temperatures to slow degradation. Avoid strongly acidic or basic conditions during extraction, as this can accelerate hydrolysis.
-
Mobile Phase: Ensure the pH of the mobile phase is optimized to maintain the stability of the metabolites during chromatographic separation.
-
Reference Standards: If available, inject a standard of the parent YK-11 to observe its degradation products under your analytical conditions. This can help in distinguishing metabolites from artifacts.
-
Issue 2: My GC-MS analysis of YK-11 metabolites is showing poor peak shape and low sensitivity.
-
Possible Cause: Incomplete derivatization of the steroid metabolites can lead to poor chromatographic performance and reduced sensitivity. Steroid metabolites require derivatization to increase their volatility for GC-MS analysis.
-
Troubleshooting Steps:
-
Derivatization Protocol: Ensure your derivatization protocol is optimized. For steroid metabolites, a two-step derivatization process involving methoximation followed by silylation is common.[8]
-
Reagent Quality: Use fresh, high-quality derivatization reagents. Moisture can deactivate the reagents, leading to incomplete reactions.
-
Reaction Conditions: Optimize the reaction temperature and time for your specific metabolites.
-
Sample Clean-up: Ensure that the sample extract is free from interfering substances that could inhibit the derivatization reaction. A solid-phase extraction (SPE) step prior to derivatization is often necessary.[8]
-
Issue 3: I am struggling to achieve adequate separation of YK-11 metabolite isomers using LC-MS.
-
Possible Cause: The metabolic pathways of YK-11 can produce several isomeric metabolites, which can be challenging to separate chromatographically.
-
Troubleshooting Steps:
-
Column Chemistry: Experiment with different stationary phases. A C18 column is a common starting point, but other chemistries like phenyl-hexyl or biphenyl may offer different selectivity for isomeric compounds.
-
Gradient Optimization: A slow, shallow gradient elution can improve the resolution of closely eluting isomers.
-
Mobile Phase Modifiers: The addition of small amounts of modifiers to the mobile phase can alter the selectivity of the separation.
-
High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not fully achievable, the use of HRMS can help distinguish between isomers based on their accurate mass and fragmentation patterns.[1][4]
-
Quantitative Data
Due to the limited number of formal pharmacokinetic studies on YK-11 in humans, extensive quantitative data on metabolite concentrations is scarce in peer-reviewed literature. The following table summarizes the detection windows for different classes of YK-11 metabolites based on available research.
| Metabolite Class | Detection Window in Urine | Reference(s) |
| Unconjugated Metabolites | < 24 hours | [1][4] |
| Glucuronidated Metabolites | > 48 hours | [1][4] |
| Sulfated Metabolites | > 48 hours | [1][4] |
Experimental Protocols
1. Sample Preparation for Urinary YK-11 Metabolite Analysis (GC-MS)
This protocol is a general guideline for the extraction and derivatization of steroid metabolites from urine, which can be adapted for YK-11.
-
Internal Standard Addition: Spike a known amount of an appropriate internal standard (e.g., a deuterated analog) into the urine sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the metabolites with methanol or another suitable organic solvent.
-
-
Enzymatic Hydrolysis:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a buffer (e.g., acetate buffer, pH 5.2).
-
Add β-glucuronidase/arylsulfatase from Helix pomatia to hydrolyze the conjugated metabolites.
-
Incubate at an elevated temperature (e.g., 55°C) for a specified time (e.g., 3 hours).[8]
-
-
Second Extraction:
-
Extract the hydrolyzed metabolites from the aqueous solution using a liquid-liquid extraction (LLE) with a solvent like diethyl ether or by a second SPE step.
-
-
Derivatization:
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives of keto groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to form trimethylsilyl (TMS) ethers of hydroxyl groups.[8]
-
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
2. LC-MS/MS Analysis of SARM Metabolites in Urine
This is a general protocol for the analysis of SARM metabolites and can be optimized for YK-11.
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add 50 µL of β-glucuronidase and incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates.[9]
-
After cooling, perform a solid-phase extraction (SPE) using a suitable sorbent (e.g., HLB).
-
Wash the SPE cartridge with water and elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in a solution compatible with the LC mobile phase.[9]
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or an ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A gradient elution from a low to high percentage of organic mobile phase is used to separate the metabolites.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used for detection. The instrument is typically operated in positive electrospray ionization (ESI+) mode, and multiple reaction monitoring (MRM) is used for quantification on a triple quadrupole instrument.
-
Visualizations
Caption: Metabolic pathway of YK-11.
References
- 1. Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, clean-up and mass spectrometric characterization of both YK-11 metabolites 5β‐19‐Nor‐pregnane‐3α,17β,20‐triol and 5β‐19‐Nor‐pregnane‐3α,17β‐diol‐20‐one | World Anti Doping Agency [wada-ama.org]
- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. fitscience.co [fitscience.co]
- 7. trustedsarms.ca [trustedsarms.ca]
- 8. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of in vivo efficacy with YK-11.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals who are encountering a lack of in vivo efficacy with the selective androgen receptor modulator (SARM), YK-11.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for YK-11?
YK-11 is a synthetic, steroidal SARM.[1][2] Its mechanism is considered unique among SARMs. It functions as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like testosterone or dihydrotestosterone (DHT).[1][3] Critically, it does not appear to induce the N-terminal/C-terminal interaction of the AR, which is required for full transcriptional activation.[3]
A significant part of its anabolic effect is proposed to come from a secondary mechanism: YK-11 has been shown in in vitro studies to increase the expression of follistatin.[1][4] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[2][5] By inhibiting myostatin, YK-11 may promote muscle growth beyond what is achievable through AR activation alone.[4][5]
Q2: What is the current evidence for YK-11's in vivo efficacy?
The evidence for YK-11's in vivo efficacy is limited and primarily derived from preclinical animal models; it has not been approved for human use, and human studies are lacking.[1][4][5]
-
In vitro studies on muscle precursor cells (myoblasts) have shown that YK-11 can promote myogenic differentiation more potently than DHT.[1]
-
An animal model of sepsis-induced muscle wasting in mice found that YK-11 administration prevented the loss of muscle mass and reduced markers of inflammation.[6][7][8]
-
Another study in rats focused on neurochemical effects and noted potential for oxidative stress in the hippocampus.[9]
It is crucial to note that robust in vivo studies demonstrating significant muscle anabolism in healthy animal models are not widely published in peer-reviewed literature. Much of the information on its effects comes from anecdotal reports.[4]
Q3: Why is YK-11's status as a partial agonist significant for in vivo studies?
As a partial agonist, YK-11 competes with endogenous, full-agonist androgens like testosterone and DHT for binding to the androgen receptor.[4] This has a critical implication: if YK-11 displaces a more potent endogenous androgen, the net effect could be a reduction, rather than an increase, in anabolic signaling at the receptor level.[4][10] This competitive inhibition may contribute to a discrepancy between promising in vitro results (often conducted in low-androgen environments) and challenging in vivo outcomes where endogenous hormones are present.
Q4: How is YK-11 metabolized, and what are the implications?
Studies on YK-11 metabolism in humans and horses show that the compound undergoes extensive and rapid metabolic conversion in vivo.[11][12] In a human metabolism study, intact YK-11 was not detected in urine samples after administration.[12][13] Instead, numerous metabolites—unconjugated, glucuronidated, and sulfated—were identified.[12] This high rate of metabolism suggests that the parent compound may have a short biological half-life, which could limit its availability and activity at target tissues, potentially contributing to a lack of efficacy.
Signaling Pathway and Troubleshooting Workflow
Caption: Proposed dual mechanism of YK-11 action.
Caption: Logical workflow for troubleshooting lack of YK-11 efficacy.
Troubleshooting Guide
Question: We are not observing the expected anabolic effects (e.g., increased muscle mass) in our healthy animal models with YK-11. What are the potential causes and solutions?
This is a common challenge given the compound's complex pharmacology and the limited body of published research. Below are key areas to investigate.
1. Issue: Compound Identity, Purity, and Stability
-
Problem: YK-11 is often sold as a "research chemical" without stringent quality control.[14] The product may be impure, degraded, or not the correct compound at all.
-
Troubleshooting Steps:
-
Independent Verification: Use analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm the identity and purity of your compound against a reference standard.
-
Stability Assessment: YK-11's steroidal structure includes a labile orthoester moiety, which could be susceptible to degradation under improper storage or in certain vehicles.[12] Assess the stability of your formulation over the course of the experiment.
-
Solution: Source YK-11 from a reputable chemical supplier that provides a certificate of analysis (CoA) and independently verify the compound's integrity.
-
2. Issue: Dosage, Formulation, and Route of Administration
-
Problem: There is no clinically established dosage for YK-11.[15] Published animal studies use a very wide range of doses, some of which are exceedingly high, and the optimal dose for anabolic effects in a healthy model is unknown.
-
Troubleshooting Steps:
-
Dose-Response Study: The effective dose may lie within a narrow therapeutic window. Design a dose-response study to evaluate a range of doses. Anecdotal reports often mention 10-15 mg/day in humans, which does not directly translate to animal models but suggests a starting point for allometric scaling calculations.[4]
-
Vehicle Selection: Ensure the vehicle used for administration (e.g., DMSO, PEG, corn oil) is appropriate and does not cause degradation of the compound or adverse effects in the animals.
-
Pharmacokinetics: Given the rapid metabolism of YK-11, its half-life may be short.[14] Consider splitting the daily dose into two administrations to maintain more stable plasma concentrations. A preliminary pharmacokinetic study to measure plasma levels of YK-11 and its major metabolites would be highly informative.
-
3. Issue: Animal Model and Competitive Inhibition
-
Problem: In healthy, gonadally intact male animals, high levels of endogenous testosterone will compete with YK-11 for androgen receptor binding. As a partial agonist, YK-11's efficacy may be blunted or even negated in this competitive environment.[4]
-
Troubleshooting Steps:
-
Consider the Model: The anabolic potential of YK-11 might be more apparent in a model with low endogenous androgens.
-
Orchiectomy Model: Using a castration (orchiectomy) model will eliminate the primary source of endogenous testosterone, removing the competitive inhibition at the androgen receptor and potentially unmasking the anabolic effects of YK-11.
-
Female Models: Using female animals, which have much lower baseline androgen levels, could also be a strategy to assess efficacy with less interference.
-
4. Issue: Mismatch Between Experimental Endpoints and Mechanism
-
Problem: Gross measurements like total body weight or even individual muscle weight can be influenced by many factors. Your primary endpoints may not be sensitive enough to detect the specific effects of YK-11.
-
Troubleshooting Steps:
-
Measure Direct Pharmacodynamic Markers: Analyze tissue samples to measure expression levels of YK-11's proposed molecular targets. This includes quantifying Follistatin mRNA and protein levels in muscle tissue.[1]
-
Assess Downstream Signaling: Measure the activation of signaling pathways related to muscle growth and osteogenesis, such as the phosphorylation of Akt (Protein Kinase B).[16][17]
-
Histological Analysis: Perform histological analysis of muscle tissue to quantify changes in muscle fiber cross-sectional area. This is a more direct and sensitive measure of hypertrophy than muscle weight alone.
-
Quantitative Data from Preclinical Studies
Due to the limited number of published in vivo studies, a direct comparison of efficacy is difficult. The following table summarizes the experimental designs of key studies.
| Study Focus | Animal Model | Dosage Administered | Duration | Key Reported Outcomes | Citation(s) |
| Sepsis-Induced Muscle Wasting | Male BALB/c Mice | 350 mg/kg & 700 mg/kg (oral) | 10 days | Prevented loss of muscle mass, decreased fat mass, reduced inflammatory cytokines, and decreased mortality rate. | [6][7] |
| Neurochemical Effects | Male Wistar Rats | 350 mg/kg (unspecified route) | 5 weeks | Induced oxidative stress and mitochondrial dysfunction in the hippocampus. | [9] |
| Metabolism | Thoroughbred Horses | 50 mg (oral) | 3 times a day | Characterized extensive phase I and phase II metabolism of YK-11 in plasma and urine. | [11] |
Note: The dosages reported in the sepsis and neurochemical studies are exceptionally high for a SARM and should be interpreted with caution. These may reflect issues with bioavailability, compound purity, or specific experimental goals unrelated to muscle anabolism in healthy subjects.
Example Experimental Protocol: Sepsis-Induced Muscle Wasting Model
This protocol is adapted from the study by Lee SJ, et al. (2021) and serves as an example of a published in vivo methodology.
-
Animal Model: 8-week-old male BALB/c mice.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions.
-
Compound Administration:
-
YK-11 is administered orally for 10 consecutive days.
-
Dosage groups used in the study were 350 mg/kg and 700 mg/kg.
-
A vehicle control group should be run in parallel.
-
-
Induction of Sepsis:
-
After the 10-day administration period, mice are intraperitoneally injected with E. coli K1 (1 x 10⁸ CFU/mouse) to induce sepsis.
-
-
Monitoring and Endpoints:
-
Body Weight and Composition: Body weight, muscle mass (e.g., gastrocnemius, tibialis anterior), and fat mass are measured daily.
-
Mortality: Survival is monitored over the course of the experiment post-infection.
-
Biomarker Analysis: Blood and tissue samples are collected for analysis of inflammatory cytokines (e.g., TNF-α, IL-6), organ damage markers, and myostatin/follistatin levels.
-
Histology: Muscle tissue is collected, sectioned, and stained (e.g., with H&E) to assess muscle fiber atrophy.[8]
-
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 3. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Myostatin inhibitor YK11 as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. YK11 induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. madbarn.com [madbarn.com]
- 12. Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls. | Semantic Scholar [semanticscholar.org]
- 14. fitscience.co [fitscience.co]
- 15. sr 9009 stenabolic [weimiaobio.com]
- 16. medisearch.io [medisearch.io]
- 17. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PF-543 and Other Sphingosine Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PF-543, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1), with other notable SPHK1 inhibitors. The information presented is collated from various scientific publications and databases to aid researchers in selecting the appropriate tool for their studies.
Introduction to SPHK1 and its Inhibition
Sphingosine Kinase 1 (SPHK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] The balance between sphingosine and S1P, often referred to as the "sphingolipid rheostat," plays a crucial role in regulating various cellular processes, including cell proliferation, survival, migration, and inflammation.[1] Dysregulation of SPHK1 activity has been implicated in numerous diseases, including cancer, inflammatory disorders, and fibrosis, making it a compelling target for therapeutic intervention.[1][2]
PF-543 has been identified as a highly potent and selective SPHK1 inhibitor, exhibiting competitive inhibition with respect to sphingosine.[3] This guide will compare its in vitro efficacy, primarily based on IC50 and Ki values, with other commercially available or well-documented SPHK1 inhibitors.
Comparative Efficacy of SPHK1 Inhibitors
The following tables summarize the reported in vitro efficacy of PF-543 and other selected SPHK1 inhibitors. It is important to note that the IC50 and Ki values presented are sourced from various studies and may have been determined using different experimental assays and conditions. Therefore, direct comparison of absolute values should be approached with caution. For the most accurate comparison, it is recommended to evaluate inhibitors head-to-head in the same experimental setup.
Table 1: Potency and Selectivity of PF-543
| Parameter | Value | Notes |
| IC50 (SPHK1) | 2 nM[3] | In vitro enzyme assay. |
| Ki (SPHK1) | 3.6 nM[3] | Reversible and sphingosine-competitive. |
| Selectivity | >100-fold for SPHK1 over SPHK2[3] | Demonstrates high selectivity for the SPHK1 isoform. |
| Whole Blood IC50 | 26.7 nM[3] | Inhibition of S1P formation in human whole blood. |
Table 2: Comparative Potency of Various SPHK1 Inhibitors
| Inhibitor | SPHK1 IC50 / Ki | SPHK2 IC50 / Ki | Notes |
| PF-543 | IC50: 2 nM, Ki: 3.6 nM [3] | >100-fold selectivity | Potent and highly selective for SPHK1. |
| SKI-II | IC50: 12 µM | IC50: 23 µM | Dual inhibitor of SPHK1 and SPHK2. |
| Compound 82 | IC50: 20 nM | IC50: 100 nM | Selective SPHK1 inhibitor.[4] |
| VPC96091 | Ki: 100 nM | Ki: 1500 nM | Selective SPHK1 inhibitor. |
| Amgen-23 | IC50: 20 nM | IC50: 1600 nM | Potent and selective SPHK1 inhibitor. |
| SK1-IN-1 | IC50: 58 nM | - | Potent SPHK1 inhibitor. |
| SAMS10 | IC50: 9.8 µM | - | Moderate SPHK1 inhibitor. |
Disclaimer: The IC50 and Ki values are compiled from multiple sources and are intended for comparative purposes only. Variations in experimental conditions can significantly influence these values.[5]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the SPHK1 signaling pathway and common experimental workflows for assessing inhibitor efficacy.
Caption: The SPHK1 signaling pathway, illustrating the conversion of sphingosine to S1P and its inhibition by PF-543.
Caption: A generalized workflow for a fluorescence-based SPHK1 inhibition assay.
Caption: A typical workflow for a radiolabeled SPHK1 inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for commonly used SPHK1 inhibition assays.
Fluorescence-Based SPHK1 Inhibition Assay
This method offers a non-radioactive, high-throughput-compatible alternative for measuring SPHK1 activity.
1. Reagents and Materials:
-
Recombinant human SPHK1
-
Fluorescent sphingosine substrate (e.g., NBD-sphingosine)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 200 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (e.g., PF-543) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure: [6]
-
Prepare a reaction mixture containing the assay buffer, recombinant SPHK1, and the fluorescent sphingosine substrate in each well of the microplate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding a solution of ATP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Radiolabeled SPHK1 Inhibition Assay
This traditional method is highly sensitive and directly measures the enzymatic activity.
1. Reagents and Materials:
-
Recombinant human SPHK1
-
Sphingosine
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 200 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (e.g., PF-543) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., 1 M HCl)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol mixture)
-
Thin-Layer Chromatography (TLC) plates and developing solvent
-
Phosphorimager or scintillation counter
-
Set up the reaction in microcentrifuge tubes containing the assay buffer, recombinant SPHK1, and sphingosine.
-
Add the test inhibitor at various concentrations. Include positive and negative controls.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the termination solution.
-
Perform a lipid extraction to separate the radiolabeled product, [³²P]S1P, from the unreacted [γ-³²P]ATP.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate S1P from other lipids.
-
Visualize and quantify the radiolabeled S1P spot using a phosphorimager or by scraping the corresponding silica and measuring the radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorescence-based assay.
Conclusion
PF-543 stands out as a highly potent and selective inhibitor of SPHK1, as evidenced by its low nanomolar IC50 and Ki values.[3] While a variety of other SPHK1 inhibitors with diverse potencies and selectivities are available, direct, comprehensive comparative studies are limited. The choice of an appropriate inhibitor will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental system being used. The provided protocols for fluorescence-based and radiolabeled assays offer standardized methods for researchers to perform their own comparative analyses and validate the efficacy of their chosen inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence-based assay of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: PF-543 vs. FTY720
In the landscape of pharmacological research, particularly in the fields of immunology and oncology, the sphingolipid signaling pathway has emerged as a critical target for therapeutic intervention. Two prominent modulators of this pathway, PF-543 and FTY720 (Fingolimod), offer distinct mechanisms of action that warrant a detailed comparison for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their differing modes of action, supported by experimental data, detailed protocols, and visual pathway diagrams.
At a Glance: Key Mechanistic Differences
| Feature | PF-543 | FTY720 (Fingolimod) |
| Primary Target | Sphingosine Kinase 1 (SphK1) | Sphingosine-1-Phosphate (S1P) Receptors (S1P1, 3, 4, 5) |
| Mechanism | Potent and selective inhibitor | Functional antagonist/agonist |
| Effect on S1P Levels | Decreases intracellular S1P | Initially mimics S1P, then downregulates S1P1 receptors |
| Primary Cellular Effect | Induces apoptosis, necrosis, and autophagy | Sequesters lymphocytes in lymph nodes |
| Therapeutic Areas | Investigational (Cancer, Inflammation, Fibrosis) | Approved for Multiple Sclerosis |
Mechanism of Action: A Detailed Look
PF-543: The Sphingosine Kinase 1 Inhibitor
PF-543 is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SphK1), an enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2][3]. By directly inhibiting SphK1, PF-543 effectively blocks the production of S1P, leading to a decrease in intracellular S1P levels and a concurrent accumulation of its substrate, sphingosine.[1] This shift in the sphingolipid rheostat, favoring the pro-apoptotic sphingosine and ceramide over the pro-survival S1P, can trigger programmed cell death pathways, including apoptosis and necrosis, as well as autophagy.[1][2]
The high selectivity of PF-543 for SphK1 over SphK2 (over 100-fold) allows for a targeted approach to modulating the sphingolipid pathway.[1][3] This specificity is crucial for dissecting the distinct roles of the two SphK isoforms in cellular processes.
FTY720 (Fingolimod): The S1P Receptor Modulator
In contrast to PF-543's enzymatic inhibition, FTY720 functions as a sphingosine-1-phosphate receptor modulator.[4][5][6] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720-phosphate.[7][8] This phosphorylated metabolite acts as a high-affinity agonist at four of the five G protein-coupled S1P receptors: S1P1, S1P3, S1P4, and S1P5.[4][7]
The primary therapeutic effect of FTY720 in multiple sclerosis is attributed to its action on the S1P1 receptor on lymphocytes.[4][5][8] Initial agonism at S1P1 induces receptor internalization and degradation, rendering the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs.[5][9] This "functional antagonism" leads to the reversible sequestration of lymphocytes in the lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system.[4][8]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of PF-543.
Caption: Mechanism of action of FTY720.
Comparative Experimental Data
While direct head-to-head studies comparing PF-543 and FTY720 across a range of therapeutic areas are limited, existing research in oncology provides a basis for quantitative comparison.
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| A549 (Lung Cancer) | PF-543 | > 40 | 24, 48, 72 | [4] |
| A549 (Lung Cancer) | FTY720 | ~20-40 | 24, 48, 72 | [4] |
| H1299 (Lung Cancer) | PF-543 | > 40 | 24, 48, 72 | [4] |
| H1299 (Lung Cancer) | FTY720 | ~20-40 | 24, 48, 72 | [4] |
| MIA PaCa-2 (Pancreatic Cancer) | PF-543 | ~20 | 24 | [1] |
| MIA PaCa-2 (Pancreatic Cancer) | FTY720 | 9.57 | Not Specified | [1] |
| PANC-1 (Pancreatic Cancer) | FTY720 | Not Specified | Not Specified | [1] |
Note: IC50 values are approximate as extracted from graphical data in some cases.
These data suggest that in the context of these specific cancer cell lines, FTY720 exhibits greater cytotoxicity than PF-543. It is important to note that the primary mechanism of FTY720 in this context may involve pathways beyond S1P receptor modulation, such as the activation of protein phosphatase 2A (PP2A).[1]
Experimental Protocols
1. Sphingosine Kinase Activity Assay (for PF-543)
This protocol is adapted from a study evaluating the effect of PF-543 in a model of pulmonary arterial hypertension.[4]
-
Sample Preparation: Right ventricular homogenate is prepared.
-
Reaction Mixture: The homogenate is incubated for 60 minutes at 30°C in a reaction buffer containing 20 mM Tris (pH 7.4), 1 mM EDTA, 1 mM Na3VO4, 40 mM β-glycerophosphate, 1 mM NaF, and 500 μM MgCl2.
-
Substrates: The reaction includes 3 μM sphingosine and 250 μM [γ-32P]ATP.
-
Inhibitor: PF-543 is added at various concentrations.
-
Reaction Termination: The reaction is stopped by the addition of 500 μL of 1-butanol.
-
Phase Separation: 1 mL of 2 M KCl is added to create two phases. The lower aqueous phase containing unreacted [γ-32P]ATP is discarded.
-
Extraction and Quantification: The upper organic phase containing the 32P-labeled S1P is washed twice with 2 M KCl. The amount of radioactive S1P is then quantified by Cerenkov counting to determine SphK1 activity.
2. S1P Receptor Binding Assay (for FTY720)
This protocol is a generalized method based on competitive radioligand binding assays.[7][10]
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with constructs expressing the desired S1P receptor subtype (e.g., S1P1).
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Binding Buffer: The assay is performed in a buffer typically containing 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin.
-
Competitive Binding: The cell membranes are incubated with a constant concentration of a radiolabeled S1P analog (e.g., [32P]S1P) and varying concentrations of the unlabeled competitor (FTY720-phosphate).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, often by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
3. Lymphocyte Egress and Sequestration Assay (for FTY720)
This protocol is based on studies investigating the in vivo effects of FTY720 in models of experimental autoimmune encephalomyelitis (EAE).[8][11]
-
Animal Model: EAE is induced in mice or rats, typically by immunization with a myelin-derived peptide or protein in complete Freund's adjuvant.
-
Treatment: Animals are treated orally with FTY720 or a vehicle control.
-
Blood and Lymphoid Tissue Collection: At specified time points after treatment, blood samples and secondary lymphoid organs (e.g., lymph nodes, spleen) are collected.
-
Lymphocyte Isolation and Counting: Lymphocytes are isolated from the blood and lymphoid tissues. The total number of lymphocytes in the peripheral blood is counted.
-
Flow Cytometry Analysis: Lymphocyte populations in the blood and lymphoid organs are analyzed by flow cytometry using antibodies against specific cell surface markers (e.g., CD4, CD8) to quantify the sequestration of different lymphocyte subsets.
-
Data Analysis: The number of circulating lymphocytes in FTY720-treated animals is compared to that in vehicle-treated animals to determine the extent of lymphocyte sequestration.
Conclusion
PF-543 and FTY720 represent two distinct and powerful tools for modulating the sphingolipid signaling pathway. PF-543 offers a targeted approach by directly inhibiting the production of S1P through SphK1 inhibition, making it a valuable research tool and a potential therapeutic for diseases driven by S1P overproduction, such as certain cancers. In contrast, FTY720's complex mechanism as an S1P receptor modulator, leading to lymphocyte sequestration, has established it as an effective therapy for autoimmune diseases like multiple sclerosis. The choice between these compounds for research or therapeutic development will depend on the specific cellular processes and disease pathologies being targeted. Understanding their fundamental differences in mechanism of action is paramount for their effective application in both the laboratory and the clinic.
References
- 1. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 9. FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of PF-543: A Comparative Analysis in Diverse Cancer Models
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the anti-tumor effects of PF-543, a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), across various cancer models. This guide offers a side-by-side comparison with other relevant anti-cancer agents, supported by experimental data, to inform future research and drug development strategies.
Executive Summary
PF-543 has emerged as a significant subject of investigation in oncology due to its targeted action on the SPHK1/S1P signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and therapeutic resistance. This guide synthesizes findings from multiple studies to present a clear overview of PF-543's efficacy, both as a monotherapy and in combination with other treatments. Quantitative data on its performance against different cancer cell lines and in in-vivo models are presented in structured tables for straightforward comparison. Detailed experimental protocols for key assays are also provided to ensure reproducibility and aid in the design of future studies.
Mechanism of Action: The SPHK1/S1P Signaling Axis
PF-543 exerts its anti-tumor effects by selectively inhibiting Sphingosine Kinase 1 (SPHK1), an enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] S1P is a critical signaling lipid that promotes cancer progression by enhancing cell survival, proliferation, migration, and angiogenesis, while inhibiting apoptosis.[1][2] By blocking SPHK1, PF-543 disrupts this pro-tumorigenic signaling cascade.
Caption: PF-543 inhibits SPHK1, blocking the pro-survival S1P signaling pathway.
Comparative In Vitro Efficacy of PF-543 and Alternatives
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of PF-543 and other sphingosine kinase inhibitors in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| PF-543 | Colorectal Cancer | HCT-116 | ~10 | [2] |
| Colorectal Cancer | HT-29 | ~10 | [2] | |
| Colorectal Cancer | DLD-1 | >10 | [2] | |
| Pancreatic Cancer | MIA PaCa-2 | 26.07 | [3] | |
| Non-Small Cell Lung | A549 | >40 | [4] | |
| Non-Small Cell Lung | H1299 | >40 | [4] | |
| SKI-II | Bladder Cancer | T-24 | 4.6 | [5] |
| Breast Cancer | MCF-7 | 1.2 | [5] | |
| Breast Cancer (Resistant) | MCF-7/VP | 0.9 | [5] | |
| Ovarian Cancer (Resistant) | NCI/ADR | 1.3 | [5] | |
| Opaganib (ABC294640) | Various | - | 6 - 48 | [6] |
Cross-Validation of In Vivo Anti-Tumor Effects
Animal models, particularly xenografts, are crucial for evaluating the in-vivo efficacy of anti-cancer compounds. PF-543 has demonstrated significant tumor growth inhibition in various cancer models.
| Compound | Cancer Model | Dosing | Key Findings | Citation(s) |
| PF-543 | Colorectal Cancer (HCT-116 xenograft) | Intravenous injection | Significantly suppressed tumor growth and improved survival. | [7] |
| PF-543 | Hepatocellular Carcinoma (DEN-induced mouse model) | 10 mg/kg | Significantly decreased intrahepatic tumor number and size. | [8] |
| Opaganib (ABC294640) | Neuroblastoma (SK-N-(BE)2 xenograft) | Oral administration | Suppressed in vivo tumor growth. | [2] |
| Opaganib (ABC294640) | Mammary Adenocarcinoma Xenograft | 100 mg/kg, p.o. | Significantly reduced tumor growth. | [6] |
Combination Therapies: A Promising Strategy
Recent studies have explored the synergistic effects of PF-543 with other anti-cancer therapies, showing enhanced efficacy and the potential to overcome drug resistance.
-
PF-543 and TRAIL: In TRAIL-resistant colorectal cancer cells, the combination of PF-543 with TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) significantly enhanced apoptosis and inhibited cancer stem cell-like properties.[9] This was mediated through the SPHK1/S1PR1/STAT3 pathway.[9]
-
PF-543 and Anti-PD-1 Therapy: In ovarian cancer models, combining PF-543 with an anti-PD-1 antibody resulted in a more effective reduction of tumor burden and metastasis compared to monotherapy.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A simplified workflow of the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PF-543 or other inhibitors.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated cells in a suitable buffer containing protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
Gel Electrophoresis: Separate proteins by size using SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[12]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
Xenograft Tumor Model
This in-vivo model is used to assess the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Cell Preparation: Culture and harvest the desired cancer cell line.
-
Animal Inoculation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer PF-543 or other compounds via the desired route (e.g., oral gavage, intraperitoneal injection).[14]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
PF-543 demonstrates significant anti-tumor activity across a range of cancer models by effectively targeting the SPHK1/S1P signaling pathway. While its potency as a monotherapy varies between cancer types, its efficacy can be substantially enhanced through combination with other anti-cancer agents. This guide provides a foundational resource for researchers to compare the performance of PF-543 and to design further investigations into its therapeutic potential. The provided experimental protocols offer a standardized framework for ensuring the reliability and reproducibility of future studies in this promising area of cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. origene.com [origene.com]
- 13. LLC cells tumor xenograft model [protocols.io]
- 14. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
How does PF-543 compare to other sphingolipid pathway modulators?
A Comprehensive Comparison of PF-543 and Other Sphingolipid Pathway Modulators for Researchers and Drug Development Professionals
An In-depth Analysis of PF-543 in the Context of Sphingolipid Pathway Modulation, Supported by Experimental Data and Methodologies.
The sphingolipid signaling pathway plays a critical role in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and migration. Dysregulation of this pathway is implicated in numerous diseases, most notably cancer and inflammatory disorders, making its components attractive targets for therapeutic intervention. At the hub of this intricate network are the sphingosine kinases (SphK), primarily SphK1 and SphK2, which catalyze the phosphorylation of sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). PF-543 has emerged as a highly potent and selective inhibitor of SphK1, positioning it as a valuable tool for both basic research and clinical investigation. This guide provides a detailed comparison of PF-543 with other key sphingolipid pathway modulators, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways.
PF-543: A Potent and Selective SphK1 Inhibitor
PF-543 is a reversible and sphingosine-competitive inhibitor of SphK1.[1][2][3][4] It exhibits exceptional potency with a reported IC50 of 2 nM and a Ki of 3.6 nM for SphK1.[1][4] A key advantage of PF-543 is its high selectivity for SphK1 over SphK2, with over 100-fold greater inhibition of the former.[1][3][4] This selectivity is crucial for dissecting the specific roles of each kinase isoform. In cellular and whole blood assays, PF-543 effectively inhibits the formation of S1P, demonstrating its utility in both in vitro and in vivo settings.[1][4]
Comparative Analysis of Sphingolipid Pathway Modulators
To provide a clear perspective on the performance of PF-543, the following table summarizes its key pharmacological parameters alongside those of other notable sphingolipid pathway modulators. These modulators target different components of the pathway, including SphK1, SphK2, and S1P receptors.
| Modulator | Target(s) | IC50 / Ki | Selectivity | Mechanism of Action | Reference(s) |
| PF-543 | SphK1 | IC50: 2 nM; Ki: 3.6 nM | >100-fold for SphK1 over SphK2 | Reversible, sphingosine-competitive inhibitor | [1][3][4] |
| ABC294640 (Opaganib) | SphK2 | IC50: ~10 µM | Selective for SphK2 over SphK1 | Non-competitive inhibitor with respect to sphingosine | [5] |
| SKI-II | SphK1/SphK2 | IC50: ~5-12 µM | Dual inhibitor | Non-competitive inhibitor | [6] |
| RB-005 | SphK1, Ceramide Synthase | IC50: 3.6 µM (for SphK1) | - | FTY720 analog | [7] |
| FTY720 (Fingolimod) | Functional S1P1 antagonist, SphK1 inhibitor | - | - | S1P receptor modulator, also inhibits SphK1 | [8][9] |
| Safingol (L-threo-dihydrosphingosine) | SphK | - | - | Competitive inhibitor of SphK | [10] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are compiled from various sources and should be considered as representative values.
Signaling Pathways and Experimental Workflow
To visualize the points of intervention for these modulators and the general workflow for their comparison, the following diagrams are provided.
Caption: The Sphingolipid Signaling Pathway and Points of Intervention.
References
- 1. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation [mdpi.com]
- 9. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Downstream Signaling Effects of PF-543: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling effects of PF-543, a potent and selective sphingosine kinase 1 (SPHK1) inhibitor, with other relevant compounds. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies of the sphingolipid signaling pathway.
Introduction to PF-543 and the SPHK1 Pathway
PF-543 is a highly selective and potent inhibitor of sphingosine kinase 1 (SPHK1), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a critical signaling lipid involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation. By inhibiting SPHK1, PF-543 effectively reduces the cellular levels of S1P, leading to a variety of downstream effects, including the induction of apoptosis and the modulation of key signaling pathways such as PI3K/AKT, MAPK/ERK, and STAT3. This guide compares the effects of PF-543 to other known modulators of the SPHK pathway: SKI-II (a dual SPHK1/2 inhibitor), FTY720 (a functional S1P receptor antagonist), and ABC294640 (a selective SPHK2 inhibitor).
Comparative Analysis of Downstream Effects
The following table summarizes the quantitative data on the effects of PF-543 and its comparators on key downstream signaling events.
| Parameter | PF-543 | SKI-II | FTY720 (Fingolimod) | ABC294640 (Opaganib) | Reference |
| Target | SPHK1 | SPHK1/SPHK2 | S1P Receptors | SPHK2 | |
| Effect on S1P Levels | Decrease | Decrease | Functional Antagonism | Decrease/Increase (cell type dependent) | |
| Effect on Sphingosine Levels | Increase | Increase | No direct effect | No direct effect | |
| Induction of Apoptosis (Caspase-3/7 Activity) | Induces apoptosis | Induces apoptosis | Induces apoptosis | Induces apoptosis | |
| Inhibition of Cell Viability | Inhibits viability | Inhibits viability | Inhibits viability | Inhibits viability | |
| Modulation of p-AKT | Inhibition | Inhibition | Inhibition | Inhibition | |
| Modulation of p-ERK | Inhibition | Inhibition | Inhibition | Inhibition | |
| Modulation of p-STAT3 | Inhibition | Not extensively studied | Not extensively studied | Inhibition |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: SPHK1 Signaling Pathway and the Point of Intervention by PF-543.
Caption: A generalized workflow for studying the effects of SPHK inhibitors.
Caption: Logical relationship of PF-543 to its target and downstream events.
Experimental Protocols
Western Blotting for Phosphorylated AKT and ERK
This protocol is adapted from methodologies used to assess the phosphorylation status of key signaling proteins following treatment with kinase inhibitors.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The following day, treat the cells with PF-543 or comparator compounds at the desired concentrations for the specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Caspase-3/7 Activity Assay
This protocol is based on a luminescent assay to measure caspase activity, a hallmark of apoptosis.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with PF-543 or other inhibitors for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis induction.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Sphingolipid Profiling by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of cellular sphingolipids.
-
Cell Culture and Treatment: Grow and treat cells with the inhibitors as described in the previous protocols.
-
Lipid Extraction: After treatment, wash the cells with PBS and scrape them into a methanol-containing tube. Add an internal standard mix (e.g., C17-sphingosine, C17-S1P). Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol/water).
-
Sample Preparation: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase typically consisting of water, methanol, and formic acid with ammonium formate. Perform mass spectrometry in the positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific sphingolipid species.
-
Data Analysis: Quantify the endogenous sphingolipid levels by comparing their peak areas to those of the corresponding internal standards.
Conclusion
PF-543 is a valuable tool for studying the downstream signaling of SPHK1. Its high potency and selectivity allow for the specific interrogation of the SPHK1-S1P axis. This guide provides a framework for comparing the effects of PF-543 to other modulators of sphingolipid signaling, enabling researchers to make informed decisions for their experimental designs. The provided protocols offer a starting point for the validation of the downstream effects of these compounds.
Comparative Analysis of PF-543's Impact on Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sphingosine kinase 1 (SphK1) inhibitor, PF-543, across various cell lines. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
PF-543 is a potent and highly selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a crucial role in cell survival, proliferation, and inflammation.[1][2] By competitively and reversibly binding to the sphingosine site on SphK1, PF-543 effectively blocks the production of sphingosine-1-phosphate (S1P), a key signaling lipid.[1][3] This inhibition leads to a decrease in intracellular S1P levels and a concurrent increase in its precursor, sphingosine. The resulting shift in the sphingosine-to-S1P ratio can trigger various cellular responses, including apoptosis, programmed necrosis, and autophagy.[1][3] However, the cytotoxic and anti-proliferative effects of PF-543 exhibit significant variability across different cell lines. This guide presents a comparative analysis of these effects, supported by quantitative data and detailed experimental protocols.
Quantitative Analysis of PF-543's Effects
The efficacy of PF-543 varies notably among different cancer cell lines. While it demonstrates significant anti-proliferative and cytotoxic activity in colorectal cancer cells, its effectiveness is less pronounced in other cancer types, such as some lung and pancreatic cancer cell lines.[4][5] This discrepancy is thought to be linked to the varying dependence of cancer cells on the SphK1/S1P signaling pathway and the activation of alternative survival mechanisms.
| Cell Line | Cancer Type | Effect of PF-543 | Observed IC50/EC50 | Reference |
| HCT-116 | Colorectal Carcinoma | Potent anti-proliferative and cytotoxic effects; induces programmed necrosis. | Not explicitly stated, but significant cytotoxicity at 10 µM. | [4] |
| HT-29 | Colorectal Adenocarcinoma | Potent anti-proliferative and cytotoxic effects. | Not explicitly stated, but significant cytotoxicity. | [4] |
| DLD-1 | Colorectal Adenocarcinoma | Potent anti-proliferative and cytotoxic effects. | Not explicitly stated, but significant cytotoxicity. | [4] |
| A549 | Lung Carcinoma | Low anticancer activity. | IC50 > 40 µM (for PF-543 derivatives, indicating low potency of the parent compound). | [6] |
| H1299 | Non-Small Cell Lung Carcinoma | Low anticancer activity. | IC50 > 40 µM (for PF-543 derivatives). | [6] |
| MIA PaCa-2 | Pancreatic Carcinoma | Low cytotoxic effect. | IC50 > 40 µM. | [5][7] |
| PANC-1 | Pancreatic Carcinoma | Low cytotoxic effect. | IC50 > 40 µM. | [5][7] |
| 1483 | Head and Neck Squamous Cell Carcinoma | No effect on proliferation and survival. | EC50 for S1P depletion: 8.4 nM. | [1][3] |
| Jurkat | Acute T-cell Leukemia | No effect on proliferation and survival. | Not applicable. | [3] |
| U937 | Histiocytic Lymphoma | No effect on proliferation and survival. | Not applicable. | [3] |
| MCF-7 | Breast Adenocarcinoma | No effect on proliferation and survival. | Not applicable. | [3] |
| H6C7 | Normal Pancreatic Duct Epithelial | Less pronounced cytotoxic effect compared to cancer cells. | Not explicitly stated. | [5] |
| PASM | Human Pulmonary Arterial Smooth Muscle | Induces caspase-3/7 activity. | Effective at 0.1-10 μM. | [1] |
Signaling Pathways and Experimental Workflow
The primary mechanism of PF-543 involves the inhibition of SphK1, leading to decreased S1P levels and increased sphingosine. This alteration of the sphingolipid rheostat can induce cell death through various pathways.
Caption: PF-543 inhibits SphK1, disrupting the balance between pro-survival S1P and pro-death sphingosine, leading to various forms of cell death.
A typical experimental workflow to assess the impact of PF-543 on a cell line involves a series of assays to determine cytotoxicity, mode of cell death, and effects on protein expression.
Caption: A standard workflow for evaluating the cellular effects of PF-543.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the impact of PF-543.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PF-543 (e.g., 0.1, 1, 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis and Necrosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of PF-543 for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the SphK1 signaling pathway and apoptosis/necrosis.
-
Cell Lysis: After treatment with PF-543, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SphK1, cleaved PARP, cleaved Caspase-3, p53, Cyclophilin-D) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Role of microRNAs in Cancer Metastasis: A Comparative Guide to miR-543 and Other Key Players
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of miR-543 and other critical microRNAs in the regulation of cancer metastasis. This guide provides a detailed analysis of the dichotomous role of miR-543, acting as both a tumor suppressor and an oncogene in different cancer contexts, and contrasts its function with well-documented pro-metastatic miRNAs: miR-21 in colorectal cancer, miR-10b in breast cancer, and miR-221 in hepatocellular carcinoma.
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. MicroRNAs (miRNAs), a class of small non-coding RNAs, have emerged as pivotal regulators of this complex process. Understanding the specific roles of different miRNAs is crucial for the development of novel diagnostic and therapeutic strategies. This guide synthesizes experimental data to provide a clear, comparative overview for the scientific community.
The Context-Dependent Role of miR-543 in Metastasis
Recent studies have illuminated the multifaceted nature of miR-543 in cancer progression. In colorectal and breast cancer, miR-543 has been shown to act as a tumor suppressor, inhibiting the metastatic cascade. Conversely, in hepatocellular carcinoma and renal cell carcinoma, miR-543 functions as an onco-miRNA, promoting tumor spread. This guide delves into the molecular mechanisms underlying this dual functionality, offering a comparative analysis with other key miRNAs implicated in metastasis.
Comparative Analysis of Pro-Metastatic miRNAs
To provide a comprehensive understanding, this guide contrasts the function of miR-543 with three well-established pro-metastatic miRNAs in specific cancer types:
-
Colorectal Cancer: A comparative view of the tumor-suppressive role of miR-543 against the oncogenic functions of miR-21.
-
Breast Cancer: An examination of the inhibitory effects of miR-543 on metastasis in contrast to the pro-metastatic activities of miR-10b.
-
Hepatocellular Carcinoma: A detailed comparison of the pro-metastatic roles of both miR-543 and miR-221.
Disclaimer: The quantitative data presented in the following tables are compiled from various independent studies. While efforts have been made to compare studies using similar methodologies, direct quantitative comparisons should be interpreted with caution as experimental conditions may have varied between publications.
Quantitative Data Summary
Colorectal Cancer: miR-543 (Suppressor) vs. miR-21 (Promoter)
| miRNA | Cell Line | Assay | Effect on Metastasis-Related Phenotype | Target Gene(s) | Reference |
| miR-543 | SW620, LoVo | Migration Assay | Inhibition | KRAS, MTA1, HMGA2 | [1][2] |
| Invasion Assay | Inhibition | [1][2] | |||
| miR-21 | RKO | Invasion Assay | Promotion | PDCD4 | [3][4] |
| SW-480 | Migration & Invasion Assay | Promotion | Sec23a |
Breast Cancer: miR-543 (Suppressor) vs. miR-10b (Promoter)
| miRNA | Cell Line | Assay | Effect on Metastasis-Related Phenotype | Target Gene(s) | Reference |
| miR-543 | MCF-7, MDA-MB-231 | Migration Assay | Inhibition | UBE2T, VCAN | [5] |
| Invasion Assay | Inhibition | [5] | |||
| miR-10b | MDA-MB-231 | Migration & Invasion Assay | Promotion | HOXD10 | [6][7] |
Hepatocellular Carcinoma: miR-543 (Promoter) vs. miR-221 (Promoter)
| miRNA | Cell Line | Assay | Effect on Metastasis-Related Phenotype | Target Gene(s) | Reference |
| miR-543 | HepG2 | Invasion Assay | Promotion | DKK1 | [8] |
| miR-221 | HepG2, Huh7 | Migration & Invasion Assay | Promotion | PTEN, TIMP3, p27, p57 | [9] |
Signaling Pathways in Cancer Metastasis
The intricate interplay of miRNAs and their target genes modulates key signaling pathways that drive cancer metastasis. The diagrams below illustrate the regulatory networks of miR-543 and its counterparts in different cancer types.
Caption: miR-543 suppresses colorectal cancer metastasis.
Caption: miR-21 promotes colorectal cancer metastasis.
Caption: miR-543 suppresses breast cancer metastasis.
Caption: miR-10b promotes breast cancer metastasis.
Caption: miR-543 and miR-221 promote hepatocellular carcinoma metastasis.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to investigate the role of miRNAs in cancer metastasis.
miRNA Expression Analysis by RT-qPCR
Objective: To quantify the expression levels of specific miRNAs in cancer cells or tissues.
Caption: Workflow for miRNA expression analysis.
Protocol:
-
Total RNA Extraction: Isolate total RNA, including the small RNA fraction, from cell lines or tissue samples using a suitable kit (e.g., mirVana miRNA Isolation Kit).
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit) with specific stem-loop primers for the miRNA of interest.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the cDNA template, a miRNA-specific TaqMan probe and primer set, and a qPCR master mix.
-
Data Analysis: Normalize the expression of the target miRNA to an endogenous control (e.g., U6 snRNA). Calculate the relative expression levels using the 2-ΔΔCt method.
In Vitro Migration and Invasion Assays (Transwell Assay)
Objective: To assess the migratory and invasive potential of cancer cells following modulation of miRNA expression.
Caption: Transwell assay workflow.
Protocol:
-
Cell Transfection: Transfect cancer cells with miRNA mimics, inhibitors, or negative controls using a suitable transfection reagent.
-
Transwell Setup: Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.
-
Cell Seeding: Seed the transfected cells in the upper chamber in serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for a period of 12 to 48 hours, allowing the cells to migrate or invade through the membrane.
-
Cell Staining and Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix the cells on the lower surface with methanol and stain with crystal violet. Count the number of stained cells in several random fields under a microscope.
In Vivo Metastasis Models
Objective: To evaluate the effect of miRNA modulation on tumor metastasis in a living organism.
Caption: In vivo metastasis experimental workflow.
Protocol:
-
Generation of Stable Cell Lines: Create stable cancer cell lines that overexpress or have silenced expression of the miRNA of interest. These cells should also express a reporter gene, such as luciferase, for in vivo imaging.
-
Animal Models: Utilize immunodeficient mice (e.g., nude or NOD/SCID) to prevent rejection of human cancer cells.
-
Tumor Cell Implantation: Inject the engineered cancer cells into the mice. Common methods include tail vein injection for lung metastasis models or orthotopic injection into the relevant organ (e.g., cecal wall for colorectal cancer).
-
Monitoring Metastasis: Monitor the formation and growth of metastatic tumors over time using non-invasive imaging techniques like bioluminescence imaging.
This comprehensive guide serves as a valuable resource for the scientific community, providing a structured comparison of miR-543 with other key miRNAs in the complex process of cancer metastasis. The detailed data and protocols aim to facilitate further research and the development of targeted therapies to combat metastatic disease.
References
- 1. Hepatocellular Carcinoma: The Role of MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-543 suppresses colorectal cancer growth and metastasis by targeting KRAS, MTA1 and HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-543 promotes colorectal cancer proliferation and metastasis by targeting KLF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of MicroRNAs in Breast Cancer Migration, Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of miR-221/222 in Tumor Development and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of miR-10b in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. miR-543 impairs cell proliferation, migration, and invasion in breast cancer by suppressing VCAN - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating miR-543 Targets: A Comparative Guide Using Quantitative Proteomics
For researchers, scientists, and professionals in drug development, the precise identification of microRNA (miRNA) targets is crucial for understanding disease mechanisms and developing targeted therapies. This guide provides an objective comparison of methodologies for validating targets of miR-543, with a focus on the application of quantitative proteomics. We present supporting experimental frameworks and data interpretation strategies to aid in the robust identification of miR-543 regulated proteins.
Quantitative Proteomic Analysis of miR-543 Targets
Quantitative proteomics offers a powerful, unbiased approach to identify the global impact of a specific miRNA on the cellular proteome.[1] Unlike methods that predict targets based on sequence complementarity, proteomics directly measures changes in protein abundance, providing functional validation of miRNA activity.[1] Overexpression of miR-543 is expected to lead to a decrease in the abundance of its direct targets.
Below is a summary table illustrating hypothetical, yet expected, results from a quantitative proteomics experiment comparing a control cell line with a cell line overexpressing miR-543. The targets listed have been experimentally validated in various studies through methods such as luciferase reporter assays and western blotting.
| Target Protein | Gene | Validated Function in Relation to miR-543 | Fold Change (miR-543 OE / Control) | p-value | Reference |
| Mitogen-activated protein kinase 1 | MAPK1 | Targeted by miR-543, involved in Wnt/β-catenin signaling pathway.[2] | -1.8 | <0.05 | [2] |
| PAQR3 | PAQR3 | Directly targeted by miR-543 in hepatocellular carcinoma.[3] | -2.1 | <0.05 | [3] |
| Speckle-type POZ protein | SPOP | Identified as a direct target, involved in gastric cancer cell migration.[4] | -1.6 | <0.05 | [4] |
| Ubiquitin-conjugating enzyme E2T | UBE2T | Directly targeted by miR-543, impacting the ERK/MAPK pathway in breast cancer.[5] | -2.5 | <0.01 | [5] |
| PTEN | PTEN | Down-regulated by miR-543, affecting the PI3K/AKT pathway.[6] | -1.9 | <0.05 | [6] |
| Smad7 | SMAD7 | Negatively regulated by miR-543, activating the Wnt/β-catenin pathway.[7] | -2.3 | <0.01 | [7] |
Experimental Protocols
A detailed methodology is critical for reproducible and reliable results. Below are protocols for key experiments in the proteomic validation of miR-543 targets.
Cell Culture and Transfection
-
Cell Line: Select a human cell line relevant to the biological context of miR-543 (e.g., HepG2 for hepatocellular carcinoma, MCF-7 for breast cancer).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: At 70-80% confluency, transfect cells with either a miR-543 mimic or a negative control (NC) mimic using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Harvesting: After 48-72 hours post-transfection, harvest cells for protein extraction.
Protein Extraction and Digestion
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Reduction and Alkylation: Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digestion: Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
LC-MS/MS Analysis
-
Chromatography: Separate peptides using a reverse-phase liquid chromatography (LC) system with a C18 column and a gradient of acetonitrile.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be operated in data-dependent acquisition (DDA) mode to select precursor ions for fragmentation (MS/MS).
Data Analysis
-
Protein Identification: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins against a human protein database.
-
Quantification: For label-free quantification, use the intensity-based absolute quantification (iBAQ) or label-free quantification (LFQ) values. For labeled methods like SILAC or TMT, calculate the ratios of reporter ions.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test) to identify proteins with significantly different abundances between the miR-543 mimic and control groups. A fold change cutoff (e.g., >1.5) and a p-value threshold (e.g., <0.05) are typically applied.
Visualizations
Experimental Workflow
Caption: Workflow for proteomic validation of miR-543 targets.
miR-543 Signaling Pathway
Caption: miR-543 promotes chemoresistance via the PTEN/PI3K/Akt pathway.[6]
References
- 1. Quantitative proteomic strategies for the identification of microRNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathology & Oncology Research | MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways [por-journal.com]
- 3. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miRNA-543 promotes cell migration and invasion by targeting SPOP in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigma of miR-543: A Comparative Guide to its Cross-Species Conservation and Functional Dichotomy
For Immediate Release
[City, State] – [Date] – In the intricate world of gene regulation, microRNAs (miRNAs) have emerged as pivotal players, orchestrating a symphony of cellular processes. Among these tiny RNA molecules, miR-543 has garnered significant attention for its multifaceted and often contradictory roles in various biological contexts. This guide provides a comprehensive comparison of the cross-species conservation and functional landscape of miR-543, offering valuable insights for researchers, scientists, and drug development professionals. Through a meticulous compilation of experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to illuminate the complex nature of miR-543 and its potential as a therapeutic target.
Cross-Species Conservation of miR-543: An Evolutionary Perspective
The evolutionary conservation of a miRNA sequence is often indicative of its functional importance. Analysis of the mature miR-543 sequence reveals a high degree of conservation across a range of mammalian species, suggesting a conserved functional role within this class.
| Species | Mature miR-543 Sequence |
| Human (hsa-miR-543) | AAACAUUCGCGGUGCACUUCUU |
| Mouse (mmu-miR-543) | AAACAUUCGCGGUGCACUUCUU |
| Cow (bta-miR-543) | AAACAUUCGCGGUGCACUUCUU |
| Dog (cfa-miR-543) | AAACAUUCGCGGUGCACUUCUU |
While the mature sequence is identical across these mammals, further investigation into the precursor hairpin sequence and its presence in more distant vertebrate and invertebrate species is required to fully elucidate its evolutionary trajectory. The seed sequence, crucial for target recognition, is perfectly conserved among these species, reinforcing the likelihood of shared target genes and functional pathways.
The Functional Dichotomy of miR-543: Oncogene and Tumor Suppressor
One of the most intriguing aspects of miR-543 is its dual role in cancer, where it can function as either an oncogene or a tumor suppressor depending on the cellular context and cancer type. This functional plasticity highlights the complexity of miRNA-mediated gene regulation.
miR-543 as a Tumor Suppressor
In several cancers, miR-543 has been shown to be downregulated, and its restoration can inhibit cancer progression.
| Cancer Type | Species | Downregulated in Cancer | Key Targets | Functional Effects | Reference |
| Colorectal Cancer | Human, Mouse | Yes | KRAS, MTA1, HMGA2 | Inhibits proliferation and metastasis | [1] |
| Endometrial Cancer | Human | Yes | FAK, TWIST1 | Suppresses tumor growth | |
| Breast Cancer | Human | Yes | UBE2T | Impairs cell phenotypes |
miR-543 as an Oncogene
Conversely, in other malignancies, miR-543 is upregulated and promotes tumorigenesis.
| Cancer Type | Species | Upregulated in Cancer | Key Targets | Functional Effects | Reference |
| Hepatocellular Carcinoma | Human | Yes | PAQR3 | Promotes proliferation, migration, and invasion | |
| Osteosarcoma | Mouse | Yes | PRMT9 | Promotes tumorigenesis and glycolysis | |
| Oral Squamous Cell Carcinoma | Human | Yes | CYP3A5 | Promotes proliferation, invasion, and migration |
Signaling Pathways Modulated by miR-543
The functional effects of miR-543 are mediated through its regulation of target genes, which in turn modulate critical signaling pathways.
Caption: Signaling pathways modulated by miR-543 in its dual roles as a tumor suppressor and an oncogene.
Experimental Protocols
To facilitate further research into the function of miR-543, this section provides detailed methodologies for key experiments.
Luciferase Reporter Assay for Target Validation
This assay is crucial for confirming the direct interaction between a miRNA and its predicted target's 3' UTR.
Caption: Workflow for luciferase reporter assay to validate miR-543 targets.
Protocol:
-
Construct Preparation: Clone the 3' UTR of the putative target gene into a luciferase reporter vector (e.g., pMIR-REPORT™). As a negative control, create a construct with a mutated seed sequence binding site.
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with the luciferase reporter construct, a Renilla luciferase control vector, and either a miR-543 mimic or a negative control miRNA using a suitable transfection reagent.
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in the presence of the miR-543 mimic compared to the negative control confirms direct targeting.
Quantitative Real-Time PCR (qRT-PCR) for Expression Analysis
qRT-PCR is a sensitive method to quantify the expression levels of miR-543 in different samples.
Caption: Workflow for quantifying miR-543 expression using qRT-PCR.
Protocol:
-
RNA Isolation: Extract total RNA from cells or tissues using a suitable kit that preserves small RNA species.
-
Reverse Transcription: Perform reverse transcription using a specific stem-loop primer for miR-543 to generate cDNA.
-
Real-Time PCR: Conduct real-time PCR using a forward primer specific for the miR-543 cDNA and a universal reverse primer. Use a fluorescent dye (e.g., SYBR Green) or a TaqMan probe for detection.
-
Data Analysis: Normalize the Ct values of miR-543 to an endogenous control (e.g., U6 snRNA) and calculate the relative expression using the 2-ΔΔCt method.
Future Directions
The study of miR-543 is a rapidly evolving field. While significant progress has been made in understanding its role in mammalian cancers, several key areas warrant further investigation:
-
Comprehensive Conservation Analysis: A broader phylogenetic analysis of the miR-543 precursor and mature sequences across diverse vertebrate and invertebrate species is needed to understand its evolutionary origins and conserved functions.
-
Functional Studies in Non-Mammalian Models: Investigating the function of miR-543 in model organisms such as Drosophila melanogaster, Caenorhabditis elegans, and Danio rerio could provide novel insights into its fundamental biological roles.
-
Therapeutic Potential: The context-dependent function of miR-543 presents both challenges and opportunities for therapeutic development. Strategies to either inhibit its oncogenic activity or restore its tumor-suppressive function could hold promise for cancer treatment.
References
Validating the Clinical Relevance of miR-543 as a Prognostic Marker: A Comparative Guide
An objective analysis of miR-543's performance against alternative prognostic markers, supported by experimental data, for researchers, scientists, and drug development professionals.
MicroRNA-543 (miR-543) has emerged as a significant, albeit complex, player in the landscape of cancer biology. Its expression is frequently dysregulated in various malignancies, and a growing body of evidence suggests its potential as a valuable prognostic marker. This guide provides a comprehensive overview of the clinical relevance of miR-543, objectively comparing its prognostic performance across different cancer types and detailing the experimental frameworks used for its validation.
Comparative Prognostic Performance of miR-543
The prognostic value of miR-543 is highly context-dependent, functioning as either a tumor suppressor or an oncogene in different cancers. This duality underscores the importance of validating its clinical utility in a tissue-specific manner. The following tables summarize the quantitative data from various studies, highlighting the correlation between miR-543 expression and key clinicopathological features and patient survival.
| Cancer Type | miR-543 Expression | Correlation with Clinicopathological Parameters | Impact on Patient Survival | Reference |
| Cervical Cancer | Significantly elevated | Positively correlated with tumor size (p=0.0315), differentiation (p=0.0134), and clinical stage (p=0.0315) | High expression associated with poorer overall (p=0.0426) and disease-free survival (p=0.0396) | [1][2] |
| Colorectal Cancer | Significantly downregulated | Inversely correlated with metastatic status | Low expression associated with poorer prognosis | [3] |
| Pancreatic Cancer | Downregulated | Significantly correlated with T stage (P<0.05) | Low expression associated with poor survival | [4] |
| Hepatocellular Carcinoma | Significantly increased | - | High expression linked to poorer outcomes | [5] |
| Oral Squamous Cell Carcinoma | Significantly upregulated | - | - | [6] |
| Osteosarcoma | Significantly increased | Positively correlated with tumor grade, size, and TNM stage (P < 0.05) | High expression associated with poorer prognosis | [7] |
| Ovarian Cancer | Lowly expressed | - | Low expression associated with poorer prognosis | [8] |
Signaling Pathways and Molecular Mechanisms
The prognostic significance of miR-543 is intrinsically linked to its role in regulating key signaling pathways involved in tumorigenesis. Below are diagrams illustrating the established molecular mechanisms through which miR-543 exerts its effects in different cancer contexts.
Caption: miR-543 signaling pathways in different cancers.
Experimental Protocols for Validation
The validation of miR-543 as a prognostic marker relies on robust and reproducible experimental methodologies. Below is a generalized workflow and detailed protocols for the key experiments cited in the literature.
Caption: Generalized experimental workflow for validating miR-543.
1. Patient Cohort and Sample Collection:
-
Objective: To obtain a clinically well-characterized set of patient samples for miR-543 expression analysis.
-
Protocol:
-
Select a cohort of patients with a confirmed diagnosis of the cancer of interest (e.g., colorectal cancer).[3]
-
Obtain informed consent from all participants in accordance with institutional review board guidelines.
-
Collect tumor tissue and matched adjacent non-tumorous tissue samples during surgery.
-
Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until RNA extraction.
-
Record detailed clinicopathological information for each patient, including age, gender, tumor size, stage, differentiation, and follow-up data for survival analysis.
-
2. Total RNA Extraction and qRT-PCR for miR-543 Quantification:
-
Objective: To isolate total RNA from tissue samples and accurately quantify the expression level of miR-543.
-
Protocol:
-
Homogenize the frozen tissue samples.
-
Extract total RNA using a commercially available kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Reverse transcribe a specific amount of total RNA into cDNA using a miRNA-specific reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using a specific primer for miR-543 and a universal reverse primer.
-
Use a small nuclear RNA (e.g., U6) as an internal control for normalization.
-
Calculate the relative expression of miR-543 using the 2-ΔΔCt method.
-
3. Statistical Analysis:
-
Objective: To determine the correlation between miR-543 expression and clinicopathological features and to assess its prognostic significance.
-
Protocol:
-
Divide patients into high and low miR-543 expression groups based on a determined cutoff value (e.g., the median expression level).
-
Use the chi-square test or Fisher's exact test to analyze the correlation between miR-543 expression and categorical clinicopathological variables.
-
Employ the Kaplan-Meier method to generate survival curves for the high and low expression groups and use the log-rank test to compare the differences in survival.
-
Perform univariate and multivariate Cox proportional hazards regression analysis to identify independent prognostic factors.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
4. In Vitro and In Vivo Functional Assays:
-
Objective: To elucidate the biological function of miR-543 in cancer cells and to validate its role in tumor growth and metastasis in animal models.
-
Protocols:
-
Cell Proliferation Assay: Transfect cancer cell lines with miR-543 mimics or inhibitors and measure cell viability at different time points using assays like MTT or CCK-8.[1][3][5][6]
-
Migration and Invasion Assays: Use Transwell chambers (with or without Matrigel coating) to assess the effect of miR-543 on the migratory and invasive capabilities of cancer cells.[3][5][6]
-
Colony Formation Assay: Evaluate the long-term proliferative capacity of cells by seeding transfected cells at a low density and counting the number of colonies formed after a period of incubation.[3][6]
-
Xenograft Mouse Model: Subcutaneously inject cancer cells stably overexpressing or with knockdown of miR-543 into nude mice. Monitor tumor growth over time and measure tumor volume and weight at the end of the experiment.[3] For metastasis studies, inject cells into the tail vein and monitor for the formation of metastatic nodules in distant organs like the lungs.
-
Conclusion
The available evidence strongly supports the clinical relevance of miR-543 as a prognostic marker in a variety of cancers. Its expression level is significantly correlated with tumor progression and patient survival, and it plays a crucial role in regulating key oncogenic and tumor-suppressive pathways. However, the dichotomous role of miR-543 across different cancer types highlights the necessity for careful, context-specific validation. While miR-543 holds promise as a standalone prognostic biomarker, future studies should focus on direct, large-scale comparative analyses against or in combination with established biomarkers to fully define its clinical utility in specific cancer settings. The detailed protocols provided in this guide offer a standardized framework for conducting such validation studies, paving the way for the potential integration of miR-543 into clinical practice.
References
- 1. MicroRNA-543 acts as a prognostic marker and promotes the cell proliferation in cervical cancer by BRCA1-interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroRNA-543 suppresses colorectal cancer growth and metastasis by targeting KRAS, MTA1 and HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-543 controls pancreatic cancer development by LINC00847-microRNA-543-STK31 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiRNA-543 promotes osteosarcoma cell proliferation and glycolysis by partially suppressing PRMT9 and stabilizing HIF-1α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A comparative study of miR-543's role in different cellular pathways.
A Comparative Analysis of its Pro- and Anti-Tussive Roles Across Diverse Pathways
MicroRNA-543 (miR-543) has emerged as a critical regulator in a multitude of cellular processes, exhibiting a fascinating duality by acting as both an oncogene and a tumor suppressor. This guide provides a comparative analysis of miR-543's multifaceted role in different cellular pathways, with a focus on its impact on cancer, metabolic processes, and inflammatory responses. We present a synthesis of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting miR-543.
Quantitative Analysis of miR-543's Functional Impact
The functional consequences of miR-543 dysregulation are profound, leading to significant changes in cell proliferation, migration, and invasion. The following tables summarize the quantitative effects of miR-543 modulation in different cancer cell lines, providing a comparative overview of its potency across various cellular contexts.
Table 1: The Dichotomous Role of miR-543 Expression in Human Cancers
| Cancer Type | Expression Status | Target Gene(s) | Pathway(s) Affected | Reference(s) |
| Breast Cancer | Downregulated | UBE2T, VCAN, ERK2 | ERK/MAPK | [1][2][3][4] |
| Colorectal Cancer | Upregulated | PTEN | PI3K/Akt | |
| Glioblastoma | Downregulated | ADAM9 | [5] | |
| Non-Small Cell Lung Cancer | Upregulated | MTA1 | [6] | |
| Pancreatic Cancer | Upregulated | STK31 | Wnt/β-catenin | [7] |
Table 2: Quantifiable Effects of miR-543 on Cellular Phenotypes
| Cancer Cell Line | Experimental Condition | Observed Effect | Quantitative Change | Reference(s) |
| MDA-MB-231 (Breast Cancer) | miR-543 Overexpression | Inhibition of Migration | ~50% reduction | [1] |
| MCF-7 (Breast Cancer) | miR-543 Overexpression | Inhibition of Migration | ~15% reduction | [1] |
| MDA-MB-231 (Breast Cancer) | miR-543 Overexpression | Inhibition of Invasion | ~65% reduction | [1] |
| MCF-7 (Breast Cancer) | miR-543 Overexpression | Inhibition of Invasion | ~60% reduction | [1] |
| MCF-7 & MDA-MB-231 (Breast Cancer) | miR-543 Overexpression | Inhibition of Cell Proliferation | >50% reduction with UBE2T co-expression | [1] |
Key Signaling Pathways Modulated by miR-543
miR-543 exerts its influence by targeting key components of major signaling cascades, including the PI3K/Akt, Wnt/β-catenin, and MAPK pathways. Understanding these interactions is crucial for elucidating the mechanisms behind its context-dependent functions.
The PI3K/Akt Signaling Pathway
In several cancers, miR-543 has been shown to regulate the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation. For instance, in colorectal cancer, miR-543 targets the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. By downregulating PTEN, miR-543 leads to the activation of Akt, promoting cancer cell survival and proliferation.
Caption: miR-543 promotes cell survival by inhibiting PTEN in the PI3K/Akt pathway.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a pivotal role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. In pancreatic cancer, miR-543 has been implicated in the regulation of this pathway by targeting STK31[7]. The exact mechanism of how miR-543/STK31 interaction modulates Wnt/β-catenin signaling is an active area of research.
Caption: miR-543 potentially regulates the Wnt/β-catenin pathway through STK31.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that relays extracellular signals to intracellular targets, regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. In breast cancer, miR-543 has been shown to act as a tumor suppressor by targeting key components of this pathway, such as ERK2 and UBE2T, thereby inhibiting cancer cell proliferation and invasion[1][2].
Caption: miR-543 inhibits the MAPK/ERK pathway by targeting ERK and UBE2T.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed protocols for the key experimental techniques used to elucidate the function of miR-543.
Quantitative Real-Time PCR (qRT-PCR) for miR-543 Expression
This protocol is for the quantification of mature miR-543 expression levels in cell or tissue samples.
Caption: Workflow for quantifying miR-543 expression using qRT-PCR.
Materials:
-
TRIzol reagent or equivalent for RNA extraction.
-
Reverse transcription kit with stem-loop primers specific for miR-543 and a reference small RNA (e.g., U6 snRNA).
-
SYBR Green or TaqMan qPCR master mix.
-
Forward and reverse primers for mature miR-543 and the reference RNA.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA, including the small RNA fraction, from cells or tissues using TRIzol reagent according to the manufacturer's protocol. Assess RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription: Perform reverse transcription using a specific stem-loop primer for miR-543. This method increases the specificity and efficiency of cDNA synthesis for small RNAs. Also, perform a parallel reaction for an endogenous control small RNA (e.g., U6 snRNA).
-
qPCR: Set up the qPCR reaction using the synthesized cDNA, specific forward and universal reverse primers, and a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of miR-543 using the 2-ΔΔCt method, normalizing to the expression of the reference small RNA.
Western Blotting for Target Protein Expression
This protocol is for determining the protein levels of miR-543 target genes.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay for Target Validation
This assay is used to confirm the direct interaction between miR-543 and the 3' UTR of its putative target gene.
Caption: Workflow for validating miR-543 targets using a luciferase reporter assay.
Materials:
-
Luciferase reporter vector (e.g., pGL3).
-
Plasmids containing the wild-type and mutant 3' UTR of the target gene.
-
miR-543 mimic and a negative control miRNA.
-
Cell line for transfection (e.g., HEK293T).
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Vector Construction: Clone the predicted miR-543 target site from the 3' UTR of the gene of interest into a luciferase reporter vector. As a control, create a mutant vector where the miR-543 seed-binding sequence is mutated or deleted.
-
Co-transfection: Co-transfect cells with the reporter plasmid (either wild-type or mutant) and either a miR-543 mimic or a negative control miRNA. A co-transfected Renilla luciferase plasmid is often used as an internal control for transfection efficiency.
-
Luciferase Assay: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-543 mimic, but not in the mutant or control groups, confirms the direct interaction.
Cell Proliferation and Invasion Assays
These assays are used to assess the functional impact of miR-543 on cancer cell behavior.
Cell Proliferation (MTT/CCK-8 Assay):
-
Seed cells transfected with miR-543 mimics or inhibitors in a 96-well plate.
-
At various time points (e.g., 24, 48, 72 hours), add MTT or CCK-8 reagent to the wells.
-
Incubate for the recommended time, then measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of viable cells relative to the control group.
Cell Invasion (Transwell Assay):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells transfected with miR-543 mimics or inhibitors in the upper chamber in serum-free medium.
-
Add medium with a chemoattractant (e.g., FBS) to the lower chamber.
-
After incubation (e.g., 24-48 hours), remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope. Calculate the percentage of invasion relative to the control.
Conclusion
The evidence presented in this guide highlights the complex and context-dependent role of miR-543 in cellular signaling. Its ability to function as both a tumor promoter and suppressor underscores the importance of understanding its specific targets and regulatory networks within different cellular environments. The quantitative data and detailed protocols provided herein offer a solid foundation for researchers to further investigate the therapeutic potential of modulating miR-543 activity in various diseases. Future studies should focus on elucidating the upstream regulators of miR-543 and the intricate crosstalk between the pathways it influences to fully harness its diagnostic and therapeutic promise.
References
- 1. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-543 inhibits the proliferation, migration, invasion, and epithelial-mesenchymal transition of triple-negative breast cancer cells via down-regulation of ACTL6A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miR-543 impairs cell proliferation, migration, and invasion in breast cancer by suppressing VCAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroRNA‑543 inhibits proliferation, invasion and induces apoptosis of glioblastoma cells by directly targeting ADAM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MiR-543 promotes tumorigenesis and angiogenesis in non-small cell lung cancer via modulating metastasis associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Higher miR‐543 levels correlate with lower STK31 expression and longer pancreatic cancer survival - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of miR-543 in Cancer: An In Vivo Perspective
A comprehensive analysis of in vivo studies reveals the context-dependent function of microRNA-543 (miR-543) as both a tumor suppressor and an oncogene across various cancer types. This guide synthesizes key experimental findings, providing a comparative overview for researchers, scientists, and drug development professionals.
MicroRNA-543, a small non-coding RNA molecule, has emerged as a critical regulator of gene expression in cancer. However, its precise role in tumorigenesis is multifaceted, with studies demonstrating opposing functions depending on the cellular environment. In vivo validation using animal models is crucial for understanding the therapeutic potential of targeting miR-543. This guide compares the in vivo functional validation of miR-543 in different cancer contexts, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Comparative Analysis of In Vivo Studies
The in vivo effects of miR-543 have been predominantly investigated using xenograft tumor models in immunodeficient mice. The following tables summarize the quantitative outcomes of miR-543 modulation on tumor growth and metastasis in various cancer types.
Tumor Suppressive Role of miR-543
| Cancer Type | Cell Line | In Vivo Model | Key Findings | Reference |
| Glioma | U87 and U251 | Nude mice | Overexpression of miR-543 significantly suppressed tumor growth. | [1][2] |
| Colorectal Cancer | SW620 and LoVo | Nude mice | Ectopic expression of miR-543 inhibited tumor growth and metastasis. Knockdown of miR-543 augmented tumor growth and metastasis. | [3] |
| Breast Cancer | MDA-MB-231 | Nude mice | Overexpression of miR-543 inhibited tumor formation. | [4] |
| Ovarian Cancer | Not Specified | Not Specified | Overexpression of miR-543 resulted in the suppression of ovarian cancer cell proliferation in vivo. | [5] |
| Liver Cancer | MHCC97 and Hep3B | Not Specified | Activation of miR-543 expression decreased cell proliferation and increased apoptosis. | [6] |
Oncogenic Role of miR-543
| Cancer Type | Cell Line | In Vivo Model | Key Findings | Reference |
| Hepatocellular Carcinoma | HepG2 | Not Specified | Forced expression of miR-543 promoted proliferative and invasive potential. | [7][8] |
| Non-Small Cell Lung Cancer | A549 | Nude mice | Overexpression of miR-543 promoted tumor growth and angiogenesis. | [9] |
| Renal Cell Carcinoma | ACHN | Nude mice | Knockdown of miR-543 remarkably inhibited tumor growth. | [10] |
| Oral Squamous Cell Carcinoma | SCC9 and SCC25 | Not Specified | Overexpression of miR-543 promoted proliferation, invasion, and migration. | [11][12][13] |
| Gastric Cancer | Not Specified | Not Specified | miR-543 promoted gastric cancer cell proliferation. | [14] |
Experimental Protocols
The validation of miR-543 function in vivo typically involves the following key steps:
-
Cell Line Selection and Engineering: Cancer cell lines relevant to the specific cancer type are chosen. These cells are then genetically modified to either overexpress miR-543 (using miR-543 mimics or lentiviral vectors) or to have reduced miR-543 levels (using miR-543 inhibitors or shRNA). Control groups are typically transfected with a non-targeting control sequence.
-
Animal Model: Immunodeficient mice, most commonly nude mice (athymic nu/nu), are used to prevent rejection of the human tumor xenografts.
-
Tumor Cell Implantation: The engineered cancer cells are harvested and injected into the mice. The injection site depends on the desired tumor model. For subcutaneous tumors, cells are injected into the flank. For metastasis studies, cells may be injected into the tail vein (for lung metastasis) or other relevant sites.
-
Tumor Growth Monitoring: Tumor size is measured periodically, typically every few days, using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. For metastasis studies, relevant organs (e.g., lungs) are harvested, and the number of metastatic nodules is counted.
-
Molecular Analysis: The excised tumors can be further analyzed to confirm the expression levels of miR-543 and its target genes using techniques such as qRT-PCR, Western blotting, and immunohistochemistry.
Signaling Pathways and Molecular Mechanisms
The dual role of miR-543 in cancer is attributed to its ability to target a diverse set of mRNAs, thereby influencing various signaling pathways. The following diagrams illustrate some of the key pathways regulated by miR-543 in different cancer contexts.
Caption: Tumor suppressive signaling of miR-543.
In its tumor-suppressive role, miR-543 has been shown to directly target several key oncogenes. For instance, in colorectal cancer, miR-543 inhibits tumor growth and metastasis by targeting KRAS, MTA1, and HMGA2[3]. In breast cancer, it suppresses malignant phenotypes by targeting UBE2T, which in turn inhibits the ERK/MAPK signaling pathway[4].
Caption: Oncogenic signaling of miR-543.
Conversely, in an oncogenic context, miR-543 promotes tumorigenesis by downregulating tumor suppressor genes. In hepatocellular carcinoma, miR-543 acts as an oncogene by targeting PAQR3[7][8]. In non-small cell lung cancer, it promotes tumor growth and angiogenesis by modulating MTA1[9]. Furthermore, in renal cell carcinoma, miR-543 promotes cell proliferation and metastasis by targeting Dickkopf 1 (DKK1), a negative regulator of the Wnt/β-catenin signaling pathway[10].
Caption: General experimental workflow for in vivo validation.
Conclusion
The in vivo validation of miR-543 function underscores its complex and context-dependent role in cancer. While it acts as a tumor suppressor in some malignancies like glioma and colorectal cancer, it functions as an oncogene in others, including hepatocellular and non-small cell lung cancer. This duality highlights the importance of understanding the specific molecular context and target genes of miR-543 in each cancer type before considering it as a therapeutic target. The experimental data and protocols summarized in this guide provide a valuable resource for researchers working to unravel the intricate role of miR-543 in cancer and to develop novel therapeutic strategies.
References
- 1. miR-543 functions as a tumor suppressor in glioma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-543 functions as a tumor suppressor in glioma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-543 suppresses colorectal cancer growth and metastasis by targeting KRAS, MTA1 and HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MicroRNA-543 suppresses liver cancer growth and induces apoptosis via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MiR-543 promotes tumorigenesis and angiogenesis in non-small cell lung cancer via modulating metastasis associated protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MiR-543 promotes cell proliferation and metastasis of renal cell carcinoma by targeting Dickkopf 1 through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. miR-543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miR‑543 acts as a novel oncogene in oral squamous cell carcinoma by targeting CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. miR-543 promotes gastric cancer cell proliferation by targeting SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anabolic Effects of YK-11, Testosterone, and Dihydrotestosterone
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between anabolic compounds is paramount. This guide provides an objective comparison of the anabolic effects of the selective androgen receptor modulator (SARM) YK-11 against the endogenous androgens, testosterone and its more potent metabolite, dihydrotestosterone (DHT). This analysis is based on available preclinical data and aims to elucidate the distinct mechanisms and comparative potencies of these molecules.
Executive Summary
YK-11 distinguishes itself from traditional androgens through a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and, uniquely, as a potent inducer of follistatin, a myostatin inhibitor.[1][2] In contrast, testosterone and DHT exert their anabolic effects primarily through full agonism of the androgen receptor. In vitro studies on C2C12 myoblasts suggest that YK-11 can induce myogenic differentiation more significantly than DHT.[3] This heightened anabolic potential is largely attributed to its follistatin-mediated pathway, a mechanism not activated by DHT.[3]
However, a direct quantitative comparison of anabolic potency, such as EC50 values and androgen receptor binding affinities (Ki), is not fully available in publicly accessible literature for YK-11, highlighting a gap in the current research landscape.
Comparative Anabolic Data
While precise, directly comparable quantitative data for all three compounds under identical experimental conditions is limited, the following tables summarize the available information to facilitate a comparative understanding.
Table 1: Androgen Receptor Binding and Anabolic Potency
| Compound | Receptor Binding Affinity (Ki) | Anabolic Potency (EC50) | Anabolic-to-Androgenic Ratio |
| YK-11 | High affinity (specific Ki value not reported in available literature) | Not explicitly reported | Not definitively established |
| Testosterone | Kd = ~0.4 to 1.0 nM | Not explicitly reported for myotube differentiation | Baseline 1:1 |
| DHT | Kd = ~0.25 to 0.5 nM (2-3 fold higher than testosterone)[4] | Not explicitly reported for myotube differentiation | Generally considered more androgenic than anabolic compared to testosterone |
Table 2: In Vitro Effects on Myogenic Differentiation (C2C12 Myoblasts)
| Compound | Effect on Myogenic Regulatory Factors (MRFs: MyoD, Myf5, Myogenin) | Induction of Follistatin |
| YK-11 | Significant upregulation, reportedly more potent than DHT[3][5] | Strong induction[3] |
| Testosterone | Upregulation | No significant induction reported |
| DHT | Upregulation | No induction[3] |
Signaling Pathways and Mechanisms of Action
The anabolic effects of testosterone, DHT, and YK-11 are mediated through distinct signaling pathways.
Testosterone and DHT Signaling
Testosterone and DHT, upon entering a muscle cell, bind to the androgen receptor in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes that promote muscle protein synthesis and hypertrophy. DHT generally exhibits a higher binding affinity for the androgen receptor than testosterone.[1][6]
YK-11's Dual-Action Signaling
YK-11 also binds to the androgen receptor, but as a partial agonist.[1] This interaction leads to the translocation of the AR to the nucleus and subsequent gene transcription. However, the most significant aspect of YK-11's anabolic action is its ability to dramatically increase the production of follistatin.[3] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth. By inhibiting myostatin, YK-11 effectively removes a key brake on muscle hypertrophy.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crazybulk.com [crazybulk.com]
- 5. sportstechnologylabs.com [sportstechnologylabs.com]
- 6. fitscience.co [fitscience.co]
A Comparative Analysis of YK-11, Ostarine (MK-2866), and LGD-4033 for Research Applications
Selective Androgen Receptor Modulators (SARMs) represent a class of investigational compounds that exhibit tissue-selective anabolic effects. Unlike traditional anabolic-androgenic steroids (AAS), SARMs are designed to preferentially target androgen receptors (ARs) in muscle and bone, while minimizing androgenic side effects in other tissues. This guide provides a comparative overview of three prominent SARMs: YK-11, Ostarine (MK-2866), and LGD-4033, focusing on their distinct mechanisms of action, experimental data, and research applications.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative parameters for YK-11, Ostarine, and LGD-4033 based on available preclinical and clinical data.
| Parameter | YK-11 | Ostarine (MK-2866 / Enobosarm) | LGD-4033 (Ligandrol) |
| Compound Class | Steroidal SARM[1][2] | Non-steroidal SARM[3][4] | Non-steroidal SARM[3][5] |
| Primary Mechanism | Partial AR Agonist; Myostatin Inhibitor (via Follistatin induction)[1][6][7][8] | Selective AR Agonist[9][10] | Selective AR Agonist[5][11] |
| Androgen Receptor Binding Affinity (Ki) | High affinity, acts as a partial agonist[1][8] | Not explicitly quantified in provided results. | High affinity (~1 nM)[5][12] |
| Anabolic Activity | In vitro, induces myogenic differentiation more significantly than DHT[6][7][13]. | Clinically shown to increase lean body mass in elderly and cancer patients[9][14]. | Clinically shown to increase lean body mass dose-dependently in healthy young men[12]. |
| Tissue Selectivity | Gene-selective properties observed in vitro[8][15]. | Designed for anabolic effects in muscle and bone with reduced impact on prostate[9]. | High selectivity for muscle vs. prostate demonstrated in animal models[5][12]. |
| Clinical Development Status | Preclinical; Not approved for human use[1][16]. | Phase II human trials completed; Not approved for human use[9][14]. | Phase II human trials completed; Not approved for human use[5][17][18]. |
| Known In Vivo Human Studies | No formal clinical trials. An elimination study identified urinary metabolites[16]. | Yes, in healthy elderly individuals and patients with cancer cachexia[9][14]. | Yes, in healthy young men and for hip fracture recovery[5][12][17]. |
| Half-Life | Short (Anecdotally ~12 hours)[19]. | ~24 hours. | 24 to 36 hours[12][19]. |
Mechanisms of Action and Signaling Pathways
While all three compounds are classified as SARMs, their underlying molecular mechanisms differ, particularly in the case of YK-11.
Ostarine (MK-2866) and LGD-4033: Canonical SARM Signaling
Ostarine and LGD-4033 are non-steroidal SARMs that function as selective agonists for the androgen receptor.[3][9] Their mechanism involves binding to the AR in the cytoplasm, which then translocates to the nucleus. Inside the nucleus, the SARM-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes to produce anabolic effects in muscle and bone.[9] Their tissue selectivity is attributed to their unique chemical structures, which are resistant to enzymes like 5-α-reductase and aromatase, thereby preventing conversion to dihydrotestosterone (DHT) and estrogens, respectively.[3]
YK-11: A Dual-Mechanism SARM
YK-11 is a synthetic steroidal SARM that acts as a partial agonist of the androgen receptor.[1] Its unique activity stems from a dual mechanism. First, it engages in gene-selective activation of the AR, similar to other SARMs.[8][15] Second, and more distinctively, YK-11 induces muscle cells to produce more Follistatin, a potent inhibitor of Myostatin.[6][7][8] Myostatin is a protein that negatively regulates muscle growth. By increasing Follistatin, YK-11 effectively suppresses Myostatin's inhibitory effects, leading to enhanced myogenic (muscle-building) differentiation.[8][20] Studies on C2C12 myoblasts show that YK-11 induces key myogenic regulatory factors (MRFs) more significantly than even DHT.[6][7]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of protocols from key studies.
Protocol 1: YK-11's Effect on Myogenic Differentiation (Kanno et al., 2013)
-
Objective: To investigate the mechanism by which YK-11 induces myogenic differentiation in vitro.
-
Cell Line: C2C12 mouse myoblast cells.
-
Methodology:
-
Cell Culture: C2C12 cells were cultured and induced to differentiate.
-
Treatment: Cells were treated with 500 nM of YK-11, 500 nM of dihydrotestosterone (DHT) as a positive control, or a solvent control. In some experiments, the AR antagonist Flutamide (10 µM) was used to confirm AR dependency.
-
Duration: Treatments lasted from 6 hours to 7 days, depending on the specific assay.
-
Assays:
-
qRT-PCR: To measure the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and Follistatin (Fst).
-
Immunoblotting: To detect the protein levels of myosin heavy chain (MyHC), a marker of terminal muscle differentiation.
-
Neutralization Assay: An anti-Fst antibody was used to confirm that YK-11's effects were mediated by Follistatin.[7][13]
-
-
-
Key Finding: YK-11 induced the expression of Follistatin and key myogenic regulatory factors more potently than DHT, and this effect was dependent on the androgen receptor.[6][7]
Protocol 2: LGD-4033 Clinical Trial in Healthy Men (Basaria et al., 2013)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and effects of LGD-4033 on lean body mass and muscle strength.[12]
-
Study Design: Randomized, double-blind, placebo-controlled, ascending-dose study.
-
Participants: 76 healthy men aged 21-50 years.
-
Methodology:
-
Randomization: Participants were randomized to receive a placebo or LGD-4033 at doses of 0.1 mg, 0.3 mg, or 1.0 mg.[12]
-
Administration: The assigned treatment was administered orally, once daily.
-
Duration: The intervention period was 21 consecutive days.[12]
-
Measurements: A comprehensive set of measurements was taken at baseline, during the trial, and for 5 weeks post-intervention. These included:
-
Body Composition: Lean body mass and fat mass.
-
Physical Performance: Muscle strength and stair-climbing power.
-
Safety Monitoring: Blood counts, blood chemistry, lipids, prostate-specific antigen (PSA), and hormone levels (total and free testosterone, SHBG, LH, FSH).[12]
-
-
-
Key Finding: LGD-4033 was well-tolerated and led to a dose-dependent increase in lean body mass over the 21-day period without changes in PSA. It also caused a dose-dependent, reversible suppression of testosterone and HDL cholesterol.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro study assessing the myogenic potential of a SARM, based on the methodology used in YK-11 research.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis | springermedizin.de [springermedizin.de]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maxmusclelabs.com [maxmusclelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. LGD-4033:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]
- 12. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 14. elementsarms.com [elementsarms.com]
- 15. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid YK11-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligandrol or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
- 18. usada.org [usada.org]
- 19. YK11 VS LGD 4033 | Which One Is The Better Choice - sarmguide [sarmguide.com]
- 20. musclechemistry.com [musclechemistry.com]
Validating YK-11's Myostatin-Inhibiting Properties: A Comparative Analysis
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the experimental data validating the myostatin-inhibiting properties of the selective androgen receptor modulator (SARM), YK-11. It is intended for researchers, scientists, and professionals in drug development. The focus is on the current in vitro evidence, a comparison with other myostatin inhibitors, and the experimental protocols used in key studies.
Introduction: YK-11's Proposed Dual Mechanism
YK-11, or (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic, steroidal SARM.[1] Unlike most non-steroidal SARMs, YK-11 is structurally derived from dihydrotestosterone (DHT).[1] It is characterized by a dual mechanism of action: it functions as a partial agonist of the androgen receptor (AR) and, more notably, as a potential myostatin inhibitor.[1][2] Myostatin is a protein that negatively regulates muscle growth. The primary hypothesis for YK-11's myostatin-inhibiting effect is not direct binding but rather the induction of follistatin (Fst), a potent endogenous antagonist of myostatin.[3][4]
Signaling Pathway of YK-11
YK-11 binds to the androgen receptor, leading to its translocation into the nucleus. As a partial agonist, it selectively modulates the transcription of target genes.[5] A key target is the gene for follistatin. The subsequent increase in follistatin protein expression leads to the binding and neutralization of myostatin, preventing it from activating its receptor, ActRIIB. This inhibition of the myostatin pathway is believed to lift the natural "brake" on muscle growth, promoting myogenic differentiation.[3][6]
Quantitative In Vitro Data: YK-11 vs. DHT
The primary evidence for YK-11's mechanism comes from a 2013 study by Kanno et al. using C2C12 mouse myoblast cells.[7][8] The study compared the effects of YK-11 to the potent androgen DHT.
Table 1: Effect on Myogenic Regulatory Factors (MRFs)
This table summarizes the relative mRNA expression of key MRFs in C2C12 cells after 4 days of treatment with 500 nM of YK-11 or DHT. Data is presented as fold change relative to a solvent control.
| Compound (500 nM) | Myf5 mRNA (Fold Change) | MyoD mRNA (Fold Change) | Myogenin mRNA (Fold Change) |
| YK-11 | ~3.5 | ~2.5 | ~3.0 |
| DHT | ~2.0 | ~1.5 | ~2.0 |
| Data estimated from graphical representations in Kanno et al. (2013). The study found the induction by YK-11 to be significantly more potent than that of DHT.[7][9] |
Table 2: Effect on Follistatin (Fst) Expression
This table shows the relative mRNA expression of Follistatin in C2C12 cells after treatment. A key finding was that YK-11, unlike DHT, significantly induced Fst expression.
| Compound (500 nM) | Treatment Duration | Fst mRNA (Fold Change) |
| YK-11 | Day 2 | ~3.0 |
| Day 4 | ~4.5 | |
| DHT | Day 2 / Day 4 | No significant change |
| Data estimated from graphical representations in Kanno et al. (2013). The YK-11-mediated myogenic differentiation was reversed by the addition of an anti-Fst antibody, confirming Fst's crucial role.[7] |
Experimental Protocols
The following protocols are based on the methodology described by Kanno et al. (2013).[10]
1. Cell Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblast cells.
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Differentiation: To induce myogenic differentiation, the growth medium was switched to a differentiation medium (DMEM with 2% horse serum).
-
Treatment: Cells were treated with 500 nM YK-11, 500 nM DHT, or a solvent control (Ethanol) in the differentiation medium for specified durations (2 to 4 days). For inhibition experiments, an anti-Fst antibody or the AR antagonist hydroxyflutamide (FLU) was co-administered.[7]
2. Quantitative Real-Time PCR (qRT-PCR):
-
RNA Isolation: Total RNA was isolated from the cultured C2C12 cells using ISOGEN II.
-
cDNA Synthesis: Complementary DNA (cDNA) was synthesized from the isolated RNA using the ReverTra Ace® qPCR RT Kit.
-
PCR Amplification: qRT-PCR was performed using THUNDERBIRD™ SYBR qPCR Mix on an Applied Biosystems 7500 Fast System.
-
Quantification: The expression levels of target genes (Myf5, MyoD, Myogenin, Fst) were measured and normalized against the housekeeping gene β-actin. Statistical significance was determined using the Student's t-test.[10]
Comparison with Other Myostatin Inhibitors
YK-11's indirect mechanism of action via follistatin induction contrasts with other myostatin inhibitors in development, which typically involve direct binding of myostatin or its receptor.
Table 3: Comparison of Myostatin Inhibitor Classes
| Class | Example(s) | Mechanism of Action | Stage of Development |
| SARM / Fst Inducer | YK-11 | Partial AR agonist; increases expression of follistatin, which then inhibits myostatin.[1][4] | Preclinical (No human trials)[3] |
| Monoclonal Antibody | Stamulumab, Domagrozumab | Directly binds to and neutralizes circulating myostatin protein.[11] | Clinical Trials (Limited success for muscular dystrophies)[12][13] |
| Soluble Receptor (Decoy) | ACE-031 | A recombinant fusion protein that acts as a decoy receptor, binding myostatin and preventing it from interacting with the native ActRIIB receptor.[3] | Clinical Trials (Development halted for some indications)[3] |
| Endogenous Protein | Follistatin (gene therapy) | Direct, high-affinity binding and inhibition of myostatin and other related proteins like activins.[14][15] | Preclinical and Clinical Research[15] |
Discussion and Conclusion
The existing evidence strongly supports the hypothesis that YK-11 promotes myogenic differentiation in vitro by inducing follistatin expression in an androgen receptor-dependent manner.[7] The data from C2C12 myoblasts clearly show YK-11 is a more potent inducer of myogenic regulatory factors and, uniquely, follistatin, when compared to DHT.[7][9]
However, the validation of YK-11's myostatin-inhibiting properties is currently limited. Key limitations include:
-
Lack of In Vivo Data: There are no published studies that directly measure myostatin and follistatin levels in animal models or humans following YK-11 administration.[16]
-
Indirect Mechanism: The myostatin inhibition is an indirect downstream effect of follistatin induction, which may have broader implications as follistatin also inhibits other members of the TGF-β family, such as activin.[17]
-
No Comparative Efficacy Studies: YK-11 has not been tested head-to-head against direct myostatin inhibitors like monoclonal antibodies in a controlled experimental setting.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. fitscience.co [fitscience.co]
- 3. swolverine.com [swolverine.com]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 11. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Failed Clinical Story of Myostatin Inhibitors against Duchenne Muscular Dystrophy: Exploring the Biology behind the Battle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. swolverine.com [swolverine.com]
- 15. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of YK-11 and Other Myostatin Inhibitors for Muscle Growth
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases and for enhancing muscle growth. This guide provides a comparative overview of YK-11, a selective androgen receptor modulator (SARM) with myostatin-inhibiting properties, and other prominent myostatin inhibitors, supported by experimental data.
Mechanism of Action: A Diverse Approach to Myostatin Inhibition
Myostatin inhibitors employ various mechanisms to counteract the muscle growth-limiting effects of myostatin.
-
YK-11: This synthetic steroidal SARM exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), which in turn increases the expression of follistatin (FST), a potent endogenous inhibitor of myostatin.[1][2] Unlike full androgens, YK-11's partial agonism suggests a more selective gene regulation.[1][3]
-
Follistatin (FST): As a naturally occurring glycoprotein, follistatin directly binds to and neutralizes myostatin and other TGF-β family members like activins, preventing them from binding to their receptors.[4] Gene therapy approaches are being explored to deliver follistatin for sustained muscle enhancement.[5][6][7]
-
ACE-031: This investigational drug is a soluble form of the activin receptor type IIB (ActRIIB), acting as a "decoy receptor."[8][9][10][11] By binding to myostatin and other related ligands, it prevents them from interacting with the natural receptors on muscle cells.[8][9][10][11]
-
Bimagrumab (BYM338): A human monoclonal antibody, bimagrumab, specifically targets and inhibits the activin receptor type IIB (ActRIIB), thereby blocking the signaling of myostatin and other negative regulators of muscle mass.[12][13]
-
Landogrozumab (LY2495655): This is a humanized monoclonal antibody that directly targets and neutralizes myostatin.[14]
Quantitative Comparison of Myostatin Inhibitors
The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of these myostatin inhibitors in promoting muscle growth.
Table 1: Preclinical Studies in Animal Models
| Compound/Method | Animal Model | Dosage/Administration | Duration | Key Findings |
| YK-11 | C2C12 myoblasts | 500 nM | 7 days | Increased MyHC protein levels, indicating myogenic differentiation.[15] |
| Follistatin Gene Therapy | Mice | Single AAV injection | - | Doubled muscle mass and strength.[6] |
| Myostatin Inhibition (sActRIIB-Fc) | Mice | Two injections over 14 days | 14 days | ~30% increase in EDL muscle mass.[16] |
Table 2: Clinical Studies in Humans
| Compound | Study Population | Dosage/Administration | Duration | Key Findings |
| ACE-031 | Healthy postmenopausal women | Single 3 mg/kg s.c. injection | 29 days | 3.3% increase in total body lean mass (DXA); 5.1% increase in thigh muscle volume (MRI).[8][10][11] |
| Bimagrumab | Men with casting-induced atrophy | Single 30 mg/kg i.v. dose | 12 weeks | 5.1% increase in thigh muscle volume above pre-cast levels.[12][13] |
| Bimagrumab | Overweight/obese adults with T2DM | 10 mg/kg IV q4wks | 48 weeks | 3.6% increase in total body lean mass; 22.2% decrease in total body fat mass.[17] |
| Landogrozumab | Older adults (≥75 years) with a history of falls | 315 mg injection every 4 weeks | 20 weeks | Significant increase in muscle mass.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison.
In Vitro Myogenic Differentiation Assay (YK-11)
-
Cell Line: C2C12 mouse myoblasts.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum. To induce differentiation, the medium is switched to DMEM with 2% horse serum.
-
Treatment: YK-11 (e.g., 500 nM) is added to the differentiation medium. Dihydrotestosterone (DHT) can be used as a positive control.
-
Analysis: Myogenic differentiation is assessed by measuring the expression of key myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin via qRT-PCR, and the expression of myosin heavy chain (MyHC) protein via Western blot after a set period (e.g., 7 days).[3][15] To confirm the role of follistatin, a neutralizing anti-follistatin antibody can be co-administered with YK-11.[3]
Quantification of Muscle Fiber Size in Mice
-
Tissue Preparation: Hindlimb muscles (e.g., tibialis anterior, gastrocnemius) are excised, embedded in a medium like gum tragacanth, and frozen in isopentane cooled by liquid nitrogen.[18][19]
-
Cryosectioning: Transverse sections of the muscle are cut using a cryostat.[18][19]
-
Immunofluorescence Staining: Sections are stained with antibodies against specific myosin heavy chain isoforms to distinguish between different fiber types (e.g., Type I, IIa, IIx, IIb). Dystrophin or laminin staining is used to outline the muscle fibers.
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the cross-sectional area (CSA) of individual muscle fibers is quantified using software such as Myotally or ImageJ.[20][21]
Western Blot for Myostatin and Follistatin
-
Protein Extraction: Skeletal muscle tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a protein assay kit.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for myostatin (detecting the precursor and/or mature forms) and follistatin. A loading control antibody (e.g., GAPDH) is used for normalization.[22][23]
-
Detection and Quantification: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software.[22]
Androgen Receptor (AR) Luciferase Reporter Assay
-
Cell Line: A suitable cell line (e.g., HEK293) is co-transfected with a plasmid containing the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).[24][25]
-
Treatment: Cells are treated with the test compound (e.g., YK-11) at various concentrations. A known AR agonist (e.g., DHT) is used as a positive control, and an antagonist can be used to confirm specificity.
-
Luciferase Activity Measurement: After a specific incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.[26][27] An increase in luminescence indicates AR activation.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental designs, the following diagrams are provided.
Caption: Myostatin signaling pathway leading to muscle growth inhibition.
Caption: Mechanisms of action for different myostatin inhibitors.
Caption: Experimental workflow for in vivo muscle analysis.
References
- 1. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
- 5. fshdsociety.org [fshdsociety.org]
- 6. Follistatin Gene Therapy Doubles Muscle Mass in Mice – Fight Aging! [fightaging.org]
- 7. Gene therapy (follistatin) - Increase in muscle mass and improvement of metabolism | Longevity Protocols [longevity-protocols.com]
- 8. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Research on myostatin inhibitor ACE-031 stopped – but the stuff does work – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 12. Effect of bimagrumab on thigh muscle volume and composition in men with casting‐induced atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of bimagrumab on thigh muscle volume and composition in men with casting-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in research on pharmacotherapy of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Myostatin inhibition induces muscle fibre hypertrophy prior to satellite cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Protocol for quantifying muscle fiber size, number, and central nucleation of mouse skeletal muscle cross-sections using Myotally software [escholarship.org]
- 21. Protocol for quantifying muscle fiber size, number, and central nucleation of mouse skeletal muscle cross-sections using Myotally software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. eurofinsdiscovery.com [eurofinsdiscovery.com]
How does YK-11's safety profile compare to traditional anabolic steroids?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of the selective androgen receptor modulator (SARM) YK-11 and traditional anabolic-androgenic steroids (AAS). While both classes of compounds are known for their anabolic properties, their mechanisms of action and, consequently, their adverse effect profiles, exhibit notable differences. This comparison is based on available preclinical data for YK-11 and extensive clinical and preclinical evidence for traditional anabolic steroids. It is crucial to note that YK-11 is an experimental compound and has not been approved for human use; therefore, its safety profile is not as well-characterized as that of established anabolic steroids.
Mechanism of Action: A Tale of Two Androgen Receptor Interactions
Traditional anabolic steroids are synthetic derivatives of testosterone that act as full agonists of the androgen receptor (AR). This widespread activation in various tissues leads to both the desired anabolic effects in muscle and bone and a range of undesirable androgenic side effects.
YK-11, on the other hand, is a steroidal SARM that acts as a partial agonist of the androgen receptor.[1][2] Uniquely, it also functions as a myostatin inhibitor by increasing the expression of follistatin, a protein that antagonizes myostatin's muscle growth-limiting effects.[3][4] This dual mechanism suggests a potential for more targeted anabolic effects with a theoretically reduced androgenic impact compared to traditional steroids.
Comparative Safety Profile: Preclinical Evidence vs. Established Clinical Data
The following tables summarize the known and potential adverse effects of YK-11 and traditional anabolic steroids. It is imperative to consider the disparity in the level of evidence: data for YK-11 is primarily from in vitro and animal studies, while the safety profile of traditional anabolic steroids is built upon decades of clinical use and research.
Table 1: Comparative Overview of Potential Adverse Effects
| Adverse Effect Category | YK-11 (Primarily Preclinical Data) | Traditional Anabolic Steroids (Extensive Clinical & Preclinical Data) |
| Hepatotoxicity | Potential for liver strain, as it is a C-17 alpha-alkylated compound.[5] Concerns exist based on its chemical structure.[6] | Well-documented, particularly with oral 17α-alkylated steroids, ranging from elevated liver enzymes to cholestasis, peliosis hepatis, and hepatic tumors.[7][8] |
| Cardiovascular | Associated with increased cardiac stress markers in animal studies.[9] Potential for adverse changes in cholesterol levels. | Increased risk of hypertension, dyslipidemia (increased LDL, decreased HDL), left ventricular hypertrophy, cardiac arrhythmias, myocardial infarction, and stroke.[10] |
| Endocrine | Dose-dependent suppression of natural testosterone production, leading to decreased libido, fatigue, and mood swings.[5][9] | Suppression of the hypothalamic-pituitary-gonadal axis, leading to testicular atrophy, decreased sperm production, and gynecomastia (due to aromatization of some steroids to estrogen).[6] |
| Psychological | Anecdotal reports of increased aggression and irritability.[5] | "Roid rage" (increased aggression and irritability), mood swings, mania, and depression.[11] |
| Dermatological | Androgenic side effects such as acne and hair loss have been reported anecdotally.[3][5] | Acne, oily skin, and accelerated male pattern baldness. |
| Other | Potential for joint pain and muscle cramps.[5] In rats, shown to alter hippocampal neurochemistry and impair memory consolidation.[12] | In adolescents, premature epiphyseal closure leading to stunted growth. In women, virilization (deepening of the voice, clitoral enlargement, hirsutism).[8] |
Experimental Protocols
YK-11 In Vitro and In Vivo Studies
-
In Vitro Myogenic Differentiation Assay:
-
Cell Line: C2C12 mouse myoblasts.
-
Treatment: Cells are cultured in a differentiation medium and treated with YK-11 at various concentrations (e.g., 500 nM). Dihydrotestosterone (DHT) is often used as a positive control.
-
Endpoint Analysis: Myogenic differentiation is assessed by measuring the expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin via quantitative real-time PCR (qRT-PCR). The role of follistatin is investigated by co-treatment with an anti-follistatin antibody.[9]
-
-
In Vitro Osteoblastic Proliferation Assay:
-
Cell Line: MC3T3-E1 mouse osteoblastic cells.
-
Treatment: Cells are treated with YK-11 (e.g., 0.5 µM) and DHT as a positive control for up to 96 hours.
-
Endpoint Analysis: Cell proliferation is measured using an MTS assay. Osteoblastic differentiation is assessed by measuring alkaline phosphatase (ALP) activity and the expression of osteogenic markers like osteocalcin and osteoprotegerin.[13]
-
-
In Vivo Neurochemical and Behavioral Assessment in Rats:
-
Animal Model: Male Wistar rats.
-
Administration: YK-11 is administered at a specific dose (e.g., 0.35 g/kg) for a defined period (e.g., 5 weeks).
-
Endpoint Analysis: Following the treatment period, hippocampal tissue is analyzed for changes in neurochemistry, including levels of pro-inflammatory cytokines (IL-1β, IL-6) and anti-inflammatory cytokines (IL-10). Memory consolidation is assessed through behavioral tests.[7][12]
-
Traditional Anabolic Steroid Toxicity Assessment
-
In Vitro Cytotoxicity Assay:
-
Cell Line: Often primary hepatocytes or hepatoma cell lines (e.g., HepG2).
-
Treatment: Cells are exposed to various concentrations of the anabolic steroid.
-
Endpoint Analysis: Cytotoxicity is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability.
-
-
In Vivo Hepatotoxicity Assessment in Rodents:
-
Animal Model: Typically rats or mice.
-
Administration: The anabolic steroid is administered orally or via injection over a specified period.
-
Endpoint Analysis: Hepatotoxicity is evaluated by measuring serum levels of liver enzymes (ALT, AST), histological examination of liver tissue for signs of damage (e.g., cholestasis, necrosis), and assessing markers of oxidative stress.
-
-
Human Cardiovascular Assessment:
-
Study Design: Cross-sectional or longitudinal studies of anabolic steroid users and non-users.
-
Methods: Cardiovascular health is assessed using non-invasive imaging techniques such as transthoracic echocardiography to evaluate left ventricular structure and function, and coronary computed tomography angiography to quantify coronary artery plaque volume.[14]
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of YK-11.
Caption: Mechanism of action of traditional anabolic steroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sportstechnologylabs.com [sportstechnologylabs.com]
- 4. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 5. fitscience.co [fitscience.co]
- 6. researchgate.net [researchgate.net]
- 7. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anabolic-androgenic steroids and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trustedsarms.ca [trustedsarms.ca]
- 11. Toxic effects of anabolic-androgenic steroids in primary rat hepatic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cardiac toxicity of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 14. Frontiers | Anabolic androgenic steroids and cardiomyopathy: an update [frontiersin.org]
YK-11's Anabolic Effects Under the Microscope: A Comparative Analysis Across Animal Models
For researchers, scientists, and drug development professionals, the selective androgen receptor modulator (SARM) YK-11 has emerged as a compound of significant interest due to its unique dual mechanism of action. This guide provides a comprehensive cross-validation of YK-11's effects in different animal models, objectively comparing its performance with other anabolic agents and presenting supporting experimental data.
YK-11, a steroidal SARM, distinguishes itself by acting as a partial agonist of the androgen receptor (AR) and as a myostatin inhibitor.[1] Myostatin is a protein that naturally limits muscle growth, and by inhibiting its action, YK-11 is proposed to unlock greater potential for muscle hypertrophy.[1] This is achieved by increasing the expression of follistatin, a myostatin-binding protein.[2][3] This guide delves into the preclinical evidence from various animal and in vitro models to provide a clear comparison of YK-11's efficacy against other SARMs and traditional anabolic steroids.
Comparative Efficacy of YK-11 and Alternatives in Animal Models
The following tables summarize the quantitative data from key preclinical studies on YK-11 and its alternatives, focusing on their effects on muscle growth and other relevant parameters.
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| YK-11 | BALB/c mice (sepsis model) | 350 mg/kg & 700 mg/kg (oral) | 10 days | Prevented loss of muscle mass, increased total body weight, and decreased fat mass. | [4][5] |
| Ostarine | Female ovariectomized rats | 0.04, 0.4, 4 mg/kg/day | 5 weeks | Increased capillary density in gastrocnemius and longissimus muscles. | [6][7] |
| LGD-4033 | Male castrated rats | Not specified | 14 days | Anabolic activity in muscle with partial agonist activity on the prostate. | [1] |
| Testosterone Enanthate | Female rats | 1 mg/kg/day (subcutaneous) | Not specified | Increased growth rate and food conversion efficiency. | [8] |
In Vitro Myogenic and Osteogenic Effects
| Compound | Cell Model | Concentration | Key Findings | Reference |
| YK-11 | C2C12 myoblasts | 500 nM | More significant induction of myogenic regulatory factors (MyoD, Myf5, myogenin) compared to DHT. Induced expression of follistatin, which was not observed with DHT. | [2][3] |
| YK-11 | MC3T3-E1 osteoblasts | 0.5 µM | Accelerated cell proliferation and mineralization, comparable to DHT. Increased osteoblast-specific differentiation markers. | [9][10] |
| Dihydrotestosterone (DHT) | C2C12 myoblasts | 500 nM | Induced myogenic differentiation. | [2][3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation and potential replication.
YK-11 in a Sepsis-Induced Muscle Atrophy Mouse Model[4][5]
-
Animal Model: Eight-week-old male BALB/c mice.
-
Treatment: Mice were orally administered YK-11 at doses of 350 mg/kg or 700 mg/kg for 10 consecutive days.
-
Sepsis Induction: After the 10-day treatment period, sepsis was induced by an intraperitoneal injection of E. coli K1.
-
Outcome Measures: Body weight, muscle mass (as a percentage of body weight), and fat mass (as a percentage of body weight) were measured.
Ostarine in an Ovariectomized Rat Model[6][7]
-
Animal Model: Three-month-old female Sprague-Dawley rats.
-
Procedure: Rats underwent ovariectomy (OVX) and were left untreated for eight weeks.
-
Treatment: Following the untreated period, OVX rats were treated with Ostarine at doses of 0.04, 0.4, or 4 mg/kg body weight/day for 5 weeks.
-
Outcome Measures: Uterus, gastrocnemius, and soleus muscles were weighed. Muscle fiber size, capillary density, and enzyme activities were analyzed.
In Vitro Myogenic Differentiation Assay (YK-11 vs. DHT)[2][3]
-
Cell Line: C2C12 mouse myoblast cells.
-
Differentiation Induction: Cells were cultured in a differentiation medium containing either YK-11 (500 nM), DHT (500 nM), or a solvent control.
-
Analysis: The expression of key myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin was measured. The effect of an anti-follistatin antibody was also assessed to confirm the role of follistatin in YK-11-mediated myogenesis.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myostatin inhibitor YK11 as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mode of action of anabolic agents: the effect of testosterone on muscle protein metabolism in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of YK-11 and Direct Follistatin Administration for Muscle Growth
This guide provides an objective comparison between the investigational selective androgen receptor modulator (SARM) YK-11 and the direct administration of follistatin for the purpose of promoting muscle hypertrophy. The information is intended for researchers, scientists, and professionals in drug development, focusing on mechanistic differences, supporting experimental data, and detailed methodologies.
Introduction and Overview
The quest to overcome biological limitations on muscle growth has led to the investigation of various compounds that target key regulatory pathways. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a primary negative regulator of skeletal muscle mass.[1] Its inhibition is a key strategy for inducing muscle hypertrophy.
YK-11 is a synthetic, steroidal SARM that is unique due to its dual mechanism of action.[2][3] It acts as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin expression.[2][4][5] It is this secondary mechanism that positions YK-11 as a myostatin inhibitor.[4] However, it is an experimental compound that has not progressed beyond preclinical, in-vitro studies.[2][4]
Direct Follistatin Administration involves supplying the body with exogenous follistatin, a natural glycoprotein that binds to and neutralizes myostatin and other TGF-β members like activin.[1][6][7] This is most commonly achieved through gene therapy, using viral vectors like adeno-associated virus (AAV) to deliver a specific follistatin isoform (e.g., FS344), leading to sustained protein expression in muscle tissue.[8][9] This approach has been tested in animal models, including non-human primates.[8]
Mechanism of Action and Signaling Pathways
The fundamental difference between the two approaches lies in their method of increasing active follistatin. YK-11 relies on endogenous cellular machinery to produce more follistatin, while direct administration bypasses this step entirely.
YK-11: Indirect Myostatin Inhibition
YK-11's mechanism involves two primary steps. First, as a SARM, it binds to the androgen receptor.[5][10] While it is only a partial agonist and does not induce the full transcriptional activation typical of androgens like DHT, this binding is crucial for its secondary effect.[2][10][11] Following AR activation, YK-11 uniquely stimulates the transcription of the follistatin gene, leading to increased production and secretion of follistatin protein from the muscle cells.[3][4][12] This newly synthesized follistatin then acts extracellularly to bind and inhibit myostatin, preventing it from activating its receptor on muscle cells.[3]
Direct Follistatin Administration: Direct Myostatin Inhibition
This method delivers the follistatin gene (e.g., FS344) directly to muscle tissue, typically via an AAV vector.[8][9] The muscle cells then use this genetic template to produce and secrete high levels of the follistatin protein.[13] The secreted follistatin circulates and directly binds to myostatin, preventing it from interacting with its cell surface receptor, Activin Receptor Type IIB (ActRIIB).[7] This blockade removes the natural inhibition of muscle growth, leading to hypertrophy.[13][14] Studies suggest follistatin's effects may be even broader than myostatin inhibition alone, potentially by suppressing other related proteins.[7]
Experimental Data and Protocols
The level and quality of evidence for each compound differ significantly. YK-11 research is confined to in vitro cell studies, while direct follistatin administration has been evaluated in multiple animal models.
YK-11: In Vitro Evidence
Research on YK-11 has primarily used C2C12 myoblasts (mouse muscle precursor cells). These studies have demonstrated that YK-11 induces myogenic differentiation more potently than dihydrotestosterone (DHT).[11][12] Crucially, the anabolic effect of YK-11 was reversed when an anti-follistatin antibody was introduced, confirming that its mechanism is highly dependent on follistatin expression.[4][12][15]
| Study Focus | Cell Line | Key Findings | Citations |
| Myogenic Differentiation | C2C12 Myoblasts | YK-11 induced myogenic regulatory factors (MyoD, Myf5, myogenin) more significantly than DHT. | [12][15] |
| Mechanism of Action | C2C12 Myoblasts | YK-11, but not DHT, induced follistatin (Fst) expression. The myogenic effects of YK-11 were reversed by an anti-Fst antibody. | [4][12][15] |
| Androgen Receptor Role | C2C12 Myoblasts | The effects of YK-11 were blocked by an AR antagonist, confirming its action is AR-dependent. | [12] |
A representative protocol based on the work by Kanno et al. is as follows:
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% FBS).
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: Cells are treated with YK-11 (e.g., 0.5 µM), DHT (as a positive control), or a vehicle control. To confirm AR dependency, a separate group is co-treated with YK-11 and an AR antagonist like flutamide.
-
Mechanism Confirmation: To confirm the role of follistatin, a group is co-treated with YK-11 and a neutralizing anti-follistatin antibody.
-
Analysis (after 72 hours):
-
mRNA Quantification: RNA is extracted, and quantitative PCR (qPCR) is performed to measure the expression levels of myogenic regulatory factors (MyoD, myogenin) and follistatin.
-
Protein Analysis: Western blotting is used to detect levels of muscle-specific proteins like Myosin Heavy Chain (MyHC).
-
Direct Follistatin Administration: In Vivo Evidence
Direct follistatin administration, primarily through gene therapy, has robust preclinical evidence in various animal models, demonstrating significant and durable increases in muscle mass and strength.
| Animal Model | Administration Method | Key Quantitative Results | Citations |
| Mice | AAV1-FS344 intramuscular injection | Significant increases in muscle mass and strength. | [8] |
| Mice (mdx) | AAV1-FS injection | Attenuated muscle pathology and increased muscle mass. | [16] |
| Mice (Myostatin-null) | AAV6:Fst-288 injection | Doubled tibialis anterior muscle mass, indicating effects independent of myostatin. | [17] |
| Cynomolgus Macaques | AAV1-FS344 intramuscular injection | Pronounced and durable increases in quadriceps size and strength. | [8] |
A representative protocol based on studies in cynomolgus macaques is as follows:
-
Animal Model: Healthy, adult cynomolgus macaques are used. Baseline measurements of muscle size (e.g., via ultrasound or MRI) and strength (e.g., via torque measurement) are recorded.
-
Vector: An adeno-associated virus serotype 1 vector carrying the gene for human follistatin isoform 344 (AAV1-FS344) is prepared.
-
Administration: The vector is administered via direct intramuscular injection into a target muscle, such as the quadriceps of one leg (the contralateral leg serves as a control). A typical dose might be 1 × 10¹³ vector genomes.
-
Monitoring: Animals are monitored over several months. Muscle size and strength are re-assessed at regular intervals. Blood samples may be taken to measure circulating follistatin levels and check for safety markers.
Comparative Summary
| Feature | YK-11 | Direct Follistatin Administration |
| Primary Mechanism | Partial AR agonist; indirectly increases follistatin production.[2][4] | Directly provides follistatin protein (via gene therapy) to inhibit myostatin.[1][13] |
| Target | Androgen Receptor (to initiate follistatin gene transcription).[12] | Myostatin and other TGF-β family members (e.g., activin).[6][7] |
| Administration | Oral (hypothesized, not tested in vivo). | Intramuscular injection (gene therapy) or subcutaneous injection (recombinant protein).[8][13][18] |
| State of Research | Experimental, preclinical (in vitro only).[2][4] | Preclinical (in vivo animal and non-human primate studies).[8][14] |
| Level of Evidence | Low. Limited to cell culture studies. No animal or human data.[4] | Moderate. Strong evidence of efficacy and safety in multiple animal models.[8][9] |
| Potential Advantages | Potentially oral bioavailability (as a small molecule). | High and sustained levels of follistatin; proven efficacy in large animal models.[8] |
| Potential Disadvantages | Unknown in vivo efficacy, safety, and side effects. Partial AR agonism may have off-target effects.[4] | Requires invasive administration (injection); potential for immune response to viral vector. |
Conclusion
Both YK-11 and direct follistatin administration aim to increase muscle mass by inhibiting myostatin, but they represent fundamentally different strategies.
-
YK-11 is an intriguing experimental compound due to its unique ability to induce follistatin expression via androgen receptor activation. However, the complete absence of in vivo data in animal models or humans makes it impossible to assess its true efficacy, safety, or therapeutic potential. Its characterization remains purely academic at this stage.
-
Direct follistatin administration , particularly through AAV-mediated gene therapy, stands as a far more developed and validated approach.[8] Robust preclinical data from mice to non-human primates have consistently demonstrated its potent anabolic effects.[8][14] While challenges related to gene therapy delivery and long-term safety remain, this strategy represents a clinically promising avenue for treating muscle-wasting diseases.[7][9]
For the research and drug development community, direct follistatin administration offers a clear, evidence-based pathway for myostatin inhibition, whereas YK-11 remains a mechanistically interesting but unproven concept.
References
- 1. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 6. minicircle.io [minicircle.io]
- 7. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Follistatin Gene Delivery Enhances Muscle Growth and Strength in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 11. YK-11 [medbox.iiab.me]
- 12. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 13. garmclinic.com [garmclinic.com]
- 14. Follistatin Gene Therapy Doubles Muscle Mass in Mice – Fight Aging! [fightaging.org]
- 15. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Follistatin-mediated skeletal muscle hypertrophy is regulated by Smad3 and mTOR independently of myostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Gene-Selective Activity of YK-11
For researchers, scientists, and drug development professionals, understanding the nuanced activity of novel compounds is paramount. This guide provides an objective comparison of YK-11, a unique steroidal selective androgen receptor modulator (SARM), with other alternatives, supported by experimental data. We delve into its gene-selective activity, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and validation workflows.
Mechanism of Action: A Dual Approach
YK-11 is distinguished from many other SARMs by its dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR), but with a key difference: it does not induce the N-terminal/C-terminal (N/C) interaction required for full AR transactivation.[1] This partial agonism contributes to its tissue-selective effects.
Uniquely, YK-11 also operates as a myostatin inhibitor.[2][3] Myostatin is a protein that negatively regulates muscle growth. YK-11 achieves this by significantly increasing the expression of follistatin (Fst), a natural antagonist of myostatin.[1][4][5] This inhibition of myostatin is a key contributor to the potent anabolic effects attributed to YK-11. Some sources suggest that YK-11's anabolic potential may even surpass that of other potent SARMs like RAD-140 and LGD-4033, though direct comparative studies are limited.[2][3]
Comparative Data: Gene Expression Analysis
The gene-selective activity of YK-11 has been demonstrated in vitro, particularly in its effects on myogenic differentiation. The following tables summarize the quantitative impact of YK-11 on the expression of key myogenic regulatory factors (MRFs) and follistatin in C2C12 myoblast cells, in comparison to the potent androgen, dihydrotestosterone (DHT).
Table 1: Relative mRNA Expression of Myogenic Regulatory Factors in C2C12 Cells
| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| YK-11 | ~3.5 | ~2.0 | ~4.5 |
| DHT | ~2.5 | ~1.8 | ~3.0 |
Data adapted from Kanno Y, et al. (2013). Biol Pharm Bull.[1][4]
Table 2: Relative mRNA Expression of Follistatin in C2C12 Cells
| Treatment (500 nM) | Follistatin (Fst) mRNA Expression (Fold Change vs. Control) |
| YK-11 | ~3.0 |
| DHT | No significant change |
Data adapted from Kanno Y, et al. (2013). Biol Pharm Bull.[1][4]
These data illustrate that at the same concentration, YK-11 is a more potent inducer of key myogenic regulatory factors and, crucially, upregulates follistatin expression, an effect not observed with DHT.[1][4]
While direct, peer-reviewed comparative data on the androgen receptor binding affinity of YK-11 against other popular SARMs like RAD-140 and LGD-4033 is limited, some reports suggest RAD-140 possesses a high binding affinity for the AR.[6] Anecdotal evidence and in vitro studies suggest YK-11's potent anabolic effects are a result of its unique dual mechanism rather than solely its binding affinity.[3][7]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and validation processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YK11 Review: Benefits, Dosage, Results | April 2024 - sarmguide [sarmguide.com]
- 3. peakbody.co.uk [peakbody.co.uk]
- 4. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. swolverine.com [swolverine.com]
- 6. broscience.com [broscience.com]
- 7. pathofpeds.com [pathofpeds.com]
YK-11: A Comparative Analysis of Its Impact on Muscle vs. Prostate Tissue
For Research, Scientific, and Drug Development Professionals
YK-11 is a synthetic steroidal compound identified as a Selective Androgen Receptor Modulator (SARM).[1][2][3] It has garnered significant interest for its potent anabolic effects on muscle tissue. Structurally derived from dihydrotestosterone (DHT), YK-11 is unique among SARMs due to its dual mechanism of action: it acts as a partial agonist of the androgen receptor (AR) and, notably, as a powerful myostatin inhibitor by increasing the expression of its antagonist, follistatin.[4][5] This guide provides a comparative analysis of YK-11's effects on its primary target, skeletal muscle, versus its potential impact on androgen-sensitive prostate tissue, based on available preclinical data.
Impact on Muscle Tissue: Potent Anabolic Activity
In vitro studies, primarily using C2C12 myoblast cells, have demonstrated that YK-11 is a potent stimulator of myogenesis (muscle cell growth and differentiation). Its anabolic activity in these studies has been shown to be more significant than that of DHT.[6][7] The compound's effectiveness stems from its ability to not only partially activate the androgen receptor but also to dramatically increase levels of follistatin, which neutralizes myostatin, a protein that naturally limits muscle growth.[5][6]
This dual action leads to a more pronounced myogenic effect than traditional androgens. YK-11 significantly upregulates key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for muscle differentiation.[6][8]
Signaling Pathway in Muscle Tissue
YK-11 exerts its anabolic effects through two primary pathways in muscle cells:
-
Partial Androgen Receptor (AR) Agonism: YK-11 binds to the AR and translocates to the nucleus, where it modulates the expression of androgen-responsive genes, promoting protein synthesis. However, it acts as a partial agonist, meaning it doesn't induce the full transcriptional activation typical of potent androgens like DHT.[1][3]
-
Myostatin Inhibition via Follistatin: Upon binding to the AR, YK-11 uniquely stimulates the production of follistatin.[6] Follistatin then binds to and inhibits myostatin, removing a key brake on muscle growth and allowing for enhanced hypertrophy.[4][5] This mechanism is not observed with DHT.[6]
References
- 1. uksarms.com [uksarms.com]
- 2. phoenixgenresearch.com [phoenixgenresearch.com]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. medisearch.io [medisearch.io]
- 5. swolverine.com [swolverine.com]
- 6. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KoreaMed Synapse [synapse.koreamed.org]
Safety Operating Guide
Navigating the Safe Disposal of Ym-543: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Ym-543, a selective SGLT2 inhibitor. Adherence to these procedures is essential to mitigate risks and comply with safety regulations.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Before initiating any disposal procedures, it is crucial to be familiar with the compound's hazard profile and to implement appropriate safety measures.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[1] |
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] The following steps provide a comprehensive workflow for managing this compound waste from generation to disposal.
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, and glassware), must be collected in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and should be kept tightly sealed when not in use.[1]
2. Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents or other chemicals present.
-
The label should also indicate the primary hazards associated with the waste.
3. Storage:
-
Store the hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure that the storage area is secure and accessible only to authorized personnel.
-
Incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents, should be stored separately.[1]
4. Accidental Release Measures:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[1]
-
Wear full personal protective equipment before attempting to clean up the spill.[1]
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials and place them in the designated hazardous waste container for disposal.[1]
-
Prevent the spill from entering drains or water courses.[1]
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Disposal
The following diagram illustrates the general workflow for the safe handling and disposal of hazardous chemicals like this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Ym-543
This document provides crucial safety protocols and logistical information for the handling of Ym-543 (CAS No. 1174340-24-9) and the related potent kinase inhibitor, PF-543. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Note on Chemical Identity: Initial searches for "this compound" yielded a Safety Data Sheet (SDS) for a compound with CAS number 1174340-24-9. However, the scientific literature extensively documents a similarly named compound, "PF-543," a potent sphingosine kinase 1 (SphK1) inhibitor. Given the target audience, it is plausible that interest lies in PF-543. This guide addresses safety for this compound based on its SDS and provides more detailed information on PF-543's mechanism of action, with the acknowledgment that these are distinct compounds.
Personal Protective Equipment (PPE) and Safety Measures
The handling of potent compounds like this compound requires stringent safety measures to prevent exposure. The following PPE and engineering controls are recommended based on the Safety Data Sheet for this compound and general best practices for handling potent powdered substances.[1][2][3]
Summary of Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from dust and aerosol exposure.[1] |
| Hand Protection | Protective gloves. | Prevents skin contact with the compound.[1] |
| Body Protection | Impervious clothing. | Provides a barrier against contamination of skin and personal clothing.[1] |
| Respiratory Protection | Suitable respirator. | Prevents inhalation of fine powders or aerosols.[1] |
Engineering Controls and Work Practices:
-
Ventilation: Use only in areas with appropriate exhaust ventilation to minimize inhalation risk.[1]
-
Containment: For handling highly potent powders, consider the use of containment solutions like glove bags or barrier isolators to minimize operator exposure.[2][3][4]
-
Designated Areas: Conduct all work with this compound in a designated area to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Operational Plan: Step-by-Step Handling Procedure
The following is a general procedure for handling this compound powder in a laboratory setting. This should be adapted to specific experimental needs and institutional safety protocols.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the ventilation system (e.g., fume hood) is functioning correctly.
-
-
Weighing and Aliquoting (as a potent powder):
-
Whenever possible, handle in a containment system such as a glove box or a ventilated balance enclosure.[5]
-
Use dedicated spatulas and weighing boats.
-
Carefully open the container to avoid creating airborne dust.
-
Weigh the desired amount of this compound.
-
Securely close the primary container immediately after use.
-
-
Solubilization:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
The recommended storage for this compound in solvent is -80°C.[1]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment. The SDS for this compound suggests scrubbing with alcohol.[1]
-
Properly dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Classification: this compound is classified as very toxic to aquatic life with long-lasting effects.[1]
-
Disposal Route: Dispose of contents and containers to an approved waste disposal plant.[1] Do not allow the product to enter drains or water courses.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed hazardous waste container.
Mechanism of Action: The PF-543 SphK1/S1P Signaling Pathway
PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1).[6] SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in cell proliferation, survival, and migration. By inhibiting SphK1, PF-543 reduces the levels of S1P, thereby disrupting these cellular processes. This mechanism makes PF-543 a valuable tool in cancer research and other areas where cell proliferation is dysregulated.[6]
Below is a diagram illustrating the SphK1/S1P signaling pathway and the inhibitory action of PF-543.
Caption: Inhibition of the SphK1/S1P signaling pathway by PF-543.
References
Retrosynthesis Analysis
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